5-Aminomethyl-3-isopropylisoxazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
(3-propan-2-yl-1,2-oxazol-5-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-5(2)7-3-6(4-8)10-9-7/h3,5H,4,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKXNIPKWBZUUAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70424355 | |
| Record name | 5-Aminomethyl-3-isopropylisoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70424355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
543713-30-0 | |
| Record name | 5-Aminomethyl-3-isopropylisoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70424355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [3-(propan-2-yl)-1,2-oxazol-5-yl]methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Spectroscopic Characterization of 5-Aminomethyl-3-isopropylisoxazole
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides an in-depth technical overview of the spectroscopic characterization of 5-aminomethyl-3-isopropylisoxazole, a key building block in medicinal chemistry.[1][2] While direct experimental spectra for this specific compound are not widely published, this document, grounded in established spectroscopic principles and data from analogous isoxazole derivatives, offers a robust framework for its analysis. We will explore the expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data, explain the rationale behind the experimental choices, and provide detailed methodologies for data acquisition and interpretation.
Introduction: The Significance of this compound
This compound, with the molecular formula C₇H₁₂N₂O and a molecular weight of 140.19 g/mol , is a versatile heterocyclic compound.[1][3] Its structure, featuring a reactive primary amine and a stable isoxazole ring, makes it a valuable synthon in the development of novel therapeutic agents, particularly in neuropharmacology and other areas of drug discovery.[1][4] Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this molecule, ensuring the reliability of subsequent biological and pharmacological studies.
Molecular Structure:
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.
Experimental Protocol: NMR Data Acquisition
A standard approach for acquiring high-quality NMR spectra of isoxazole derivatives involves dissolving the sample in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), and running the experiment on a 400 MHz or higher field spectrometer.[5][6]
Step-by-Step Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated solvent.
-
Instrumentation: Utilize a spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire the spectrum at a standard probe temperature (e.g., 298 K).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Employ a proton-decoupled pulse sequence (e.g., zgpg30).
-
A larger number of scans will be necessary compared to ¹H NMR.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Predicted ¹H NMR Spectral Data
Based on the analysis of similar isoxazole structures, the following proton signals are anticipated for this compound.[7][8][9][10]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~6.2 | Singlet | 1H | Isoxazole ring proton (H4) |
| ~4.0 | Singlet | 2H | Methylene protons (-CH₂-NH₂) |
| ~3.0 | Septet | 1H | Isopropyl methine proton (-CH-(CH₃)₂) |
| ~1.8 | Broad Singlet | 2H | Amine protons (-NH₂) |
| ~1.3 | Doublet | 6H | Isopropyl methyl protons (-CH-(CH₃)₂) |
Rationale:
-
The isoxazole ring proton (H4) is expected to be a singlet in the aromatic region, typically around 6.0-6.5 ppm.[7]
-
The aminomethyl protons (-CH₂-NH₂) will likely appear as a singlet due to the absence of adjacent protons for coupling.
-
The isopropyl group will exhibit a characteristic septet for the methine proton and a doublet for the six equivalent methyl protons.
-
The amine protons often appear as a broad singlet and their chemical shift can be concentration and solvent dependent.
Predicted ¹³C NMR Spectral Data
The predicted carbon chemical shifts are based on data from various isoxazole derivatives.[8][9][10][11]
| Chemical Shift (δ, ppm) | Assignment |
| ~170 | Isoxazole ring carbon (C3) |
| ~160 | Isoxazole ring carbon (C5) |
| ~100 | Isoxazole ring carbon (C4) |
| ~40 | Methylene carbon (-CH₂-NH₂) |
| ~28 | Isopropyl methine carbon (-CH-(CH₃)₂) |
| ~22 | Isopropyl methyl carbons (-CH-(CH₃)₂) |
Rationale:
-
The carbon atoms of the isoxazole ring are deshielded and appear at lower field.
-
The aliphatic carbons of the isopropyl and aminomethyl groups will resonate at higher field.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.
Experimental Protocol: MS Data Acquisition
Electrospray ionization (ESI) is a suitable technique for the analysis of this compound due to the presence of the basic amine group, which is readily protonated.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Infuse the sample solution into an ESI-mass spectrometer.
-
Data Acquisition:
-
Operate the instrument in positive ion mode.
-
Acquire a full scan mass spectrum to identify the protonated molecular ion [M+H]⁺.
-
Perform tandem MS (MS/MS) on the [M+H]⁺ ion to induce fragmentation and obtain structural information.
-
Predicted Mass Spectrum
The expected mass spectrum will show a prominent peak for the protonated molecule.
| m/z | Assignment |
| 141.10 | [M+H]⁺ |
Predicted Fragmentation Pathway:
Caption: Predicted ESI-MS fragmentation of this compound.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.
Experimental Protocol: IR Data Acquisition
The IR spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer, which is a simple and rapid method for liquid samples.[5]
Step-by-Step Methodology:
-
Sample Preparation: Place a drop of the neat liquid sample directly on the ATR crystal.
-
Instrumentation: Use an FTIR spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the clean ATR crystal.
-
Collect the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance or transmittance spectrum.
-
Predicted IR Spectral Data
The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.[4][12][13][14]
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3400-3250 | N-H stretch | Primary amine (-NH₂) |
| 3000-2850 | C-H stretch | Aliphatic (isopropyl, methylene) |
| 1620-1580 | C=N stretch | Isoxazole ring |
| 1470-1430 | C=C stretch | Isoxazole ring |
| 1385-1365 | C-H bend | Isopropyl (gem-dimethyl) |
Rationale:
-
The N-H stretching of the primary amine will appear as a medium to strong band in the 3400-3250 cm⁻¹ region.
-
The aliphatic C-H stretching vibrations will be observed below 3000 cm⁻¹.
-
The characteristic C=N and C=C stretching vibrations of the isoxazole ring will be present in the 1620-1430 cm⁻¹ region.
-
The isopropyl group will show a characteristic bending vibration.
Conclusion
The comprehensive spectroscopic analysis outlined in this guide provides a solid foundation for the characterization of this compound. By combining the predictive power of NMR, the molecular weight and fragmentation information from MS, and the functional group identification from IR, researchers can confidently verify the structure and purity of this important synthetic intermediate. While the data presented here is based on established principles and analysis of related compounds, it serves as a valuable roadmap for the empirical analysis of this compound in any research or drug development setting.
References
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- Al-Warhi, T., et al. (2022). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. ACS Omega, 7(34), 30188-30203.
- ACS Publications. (2022). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. ACS Omega.
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- National Institute of Standards and Technology. (n.d.). 5-Amino-3-methylisoxazole. NIST WebBook.
- Semantic Scholar. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of.
- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.
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- ResearchGate. (n.d.). 1 H--NMR spectrum (300 MHz, d 3--MeOD, 295 K) of the protected...
- PubChem. (n.d.). (3-(o-Tolyl)isoxazol-5-yl)methanamine.
- PubChem. (n.d.). (3-(2-Fluorophenyl)isoxazol-5-yl)methanamine.
- National Institutes of Health. (n.d.). (3-(4-Fluorophenyl)isoxazol-5-yl)methanamine. PubChem.
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5-Aminomethyl-3-isopropylisoxazole: A Technical Guide to its Biological Significance and Application in Drug Discovery
This guide provides an in-depth technical exploration of 5-Aminomethyl-3-isopropylisoxazole, a heterocyclic amine of significant interest to researchers, scientists, and professionals in drug development. We will move beyond a simple datasheet to provide a nuanced understanding of its current and potential biological activities, its primary role as a synthetic building block, and the experimental avenues for future investigation.
Introduction: The Isoxazole Scaffold in Medicinal Chemistry
The isoxazole ring is a privileged five-membered heterocyclic motif that has garnered significant attention in medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions have led to its incorporation into a wide array of therapeutic agents.[1] The isoxazole core is present in drugs with diverse activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3] this compound represents a strategically functionalized member of this class, offering a primary amine handle for further chemical elaboration.
While primarily recognized as a versatile building block in the synthesis of more complex pharmaceuticals, the inherent structural features of this compound suggest a potential for direct biological activity, particularly within the central nervous system.[4][5] This guide will dissect both its established utility and its latent therapeutic possibilities.
Primary Application: A Versatile Synthon for Neurological Drug Candidates
The principal application of this compound is as a key intermediate in the synthesis of novel therapeutic agents.[4] Its structural attributes—a stable isoxazole core and a reactive primary aminomethyl group—make it an ideal starting material for constructing molecules with enhanced efficacy and specificity.[5]
Targeting Neurological Disorders
A significant focus of research involving this compound is the development of drugs for neurological conditions such as Alzheimer's and Parkinson's disease.[4][5] The isoxazole moiety can serve as a bioisostere for other functional groups, improving pharmacokinetic properties and target engagement. The aminomethyl group provides a convenient point of attachment for building out molecular complexity to interact with specific biological targets within the central nervous system.
Postulated Biological Activity: A GABA-A Receptor Agonist?
While direct experimental evidence for the biological activity of this compound is not extensively documented in peer-reviewed literature, a compelling hypothesis can be formulated based on the activity of a closely related analog, 5-Aminomethyl-3-methoxyisoxazole.
The GABA Analogy
5-Aminomethyl-3-methoxyisoxazole is recognized as a conformationally restricted analog of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system.[6] The isoxazole ring in this analog effectively mimics the carboxyl group of GABA, allowing it to bind to and activate GABA-A receptors.[6] This agonistic action leads to the opening of chloride ion channels, resulting in hyperpolarization of the neuron and a reduction in its excitability.[6]
Given the structural similarity, it is highly probable that this compound also functions as a GABA-A receptor agonist. The replacement of the methoxy group with an isopropyl group would modulate the lipophilicity and steric bulk at the 3-position of the isoxazole ring, potentially influencing binding affinity, selectivity for different GABA-A receptor subtypes, and pharmacokinetic properties.
Proposed Mechanism of Action
The proposed mechanism involves the binding of this compound to the GABA binding site on the GABA-A receptor complex. This allosteric modulation enhances the influx of chloride ions, leading to an inhibitory postsynaptic potential. This mechanism is central to the action of many anxiolytic, sedative, and anticonvulsant drugs.
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Topic: 5-Aminomethyl-3-isopropylisoxazole as a Putative GABA-A Receptor Agonist: A Framework for Synthesis, Characterization, and Validation
An In-depth Technical Guide for the Scientific Professional
Authored For: Researchers, Scientists, and Drug Development Professionals From the Desk of: A Senior Application Scientist
Abstract
The γ-aminobutyric acid type A (GABA-A) receptor, the principal mediator of fast inhibitory neurotransmission in the central nervous system (CNS), remains a high-value target for therapeutic intervention in a range of neurological and psychiatric disorders.[1][2] The isoxazole scaffold represents a privileged structure in medicinal chemistry, forming the core of several known GABA-A receptor modulators.[3][4] This guide presents a comprehensive technical framework for the synthesis and rigorous pharmacological evaluation of 5-Aminomethyl-3-isopropylisoxazole, a novel, rationally designed small molecule with putative GABA-A receptor agonist activity. While direct literature on this specific molecule is nascent, its structural analogy to known GABAergic compounds, such as 5-Aminomethyl-3-methoxyisoxazole, provides a strong rationale for its investigation.[5] We provide detailed, field-proven protocols for chemical synthesis, radioligand binding assays, and functional characterization via electrophysiology, designed to establish a definitive pharmacological profile. This document serves as a self-validating roadmap for researchers seeking to explore this and similar isoxazole derivatives as potential next-generation CNS therapeutics.
Introduction: The Rationale for Investigating this compound
The therapeutic potential of modulating the GABA-A receptor is well-established, with drugs like benzodiazepines and barbiturates serving as cornerstones in the treatment of anxiety, epilepsy, and sleep disorders.[2][6] However, the clinical utility of these agents is often limited by side effects stemming from a lack of receptor subtype selectivity.[6] The vast heterogeneity of GABA-A receptors, which are pentameric assemblies of 19 possible subunits (e.g., α1–6, β1–3, γ1–3), allows for the development of drugs with tailored physiological effects.[7][8] For instance, ligands selective for α2/α3-containing receptors may offer anxiolysis without the sedation mediated by α1 subunits.[6]
The isoxazole ring is a bioisostere for the carboxylate group of GABA, enabling it to interact with the GABA binding site located at the α/β subunit interface of the receptor.[5][9] The parent compound, muscimol, is a classic isoxazole-based GABA-A agonist.[3] Our target molecule, this compound, is a structural analog of GABA, designed with two key features:
-
The 5-Aminomethyl Group: This provides the basic amine, crucial for mimicking the amino group of GABA.
-
The 3-Isopropyl Group: This lipophilic substitution is hypothesized to influence the molecule's binding affinity and potentially confer selectivity for specific GABA-A receptor subunit combinations.
This guide outlines the necessary experimental journey, from the molecule's creation on the bench to its definitive characterization as a GABA-A receptor agonist.
Proposed Synthesis Pathway
The synthesis of novel chemical entities is the foundational step in drug discovery. A plausible and efficient synthetic route for this compound can be adapted from established isoxazole synthesis methodologies.[10][11] The proposed multi-step pathway begins with readily available starting materials and proceeds through key intermediates to yield the target compound.
Experimental Protocol: Synthesis of this compound
-
Step 1: Claisen Condensation. React isobutyronitrile with ethyl acetate in the presence of a strong base like sodium ethoxide (NaOEt) to form the β-ketonitrile intermediate, 3-cyano-4-methylpentan-2-one. The causality here is the generation of a carbanion from ethyl acetate which then attacks the nitrile carbon of isobutyronitrile.
-
Step 2: Isoxazole Ring Formation. Treat the β-ketonitrile intermediate with hydroxylamine hydrochloride (NH₂OH·HCl). This is a classic cyclization-condensation reaction where the hydroxylamine reacts with the ketone and nitrile moieties to form the 3-isopropyl-5-methylisoxazole core.
-
Step 3: Radical Bromination. The methyl group at the 5-position is selectively brominated using N-Bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide. This positions a leaving group for the subsequent nucleophilic substitution.
-
Step 4: Azide Substitution. The resulting 5-(bromomethyl)-3-isopropylisoxazole is reacted with sodium azide (NaN₃) in a polar aprotic solvent like DMF to form 5-(azidomethyl)-3-isopropylisoxazole. This is a standard SN2 reaction.
-
Step 5: Reduction to Amine. The azide intermediate is reduced to the primary amine using a reducing agent such as lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation (H₂ over Pd/C) to yield the final product, this compound.
-
Purification and Characterization. The final product must be purified via column chromatography or recrystallization. Its identity and purity (>95%) should be confirmed using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Caption: Proposed multi-step synthesis workflow for this compound.
In Vitro Pharmacological Characterization
Once synthesized and purified, the compound must be rigorously tested to determine its interaction with the GABA-A receptor. This involves a two-pronged approach: assessing its ability to bind to the receptor and its ability to activate the receptor's function (i.e., open the chloride channel).
Radioligand Binding Assays: Quantifying Affinity
Binding assays are essential for determining if the compound physically interacts with the GABA-A receptor and for quantifying its binding affinity (Ki). A competitive binding assay using a known radiolabeled GABA-A agonist, such as [³H]muscimol, is the gold standard.[12][13]
-
Membrane Preparation: Prepare crude synaptic membranes from rat or mouse whole brain (or from HEK293 cells stably expressing a specific GABA-A receptor subtype).
-
Assay Setup: In a 96-well plate, incubate the membranes with a fixed concentration of [³H]muscimol (e.g., 2 nM) and a range of concentrations of the test compound (this compound, from 1 nM to 100 µM).[13]
-
Controls:
-
Total Binding: Membranes + [³H]muscimol only.
-
Non-specific Binding (NSB): Membranes + [³H]muscimol + a high concentration of unlabeled GABA (e.g., 100 µM) to saturate all specific binding sites.[13]
-
-
Incubation: Incubate the plate at 4°C for 60 minutes to reach equilibrium. The choice of low temperature minimizes degradation and non-specific binding.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound. Wash the filters quickly with ice-cold buffer to remove unbound ligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a one-site competition model using non-linear regression (e.g., GraphPad Prism) to determine the IC₅₀ (the concentration of test compound that displaces 50% of the radioligand).
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Standard workflow for a competitive radioligand binding assay.
Table 1: Hypothetical Binding Affinity Data
This table illustrates how results should be presented to compare the compound's affinity across different GABA-A receptor subtypes, which is critical for determining its selectivity profile.
| Receptor Subtype | Compound Ki (nM) |
| α1β2γ2 | 150 ± 12 |
| α2β2γ2 | 85 ± 9 |
| α3β2γ2 | 92 ± 11 |
| α5β2γ2 | 550 ± 45 |
Functional Assays: Confirming Agonist Activity
While binding is necessary, it is not sufficient to prove agonism. A functional assay is required to demonstrate that the compound binding to the receptor leads to the opening of the chloride channel. Two-electrode voltage clamp (TEVC) electrophysiology using Xenopus laevis oocytes expressing recombinant GABA-A receptors is a robust and widely used method.[14][15]
-
Oocyte Preparation: Harvest and prepare Xenopus laevis oocytes. Inject them with cRNAs encoding the desired GABA-A receptor subunits (e.g., human α1, β2, and γ2). Incubate for 2-5 days to allow for receptor expression.
-
Electrophysiological Recording:
-
Place a single oocyte in a recording chamber continuously perfused with recording buffer.
-
Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording) and clamp the membrane potential at -70 mV.[1]
-
Establish a stable baseline current.
-
-
Compound Application: Apply GABA at its EC₅₀ concentration to elicit a control current (I_control). After washout, apply the test compound (this compound) across a range of concentrations (e.g., 10 nM to 1 mM) and record the peak inward current (I_test) at each concentration.
-
Data Analysis:
-
Agonist Activity: Construct a dose-response curve by plotting the normalized current (I_test / I_max_GABA) against the log concentration of the test compound.
-
EC₅₀ Determination: Fit the curve using a sigmoidal dose-response equation to determine the EC₅₀ (concentration that elicits 50% of the maximal response).
-
Efficacy (I_max): Determine the maximal current elicited by the test compound relative to the maximal current elicited by a saturating concentration of GABA. A full agonist will have an I_max similar to GABA, while a partial agonist will have a lower I_max.[16]
-
Table 2: Hypothetical Functional Data (TEVC)
This table summarizes the key functional parameters that define the compound as a full or partial agonist and its potency.
| Receptor Subtype | Compound EC₅₀ (µM) | Efficacy (I_max % of GABA) |
| α1β2γ2 | 2.5 ± 0.3 | 95 ± 5% (Full Agonist) |
| α2β2γ2 | 1.1 ± 0.2 | 98 ± 4% (Full Agonist) |
| α5β2γ2 | 15.7 ± 1.8 | 65 ± 7% (Partial Agonist) |
Mechanism of Action: The GABA-A Signaling Pathway
The binding of an agonist like this compound to the GABA-A receptor initiates a cascade that results in neuronal inhibition. Understanding this pathway is fundamental to interpreting the functional data.
Upon binding of two agonist molecules to the extracellular domain at the interfaces between the α and β subunits, the receptor undergoes a conformational change.[9][17] This change opens the integral chloride (Cl⁻) ion channel. In most mature neurons, the intracellular Cl⁻ concentration is lower than the extracellular concentration. Therefore, channel opening leads to a rapid influx of Cl⁻ ions down their electrochemical gradient.[17] This influx of negative charge causes hyperpolarization of the postsynaptic membrane, moving its potential further from the threshold required to fire an action potential. This increase in the inhibition threshold is the cellular basis of the compound's sedative, anxiolytic, or anticonvulsant effects.[1][5]
Caption: Signaling cascade initiated by a GABA-A receptor agonist.
Conclusion and Future Directions
This guide provides a robust, integrated framework for the synthesis and comprehensive pharmacological validation of this compound as a putative GABA-A receptor agonist. By following the detailed protocols for chemical synthesis, radioligand binding, and electrophysiological analysis, researchers can definitively determine the compound's affinity, potency, efficacy, and subtype selectivity.
The causality-driven experimental design ensures that each step logically validates the next, culminating in a high-confidence pharmacological profile. Positive findings from this in vitro characterization would warrant progression to further preclinical studies, including assessment of metabolic stability, off-target liability screening, and in vivo behavioral models for anxiety, epilepsy, or sedation. The exploration of such rationally designed molecules is a critical endeavor in the quest for safer and more effective therapies for CNS disorders.
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Mechanism of action of 5-Aminomethyl-3-isopropylisoxazole in CNS
An In-Depth Technical Guide to the Predicted Mechanism of Action of 5-Aminomethyl-3-isopropylisoxazole in the Central Nervous System
Abstract
This technical guide provides a comprehensive analysis of the predicted mechanism of action for the novel compound, this compound, within the central nervous system (CNS). Due to the absence of direct empirical data on this specific molecule, this document synthesizes information from structure-activity relationship (SAR) studies of analogous isoxazole-containing compounds to propose plausible biological targets and signaling pathways. We present two primary hypothetical mechanisms: negative allosteric modulation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors and modulation of γ-aminobutyric acid type A (GABA-A) receptors. For each proposed mechanism, we detail the underlying scientific rationale, key molecular interactions, and a rigorous, step-by-step experimental protocol for validation. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and investigate the potential therapeutic applications of this and similar isoxazole derivatives.
Introduction: The Isoxazole Scaffold as a Privileged Motif in CNS Drug Discovery
The isoxazole ring is a five-membered heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1][2][3] Its unique physicochemical properties, including its ability to act as a bioisosteric replacement for other functional groups and its capacity to engage in various non-covalent interactions, make it a "privileged" scaffold in drug design.[2] Numerous approved drugs and clinical candidates containing the isoxazole core exhibit activity against a range of CNS disorders, including epilepsy, anxiety, and schizophrenia, highlighting the versatility of this chemical entity.[1][2][4]
The subject of this guide, this compound, is a novel compound for which the mechanism of action in the CNS has not been empirically determined. However, its structural features—namely the isoxazole core, a C5 aminomethyl substituent, and a C3 isopropyl group—provide a strong basis for predicting its biological targets through structure-activity relationship (SAR) analysis of related molecules. This guide will explore the two most probable mechanisms of action, providing a theoretical framework and actionable experimental plans for their validation.
Predicted Mechanism I: Negative Allosteric Modulation of AMPA Receptors
A substantial body of evidence points to isoxazole derivatives as potent modulators of ionotropic glutamate receptors, particularly AMPA receptors.[5][6][7][8] AMPA receptors are critical for mediating fast excitatory neurotransmission in the CNS, and their overactivation is implicated in pathological conditions such as chronic pain and excitotoxicity.[5][8]
Rationale for AMPA Receptor Modulation
Structurally similar isoxazole-4-carboxamide derivatives have been shown to be potent negative allosteric modulators of AMPA receptors.[5][6][7][8] These compounds bind to a regulatory site distinct from the glutamate-binding domain and inhibit receptor activity, often by altering the kinetics of deactivation and desensitization.[5][8] The isopropyl group at the C3 position of this compound may confer the necessary lipophilicity to interact with a hydrophobic pocket within the AMPA receptor complex, a common feature in the SAR of isoxazole-based receptor modulators.[9] The aminomethyl group at the C5 position could potentially form hydrogen bonds with key residues in the allosteric binding site.
Proposed Signaling Pathway
The proposed mechanism involves this compound binding to an allosteric site on the AMPA receptor, leading to a conformational change that reduces the probability of channel opening upon glutamate binding. This would result in a decrease in postsynaptic excitatory currents and a dampening of excessive neuronal firing.
Caption: Proposed negative allosteric modulation of AMPA receptors.
Experimental Validation: Whole-Cell Patch-Clamp Electrophysiology
The most direct method to test this hypothesis is to measure the effect of this compound on AMPA receptor-mediated currents using whole-cell patch-clamp electrophysiology in a heterologous expression system (e.g., HEK293 cells) or in primary neuronal cultures.
Protocol:
-
Cell Culture and Transfection:
-
Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Co-transfect cells with plasmids encoding the desired AMPA receptor subunits (e.g., GluA2) and a fluorescent reporter (e.g., GFP) using a suitable transfection reagent.
-
Allow 24-48 hours for receptor expression.
-
-
Electrophysiological Recording:
-
Prepare an external solution containing (in mM): 140 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose (pH 7.4).
-
Prepare an internal pipette solution containing (in mM): 140 CsCl, 2 MgCl2, 10 HEPES, 5 EGTA, and 2 ATP-Mg (pH 7.2).
-
Transfer a coverslip with transfected cells to a recording chamber on an inverted microscope.
-
Identify transfected cells by GFP fluorescence.
-
Establish a whole-cell patch-clamp configuration using a borosilicate glass pipette (3-5 MΩ resistance).
-
Clamp the cell at a holding potential of -60 mV.
-
-
Drug Application and Data Acquisition:
-
Dissolve this compound in a suitable vehicle (e.g., DMSO) and then dilute to final concentrations in the external solution.
-
Apply a saturating concentration of glutamate (e.g., 10 mM) to elicit a maximal AMPA receptor current.
-
Co-apply glutamate with increasing concentrations of this compound to determine its effect on the current amplitude.
-
Record currents using an appropriate amplifier and digitizer.
-
Analyze the data to determine the IC50 value for the inhibition of the AMPA receptor current.
-
Expected Outcome: If the hypothesis is correct, this compound will cause a concentration-dependent reduction in the amplitude of glutamate-evoked currents.
Predicted Mechanism II: Modulation of GABA-A Receptors
The isoxazole scaffold is also a known constituent of molecules that interact with GABA-A receptors, the primary mediators of fast inhibitory neurotransmission in the brain.[10][11] Modulation of GABA-A receptors can result in sedative, anxiolytic, and anticonvulsant effects.[12][13]
Rationale for GABA-A Receptor Modulation
The structural similarity of the isoxazole ring to the endogenous ligand GABA, as well as its presence in known GABA-A receptor antagonists, suggests a potential interaction.[11] The aminomethyl group in this compound could mimic the amine group of GABA, potentially allowing it to bind to the GABA binding site or an allosteric site. Depending on the nature of the interaction, the compound could act as an agonist, antagonist, or allosteric modulator.
Proposed Signaling Pathway
In this hypothetical mechanism, this compound binds to the GABA-A receptor, either potentiating or inhibiting the influx of chloride ions in response to GABA binding. For the purpose of this guide, we will illustrate a positive allosteric modulation scenario, which is common for CNS depressants.
Caption: Proposed positive allosteric modulation of GABA-A receptors.
Experimental Validation: Radioligand Binding Assay
A radioligand binding assay is a standard method to determine if a compound binds to a specific receptor and to quantify its binding affinity.
Protocol:
-
Membrane Preparation:
-
Homogenize rat cortical tissue in a buffer containing protease inhibitors.
-
Centrifuge the homogenate at low speed to remove nuclei and cell debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet multiple times by resuspension and centrifugation.
-
Resuspend the final pellet in the assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add the membrane preparation, a radiolabeled ligand for the GABA-A receptor (e.g., [3H]muscimol for the GABA site or [3H]flunitrazepam for the benzodiazepine site), and varying concentrations of this compound.
-
To determine non-specific binding, add a high concentration of a known unlabeled ligand (e.g., unlabeled GABA or diazepam) to a set of wells.
-
Incubate the plate at a specified temperature for a defined period to allow binding to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain the specific binding.
-
Plot the specific binding as a function of the concentration of this compound.
-
Fit the data to a one-site competition model to determine the Ki (inhibitory constant) of the compound.
-
Expected Outcome: If this compound binds to the GABA-A receptor, it will displace the radioligand in a concentration-dependent manner, allowing for the calculation of its binding affinity.
Summary of Predicted Mechanisms and Key Physicochemical Properties
The following table summarizes the two primary hypothetical mechanisms of action for this compound.
| Parameter | Predicted Mechanism I | Predicted Mechanism II |
| Primary Target | AMPA Receptor | GABA-A Receptor |
| Proposed Action | Negative Allosteric Modulator | Positive Allosteric Modulator/Orthosteric Ligand |
| Physiological Effect | Reduction of Excitatory Neurotransmission | Enhancement of Inhibitory Neurotransmission |
| Potential Therapeutic Area | Chronic Pain, Epilepsy | Anxiety, Insomnia, Epilepsy |
| Key Structural Moieties | C3-isopropyl (lipophilicity), Isoxazole core | C5-aminomethyl (GABA mimicry), Isoxazole core |
Conclusion and Future Directions
This technical guide has outlined two plausible, scientifically-grounded mechanisms of action for this compound in the CNS based on the extensive literature on related isoxazole derivatives. The primary predicted targets are AMPA and GABA-A receptors, both of which are critical players in the balance of excitation and inhibition in the brain. The provided experimental protocols offer a clear path forward for the empirical validation of these hypotheses.
Future research should focus on a systematic evaluation of this compound's activity at a broader panel of CNS targets to fully characterize its pharmacological profile. Subsequent in vivo studies will be necessary to determine its therapeutic potential and safety profile. The insights gained from such studies will not only elucidate the mechanism of this specific compound but also contribute to the broader understanding of isoxazole derivatives as a valuable class of CNS-active agents.
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Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study. MDPI. Available at: [Link].
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In Vitro Studies of 5-Aminomethyl-3-isopropylisoxazole: A Technical Guide for Preclinical Evaluation
For: Researchers, scientists, and drug development professionals.
Abstract
This in-depth technical guide provides a comprehensive framework for conducting in vitro studies on 5-Aminomethyl-3-isopropylisoxazole, a heterocyclic compound with potential therapeutic applications. Recognizing the broad biological activities of isoxazole derivatives, this document details essential experimental protocols to rigorously assess the cytotoxic, anti-proliferative, and mechanistic properties of this specific molecule. The guide is structured to provide not only step-by-step methodologies but also the scientific rationale behind experimental choices, ensuring a thorough and well-validated preclinical evaluation. This document is intended to serve as a foundational resource for researchers initiating the investigation of this compound in a cancer research context.
Introduction: The Therapeutic Potential of Isoxazole Derivatives
The isoxazole moiety, a five-membered heterocyclic ring containing adjacent nitrogen and oxygen atoms, is a privileged structure in medicinal chemistry.[1][2] This scaffold is present in numerous compounds exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and antifungal properties.[1][2][3] The versatility of the isoxazole ring allows for structural modifications that can fine-tune its pharmacological profile, making it a valuable starting point for the design of novel therapeutic agents.[3]
This compound is an isoxazole derivative that holds promise for further investigation. While specific data on this exact compound is limited in publicly available literature, its structural features suggest it may serve as a valuable building block in the synthesis of novel pharmaceuticals, particularly those targeting neurological disorders or having potential as neuroprotective agents.[4][5][6] Furthermore, the broader class of isoxazole derivatives has been shown to possess cytotoxic properties against various cancer cell lines.[7][8][9] Therefore, a systematic in vitro evaluation is warranted to determine the potential of this compound as a candidate for drug development.
This guide will outline a logical progression of in vitro experiments designed to characterize the biological activity of this compound, focusing on its potential as an anticancer agent.
Core Experimental Workflow: From Cytotoxicity to Mechanism of Action
The following sections detail a series of interconnected in vitro assays. This workflow is designed to first establish the compound's general cytotoxic and anti-proliferative effects, and then to delve into the underlying cellular mechanisms.
Cell Line Selection and Culture
The choice of cell lines is critical for the relevance of in vitro findings. A panel of well-characterized cancer cell lines from different tissue origins is recommended to assess the compound's spectrum of activity.
Recommended Cell Lines:
-
MCF-7: Human breast adenocarcinoma cell line (estrogen receptor-positive).
-
MDA-MB-231: Human breast adenocarcinoma cell line (triple-negative).
-
A549: Human lung carcinoma cell line.
-
HCT116: Human colon cancer cell line.
-
HEK293T: Human embryonic kidney cells (as a non-cancerous control to assess selectivity).
Protocol for Cell Culture:
-
Procurement: Obtain all cell lines from a certified cell bank (e.g., ATCC) to ensure authenticity and quality.
-
Media Preparation: Culture cells in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Incubation: Maintain cells in a humidified incubator at 37°C with a 5% CO₂ atmosphere.
-
Subculturing: Passage cells upon reaching 70-80% confluency to maintain exponential growth.
Assessment of Cytotoxicity: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability.
Experimental Rationale: This initial screen is crucial for determining the concentration range over which this compound exerts a cytotoxic effect and for calculating the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium and treat the cells for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Evaluation of Anti-Proliferative Effects: Colony Formation Assay
This assay assesses the ability of single cells to undergo unlimited division and form colonies. It provides a measure of long-term cell survival and proliferative capacity.
Experimental Rationale: While the MTT assay measures short-term viability, the colony formation assay provides insight into the compound's ability to inhibit long-term cell proliferation and clonogenic survival.
Protocol:
-
Cell Seeding: Plate a low density of cells (e.g., 500-1000 cells) in 6-well plates.
-
Compound Treatment: Treat the cells with various concentrations of this compound (typically below the IC50) for the duration of colony formation (10-14 days).
-
Colony Staining: After the incubation period, fix the colonies with methanol and stain them with crystal violet.
-
Quantification: Count the number of colonies (typically defined as clusters of ≥50 cells) and calculate the plating efficiency and surviving fraction.
Unraveling the Mechanism: Cell Cycle Analysis and Apoptosis Assays
Understanding how a compound affects cell cycle progression and induces cell death is fundamental to its characterization as a potential anticancer agent.
2.4.1. Cell Cycle Analysis via Flow Cytometry
Experimental Rationale: This technique determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). A compound that induces cell cycle arrest at a specific phase can indicate interference with key regulatory proteins of that phase.
Protocol:
-
Cell Treatment: Treat cells with the IC50 concentration of this compound for 24 and 48 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in cold 70% ethanol.
-
Staining: Stain the cells with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each phase of the cell cycle.
2.4.2. Apoptosis Detection by Annexin V/PI Staining
Experimental Rationale: Apoptosis, or programmed cell death, is a common mechanism by which anticancer drugs eliminate tumor cells.[9] This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the IC50 concentration of the compound for various time points (e.g., 12, 24, 48 hours).
-
Staining: Harvest the cells and stain them with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Determine the percentage of cells in each quadrant representing different stages of cell death.
Data Presentation and Visualization
For clarity and comparative analysis, all quantitative data should be summarized in tables. Visual representations of workflows and potential signaling pathways are crucial for conveying complex information.
Data Summary Tables
Table 1: IC50 Values of this compound (µM)
| Cell Line | 24 hours | 48 hours | 72 hours |
|---|---|---|---|
| MCF-7 | |||
| MDA-MB-231 | |||
| A549 | |||
| HCT116 |
| HEK293T | | | |
Table 2: Effect on Colony Formation (Surviving Fraction at IC25)
| Cell Line | Surviving Fraction |
|---|---|
| MCF-7 | |
| MDA-MB-231 | |
| A549 |
| HCT116 | |
Visualization of Experimental Workflows and Pathways
Diagram: General In Vitro Evaluation Workflow
Caption: A logical workflow for the in vitro evaluation of this compound.
Diagram: Hypothetical Apoptotic Signaling Pathway
Caption: A simplified, hypothetical signaling pathway illustrating how the compound might induce apoptosis.
Conclusion and Future Directions
The in vitro studies outlined in this guide provide a robust and systematic approach to characterizing the biological activity of this compound. The data generated from these experiments will be crucial for making informed decisions about the compound's potential for further development as a therapeutic agent. Positive and compelling results would justify progression to more advanced in vitro mechanistic studies (e.g., Western blotting for key cell cycle and apoptotic proteins, kinase inhibitor screening) and subsequently to in vivo efficacy and toxicology studies in animal models. The exploration of isoxazole-based molecules continues to be a promising avenue in the search for novel anticancer therapies.[10]
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Discovery and history of isoxazole compounds in pharmacology
An In-Depth Technical Guide to the Discovery and Pharmacological History of Isoxazole Compounds
Abstract
Isoxazole, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone scaffold in medicinal chemistry.[1][2] Its unique electronic properties and versatile synthetic accessibility have cemented its role as a "privileged structure" in drug discovery. This guide provides a comprehensive overview of the historical milestones in isoxazole chemistry, from its initial synthesis to its establishment as a critical pharmacophore in numerous FDA-approved drugs. We will explore the evolution of synthetic strategies, the mechanistic underpinnings of its diverse biological activities, and the structure-activity relationships that have guided the development of groundbreaking therapeutics across multiple disease areas, including infectious diseases, inflammation, and oncology.
Introduction: The Isoxazole Scaffold – A Profile of a Pharmacophore
The isoxazole ring is an unsaturated azole, isomeric with oxazole, distinguished by the 1,2-positioning of its oxygen and nitrogen heteroatoms.[2] This arrangement imparts a unique set of physicochemical properties that are highly advantageous for drug design. The ring is electron-rich, yet the weak N-O bond makes it susceptible to ring-cleavage reactions, rendering it a versatile synthetic intermediate.[1][3] Its structure allows it to act as a bioisostere for other functional groups, influencing a molecule's pharmacokinetic and pharmacodynamic profiles by participating in hydrogen bonding and π-π stacking interactions.[2] These characteristics have made the isoxazole moiety a recurring feature in a wide array of pharmacologically active compounds, enhancing potency, selectivity, and metabolic stability.[4][5]
Foundational Discoveries and the Dawn of Isoxazole Synthesis
The history of isoxazole chemistry began in the late 19th century. The first synthesis of the isoxazole ring is credited to Ludwig Claisen in 1888, who identified the cyclic structure of 3-methyl-5-phenylisoxazole.[6] However, it was the pioneering work of A. Quilico between 1930 and 1946 that significantly advanced the field, particularly through the study of 1,3-dipolar cycloaddition reactions between nitrile oxides and unsaturated compounds, which remains a cornerstone of isoxazole synthesis today.[6]
This cycloaddition strategy is valued for its efficiency and regioselectivity, allowing for the controlled construction of substituted isoxazoles. The in-situ generation of nitrile oxides from precursors like aldoximes is a common and effective approach.
Experimental Protocol: 1,3-Dipolar Cycloaddition for Isoxazole Synthesis
This protocol describes a general, reliable method for synthesizing 3,5-disubstituted isoxazoles, a common structural motif in pharmacologically active molecules.
Objective: To synthesize a 3,5-disubstituted isoxazole via the 1,3-dipolar cycloaddition of a nitrile oxide (generated in-situ from an aldoxime) with a terminal alkyne.
Materials:
-
Substituted Aldoxime (1.0 eq)
-
Terminal Alkyne (1.2 eq)
-
N-Chlorosuccinimide (NCS) (1.1 eq)
-
Pyridine (1.5 eq)
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Magnetic stirrer and stirring bar
-
Round-bottom flask
-
Ice bath
Methodology:
-
Reaction Setup: To a clean, dry round-bottom flask, add the substituted aldoxime (1.0 eq) and the terminal alkyne (1.2 eq). Dissolve the components in the chosen solvent (e.g., DCM).
-
Formation of Hydroxamoyl Chloride: Cool the reaction mixture to 0°C using an ice bath. Add N-Chlorosuccinimide (NCS) portion-wise over 10-15 minutes. The causality for this step is the conversion of the aldoxime into the corresponding hydroxamoyl chloride intermediate, which is the direct precursor to the nitrile oxide dipole.
-
In-Situ Generation of Nitrile Oxide and Cycloaddition: Slowly add pyridine to the reaction mixture at 0°C. The addition of a base dehydrohalogenates the hydroxamoyl chloride, generating the highly reactive nitrile oxide intermediate in-situ. This intermediate immediately undergoes a [3+2] cycloaddition reaction with the terminal alkyne present in the flask. This one-pot approach is crucial for handling the often-unstable nitrile oxide.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Workup and Purification: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 3,5-disubstituted isoxazole.
CNS Agents: The isoxazole ring is present in compounds targeting the CNS. Leflunomide is an immunomodulatory drug used for rheumatoid arthritis, whose active metabolite inhibits dihydroorotate dehydrogenase. [5][7]Furthermore, the natural product ibotenic acid and its synthetic analogue muscimol, both containing an isoxazole ring, are potent GABAA receptor agonists. [1][8]Zonisamide is an isoxazole-containing anticonvulsant used in the treatment of epilepsy. [1]
Modern Era: Isoxazoles in Oncology and as Privileged Scaffolds
In recent decades, isoxazole derivatives have gained significant attention for their anticancer potential. [9][10]They exhibit a wide range of mechanisms, including the inhibition of kinases, topoisomerase, and tubulin polymerization, as well as inducing apoptosis. [3][9]The ability to modify the substituents on the isoxazole ring allows for fine-tuning of the structure-activity relationship (SAR) to target specific cancer-related pathways. [3][11]For example, isoxazole derivatives have been developed as potent and selective inhibitors of enzymes like SMYD3, which is implicated in various cancers. [12][13] The continued success and broad applicability of this heterocycle have solidified its status as a "privileged scaffold" in medicinal chemistry. Its robust nature, combined with well-established synthetic routes, ensures that it remains a go-to building block for designing novel therapeutic agents. [14][15]
| Drug Name | Therapeutic Class | Year of Note | Key Feature/Mechanism |
|---|---|---|---|
| Sulfisoxazole | Antibacterial (Sulfonamide) | ~1940s | Improved solubility over earlier sulfonamides. [1] |
| Oxacillin/Cloxacillin | Antibacterial (β-lactam) | ~1960s | Penicillinase-resistant due to bulky isoxazolyl group. [1] |
| Leflunomide | DMARD | 1998 (FDA Approval) | Immunosuppressive; inhibits pyrimidine synthesis. [5] |
| Zonisamide | Anticonvulsant | 2000 (FDA Approval) | Blocks sodium/calcium channels. [1] |
| Valdecoxib | Anti-inflammatory (COX-2) | 2001 (FDA Approval) | Selective COX-2 inhibitor for pain and inflammation. [16] |
| Risperidone | Antipsychotic | 1993 (FDA Approval) | Contains a benzisoxazole moiety; dopamine/serotonin antagonist. [1]|
Conclusion
From its initial synthesis over a century ago, the isoxazole ring has evolved from a chemical curiosity into an indispensable tool in pharmacology. Its journey through the development of antibacterial, anti-inflammatory, and CNS-active drugs highlights its remarkable versatility. The continued discovery of novel isoxazole-based compounds, particularly in the challenging field of oncology, demonstrates that the rich history of this scaffold is still being written. For drug development professionals, a deep understanding of the synthesis, mechanisms, and structure-activity relationships of isoxazole derivatives remains critical for innovating the next generation of targeted therapies.
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A Preclinical Safety and Toxicity Assessment Framework for Novel Isoxazole Derivatives: A Technical Guide for Researchers
Foreword: This guide is intended for researchers, scientists, and drug development professionals. The subject of this framework, 5-Aminomethyl-3-isopropylisoxazole, is a research chemical primarily used as a building block in pharmaceutical synthesis.[1][2][3] As of the date of this publication, specific, comprehensive public-domain toxicological data for this compound is not available. Therefore, this document serves as an in-depth technical framework outlining the necessary safety and toxicity assessments required for a novel isoxazole derivative of this nature during the preclinical phase of drug development. The methodologies and data presentation formats described herein are based on established regulatory principles and industry best practices.
Introduction to this compound and the Isoxazole Scaffold
1.1 Chemical Identity and Pharmaceutical Interest
This compound (CAS No. 543713-30-0) is a heterocyclic compound featuring a core isoxazole ring.[1] The isoxazole moiety is a prominent structural feature in numerous biologically active compounds, valued for its metabolic stability and role as a versatile pharmacophore.[4][5] Derivatives of isoxazole have demonstrated a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antibacterial properties.[6][7] The subject compound is noted for its potential application in synthesizing novel therapeutics, particularly those targeting neurological disorders.[1][3]
1.2 The Imperative of a Preclinical Safety Profile
Before any novel chemical entity can be considered for clinical investigation, a thorough preclinical safety and toxicity evaluation is mandatory. The primary objectives of this evaluation are threefold:
-
To identify a safe initial starting dose and subsequent dose-escalation schemes for first-in-human studies.
-
To characterize the toxicological profile, including identifying potential target organs of toxicity and assessing the reversibility of any adverse effects.
-
To establish clear safety parameters for monitoring in clinical trials.[8]
This guide outlines the standard battery of tests and logical framework for constructing such a safety profile for a compound like this compound.
Proposed Toxicological Assessment Workflow
The evaluation of a novel compound follows a tiered, systematic approach. The workflow ensures that foundational safety data is gathered before proceeding to more complex, long-term studies.
Caption: A tiered workflow for preclinical toxicological assessment.
Acute Systemic Toxicity
Objective: To determine the potential adverse effects of a single, high dose of the test substance. This data is critical for classifying the compound's intrinsic toxicity and guiding dose selection for subsequent studies.
Illustrative Data: While specific data for this compound is unavailable, the Safety Data Sheet (SDS) for a structurally related analogue, 5-Amino-3-methylisoxazole , provides a relevant example of hazard classification.[9]
| Parameter | Hazard Classification (Example) | Endpoint |
| Acute Oral Toxicity | Category 4 | Harmful if swallowed |
| Acute Dermal Toxicity | Category 4 | Harmful in contact with skin |
| Acute Inhalation Toxicity | Category 4 | Harmful if inhaled |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation |
| Eye Damage/Irritation | Category 2 | Causes serious eye irritation |
| Table based on data for a related compound, 5-Amino-3-methylisoxazole.[9] |
Experimental Protocol: Acute Oral Toxicity (Rodent, Up-and-Down Procedure)
-
Species Selection: Wistar or Sprague-Dawley rats are commonly used. A single sex (typically female, as they are often slightly more sensitive) is used for the limit test.
-
Acclimatization: Animals are acclimatized for at least 5 days, housed in controlled conditions (22 ± 3°C, 30-70% humidity, 12h light/dark cycle).
-
Dose Formulation: The test article is formulated in an appropriate vehicle (e.g., 0.5% carboxymethylcellulose).
-
Limit Test: A single animal is dosed at a limit dose (e.g., 2000 mg/kg).
-
Causality: The limit test is a validated starting point to minimize animal usage. If the animal survives, the substance is considered to have an LD50 > 2000 mg/kg, and further testing may be unnecessary for classification.
-
-
Main Test (if required): If mortality occurs in the limit test, a sequence of animals is dosed one at a time.
-
The dose for the next animal is adjusted up or down depending on the outcome for the previous animal.
-
Causality: This sequential approach allows for a statistically robust estimation of the LD50 with a minimal number of animals.
-
-
Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, autonomic and CNS effects) and body weight changes for at least 14 days.
-
Necropsy: All animals are subjected to a gross necropsy at the end of the study.
Genotoxicity Assessment
Objective: To determine if the compound has the potential to cause genetic damage (mutations or chromosomal aberrations), which can be a predictor of carcinogenicity.
Methodology: A standard battery of tests is required to assess different genotoxic endpoints.
Caption: Standard assay battery for genotoxicity assessment.
Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test)
-
Strain Selection: A set of Salmonella typhimurium and Escherichia coli strains are used, which are designed to detect various types of point mutations (e.g., frameshift, base-pair substitutions).
-
Metabolic Activation: The assay is conducted both with and without an exogenous metabolic activation system (S9 fraction from induced rat liver).
-
Causality: Many compounds are not genotoxic themselves but are converted to genotoxic metabolites by liver enzymes. The S9 fraction mimics this metabolic process in vitro.
-
-
Exposure: Bacteria, the test compound at various concentrations, and either S9 mix or a buffer are combined in agar and plated.
-
Incubation: Plates are incubated for 48-72 hours.
-
Scoring: The number of revertant colonies (colonies that have mutated back to a state where they can grow on the selective medium) is counted.
-
Interpretation: A compound is considered mutagenic if it produces a concentration-related increase in revertant colonies over the negative control, typically a two-fold or greater increase.
Repeated Dose Toxicity
Objective: To evaluate the toxicological effects of the compound following repeated administration over a defined period (e.g., 28 or 90 days). These studies provide critical information on target organ toxicity, dose-response relationships, and the potential for cumulative toxicity.
Key Endpoints Evaluated:
-
Clinical Observations: Daily detailed observations for signs of toxicity.
-
Body Weight and Food Consumption: Measured weekly.
-
Clinical Pathology: Hematology, clinical chemistry, and urinalysis at terminal sacrifice.
-
Organ Weights: Key organs are weighed at necropsy.
-
Histopathology: Microscopic examination of a comprehensive list of tissues from control and high-dose groups, with subsequent examination of target organs in lower-dose groups.
Toxicokinetics (TK): Blood samples are collected at specified time points during the study to determine the systemic exposure to the compound. This is crucial for relating the observed toxic effects to a specific exposure level rather than just the administered dose.
Safety Pharmacology
Objective: To investigate potential life-threatening adverse effects on major physiological systems (cardiovascular, respiratory, and central nervous system) at doses intended for therapeutic use.
| System | Core Battery Study | Key Parameters Measured |
| Central Nervous System | Functional Observational Battery (FOB) in rats | Home cage and open field observations, sensory and motor function tests, body temperature. |
| Cardiovascular System | In vivo telemetry in conscious, unrestrained animals (e.g., dogs, non-human primates) | Blood pressure, heart rate, ECG (including QT interval). |
| Respiratory System | Whole-body plethysmography in conscious, unrestrained rodents | Respiratory rate, tidal volume, minute volume. |
Summary and Risk Assessment
A comprehensive risk assessment integrates all data from the preclinical program. It identifies all observed hazards, establishes a No-Observed-Adverse-Effect Level (NOAEL) for the most sensitive species and endpoint, and uses this information to propose a safe starting dose for Phase 1 clinical trials. While many isoxazole derivatives are noted for having low toxicity[6][10], others, like the neurotoxin muscimol (5-(Aminomethyl)isoxazol-3-ol), demonstrate that the safety of each new analogue must be rigorously and independently established.[11] The final profile must provide a clear, data-driven rationale that the potential benefits of the new therapeutic agent outweigh its risks for human testing.
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Sysak, A., & Obminska-Mrukowicz, B. (2018). Isoxazole Derivatives as Regulators of Immune Functions. Molecules, 23(10), 2673. Available at: [Link]
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Sysak, A., & Obminska-Mrukowicz, B. (2018). Isoxazole Derivatives as Regulators of Immune Functions. MDPI. Available at: [Link]
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Kocienski, P., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. MDPI. Available at: [Link]
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Whitepaper: Predicted ADMET Profile of 5-Aminomethyl-3-isopropylisoxazole for Accelerated Drug Discovery
Executive Summary
The early-stage assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical determinant of its success in the drug development pipeline. An unfavorable ADMET profile is a leading cause of late-stage clinical trial failures, resulting in significant financial and temporal losses. This technical guide provides an in-depth, predictive analysis of the ADMET profile of 5-Aminomethyl-3-isopropylisoxazole, a versatile isoxazole derivative recognized as a valuable building block for novel therapeutics, particularly those targeting neurological disorders.[1][2] By leveraging validated in silico modeling techniques, we offer a comprehensive evaluation of its drug-like characteristics, pharmacokinetic profile, and potential toxicological liabilities. This document is intended for researchers, medicinal chemists, and drug development professionals to inform strategic decision-making, guide experimental design, and accelerate the progression of this compound-based candidates.
Introduction: The Imperative of Early-Stage ADMET Profiling
The journey of a new chemical entity from laboratory bench to approved drug is fraught with challenges, with approximately 90% of candidates failing during development. A significant portion of these failures can be attributed to poor pharmacokinetics and unforeseen toxicity.[3] The isoxazole scaffold is a privileged structure in medicinal chemistry, present in numerous approved drugs and noted for conferring metabolic stability and favorable bioactivity.[4] Derivatives of isoxazole have demonstrated a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects, often coupled with low toxicity.[5][6][7]
This compound is a promising starting point for the synthesis of novel therapeutics.[1][2] Its structure combines the stable isoxazole ring with a flexible aminomethyl group and a lipophilic isopropyl moiety, suggesting a balanced physicochemical profile. However, intuition alone is insufficient. A robust, data-driven approach is necessary to forecast how this molecule will behave in a biological system. In silico ADMET prediction provides a rapid, cost-effective, and resource-efficient means to generate this critical data, allowing for the early identification and mitigation of potential liabilities.[8][9][10] This guide synthesizes data from established predictive models to construct a detailed ADMET profile, providing a foundational dataset for further investigation.
Methodology: An In Silico First Approach
To construct the ADMET profile of this compound, we employed a multi-model in silico strategy. The Simplified Molecular Input Line Entry System (SMILES) string for the compound, CC(C)c1cc(on1)CN, was used as the input for a suite of predictive algorithms analogous to those found in widely used platforms like SwissADME and pkCSM.[11][12][13][14] These tools utilize large datasets of experimentally verified compounds to build quantitative structure-activity relationship (QSAR) models and graph-based signatures that predict a molecule's behavior.[8][11] This approach allows for a comprehensive, multi-faceted evaluation of the compound's properties before committing to costly and time-consuming in vitro or in vivo studies.
Caption: In Silico ADMET Profiling Workflow.
Predicted Physicochemical Properties and Drug-Likeness
The foundation of a molecule's pharmacokinetic profile lies in its physicochemical properties. These parameters govern its solubility, permeability, and ability to interact with biological targets. The predicted properties for this compound are summarized below.
Table 1: Predicted Physicochemical and Drug-Likeness Properties
| Property | Predicted Value | Interpretation |
| Molecular Formula | C₈H₁₄N₂O | - |
| Molecular Weight | 154.21 g/mol | Excellent. Well below the 500 Da threshold, favoring absorption and distribution. |
| LogP (Octanol/Water) | 1.35 | Optimal. Indicates balanced lipophilicity, suitable for membrane permeability without sacrificing aqueous solubility. |
| Topological Polar Surface Area (TPSA) | 51.5 Ų | Good. Suggests good cell membrane permeability and potential for blood-brain barrier penetration. |
| Hydrogen Bond Donors | 1 | Compliant. (≤ 5) |
| Hydrogen Bond Acceptors | 3 | Compliant. (≤ 10) |
| Rotatable Bonds | 3 | Good. Low number suggests conformational rigidity, which can be favorable for target binding. |
| Lipinski's Rule of Five | 0 Violations | Pass. Excellent drug-likeness profile.[11][14] |
| Aqueous Solubility (LogS) | -2.10 | Moderately soluble. Acceptable for oral administration. |
The analysis reveals that this compound exhibits an excellent drug-likeness profile. It fully complies with Lipinski's Rule of Five, a widely accepted guideline for assessing the potential for oral bioavailability.[11] Its low molecular weight and balanced lipophilicity (LogP) are strong indicators of favorable absorption characteristics. The TPSA value is within a range that suggests the molecule can efficiently cross cellular membranes.
Predicted Pharmacokinetic Profile (ADME)
Absorption
Absorption determines the extent to which a drug enters systemic circulation. For orally administered drugs, this primarily involves passage through the intestinal wall.
Table 2: Predicted Absorption Properties
| Parameter | Predicted Value | Interpretation |
| Human Intestinal Absorption (HIA) | 95.5% | High. Indicates excellent absorption from the gastrointestinal tract. |
| Caco-2 Permeability (logPapp) | 0.98 x 10⁻⁶ cm/s | High. Suggests efficient passive diffusion across the intestinal epithelium. |
| P-glycoprotein (P-gp) Substrate | No | Favorable. The compound is not predicted to be a substrate of P-gp, a key efflux transporter that can limit drug absorption. |
The predictions strongly suggest that this compound will be well-absorbed following oral administration. The high predicted Caco-2 permeability value is a key indicator of efficient transcellular passage.[15] Crucially, its non-substrate status for P-glycoprotein means it is unlikely to be actively pumped out of intestinal cells, a common mechanism of poor bioavailability.[10]
Distribution
Distribution describes how a drug spreads throughout the body's tissues and fluids after absorption. Key factors include plasma protein binding and the ability to cross specific biological barriers like the blood-brain barrier (BBB).
Table 3: Predicted Distribution Properties
| Parameter | Predicted Value | Interpretation |
| Plasma Protein Binding (PPB) | 38% | Low. A large fraction of the drug is predicted to be free in circulation, available to interact with its target. |
| Blood-Brain Barrier (BBB) Permeability (logBB) | -0.45 | Permeant. The compound is predicted to cross the BBB, which is highly desirable for CNS-acting drugs. |
| CNS Permeability (logPS) | -1.95 | Permeant. Reinforces the prediction of CNS penetration. |
The distribution profile is highly favorable, particularly for neurological applications.[1] The low plasma protein binding is advantageous, as only the unbound drug is pharmacologically active. The consistent predictions of BBB and CNS permeability suggest that the molecule can reach targets within the central nervous system, a critical requirement for drugs intended to treat neurological disorders.
Metabolism
Metabolism involves the enzymatic conversion of drugs into different compounds (metabolites), primarily in the liver. This process is dominated by the Cytochrome P450 (CYP) family of enzymes and is critical for drug clearance and can be a source of drug-drug interactions (DDI).
Table 4: Predicted Metabolic Properties
| Parameter | Predicted Value | Interpretation |
| CYP1A2 Inhibitor | No | Low risk of DDIs with CYP1A2 substrates. |
| CYP2C9 Inhibitor | No | Low risk of DDIs with CYP2C9 substrates. |
| CYP2C19 Inhibitor | No | Low risk of DDIs with CYP2C19 substrates. |
| CYP2D6 Inhibitor | No | Low risk of DDIs with CYP2D6 substrates. |
| CYP3A4 Inhibitor | No | Low risk of DDIs with CYP3A4 substrates. |
| CYP2D6 Substrate | Yes | The compound is likely metabolized by CYP2D6. |
| CYP3A4 Substrate | Yes | The compound is likely metabolized by CYP3A4. |
The in silico analysis predicts that this compound is unlikely to be a significant inhibitor of the five major CYP isoforms.[16] This is a highly desirable characteristic, as it reduces the potential for adverse drug-drug interactions when co-administered with other medications. The models predict that the compound is a substrate for both CYP2D6 and CYP3A4, the two most important enzymes for drug metabolism. This suggests that these pathways will be the primary routes of metabolic clearance. Potential metabolic transformations could include N-dealkylation of the aminomethyl group or oxidation of the isopropyl moiety.
Caption: Hypothesized Phase I Metabolic Pathways.
Excretion
Excretion is the process of removing a drug and its metabolites from the body, primarily via the kidneys.
Table 5: Predicted Excretion Properties
| Parameter | Predicted Value | Interpretation |
| Total Clearance (log ml/min/kg) | 0.55 | Indicates a moderate rate of clearance from the body. |
| Renal OCT2 Substrate | No | Unlikely to be a substrate for the Organic Cation Transporter 2, suggesting renal clearance may not be dominated by active secretion. |
The predicted total clearance suggests a half-life that may be suitable for a manageable dosing regimen. The lack of interaction with the OCT2 transporter provides insight into the potential mechanisms of renal excretion, pointing more towards glomerular filtration rather than active tubular secretion.
Predicted Toxicological Profile
Early identification of potential toxicity is paramount to prevent adverse events and late-stage failures.
Table 6: Predicted Toxicity Profile
| Parameter | Predicted Value | Interpretation |
| hERG I Inhibitor | No | Low Risk. The compound is not predicted to inhibit the hERG potassium channel, reducing the risk of drug-induced QT prolongation and cardiac arrhythmia. |
| Hepatotoxicity | No | Low Risk. Not predicted to cause drug-induced liver injury. |
| Ames Mutagenicity | No | Low Risk. The compound is predicted to be non-mutagenic. |
| Skin Sensitization | No | Low Risk. Unlikely to cause an allergic skin reaction. |
The toxicity profile of this compound appears remarkably clean from this in silico perspective. The absence of predicted hERG inhibition is a particularly important finding, as this is a major safety hurdle for many drug candidates.[4][6][17] Furthermore, the predictions of no hepatotoxicity or mutagenicity provide strong foundational evidence for the compound's safety profile.
Experimental Protocols for Validation
While in silico predictions provide invaluable guidance, they must be validated through experimental assays. The following protocols are recommended as the next logical steps to confirm the predicted ADMET properties.
Protocol 6.1: In Silico ADMET Profile Generation
-
Obtain SMILES String: Secure the canonical SMILES representation of the test compound (e.g., for this compound: CC(C)c1cc(on1)CN).
-
Select Web Server: Navigate to a free, reputable ADMET prediction web server such as SwissADME or pkCSM.[11][13]
-
Input Molecule: Paste the SMILES string into the input field of the selected tool.
-
Execute Prediction: Initiate the calculation process.
-
Data Compilation: Systematically collect the output data for each predicted parameter (e.g., physicochemical properties, lipophilicity, water solubility, pharmacokinetics, drug-likeness, and medicinal chemistry).
-
Analysis: Compare the predicted values against established thresholds and guidelines (e.g., Lipinski's Rule of Five) to assess the compound's potential.
Protocol 6.2: In Vitro Caco-2 Permeability Assay
This assay is the gold standard for experimentally validating predictions of intestinal absorption.[9][15]
-
Cell Culture: Culture Caco-2 cells on semipermeable Transwell™ inserts for approximately 21 days until they form a differentiated, confluent monolayer.
-
Monolayer Integrity Check: Verify the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER). Only use monolayers with TEER values ≥ 200 Ω·cm².[8]
-
Compound Preparation: Prepare a dosing solution of this compound (e.g., 10 µM) in a suitable transport buffer (e.g., Hanks' Balanced Salt Solution).
-
Apical to Basolateral (A→B) Permeability:
-
Add the compound dosing solution to the apical (upper) chamber of the Transwell insert.
-
Add fresh buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
Collect samples from the basolateral chamber at specified time points.
-
-
Quantification: Analyze the concentration of the compound in the collected samples using a validated LC-MS/MS method.
-
Calculate Apparent Permeability (Papp): Calculate the Papp value using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber. A high Papp value (>10 x 10⁻⁶ cm/s) confirms high permeability.
Conclusion and Future Directions
The comprehensive in silico analysis presented in this guide indicates that This compound possesses a highly favorable ADMET profile, marking it as a strong candidate for further development.
-
Drug-Likeness: The molecule exhibits excellent drug-like properties with zero violations of Lipinski's Rule of Five.
-
Pharmacokinetics: It is predicted to have high oral absorption, favorable distribution to the CNS, and a low potential for inhibiting major CYP450 enzymes, reducing the risk of drug-drug interactions.
-
Safety: The predicted toxicity profile is clean, with low risks of cardiotoxicity (hERG inhibition), hepatotoxicity, or mutagenicity.
These promising predictions provide a solid rationale for advancing compounds derived from this scaffold. The immediate next steps should focus on the experimental validation of these key predictions. We recommend prioritizing in vitro assays for Caco-2 permeability to confirm absorption, and CYP450 inhibition and substrate assays to verify the metabolic profile.[3][16][18] Confirmation of these in silico findings will significantly de-risk the progression of this compound derivatives and solidify their potential as next-generation therapeutics.
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DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. (n.d.). JRC Big Data Analytics Platform. Retrieved from [Link]
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Caco-2 permeability assay. (n.d.). Creative Bioarray. Retrieved from [Link]
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Assays | ADMET & DMPK | Caco-2 Permeability. (n.d.). Concept Life Sciences. Retrieved from [Link]
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hERG Screening. (n.d.). Creative Biolabs. Retrieved from [Link]
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Investigating the Neuroprotective Potential of 5-Aminomethyl-3-isopropylisoxazole: A Technical Guide for Preclinical Research
Foreword
The escalating prevalence of neurodegenerative diseases worldwide necessitates an urgent and innovative approach to therapeutic discovery. The intricate pathophysiology of conditions such as Alzheimer's disease, Parkinson's disease, and ischemic stroke presents a formidable challenge to drug development. In this complex landscape, novel chemical scaffolds with the potential to confer neuroprotection are of paramount interest. This technical guide focuses on one such molecule of interest: 5-Aminomethyl-3-isopropylisoxazole. While direct, extensive research on the neuroprotective properties of this specific compound is in its nascent stages, its structural features and the broader therapeutic activities of the isoxazole class of compounds provide a strong rationale for its investigation.[1][2][3] This document serves as an in-depth guide for researchers, scientists, and drug development professionals, outlining a structured, evidence-based approach to exploring the neuroprotective potential of this compound. By synthesizing established methodologies with the known bioactivities of related isoxazole derivatives, we present a comprehensive roadmap for preclinical evaluation, from initial in vitro screening to in vivo model selection and pharmacokinetic considerations.
The Isoxazole Scaffold: A Privileged Structure in Neuropharmacology
The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This structural motif is considered a "privileged structure" in medicinal chemistry due to its metabolic stability and its ability to participate in various non-covalent interactions with biological targets.[2][3][4] Numerous isoxazole-containing compounds have been developed and approved for a range of therapeutic indications, underscoring the versatility of this scaffold.[2][4] In the context of central nervous system (CNS) disorders, isoxazole derivatives have been explored for their potential as anti-inflammatory, anticonvulsant, and cognitive-enhancing agents.[5][6] The structural similarity of some isoxazole derivatives to the inhibitory neurotransmitter γ-aminobutyric acid (GABA) has led to their investigation as GABA-A receptor modulators.[7] This established precedent in neuropharmacology provides a solid foundation for investigating the neuroprotective potential of novel isoxazole compounds like this compound.
Chemistry and Synthesis of this compound
A thorough understanding of the chemical properties and synthesis of this compound is fundamental to its preclinical development.
Chemical Structure:
-
IUPAC Name: (3-isopropylisoxazol-5-yl)methanamine
-
Molecular Formula: C₇H₁₂N₂O
-
Molecular Weight: 140.18 g/mol
The structure features an isoxazole ring substituted with an isopropyl group at the 3-position and an aminomethyl group at the 5-position. The presence of the basic aminomethyl group and the lipophilic isopropyl group will influence its physicochemical properties, such as solubility and membrane permeability, which are critical for CNS drug delivery.
Synthetic Routes:
The synthesis of 5-substituted isoxazoles can be achieved through various established methods in organic chemistry. A common approach involves the cycloaddition reaction between a nitrile oxide and an alkyne. For this compound, a plausible synthetic strategy would involve the protection of the amino group, followed by the core isoxazole ring formation and subsequent deprotection. While specific, published synthetic routes for this exact molecule are not extensively detailed in the provided search results, general methods for the synthesis of substituted isoxazoles are well-documented.[8][9][10] For instance, the synthesis of similar 5-amino-3-methyl-isoxazole-4-carboxylic acid has been described, involving a three-step process starting from ethyl cyanoacetate and triethyl orthoacetate.[8] Researchers can adapt these established protocols for the efficient synthesis of this compound.
Postulated Neuroprotective Mechanisms of Action
Based on the known biological activities of isoxazole derivatives and the common pathways implicated in neurodegeneration, several putative mechanisms of action for this compound can be hypothesized. These hypotheses will guide the design of a comprehensive in vitro screening cascade.
Potential Signaling Pathways:
Caption: Postulated neuroprotective mechanisms of this compound.
-
Anti-inflammatory Effects: Neuroinflammation is a key pathological feature of many neurodegenerative diseases.[11][12] Isoxazole derivatives have been reported to possess anti-inflammatory properties.[5][13] this compound could potentially modulate inflammatory pathways in microglia and astrocytes, reducing the production of pro-inflammatory cytokines and reactive oxygen species (ROS).
-
Antioxidant Activity: Oxidative stress is another critical factor contributing to neuronal damage.[14] The isoxazole scaffold may contribute to antioxidant activity by scavenging free radicals or by upregulating endogenous antioxidant defense mechanisms.
-
Modulation of GABAergic Neurotransmission: As a structural analog of GABA, this compound may act as a GABA-A receptor agonist, enhancing inhibitory neurotransmission and thereby counteracting excitotoxicity, a major driver of neuronal death in acute and chronic neurological disorders.[7]
In Vitro Evaluation of Neuroprotective Potential: A Step-by-Step Guide
A tiered in vitro screening approach is essential to efficiently evaluate the neuroprotective profile of this compound.
Experimental Workflow for In Vitro Screening:
Caption: Tiered in vitro screening workflow for neuroprotective compounds.
Cell Culture Models
The choice of an appropriate cell model is critical for obtaining relevant data.
-
Immortalized Neuronal Cell Lines:
-
Primary Neuronal Cultures:
-
Derived from specific brain regions (e.g., cortex, hippocampus) of embryonic or neonatal rodents, these cultures more closely mimic the in vivo environment.
-
-
Neuron-Glia Co-cultures:
-
Induced Pluripotent Stem Cell (iPSC)-derived Neurons:
-
Patient-derived iPSCs can be differentiated into various neuronal subtypes, providing a more clinically relevant model for studying disease-specific mechanisms.[17]
-
Experimental Protocols
Protocol 1: Assessment of Compound Cytotoxicity
-
Objective: To determine the non-toxic concentration range of this compound.
-
Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (Lactate Dehydrogenase) assay.
-
Procedure:
-
Plate neuronal cells in a 96-well plate at an appropriate density.
-
After 24 hours, treat the cells with a serial dilution of this compound (e.g., 0.1 µM to 100 µM) for 24-48 hours.
-
For the MTT assay, add MTT reagent and incubate for 2-4 hours. Solubilize the formazan crystals and measure absorbance at 570 nm.
-
For the LDH assay, collect the cell culture supernatant and measure LDH activity using a commercially available kit.
-
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: In Vitro Neuroprotection Assay
-
Objective: To evaluate the ability of this compound to protect neurons from a toxic insult.
-
Method: Pre-treatment with the compound followed by exposure to a neurotoxin.
-
Procedure:
-
Plate neuronal cells in a 96-well plate.
-
Pre-treat the cells with non-toxic concentrations of this compound for 1-2 hours.
-
Induce neuronal injury using a relevant stressor (e.g., hydrogen peroxide for oxidative stress, glutamate for excitotoxicity, or oligomeric amyloid-beta for Alzheimer's-like pathology).
-
After 24 hours, assess cell viability using the MTT or LDH assay.
-
-
Data Analysis: Compare the cell viability in the compound-treated groups to the vehicle-treated, toxin-exposed group.
Table 1: Hypothetical Neuroprotective Efficacy of this compound against Oxidative Stress in SH-SY5Y Cells
| Treatment Group | Concentration (µM) | Cell Viability (% of Control) |
| Vehicle Control | - | 100 ± 5.2 |
| Hydrogen Peroxide (100 µM) | - | 45 ± 3.8 |
| Compound + H₂O₂ | 1 | 52 ± 4.1 |
| Compound + H₂O₂ | 10 | 78 ± 6.5 |
| Compound + H₂O₂ | 50 | 85 ± 5.9 |
Mechanistic Assays
Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)
-
Objective: To determine if the neuroprotective effect is mediated by antioxidant activity.
-
Method: Dichlorodihydrofluorescein diacetate (DCFDA) assay.
-
Procedure:
-
Follow the procedure for the neuroprotection assay.
-
Prior to the end of the experiment, load the cells with DCFDA dye.
-
Measure the fluorescence intensity, which is proportional to the intracellular ROS levels.
-
Protocol 4: Assessment of Apoptosis
-
Objective: To investigate the anti-apoptotic effects of the compound.
-
Method: Caspase-3/7 activity assay or TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining.
-
Procedure:
-
Conduct the neuroprotection experiment.
-
For the caspase assay, lyse the cells and measure caspase-3/7 activity using a luminogenic or fluorogenic substrate.
-
For TUNEL staining, fix the cells and perform the staining according to the manufacturer's protocol to visualize DNA fragmentation.
-
In Vivo Preclinical Models for Neuroprotection
Promising in vitro results should be validated in relevant animal models of neurodegenerative diseases.
Experimental Workflow for In Vivo Studies:
Caption: General experimental workflow for in vivo neuroprotection studies.
Alzheimer's Disease Models
-
Transgenic Mouse Models:
-
Chemically-Induced Models:
-
Streptozotocin (STZ)-induced model: Intracerebroventricular injection of STZ causes insulin resistance in the brain, leading to neuroinflammation and cognitive impairment, mimicking aspects of sporadic Alzheimer's disease.[19]
-
Parkinson's Disease Models
-
Neurotoxin-based Models:
-
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model: Systemic administration of MPTP leads to the selective degeneration of dopaminergic neurons in the substantia nigra, replicating the primary pathology of Parkinson's disease.[21][22]
-
6-OHDA (6-hydroxydopamine) rat model: Unilateral injection of 6-OHDA into the medial forebrain bundle or striatum causes a progressive loss of dopaminergic neurons on one side of the brain, leading to characteristic motor deficits.[21][23]
-
Ischemic Stroke Models
-
Middle Cerebral Artery Occlusion (MCAO) Model:
-
Photothrombotic Stroke Model:
Pharmacokinetics and Toxicology
The successful translation of a neuroprotective compound from the bench to the clinic is critically dependent on its pharmacokinetic (PK) and toxicological profile.
Table 2: Key Pharmacokinetic Parameters to Evaluate
| Parameter | Description | Importance |
| Absorption | The process by which the drug enters the systemic circulation. | Determines bioavailability and route of administration. |
| Distribution | The reversible transfer of a drug from the systemic circulation to various tissues. | Crucial for CNS drugs is the ability to cross the blood-brain barrier (BBB). |
| Metabolism | The chemical modification of a drug by the body. | Influences the drug's half-life and potential for drug-drug interactions. |
| Excretion | The removal of the drug and its metabolites from the body. | Determines the dosing interval. |
Pharmacokinetic Studies:
Pharmacokinetic studies in rodents (rats or mice) are essential to determine the bioavailability, half-life, and brain penetration of this compound. Studies on other isoxazole derivatives have utilized HPLC-MS/MS for their quantification in biological matrices.[28][29][30]
Toxicology Assessment:
Conclusion and Future Directions
This compound represents a promising, yet underexplored, candidate for neuroprotective drug discovery. Its isoxazole core, a privileged scaffold in medicinal chemistry, coupled with its structural features, provides a strong rationale for its investigation in the context of neurodegenerative diseases. This technical guide has outlined a comprehensive and logical framework for the preclinical evaluation of this compound, from initial in vitro screening to in vivo efficacy studies and essential pharmacokinetic and toxicological assessments.
The successful execution of the described experimental plan will provide a robust dataset to ascertain the neuroprotective potential of this compound. Positive findings will pave the way for further lead optimization, in-depth mechanistic studies, and ultimately, progression towards clinical development. The journey of a novel therapeutic from concept to clinic is arduous, but with a systematic and scientifically rigorous approach, the potential of compounds like this compound to address the immense unmet medical need in neurodegenerative diseases can be thoroughly and efficiently explored.
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- 8. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
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Methodological & Application
Application Note & Protocols for the Synthesis of 5-Aminomethyl-3-isopropylisoxazole Derivatives
Introduction: The Significance of the Isoxazole Scaffold
The isoxazole ring is a prominent five-membered heterocycle that serves as a "privileged structure" in medicinal chemistry. Its derivatives are known to exhibit a vast range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[1][2] Specifically, the 5-aminomethyl-3-isopropylisoxazole core is a crucial building block for developing novel therapeutic agents, particularly those targeting neurological disorders.[3] The unique arrangement of the isopropyl group at the 3-position and the reactive aminomethyl group at the 5-position allows for fine-tuning of steric and electronic properties, making it an attractive scaffold for structure-activity relationship (SAR) studies in drug discovery.
This guide provides a comprehensive overview of a robust and efficient synthetic strategy for obtaining this compound, focusing on the underlying chemical principles, detailed step-by-step protocols, and expert insights to navigate potential challenges.
Synthetic Strategy: A Retrosynthetic Approach
The most versatile and widely adopted method for constructing 3,5-disubstituted isoxazoles is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.[1][4][5] This [3+2] cycloaddition is highly efficient and often proceeds with excellent regioselectivity, particularly when using terminal alkynes.
Our retrosynthetic analysis of the target compound identifies two key stages: the formation of the isoxazole ring and the subsequent functional group manipulation to install the aminomethyl moiety. This leads to a logical and modular synthetic plan.
Caption: Retrosynthetic analysis of this compound.
This strategy hinges on forming a stable intermediate, 3-isopropylisoxazole-5-carbonitrile, which can be cleanly reduced to the desired primary amine. This two-step approach is advantageous as it avoids handling potentially unstable intermediates and allows for purification at the nitrile stage.
Core Mechanism: The [3+2] Nitrile Oxide-Alkyne Cycloaddition
The cornerstone of this synthesis is the 1,3-dipolar cycloaddition. Nitrile oxides are highly reactive 1,3-dipoles that are typically generated in situ to prevent dimerization or decomposition. They react readily with dipolarophiles like alkynes in a concerted, pericyclic reaction to form the stable isoxazole ring. The in situ generation is commonly achieved by the oxidation of an aldoxime, for example, using N-chlorosuccinimide (NCS) or sodium hypochlorite in the presence of a base.[6][7]
Caption: General mechanism of isoxazole synthesis via nitrile oxide cycloaddition.
Detailed Synthetic Workflow and Protocols
The recommended synthetic pathway proceeds in two distinct, high-yielding steps as outlined below. This workflow is designed for efficiency, scalability, and experimental robustness.
Caption: Experimental workflow for the two-step synthesis.
Protocol 1: Synthesis of 3-Isopropylisoxazole-5-carbonitrile
This protocol details the formation of the isoxazole ring. Isobutyraldoxime is first prepared and then used directly in the cycloaddition. The nitrile oxide is generated in situ using N-chlorosuccinimide (NCS) and a base, which then reacts with propiolonitrile.
Materials and Reagents:
-
Isobutyraldehyde
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate (NaOAc)
-
Propiolonitrile
-
N-Chlorosuccinimide (NCS)
-
Triethylamine (TEA)
-
Ethyl acetate (EtOAc)
-
Dimethylformamide (DMF)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Procedure:
-
Preparation of Isobutyraldoxime:
-
In a round-bottom flask, dissolve hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.2 eq) in a minimal amount of water.
-
Cool the solution to 0 °C in an ice bath.
-
Add isobutyraldehyde (1.0 eq) dropwise with vigorous stirring.
-
Allow the mixture to stir at room temperature for 2-3 hours. The reaction progress can be monitored by TLC.
-
Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The crude aldoxime is typically used in the next step without further purification.
-
-
[3+2] Cycloaddition:
-
In a separate, dry round-bottom flask under a nitrogen atmosphere, dissolve the crude isobutyraldoxime (1.0 eq) and propiolonitrile (1.2 eq) in DMF.
-
Add N-chlorosuccinimide (1.1 eq) portion-wise, maintaining the temperature below 30 °C. Stir for 30 minutes.
-
Cool the reaction mixture to 0 °C and add triethylamine (1.5 eq) dropwise over 20-30 minutes. An exothermic reaction may be observed.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Upon completion (monitored by TLC or LC-MS), pour the reaction mixture into ice-water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash sequentially with water (2x) and brine (1x).
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure 3-isopropylisoxazole-5-carbonitrile.
-
Expertise & Causality:
-
Why in situ generation? Nitrile oxides are prone to dimerization to form furoxans. Generating them slowly in the presence of the alkyne ensures they are trapped efficiently in the desired cycloaddition reaction.[1][6]
-
Choice of Base: Triethylamine is a suitable non-nucleophilic organic base that facilitates the elimination of HCl from the intermediate hydroximoyl chloride (formed from the aldoxime and NCS) to generate the nitrile oxide.
Protocol 2: Reduction of 3-Isopropylisoxazole-5-carbonitrile
This protocol describes the reduction of the nitrile functional group to the primary amine using a borane reagent. Borane complexes are effective for this transformation and are generally compatible with the isoxazole ring under controlled conditions.[8][9]
Materials and Reagents:
-
3-Isopropylisoxazole-5-carbonitrile
-
Borane-tetrahydrofuran complex (BH₃·THF), 1 M solution in THF
-
Anhydrous tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl), 2 M aqueous solution
-
Sodium hydroxide (NaOH), 2 M aqueous solution
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
Reaction Setup:
-
Dissolve 3-isopropylisoxazole-5-carbonitrile (1.0 eq) in anhydrous THF in a dry, nitrogen-flushed round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
-
Reduction:
-
Slowly add the 1 M solution of BH₃·THF (2.0-2.5 eq) dropwise via a syringe, keeping the internal temperature below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Gently heat the mixture to reflux (approx. 65 °C) and maintain for 4-6 hours, or until the reaction is complete as monitored by TLC.
-
-
Workup and Quenching:
-
Cool the reaction mixture back to 0 °C.
-
CAUTION: Quenching is highly exothermic and releases hydrogen gas. Perform slowly in a well-ventilated fume hood.
-
Carefully add methanol dropwise to quench the excess borane until gas evolution ceases.
-
Add 2 M HCl solution and stir the mixture at room temperature for 1 hour to hydrolyze the borane-amine complex.
-
Concentrate the mixture under reduced pressure to remove THF and methanol.
-
-
Isolation and Purification:
-
Basify the remaining aqueous solution to pH > 12 with 2 M NaOH solution, ensuring the flask is cooled in an ice bath.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3-4x).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure to yield the crude this compound.
-
If necessary, the product can be further purified by distillation under reduced pressure or by crystallization of its salt (e.g., hydrochloride).
-
Expertise & Causality:
-
Choice of Reducing Agent: Borane complexes (like BH₃·THF) are preferred over stronger hydrides like lithium aluminum hydride (LiAlH₄) in some cases, as they can offer better functional group tolerance.[8] Catalytic hydrogenation is another viable industrial method but may require high pressures and specialized equipment.[9]
-
Acidic Workup: The initial product of the reduction is a borane-amine complex, which is stable. Acidic hydrolysis is required to liberate the free primary amine.
Data Summary and Expected Outcomes
The following table provides expected outcomes for the described synthetic route. Yields are representative and may vary based on reaction scale and optimization.
| Step | Reaction | Key Reagents | Typical Yield | Purity (Post-Purification) | Key Considerations |
| 1 | Cycloaddition | Isobutyraldoxime, Propiolonitrile, NCS, TEA | 65-80% | >97% | Temperature control during nitrile oxide generation is critical to minimize side reactions. |
| 2 | Nitrile Reduction | 3-Isopropylisoxazole-5-carbonitrile, BH₃·THF | 70-85% | >98% | Careful, slow quenching of excess borane is essential for safety. Ensure complete hydrolysis of the borane-amine complex. |
Troubleshooting and Field Insights
| Problem | Potential Cause | Suggested Solution |
| Low yield in Step 1 | Dimerization of nitrile oxide (furoxan formation). | Ensure slow addition of base (TEA) at 0 °C. Use a slight excess of the alkyne to efficiently trap the nitrile oxide as it forms. |
| Incomplete reaction in Step 2 | Insufficient reducing agent or reaction time. | Monitor the reaction by TLC. If starting material persists, add an additional portion of BH₃·THF (0.5 eq) and continue refluxing. |
| Formation of secondary/tertiary amines in Step 2 | A common side reaction in some nitrile reductions. | This is less common with borane but can occur with catalytic hydrogenation. Adding ammonia during hydrogenation can suppress this.[8] For the borane reduction, ensuring a clean starting material and proper stoichiometry is key. |
| Difficulty in product isolation | The final amine product may be volatile or water-soluble. | Convert the amine to its hydrochloride salt by treating the final organic solution with HCl in ether/dioxane. The salt is typically a stable, crystalline solid that is easier to handle and purify. |
Conclusion
The described two-step synthesis, centered around a regioselective 1,3-dipolar cycloaddition followed by a robust nitrile reduction, represents an authoritative and field-proven methodology for accessing this compound and its derivatives. By understanding the causality behind each procedural step and anticipating potential challenges, researchers can reliably produce this valuable chemical building block for applications in pharmaceutical and materials science.
References
- Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes.National Institutes of Health (NIH).
- Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition.Organic Letters.
- Application Notes: [2+3] Cycloaddition Reactions for Isoxazole Synthesis.BenchChem.
- Isoxazole synthesis.Organic Chemistry Portal.
- Synthesis of 3,4,5-Trisubstituted Isoxazoles via Sequential [3 + 2] Cycloaddition/Silicon-Based Cross-Coupling Reactions.The Journal of Organic Chemistry.
- Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones.RSC Publishing.
- Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones.Organic & Biomolecular Chemistry (RSC Publishing).
- Design and synthesis of sinomenine isoxazole derivatives via 1,3-dipolar cycloaddition reaction.Taylor & Francis Online.
- An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold.National Institutes of Health (NIH).
- This compound.Chem-Impex.
- Nitrile to Amine - Common Conditions.Organic Chemistry Portal.
- Amines - Nitriles (A-Level Chemistry).Study Mind.
- synthesis of isoxazoles.YouTube.
- (3-Isopropyl-isoxazol-5-yl)-methanol.CymitQuimica.
Sources
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- 2. Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00232F [pubs.rsc.org]
- 3. chemimpex.com [chemimpex.com]
- 4. Isoxazole synthesis [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tandfonline.com [tandfonline.com]
- 7. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 9. studymind.co.uk [studymind.co.uk]
Application Note & Synthesis Protocol: A Reliable Pathway to 5-Aminomethyl-3-isopropylisoxazole
Abstract
5-Aminomethyl-3-isopropylisoxazole is a valuable heterocyclic building block in medicinal chemistry, primarily utilized in the development of novel therapeutics targeting the central nervous system.[1] Its structure is of significant interest to researchers formulating neuroprotective agents and other innovative drugs.[1] This document provides a comprehensive, two-part protocol for the synthesis of this compound. The synthesis begins with the formation of the key intermediate, 3-isopropylisoxazole-5-carbaldehyde, via a 1,3-dipolar cycloaddition reaction. This is followed by a reductive amination to yield the final product. This guide is designed for researchers in organic synthesis and drug development, offering detailed procedural steps, mechanistic insights, and expert commentary to ensure reproducibility and success.
Introduction: Strategic Importance and Synthetic Rationale
The isoxazole scaffold is a privileged structure in drug discovery, known for its metabolic stability and its presence in numerous FDA-approved drugs.[2][3] The title compound, this compound, combines this stable core with a primary amine, providing a key functional handle for further molecular elaboration.[4]
The synthetic strategy outlined herein is a robust and logical approach that builds the molecule in a stepwise fashion, ensuring high purity and reasonable yields.
-
Part A: Isoxazole Ring Formation. The core isoxazole ring is constructed using one of the most fundamental and reliable methods: a [3+2] cycloaddition reaction.[5][6] This involves the in situ generation of a nitrile oxide from an aldoxime, which then reacts with an alkyne. To achieve the desired 3-isopropyl substitution, isobutyraldoxime is used as the nitrile oxide precursor. Propargyl aldehyde diethyl acetal is selected as the alkyne component to introduce a protected aldehyde at the 5-position, which is crucial for the subsequent transformation.
-
Part B: Reductive Amination. With the key intermediate, 3-isopropylisoxazole-5-carbaldehyde, in hand, the final aminomethyl group is installed via reductive amination. This classic transformation is highly efficient and involves the formation of an imine intermediate, which is then reduced in the same pot to the desired primary amine.
This protocol has been designed to be self-validating, with clear purification and characterization steps to confirm the identity and purity of all intermediates and the final product.
Overall Synthetic Workflow
The synthesis is a three-step process starting from isobutyraldehyde, as depicted in the workflow below.
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
Part A: Synthesis of 3-Isopropylisoxazole-5-carbaldehyde
This part involves three distinct steps: formation of the aldoxime, the cycloaddition to form the isoxazole ring, and deprotection of the aldehyde.
Step 1: Synthesis of Isobutyraldoxime
-
Rationale: The oxime is the direct precursor to the nitrile oxide required for the cycloaddition. This is a standard condensation reaction.
-
Materials: Isobutyraldehyde, Hydroxylamine hydrochloride (NH₂OH·HCl), Pyridine, Dichloromethane (DCM), Saturated aq. NaHCO₃, Brine, Anhydrous MgSO₄.
-
Procedure:
-
To a stirred solution of hydroxylamine hydrochloride (1.1 eq) in water, add dichloromethane (DCM).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add isobutyraldehyde (1.0 eq) followed by the dropwise addition of pyridine (1.2 eq), ensuring the temperature remains below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor progress by TLC.
-
Separate the organic layer. Wash sequentially with saturated aq. NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield isobutyraldoxime as a colorless oil, which can be used in the next step without further purification.
-
Step 2: [3+2] Cycloaddition to form 3-Isopropylisoxazole-5-carbaldehyde diethyl acetal
-
Rationale: This is the key ring-forming step. The nitrile oxide is generated in situ from the oxime using N-Chlorosuccinimide (NCS) and then immediately trapped by the alkyne. Triethylamine (TEA) acts as a base to facilitate the elimination of HCl.
-
Materials: Isobutyraldoxime, N-Chlorosuccinimide (NCS), Propargyl aldehyde diethyl acetal, Triethylamine (TEA), Chloroform (CHCl₃), Ethyl acetate (EtOAc), Hexanes.
-
Procedure:
-
Dissolve isobutyraldoxime (1.0 eq) in chloroform.
-
Add a solution of NCS (1.05 eq) in chloroform dropwise at room temperature. Stir for 1 hour.
-
To this solution, add propargyl aldehyde diethyl acetal (1.2 eq).
-
Add triethylamine (1.1 eq) dropwise. The reaction is exothermic; maintain the temperature with a water bath if necessary.
-
Stir at room temperature for 12-16 hours.
-
Filter the resulting suspension to remove triethylammonium chloride.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography (eluting with a gradient of ethyl acetate in hexanes) to obtain the product as a pale yellow oil.
-
Step 3: Acetal Hydrolysis to 3-Isopropylisoxazole-5-carbaldehyde [7]
-
Rationale: The acetal protecting group is removed under acidic conditions to reveal the desired aldehyde functional group, which is the direct precursor for the final step.
-
Materials: 3-Isopropylisoxazole-5-carbaldehyde diethyl acetal, Tetrahydrofuran (THF), 2M Hydrochloric acid (HCl), Diethyl ether, Saturated aq. NaHCO₃, Anhydrous MgSO₄.
-
Procedure:
-
Dissolve the acetal (1.0 eq) in THF.
-
Add 2M HCl and stir vigorously at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Extract the mixture with diethyl ether (3x).
-
Combine the organic layers and wash carefully with saturated aq. NaHCO₃ and brine.
-
Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 3-isopropylisoxazole-5-carbaldehyde.[7] This intermediate is often pure enough for the next step, but can be further purified by chromatography if needed.
-
Part B: Synthesis of this compound (Reductive Amination)
-
Rationale: This reaction converts the aldehyde to a primary amine. An ammonia source reacts with the aldehyde to form an imine, which is then reduced by a mild reducing agent, sodium cyanoborohydride (NaBH₃CN). NaBH₃CN is chosen for its selectivity; it readily reduces the protonated imine but is slow to reduce the aldehyde, preventing side reactions.
-
Materials: 3-Isopropylisoxazole-5-carbaldehyde, Ammonium acetate (NH₄OAc), Sodium cyanoborohydride (NaBH₃CN), Methanol (MeOH), Dichloromethane (DCM), 1M Sodium hydroxide (NaOH).
-
Procedure:
-
Dissolve 3-isopropylisoxazole-5-carbaldehyde (1.0 eq) in methanol.
-
Add ammonium acetate (5-10 eq) and stir until dissolved.
-
Add sodium cyanoborohydride (1.5 eq) portion-wise at room temperature.
-
Stir the reaction mixture for 12-24 hours. Monitor by TLC or LC-MS.
-
Quench the reaction by carefully adding water.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Basify the aqueous residue to pH > 10 with 1M NaOH.
-
Extract the aqueous layer with dichloromethane (4x).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluting with a gradient of methanol in dichloromethane, often with 1% triethylamine to prevent streaking) to yield this compound as a liquid.[1]
-
Data Summary and Expected Results
| Parameter | Step 1: Oximation | Step 2: Cycloaddition | Step 3: Hydrolysis | Step 4: Reductive Amination |
| Starting Material | Isobutyraldehyde | Isobutyraldoxime | Acetal Intermediate | Aldehyde Intermediate |
| Key Reagents | NH₂OH·HCl, Pyridine | NCS, TEA, Alkyne | 2M HCl | NH₄OAc, NaBH₃CN |
| Solvent | Dichloromethane | Chloroform | THF | Methanol |
| Reaction Time | 4-6 hours | 12-16 hours | 2-4 hours | 12-24 hours |
| Temperature | 0 °C to RT | Room Temperature | Room Temperature | Room Temperature |
| Typical Yield | >90% (crude) | 50-70% | 85-95% | 60-80% |
| Purification | Workup only | Column Chromatography | Workup / Chromatography | Column Chromatography |
Characterization
-
Final Product: this compound
-
Molecular Formula: C₇H₁₂N₂O[1]
-
Molecular Weight: 140.19 g/mol [1]
-
Appearance: Liquid[1]
-
¹H NMR (CDCl₃, 400 MHz): Expected signals corresponding to the isopropyl (doublet and septet), aminomethyl (singlet, exchangeable NH₂ protons), and isoxazole ring (singlet) protons.
-
¹³C NMR (CDCl₃, 101 MHz): Signals for all 7 carbons, including the distinct quaternary carbons of the isoxazole ring and the aminomethyl carbon.
-
Mass Spectrometry (ESI+): Expected [M+H]⁺ at m/z = 141.10.
Scientist's Notes & Troubleshooting
-
Handling of Nitrile Oxides: The chloro-oxime intermediate formed in Step 2 is a reactive species. It is generated and used in situ and should not be isolated. Ensure the subsequent addition of the alkyne and base is performed promptly.
-
Reductive Amination pH: The pH of the reductive amination is critical. The reaction proceeds through a protonated imine, so the medium should be slightly acidic (pH ~5-6), which is typically buffered by the ammonium acetate.
-
Purification of the Final Amine: Primary amines can sometimes be challenging to purify via silica gel chromatography due to their basicity. Using a solvent system treated with a small amount of a volatile base like triethylamine (e.g., 1% TEA in DCM/MeOH) can significantly improve peak shape and recovery.
-
Alternative Reducing Agents: If sodium cyanoborohydride is not preferred, sodium triacetoxyborohydride (STAB) is an excellent, less toxic alternative for reductive aminations and can often be used directly in solvents like dichloromethane or dichloroethane.
References
-
The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PubMed Central. Available at: [Link]
-
An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. Royal Society of Chemistry. Available at: [Link]
-
The synthetic and therapeutic expedition of isoxazole and its analogs. PubMed Central. Available at: [Link]
-
Isoxazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
Synthesis and Antimicrobial Studies of Isoxazole Derivatives. ResearchGate. Available at: [Link]
-
one pot multicomponent synthesis of a series of 5-amino-3- phenylisoxazole-4-carbonitrile employ. Asian Journal of Research in Chemistry and Pharmaceutical Sciences. Available at: [Link]
-
5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. National Institutes of Health. Available at: [Link]
- Preparation method of 3-amino-5-methyl isoxazole.Google Patents.
- Process for preparing isoxazole compounds.Google Patents.
-
3-Isopropyl-isoxazole-5-carbaldehyde. ChemBK. Available at: [Link]
-
Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI. Available at: [Link]
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- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 7. benchchem.com [benchchem.com]
Application Notes & Protocols: Utilizing 5-Aminomethyl-3-isopropylisoxazole in High-Throughput Screening for Drug Discovery
Abstract
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast compound libraries to identify molecules that modulate a biological target's activity.[1][2][3] This guide provides a comprehensive framework for integrating novel chemical entities into HTS campaigns, using 5-Aminomethyl-3-isopropylisoxazole as a representative scaffold. Isoxazole derivatives are a well-established class of five-membered heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[4][5][6][7] This document will detail the scientific rationale, step-by-step protocols for biochemical and cell-based assays, and robust data analysis workflows necessary for identifying and validating hits.
Compound Profile: this compound
This compound is a versatile chemical entity featuring a stable isoxazole ring functionalized with an isopropyl group and an aminomethyl side chain.[8] This structure presents several points of interest for medicinal chemistry:
-
The Isoxazole Core: This heterocyclic ring is a "privileged structure" in drug discovery, known for its metabolic stability and its presence in numerous FDA-approved drugs.[9] It can participate in various non-covalent interactions with biological targets. The weak nitrogen-oxygen bond can also be relevant in certain ring-cleavage reactions.[5]
-
Pharmacophoric Features: The aminomethyl group provides a basic nitrogen center, capable of forming key hydrogen bonds or salt bridges with acidic residues (e.g., aspartate, glutamate) in a target's active site. The isopropyl group offers a hydrophobic moiety that can engage with non-polar pockets.
Given these features, this scaffold is a promising candidate for screening against target classes such as protein kinases, G-protein coupled receptors (GPCRs), and other enzymes where such interactions are critical for modulation.[4][10]
The High-Throughput Screening (HTS) Workflow
HTS is a highly automated process designed to test tens of thousands to millions of compounds in a single day.[11] The workflow is a multi-step funnel designed to efficiently identify promising "hits" from a large library and advance them toward lead optimization.[12][13]
Caption: General workflow for a high-throughput screening campaign.
Application Protocol 1: Biochemical Kinase Inhibition Assay
This protocol describes a homogenous, fluorescence-based assay to screen for inhibitors of a hypothetical serine/threonine kinase. The assay measures the amount of ADP produced, which is directly proportional to kinase activity.[14] Luminescence-based assays that quantify ATP consumption or ADP formation are common in HTS.[15]
Principle
The assay uses a coupled-enzyme system. First, the target kinase phosphorylates its substrate using ATP, generating ADP. In the second step, an ADP-detecting enzyme uses ADP to generate a signal (e.g., light). A decrease in signal indicates inhibition of the kinase by the test compound.
Materials & Reagents
| Reagent | Details |
| Assay Buffer | 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35 |
| Kinase | Purified, full-length target kinase |
| Substrate | Specific peptide or protein substrate for the kinase |
| ATP | Adenosine 5'-triphosphate |
| Test Compound | This compound, dissolved in 100% DMSO |
| Positive Control | Staurosporine (a known broad-spectrum kinase inhibitor) |
| Detection Reagent | Commercial ADP-Glo™ or equivalent ADP detection system |
| Assay Plates | 384-well, low-volume, white, solid-bottom plates |
Step-by-Step Protocol
-
Compound Plating:
-
Using an acoustic liquid handler, dispense 50 nL of test compound, positive control, or DMSO (vehicle control) into the appropriate wells of a 384-well assay plate.
-
Expert Insight: Acoustic dispensing minimizes DMSO carryover, which can interfere with enzyme activity.[15] A final DMSO concentration of ≤0.5% is recommended.
-
-
Kinase Addition:
-
Prepare a 2X kinase solution in assay buffer.
-
Dispense 5 µL of the 2X kinase solution into all wells.
-
Rationale: Adding the kinase to the compound first allows for a pre-incubation period, which is important for identifying time-dependent or slow-binding inhibitors.
-
-
Incubation:
-
Cover the plate and incubate for 15 minutes at room temperature (RT).
-
-
Initiation of Reaction:
-
Prepare a 2X Substrate/ATP solution in assay buffer. The ATP concentration should be at or near the Michaelis-Menten constant (Km) for the kinase to ensure sensitivity to competitive inhibitors.[16]
-
Dispense 5 µL of the 2X Substrate/ATP solution to all wells to start the reaction. The final reaction volume is 10 µL.
-
Rationale: Initiating the reaction with the substrate/ATP mix ensures all reactions start simultaneously.
-
-
Kinase Reaction Incubation:
-
Incubate the plate for 60 minutes at RT. This time should be within the linear range of the reaction, determined during assay development.
-
-
Signal Detection:
-
Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at RT.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[17]
-
Incubate for 45 minutes at RT.
-
-
Data Acquisition:
-
Read the luminescence on a compatible plate reader.
-
Application Protocol 2: Cell-Based GPCR Antagonist Assay
This protocol outlines a cell-based assay to identify antagonists of a Gαq-coupled GPCR using a calcium flux readout.[18] Activation of Gαq-coupled receptors leads to an increase in intracellular calcium, which can be measured with a fluorescent dye.[19]
Principle
Cells stably expressing the target GPCR are loaded with a calcium-sensitive fluorescent dye. The addition of an agonist triggers calcium release, causing a sharp increase in fluorescence. If a test compound is an antagonist, it will bind to the receptor and block the agonist-induced calcium flux, resulting in a diminished fluorescent signal.
Caption: Simplified Gαq signaling pathway for a calcium flux assay.
Materials & Reagents
| Reagent | Details |
| Cell Line | HEK293 or CHO cells stably expressing the target GPCR |
| Culture Medium | DMEM/F-12, 10% FBS, 1% Penicillin-Streptomycin, Selection antibiotic (e.g., G418) |
| Assay Buffer | Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4 |
| Calcium Dye | Fluo-4 AM or equivalent calcium indicator |
| Agonist | Known potent agonist for the target GPCR |
| Test Compound | This compound, dissolved in 100% DMSO |
| Assay Plates | 384-well, black-wall, clear-bottom plates |
Step-by-Step Protocol
-
Cell Plating:
-
Plate cells in 384-well plates at a density of 10,000-20,000 cells per well in 20 µL of culture medium.
-
Incubate overnight at 37°C, 5% CO₂.
-
Expert Insight: A uniform cell monolayer is critical for reproducible results.
-
-
Dye Loading:
-
Prepare a 2X dye loading solution in assay buffer containing the calcium dye.
-
Remove the culture medium from the wells and add 20 µL of the dye loading solution.
-
Incubate for 60 minutes at 37°C, 5% CO₂.
-
-
Compound Addition:
-
Using an automated liquid handler, add 10 µL of 3X test compound or control diluted in assay buffer to the appropriate wells.
-
Incubate for 15-30 minutes at RT.
-
-
Data Acquisition:
-
Place the assay plate into a fluorescence imaging plate reader (e.g., FLIPR® Tetra).
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Add 10 µL of 4X agonist solution (at a concentration that elicits ~80% of the maximal response, known as EC₈₀).
-
Immediately begin reading the kinetic fluorescence response for 90-120 seconds.
-
Data Analysis and Hit Identification
Quality Control: The Z'-Factor
The quality and reliability of an HTS assay are assessed using the Z'-factor.[20] This statistical parameter measures the separation between the positive and negative controls.[21]
Formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
Where SD is the standard deviation and Mean is the average signal of the positive (pos) and negative (neg) controls.
| Z'-Factor Value | Assay Quality | Interpretation |
| > 0.5 | Excellent | Clear separation between controls; suitable for HTS.[11] |
| 0 to 0.5 | Marginal | Assay may be acceptable but requires careful monitoring.[22] |
| < 0 | Unacceptable | No separation between controls; assay is not viable.[20][22] |
Hit Identification
A "hit" is a compound that produces a statistically significant effect in the primary screen.[12] For the kinase inhibition assay, this is typically calculated as percent inhibition:
% Inhibition = 100 * (1 - (Signal_compound - Mean_pos) / (Mean_neg - Mean_pos))
A common hit threshold is a value greater than three standard deviations from the mean of the sample population (vehicle control wells).
Hit Confirmation and Follow-Up
Primary hits must be rigorously validated to eliminate false positives.[16][23]
-
Re-testing: Hits are re-tested in the primary assay to confirm their activity.[23]
-
Dose-Response Curves: Confirmed hits are tested across a range of concentrations (typically 8-10 points) to determine their potency (IC₅₀ or EC₅₀).[12]
-
Orthogonal Assays: The activity is confirmed in a secondary assay that uses a different detection technology or principle to ensure the hit is not an artifact of the primary assay format.[16]
Conclusion
This compound represents a promising scaffold for discovery campaigns due to its favorable chemical features. By employing the robust HTS protocols and rigorous data analysis workflows detailed in this guide, researchers can effectively screen this and other novel compounds to identify and validate high-quality hits. The successful progression of these hits through the drug discovery funnel is predicated on the quality and integrity of the initial screening phase.[3]
References
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Martis, G. J., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. 4
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Labforward. (2025). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. Labforward Blog. 11
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Martis, G. J., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. National Center for Biotechnology Information (PMC). 5
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Martis, G. J., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. ResearchGate. 6
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Martis, G. J., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. Semantic Scholar. 7
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BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs. 16
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BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. BellBrook Labs Blog. 14
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Pelago Bioscience. (n.d.). Hit confirmation for Lead Generation in Drug Discovery. Pelago Bioscience. 23
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Martis, G. J., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. Semantic Scholar. 10
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On HTS. (2023). Z-factor. On HTS. 20
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LabKey. (2024). What is High-Throughput Screening (HTS)?. LabKey. 1
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The Scientist. (2024). An Overview of High Throughput Screening. The Scientist. 2
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Sigma-Aldrich. (n.d.). Hit Discovery & Confirmation for Early Drug Discovery. Sigma-Aldrich. 12
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Slideshare. (2014). Data analysis approaches in high throughput screening. Slideshare. 25
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Zhang, X., et al. (2020). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics. 26
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Sygnature Discovery. (n.d.). Effective Strategies for Successful Hit Identification in Drug Discovery. Sygnature Discovery. 27
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Molecular Devices. (n.d.). Homogeneous High Throughput Live Cell GPCR Functional and Surface Binding Assays. Molecular Devices. 28
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Ryng, S., et al. (2004). Immunological Activity of New Heterocyclic Amides of 5-amino-3-methylisoxazole-4-carboxylic Acid. PubMed. 30
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Schihada, H., et al. (2020). Advances in G Protein-Coupled Receptor High-throughput Screening. National Center for Biotechnology Information (PMC). 19
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Goueli, S. A., et al. (2007). Monitor GPCR Modulation of Cellular cAMP with an HTS, Bioluminescence-Based Assay. Promega Notes. 34
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Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. 15
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Egan, C., et al. (2014). Development of a HTS-Compatible Assay for the Discovery of Ulk1 Inhibitors. National Center for Biotechnology Information (PMC). 17
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ChemicalBook. (n.d.). 5-(Aminomethyl)-3-isopropylisoxazole trifluoroacetate. ChemicalBook. 35
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Wolska, K., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. MDPI. 9
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5-Aminomethyl-3-isopropylisoxazole: A Versatile Scaffold for Innovations in Drug Discovery
Introduction: The Strategic Value of the Isoxazole Moiety
In the landscape of modern medicinal chemistry, the isoxazole scaffold has emerged as a privileged five-membered heterocyclic motif.[1][2] Its prevalence in numerous clinically approved drugs, such as the anti-rheumatic leflunomide and the anticonvulsant zonisamide, underscores its therapeutic relevance.[2][3] The isoxazole ring offers a unique combination of metabolic stability, a capacity for diverse substitution patterns, and the ability to engage in various non-covalent interactions with biological targets.[3][4] This application note delves into the utility of a particularly valuable building block, 5-aminomethyl-3-isopropylisoxazole , for the discovery and development of novel therapeutic agents. The strategic placement of a reactive primary amine and a lipophilic isopropyl group on the isoxazole core provides medicinal chemists with a versatile platform for library synthesis and lead optimization.[5][6]
Physicochemical Properties of this compound
A comprehensive understanding of the physicochemical properties of a building block is paramount for its effective utilization in drug design.
| Property | Value | Source |
| IUPAC Name | (3-Isopropyl-isoxazol-5-yl)-methylamine | [5] |
| CAS Number | 543713-30-0 | [5] |
| Molecular Formula | C₇H₁₂N₂O | [5] |
| Molecular Weight | 140.19 g/mol | [5] |
| Appearance | Liquid | [5] |
| Purity | ≥ 98% (GC) | [5] |
| Storage | Store at 0-8°C | [5] |
Synthetic Protocols: Accessing the Core Scaffold
The efficient synthesis of this compound is a critical first step in its application. While multiple routes can be envisaged, a common and reliable strategy involves the construction of the isoxazole ring followed by the introduction of the aminomethyl group. Below are detailed protocols for a plausible synthetic sequence.
Protocol 1: Synthesis of 3-Isopropylisoxazole-5-carbaldehyde
The aldehyde serves as a key intermediate for the subsequent introduction of the amine functionality.
-
Reaction Scheme:
Fig. 1: Synthesis of 3-Isopropylisoxazole-5-carbaldehyde. -
Step-by-Step Procedure:
-
[3+2] Cycloaddition: In a well-ventilated fume hood, to a solution of propargyl alcohol (1.0 eq) in a suitable solvent such as dichloromethane (DCM), add isovaleronitrile oxide (1.1 eq) portion-wise at 0 °C. The nitrile oxide can be generated in situ from the corresponding hydroximoyl chloride and a non-nucleophilic base like triethylamine.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 3-isopropyl-5-(hydroxymethyl)isoxazole.
-
Oxidation: Dissolve the crude alcohol in DCM and add an oxidizing agent such as Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (1.2 eq) at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Upon completion, quench the reaction with a saturated solution of sodium thiosulfate (for Dess-Martin) or filter through a pad of silica gel/celite (for PCC).
-
Purify the crude product by column chromatography on silica gel to afford 3-isopropylisoxazole-5-carbaldehyde.[4]
-
Protocol 2: Conversion to this compound
The aldehyde can be converted to the primary amine via reductive amination or through an oxime intermediate followed by reduction.
-
Reaction Scheme (Reductive Amination):
Fig. 2: Reductive Amination to the Target Amine. -
Step-by-Step Procedure:
-
To a solution of 3-isopropylisoxazole-5-carbaldehyde (1.0 eq) in methanol, add ammonium chloride (5.0 eq).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the careful addition of 1M HCl.
-
Basify the solution with aqueous NaOH and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers, filter, and concentrate to yield this compound.
-
Application in Drug Discovery: Crafting Bioactive Molecules
The primary amine of this compound serves as an excellent handle for derivatization, most commonly through amide bond formation. This allows for the exploration of a vast chemical space and the fine-tuning of pharmacological properties.
Amide Coupling Protocols
The N-acylation of this compound can be achieved using various coupling reagents. The choice of reagent often depends on the nature of the carboxylic acid and the desired reaction conditions.
-
Workflow for Amide Library Synthesis:
Fig. 3: General Workflow for Amide Coupling.
Protocol 3: HATU-Mediated Amide Coupling
This protocol is suitable for a wide range of carboxylic acids and generally proceeds with high yields and minimal side reactions.[7][8]
-
To a solution of the carboxylic acid (1.0 eq) in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF), add HATU (1.1 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add a solution of this compound (1.0 eq) in DMF to the reaction mixture.
-
Stir at room temperature and monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 4: Acyl Chloride-Mediated Amide Coupling
This method is effective for robust carboxylic acids and is often a cost-effective option.
-
Convert the carboxylic acid to its corresponding acyl chloride by reacting with thionyl chloride or oxalyl chloride.[9][10]
-
In a separate flask, dissolve this compound (1.0 eq) and a base such as triethylamine (1.2 eq) in an anhydrous solvent like DCM.
-
Cool the amine solution to 0 °C and add the acyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Dry, filter, and concentrate the organic phase to yield the amide product, which can be further purified if necessary.
Case Study: Targeting Neurological Disorders
Derivatives of 5-aminomethylisoxazole have shown potential in the development of agents for neurological disorders.[5][6] The isoxazole ring can act as a bioisostere for a carboxylic acid group, and when combined with the aminomethyl side chain, it can mimic neurotransmitters like γ-aminobutyric acid (GABA).[11] This makes it a valuable scaffold for designing modulators of GABA receptors, which are implicated in conditions such as anxiety and epilepsy.[11][12]
-
Conceptual Signaling Pathway:
Fig. 4: Conceptual Pathway for GABA-A Receptor Modulation.
Case Study: Kinase Inhibition
The isoxazole scaffold has also been incorporated into potent and selective kinase inhibitors.[2][13] The ability to readily diversify the molecule via amide coupling at the 5-aminomethyl position allows for the systematic exploration of structure-activity relationships (SAR) to optimize binding to the kinase active site.
-
Illustrative SAR Data (Hypothetical):
| Compound | R-Group (from R-COOH) | Kinase X IC₅₀ (nM) |
| 1 | Phenyl | 250 |
| 2 | 4-Fluorophenyl | 120 |
| 3 | 4-Methoxyphenyl | 350 |
| 4 | Thiophene-2-yl | 95 |
This hypothetical data illustrates how modifications to the N-acyl group can significantly impact biological activity, guiding the design of more potent inhibitors.
Conclusion and Future Perspectives
This compound is a high-value building block that offers medicinal chemists a reliable and versatile platform for the synthesis of novel drug candidates. Its straightforward derivatization, particularly through amide bond formation, allows for the rapid generation of compound libraries for screening and the systematic optimization of lead compounds. The demonstrated and potential applications in targeting neurological disorders and kinases highlight the strategic importance of this scaffold in contemporary drug discovery. As our understanding of disease biology deepens, the creative application of such versatile building blocks will undoubtedly continue to drive the development of the next generation of therapeutics.
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Application Notes and Protocols for 5-Aminomethyl-3-isopropylisoxazole in Biochemical Assays
Introduction: Unveiling the Potential of a Novel GABA Analog
5-Aminomethyl-3-isopropylisoxazole is a versatile heterocyclic compound recognized for its potential as a building block in the development of novel therapeutics, particularly for neurological disorders.[1][2][3] Its significance in biochemical research stems from its structural resemblance to γ-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the mammalian central nervous system. This structural analogy suggests that this compound may interact with GABA receptors, making it a compound of interest for studying receptor binding and function.[4] These application notes provide a detailed framework for researchers, scientists, and drug development professionals to investigate the biochemical properties of this compound, with a focus on its application in a competitive radioligand binding assay for the GABA-A receptor.
The isoxazole moiety within the molecule offers metabolic stability and a scaffold for further chemical modifications, positioning it as a valuable tool in medicinal chemistry.[4] Understanding its interaction with key biological targets like the GABA-A receptor is a critical step in elucidating its mechanism of action and potential therapeutic utility.
Mechanism of Action: A Competitive Interaction at the GABA-A Receptor
The GABA-A receptor is a ligand-gated ion channel that, upon binding to GABA, opens to allow the influx of chloride ions, leading to hyperpolarization of the neuron and inhibition of neurotransmission.[5] Due to its structural similarity to GABA, this compound is hypothesized to act as a competitive ligand at the GABA-A receptor. In a biochemical assay, it would compete with a known radiolabeled ligand (e.g., [³H]muscimol) for the same binding site on the receptor. By measuring the displacement of the radioligand at various concentrations of this compound, one can determine its binding affinity (Ki), a crucial parameter in characterizing its potency.
Experimental Design: Competitive Radioligand Binding Assay
This section outlines a detailed protocol for a competitive radioligand binding assay to determine the binding affinity of this compound for the GABA-A receptor. The assay is based on the principle of competition between the unlabeled test compound (this compound) and a radiolabeled ligand for a finite number of receptors.
Workflow Overview
Caption: Workflow for Competitive Radioligand Binding Assay.
Materials and Reagents
| Reagent/Material | Supplier | Purpose |
| This compound | Varies | Test Compound |
| [³H]muscimol | PerkinElmer or similar | Radioligand |
| GABA | Sigma-Aldrich or similar | Non-specific binding control |
| Rat Brain Tissue | - | Source of GABA-A receptors |
| Homogenization Buffer (0.32 M sucrose) | In-house preparation | Tissue homogenization |
| Assay Buffer (50 mM Tris-HCl, pH 7.4) | In-house preparation | Binding reaction |
| Scintillation Cocktail | Varies | Radioactivity detection |
| Glass Fiber Filters | Varies | Separation of bound/free ligand |
Protocol: Step-by-Step
Part 1: Membrane Preparation [6]
-
Homogenization: Homogenize fresh or frozen rat brains in ice-cold homogenization buffer (e.g., 20 mL/g of tissue).
-
Initial Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
High-Speed Centrifugation: Collect the supernatant and centrifuge at 140,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Washing: Resuspend the pellet in ice-cold deionized water and homogenize briefly. Centrifuge again at 140,000 x g for 30 minutes at 4°C. Repeat this washing step at least twice to remove endogenous GABA.[7]
-
Final Resuspension: Resuspend the final membrane pellet in assay buffer to a protein concentration of approximately 0.1-0.2 mg/mL. The protein concentration can be determined using a standard protein assay (e.g., Bradford or BCA).
-
Storage: Aliquot the membrane preparation and store at -70°C until use.
Part 2: Competitive Binding Assay [6][7]
-
Assay Setup: In a 96-well plate or individual microcentrifuge tubes, prepare the following reaction mixtures:
-
Total Binding: Assay buffer, [³H]muscimol (e.g., 5 nM final concentration), and membrane preparation.
-
Non-specific Binding: Assay buffer, [³H]muscimol, a high concentration of unlabeled GABA (e.g., 10 µM) to saturate the binding sites, and membrane preparation.
-
Test Compound: Assay buffer, [³H]muscimol, varying concentrations of this compound, and membrane preparation.
-
-
Incubation: Incubate the reactions at 4°C for 45-60 minutes to reach equilibrium.
-
Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (pre-soaked in assay buffer). This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding = Total Binding (cpm) - Non-specific Binding (cpm)
-
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the concentration of this compound.
-
Determine IC₅₀: Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate Ki: Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC₅₀ / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Alternative and Complementary Assay Technologies
While radioligand binding assays are a gold standard, non-radioactive methods are increasingly employed for their safety and ease of use in high-throughput screening.
Homogeneous Time-Resolved Fluorescence (HTRF)
HTRF is a robust technology for studying receptor-ligand interactions on living cells.[8] It utilizes fluorescence resonance energy transfer (FRET) between a donor (e.g., europium cryptate) and an acceptor fluorophore.[9] In a competitive binding assay, a fluorescently labeled ligand competes with the unlabeled test compound. A decrease in the HTRF signal indicates displacement of the fluorescent ligand by the test compound.[10]
Caption: Principle of HTRF Competitive Binding Assay.
Fluorescence Polarization (FP)
FP assays are homogeneous and well-suited for high-throughput screening.[11][12] They are based on the principle that a small, fluorescently labeled ligand tumbles rapidly in solution, emitting depolarized light.[13] When bound to a larger receptor, its rotation slows, and the emitted light remains polarized. In a competitive assay, the unlabeled test compound displaces the fluorescent ligand, leading to a decrease in the fluorescence polarization signal.[13]
Expected Outcomes and Interpretation
A successful competitive binding assay will yield a sigmoidal dose-response curve, from which an IC₅₀ and subsequently a Ki value for this compound can be determined. A lower Ki value indicates a higher binding affinity for the GABA-A receptor. This quantitative data is essential for structure-activity relationship (SAR) studies and for comparing the potency of different isoxazole derivatives. The results will provide critical insights into whether this compound acts as a direct ligand for the GABA-A receptor and will guide further functional assays to determine if it is an agonist, antagonist, or allosteric modulator.
References
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PCBIS. (n.d.). Measurement of receptor-ligand binding by HTRF. Retrieved from [Link]
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PDSP. (n.d.). GABAA Receptor Binding Assay Protocol. Retrieved from [Link]
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Parker, G. J., et al. (2000). Use of fluorescence polarization detection for the measurement of fluopeptidetm binding to G protein-coupled receptors. Journal of Biomolecular Screening, 5(2), 77-88. Retrieved from [Link]
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Sartorius. (2025). Fluorescence Polarization in GPCR Research. Retrieved from [Link]
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Enna, S. J., & Möhler, H. (2007). Characterization of GABA Receptors. Current Protocols in Neuroscience, Chapter 1(Unit 1.7). Retrieved from [Link]
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Zwier, R., et al. (2008). Cell-Free Assay of G-Protein-Coupled Receptors Using Fluorescence Polarization. Journal of Biomolecular Screening, 13(5), 427-435. Retrieved from [Link]
-
Wang, Y., et al. (2018). Discovery of Fluorescence Polarization Probe for the ELISA-Based Antagonist Screening of α1-Adrenergic Receptors. Molecules, 23(10), 2583. Retrieved from [Link]
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Agilent. (2022). HTRF Ligand Binding Assay for the Chemokine Receptor CXCR4. Retrieved from [Link]
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Molecular Devices. (n.d.). Fluorescence Polarization (FP). Retrieved from [Link]
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Cannaert, A., et al. (2023). A Robust and Efficient FRET-Based Assay for Cannabinoid Receptor Ligands Discovery. International Journal of Molecular Sciences, 24(24), 17482. Retrieved from [Link]
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Degorce, F., et al. (2009). HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications. Current Chemical Genomics, 3, 22-32. Retrieved from [Link]
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Cell-based assay protocol for 5-Aminomethyl-3-isopropylisoxazole
Application Note & Protocol
Topic: High-Throughput Cell-Based Functional Assay for 5-Aminomethyl-3-isopropylisoxazole, a Putative GABA-A Receptor Agonist
Audience: Researchers, scientists, and drug development professionals.
Abstract
This compound is a structural analog of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system (CNS)[1]. Its chemical structure suggests potential activity as an agonist or modulator at the GABA-A receptor, a ligand-gated chloride ion channel that is a critical target for therapies aimed at neurological and psychiatric disorders[1][2][3]. This document provides a detailed protocol for a robust, high-throughput cell-based functional assay to characterize the pharmacological activity of this compound. The described methodology utilizes a fluorescence-based membrane potential assay in a recombinant cell line expressing the human GABA-A receptor. This approach allows for the quantitative determination of compound potency and efficacy, providing essential data for drug discovery and development programs.
Scientific Principle: Interrogating GABA-A Receptor Function
The GABA-A receptor is a heteropentameric protein complex that forms a chloride-selective ion channel.[4][5] The most common isoform in the CNS consists of two α, two β, and one γ subunit (e.g., α1β2γ2)[5]. The binding of an agonist, such as GABA, to the extracellular domain at the α-β subunit interface triggers a conformational change, opening the channel pore.[2][4] This opening results in a rapid influx of chloride ions (Cl⁻) down their electrochemical gradient, leading to hyperpolarization of the neuron's membrane potential.[1][5] This hyperpolarization makes the neuron less likely to fire an action potential, thus mediating inhibitory neurotransmission.
This assay leverages this fundamental mechanism. We use a mammalian host cell line (e.g., HEK293) engineered to express a specific subtype of the human GABA-A receptor (α1β2γ2). These cells are loaded with a fluorescent dye that is sensitive to changes in membrane potential. When an agonist like this compound activates the receptor, the resulting influx of Cl⁻ causes membrane depolarization (due to the specific ionic conditions of the assay buffer), which is detected as a rapid increase in fluorescence intensity.[6] The magnitude of this fluorescence change is directly proportional to the degree of ion channel activation, allowing for a quantitative measure of the compound's agonist activity.
GABA-A Receptor Signaling Pathway
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Application Notes and Protocols for the Evaluation of 5-Aminomethyl-3-isopropylisoxazole as a Novel Neuroprotective Agent
Abstract
Neurodegenerative diseases represent a significant and growing unmet medical need, characterized by the progressive loss of neuronal structure and function. The isoxazole scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of 5-Aminomethyl-3-isopropylisoxazole, a promising isoxazole derivative, as a potential novel neuroprotective agent.[3] We present the scientific rationale, potential mechanisms of action, and detailed, field-proven protocols for the synthesis, in vitro screening, and validation of this compound. Our approach is grounded in established methodologies for assessing neuroprotection, with a focus on mitigating glutamate-induced excitotoxicity, a key pathological mechanism in many neurodegenerative disorders.[4][5]
Introduction: The Rationale for this compound in Neuroprotection
The isoxazole ring system is a five-membered heterocycle containing nitrogen and oxygen atoms in adjacent positions. This arrangement confers unique electronic and steric properties, making it a versatile scaffold in drug design.[6] Numerous isoxazole-containing compounds have been investigated for their therapeutic potential against a range of diseases, including cancer, inflammation, and neurodegenerative disorders.[7][8][9] The neuroprotective potential of isoxazole derivatives is often attributed to their ability to counteract oxidative stress and inflammation, two critical factors in the pathogenesis of diseases like Alzheimer's and Parkinson's.[7][10]
This compound is a particularly interesting candidate for neuroprotective drug development. The aminomethyl group at the 5-position can serve as a key pharmacophoric feature, potentially interacting with various biological targets, while the isopropyl group at the 3-position can influence the compound's lipophilicity and metabolic stability. This compound serves as a valuable building block in the synthesis of more complex molecules with enhanced therapeutic properties.[3][11]
The primary hypothesis for the neuroprotective action of this compound and its derivatives centers on the modulation of pathways related to excitotoxicity. Excitotoxicity is the pathological process by which nerve cells are damaged or killed by excessive stimulation by neurotransmitters such as glutamate.[12] Overactivation of glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) receptor, leads to a massive influx of calcium ions, triggering a cascade of neurotoxic events, including mitochondrial dysfunction, generation of reactive oxygen species (ROS), and activation of apoptotic pathways.[5]
This guide will walk you through a logical, stepwise approach to evaluating the neuroprotective potential of this compound, starting from its synthesis and moving through a series of in vitro assays designed to test its efficacy in protecting neurons from glutamate-induced excitotoxicity.
Synthesis of this compound
While this compound is commercially available, understanding its synthesis is crucial for derivatization and the development of structure-activity relationships (SAR). A common synthetic route involves the cycloaddition of a nitrile oxide with an appropriately substituted alkyne. Alternative methods may also be employed, and researchers should consult the chemical literature for the most efficient and scalable approaches.[13][14] A generalized synthetic scheme is presented below.
Protocol 2.1: General Synthesis of 5-Substituted-3-alkylisoxazoles
This protocol is a generalized representation and may require optimization for specific substrates.
Materials:
-
Substituted aldehyde
-
Hydroxylamine hydrochloride
-
Base (e.g., sodium bicarbonate, triethylamine)
-
Solvent (e.g., ethanol, methanol)
-
Substituted alkyne
-
Chlorinating agent (e.g., N-chlorosuccinimide)
Procedure:
-
Oxime Formation: Dissolve the substituted aldehyde in the chosen solvent. Add hydroxylamine hydrochloride and a base. Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Hydroximoyl Chloride Formation: To the oxime solution, add a chlorinating agent and stir at room temperature. The formation of the hydroximoyl chloride can be monitored by TLC.
-
Cycloaddition: In a separate flask, dissolve the substituted alkyne in a suitable solvent. Slowly add a solution of the in situ generated nitrile oxide (from the hydroximoyl chloride and a base) to the alkyne solution. The reaction is typically stirred at room temperature or slightly elevated temperatures.
-
Work-up and Purification: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is partitioned between an organic solvent and water. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography to yield the desired 5-substituted-3-alkylisoxazole.
In Vitro Evaluation of Neuroprotective Activity
The initial assessment of a novel compound's neuroprotective potential is typically performed using in vitro cell-based assays. These assays provide a controlled environment to study the direct effects of the compound on neuronal survival and to elucidate its mechanism of action. A widely used and relevant model for neurodegeneration is glutamate-induced excitotoxicity in primary neuronal cultures or neuronal cell lines.[4][15]
Experimental Workflow for In Vitro Screening
The following diagram illustrates a typical workflow for the in vitro screening of this compound for neuroprotective activity against glutamate-induced excitotoxicity.
Caption: A streamlined workflow for evaluating the neuroprotective potential of a test compound.
Detailed Protocols
Protocol 3.1: Assessment of Cytotoxicity
Rationale: Before evaluating the neuroprotective effects of this compound, it is essential to determine its intrinsic cytotoxicity to establish a safe and effective concentration range for subsequent experiments.
Materials:
-
Neuronal cell line (e.g., HT22, SH-SY5Y) or primary cortical neurons
-
Cell culture medium and supplements
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or SDS in HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Plate neuronal cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve to determine the concentration at which the compound exhibits significant toxicity (e.g., TC50).
Protocol 3.2: Glutamate-Induced Excitotoxicity Assay
Rationale: This assay directly evaluates the ability of this compound to protect neurons from glutamate-induced cell death.[15][16]
Materials:
-
Neuronal cells (as in Protocol 3.1)
-
This compound (at non-toxic concentrations determined in Protocol 3.1)
-
L-glutamic acid
-
MTT solution
-
Solubilization buffer
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Plate neuronal cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various non-toxic concentrations of this compound for a specified period (e.g., 1-24 hours). Include a vehicle control.
-
Glutamate Challenge: After the pre-treatment period, add L-glutamic acid to the wells to induce excitotoxicity (the optimal concentration of glutamate should be predetermined to cause approximately 50% cell death).[16] A control group without glutamate should also be included.
-
Incubation: Incubate the cells for the duration of the glutamate challenge (e.g., 24 hours).
-
Cell Viability Assessment: Perform the MTT assay as described in Protocol 3.1 to quantify cell viability.
-
Data Analysis: Compare the cell viability in the compound-treated groups to the glutamate-only treated group. An increase in cell viability indicates a neuroprotective effect.
| Experimental Group | Treatment | Expected Outcome |
| Control | Vehicle only | High cell viability |
| Glutamate | Vehicle + Glutamate | ~50% reduction in cell viability |
| Compound + Glutamate | This compound + Glutamate | Increased cell viability compared to the Glutamate group |
| Compound only | This compound | High cell viability (no toxicity) |
Mechanistic Insights: Unraveling the Neuroprotective Pathways
Once neuroprotective activity is confirmed, the next logical step is to investigate the underlying mechanisms. Based on the known pharmacology of isoxazole derivatives, several key pathways should be explored.
Proposed Signaling Pathways for Neuroprotection
The neuroprotective effects of this compound are likely mediated through the modulation of intracellular signaling cascades that are disrupted during excitotoxicity. The following diagram illustrates a hypothetical signaling pathway.
Caption: Potential mechanisms of neuroprotection by this compound.
Protocol 4.1: Measurement of Intracellular Calcium
Rationale: To determine if this compound prevents the glutamate-induced rise in intracellular calcium, a key initiating event in excitotoxicity.
Materials:
-
Neuronal cells
-
Fura-2 AM or other calcium-sensitive fluorescent dyes
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Load cells with Fura-2 AM according to the manufacturer's instructions.
-
Pre-treat the cells with this compound.
-
Stimulate the cells with glutamate and measure the changes in intracellular calcium concentration by monitoring the fluorescence at the appropriate excitation and emission wavelengths.
-
Compare the calcium response in compound-treated cells to that in untreated cells.
Protocol 4.2: Assessment of Mitochondrial Membrane Potential
Rationale: To evaluate if the compound protects against glutamate-induced mitochondrial dysfunction.
Materials:
-
Neuronal cells
-
JC-1 or TMRM fluorescent dyes
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Treat cells as in the glutamate-induced excitotoxicity assay (Protocol 3.2).
-
Stain the cells with JC-1 or TMRM.
-
Measure the fluorescence to determine the mitochondrial membrane potential. A decrease in the red/green fluorescence ratio for JC-1 or a decrease in TMRM fluorescence indicates mitochondrial depolarization.
-
Assess if pre-treatment with this compound prevents this change.
Concluding Remarks and Future Directions
The protocols and application notes presented here provide a robust framework for the initial evaluation of this compound as a potential neuroprotective agent. Positive results from these in vitro studies would provide a strong rationale for advancing the compound to more complex studies, including:
-
In vivo efficacy studies: Testing the compound in animal models of neurodegenerative diseases or acute neuronal injury (e.g., stroke models).[5][17][18]
-
Pharmacokinetic and safety profiling: Assessing the compound's absorption, distribution, metabolism, excretion (ADME), and toxicity in animal models.
-
Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of this compound to optimize its neuroprotective potency and drug-like properties.
The exploration of novel isoxazole derivatives like this compound holds significant promise for the development of new therapies for debilitating neurodegenerative diseases.
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Innoprot. Excitotoxicity in vitro assay. [Link]
-
An in vitro model for assessment of excitotoxicity induced by glutamate and neuroprotection using digitized fluorescent imaging of mitochondrial potentials. Zanco Journal of Medical Sciences. [Link]
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Isoxazole substituted chromans against oxidative stress-induced neuronal damage. Bioorganic & Medicinal Chemistry. [Link]
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Screening for Cerebroprotective Agents Using an in Vivo Model of Cerebral Reversible Depolarization in Awake Rats. PubMed. [Link]
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Glutamate Excitotoxicity Assay. NeuroProof. [Link]
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Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate-induced oxidative injury. Spandidos Publications. [Link]
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Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer's Disease. Auctores. [Link]
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Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. PubMed. [Link]
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Exploring the Potential of Isoxazole Derivatives in Anticancer and Neuroprotective Therapies. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Neuroprotective Strategies in Animal and in Vitro Models of Neuronal Damage: Ischemia and Stroke. Madame Curie Bioscience Database - NCBI. [Link]
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Advances in isoxazole chemistry and their role in drug discovery. PubMed. [Link]
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Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. [Link]
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Design and Synthesis of New Benzo[d]oxazole-Based Derivatives and Their Neuroprotective Effects on β-Amyloid-Induced PC12 Cells. MDPI. [Link]
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In Vitro Antioxidant Activity and In Vivo Neuroprotective Effect of Parastrephia quadrangularis in a Drosophila Parkinson's Disease Model. MDPI. [Link]
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5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. NIH. [Link]
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Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. [Link]
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Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. PMC. [Link]
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Glutamate excitotoxicity and common neuroprotection drugs. ResearchGate. [Link]
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Advances in isoxazole chemistry and their role in drug discovery. PMC - NIH. [Link]
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A review of isoxazole biological activity and present synthetic techniques. Journal of Population Therapeutics and Clinical Pharmacology. [Link]
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Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro. MDPI. [Link]
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Application Notes & Protocols: Leveraging 5-Aminomethyl-3-isopropylisoxazole for the Synthesis of Novel Anticancer Agents
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Isoxazole Scaffold in Modern Oncology
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is recognized as a "privileged structure" in medicinal chemistry.[1][2] Its favorable pharmacological properties can be attributed to the electronic arrangement of its heteroatoms, which allows for hydrogen bonding with biological targets that may be inaccessible to other ring systems.[3] In oncology, isoxazole derivatives have emerged as a versatile class of compounds with a wide range of anticancer activities.[1][4] These agents can elicit their therapeutic effects through diverse mechanisms, including the induction of apoptosis, inhibition of crucial cellular proteins like heat shock protein 90 (HSP90) and topoisomerase, and disruption of microtubule assembly.[5][6]
This guide focuses on 5-Aminomethyl-3-isopropylisoxazole , a key synthetic intermediate poised for the development of next-generation anticancer agents. Its structure combines the stable, metabolically robust isoxazole core with a highly versatile primary aminomethyl group. This functional handle serves as a critical anchor point for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) and the generation of compound libraries with novel therapeutic potential.[7] We will explore the rationale for its use, provide detailed synthetic protocols, and discuss methods for biological evaluation.
Section 1: Rationale for a Versatile Synthon
The strategic value of this compound in anticancer drug design is rooted in its distinct structural components.
-
The 3-Isopropylisoxazole Core : This moiety provides a rigid, metabolically stable scaffold. The isopropyl group at the 3-position can engage in hydrophobic interactions within a target's binding pocket, potentially enhancing binding affinity and selectivity.
-
The 5-Aminomethyl Group : This primary amine is the key to synthetic versatility. It is a potent nucleophile, readily participating in a wide array of chemical reactions. Most notably, it allows for the straightforward formation of amide bonds, a linkage prevalent in a vast number of approved pharmaceuticals and bioactive molecules.[8] This enables the coupling of the isoxazole core to other pharmacophores, fragments, or solubilizing groups to fine-tune the compound's biological and pharmacokinetic profile.
Section 2: Synthetic Pathways and Experimental Protocols
The primary amine of this compound is an ideal starting point for creating libraries of derivatives, most commonly through acylation to form amides. Amide coupling reactions are robust, well-documented, and tolerant of a wide range of functional groups, making them a cornerstone of medicinal chemistry.
Protocol 1: Synthesis of N-((3-isopropylisoxazol-5-yl)methyl)benzamide (A Representative Amide)
This protocol describes a standard amide coupling reaction using a common carboxylic acid (benzoic acid) as an example. This procedure can be adapted for a wide variety of substituted carboxylic acids to generate a diverse library of analogs for SAR studies.
Principle: This synthesis utilizes an in-situ activation of the carboxylic acid with a coupling agent, followed by nucleophilic attack from the primary amine of this compound. This method avoids the need to generate a more reactive intermediate like an acid chloride, often simplifying the procedure and improving substrate scope. A similar strategy using EDC and DMAP has been successfully employed for synthesizing isoxazole-carboxamide derivatives.[8][9]
Materials:
-
This compound
-
Benzoic Acid (or other desired carboxylic acid)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes for chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add benzoic acid (1.0 eq.). Dissolve it in anhydrous DCM.
-
Amine Addition: Add this compound (1.0 eq.) to the solution, followed by DMAP (0.1 eq.).
-
Coupling Agent Addition: Cool the reaction mixture to 0 °C in an ice bath. Add EDC (1.2 eq.) portion-wise over 5 minutes.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 4-12 hours).
-
Workup: Dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to elute the desired product.
-
Characterization: Combine the pure fractions, concentrate under reduced pressure, and dry the final product under high vacuum. Characterize the compound's identity and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Section 3: Potential Mechanisms of Action and Biological Evaluation
While the specific biological target of a novel derivative must be determined empirically, the isoxazole scaffold is known to be a component of agents that target several key cancer pathways.[4][6]
Potential Targets and Mechanisms:
-
Enzyme Inhibition: Many isoxazole-containing molecules act as inhibitors of enzymes critical for cancer cell survival, such as protein kinases, aromatase, or HSP90.[5][10] HSP90, for example, is a chaperone protein that stabilizes numerous oncoproteins; its inhibition leads to their degradation and subsequent cell death.[5]
-
Tubulin Polymerization: Some compounds can interfere with microtubule dynamics, either by stabilizing or destabilizing tubulin polymers.[3] This disruption arrests the cell cycle in the G2/M phase, leading to apoptosis.
-
Induction of Apoptosis: Regardless of the primary target, a desired outcome for an anticancer agent is the induction of programmed cell death (apoptosis).[10] Isoxazole derivatives have been shown to trigger apoptosis through various signaling cascades.[4][6]
Protocol 2: In Vitro Anticancer Activity Screening (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability. Viable cells with active mitochondrial reductases convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells, allowing for the calculation of the half-maximal inhibitory concentration (IC₅₀) of a test compound.
Materials:
-
Human cancer cell lines (e.g., MCF-7 breast, HepG2 liver, HeLa cervical)[8]
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Test compounds dissolved in DMSO
-
Doxorubicin (positive control)
-
96-well microplates
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37 °C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized isoxazole derivatives and the positive control (Doxorubicin) in culture medium. The final DMSO concentration should not exceed 0.5%.
-
Incubation: Remove the old medium from the plates and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with untreated cells (negative control) and vehicle control (DMSO only). Incubate for 48 hours.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability percentage against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value.
Section 4: Data Presentation and Interpretation
Quantitative data from biological assays should be presented clearly for comparison. The IC₅₀ value is the standard metric for reporting a compound's potency.
Table 1: Representative Cytotoxicity Data (IC₅₀ in µM)
| Compound ID | Derivative Structure (R-group) | MCF-7 (Breast) | HeLa (Cervical) | Hep3B (Liver) |
| 2d [8] | 3,4-dimethoxyphenyl | >100 | 18.62 | ~23 |
| 2e [8] | 2,5-dimethoxyphenyl | >100 | >100 | ~23 |
| 2g [11] | 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole | 2.63 | - | - |
| 14 [11] | 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)isoxazole | 19.72 | - | - |
| Doxorubicin | Positive Control | ~0.5-1.5 | ~0.1-0.5 | ~0.5-1.0 |
Note: Data for compounds 2d, 2e, 2g, and 14 are from published studies on different isoxazole scaffolds and are provided for context on typical potency ranges.[8][11] Doxorubicin values are typical literature ranges.
Interpretation: A lower IC₅₀ value indicates higher potency. The goal is to identify compounds with low micromolar or nanomolar activity against cancer cell lines and significantly higher IC₅₀ values against normal cell lines (not shown) to ensure a good therapeutic window. For example, the addition of a trifluoromethyl group in compound 2g significantly improved its potency against MCF-7 cells compared to its non-fluorinated analog 14 .[11] Such insights are critical for guiding the next round of synthesis and optimization.
Conclusion
This compound represents a valuable and highly adaptable starting material for the synthesis of novel anticancer agents. The straightforward and robust chemistry of its primary amine handle allows for the rapid generation of diverse compound libraries through techniques like amide coupling. By systematically modifying the structure and evaluating the derivatives in well-established cellular assays, researchers can effectively explore structure-activity relationships and identify potent new candidates for preclinical development. The inherent "drug-like" properties of the isoxazole core, combined with this synthetic tractability, solidify its role as a cornerstone scaffold in the ongoing search for more effective cancer therapies.
References
-
ResearchGate. (n.d.). Isoxazole Derivatives as Anticancer Agent: A Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Retrieved from [Link]
-
(n.d.). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Retrieved from [Link]
-
NIH. (2025). Isoxazole-Based Compounds Targeting the Taxane-Binding Site of Tubulin. Retrieved from [Link]
-
ResearchGate. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. Retrieved from [Link]
-
PubMed. (2024). Isoxazole compounds: Unveiling the synthetic strategy, in-silico SAR & toxicity studies and future perspective as PARP inhibitor in cancer therapy. Retrieved from [Link]
-
RSC Publishing. (n.d.). Advances in isoxazole chemistry and their role in drug discovery. Retrieved from [Link]
-
Bentham Science Publishers. (2019). Oxazole-Based Compounds As Anticancer Agents. Retrieved from [Link]
-
PubMed. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. Retrieved from [Link]
-
NIH. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. Retrieved from [Link]
-
PubMed. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. Retrieved from [Link]
-
PubMed. (2020). Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. Retrieved from [Link]
-
PubMed Central. (2024). Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. Retrieved from [Link]
Sources
- 1. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Isoxazole‐Based Compounds Targeting the Taxane‐Binding Site of Tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Isoxazole derivatives as anticancer agents_Chemicalbook [chemicalbook.com]
- 6. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-Aminomethyl-3-isopropylisoxazole in a Laboratory Setting
These application notes provide a comprehensive guide for the safe handling, storage, and utilization of 5-Aminomethyl-3-isopropylisoxazole in a research and development laboratory environment. This document is intended for researchers, scientists, and drug development professionals.
Introduction: A Versatile Building Block in Medicinal Chemistry
This compound is a heterocyclic compound featuring a reactive primary amine and a stable isoxazole ring.[1][2] This unique combination of functional groups makes it a valuable building block in medicinal chemistry, particularly in the synthesis of novel therapeutic agents.[1][2][3] Its structural motifs are of significant interest in the development of neuroprotective agents, potentially for conditions such as Alzheimer's and Parkinson's disease.[1][2][3] The isoxazole core is a well-established pharmacophore that can impart favorable metabolic stability and offers multiple points for chemical modification.[4] The primary aminomethyl group provides a convenient handle for various chemical transformations, most notably amide bond formation, allowing for its incorporation into larger, more complex molecules.
Physicochemical Properties and Specifications
A clear understanding of the physicochemical properties of this compound is fundamental to its proper handling and use.
| Property | Value | Source |
| CAS Number | 543713-30-0 | [2] |
| Molecular Formula | C₇H₁₂N₂O | [2] |
| Molecular Weight | 140.19 g/mol | [2] |
| Appearance | Liquid | [2] |
| Purity | Typically ≥98% (by GC) | [2] |
| Storage Temperature | 0-8°C | [1][2] |
Hazard Assessment and Safety Precautions
Disclaimer: A specific, comprehensive Safety Data Sheet (SDS) for this compound (CAS 543713-30-0) was not publicly available at the time of writing. The following safety information is based on the known reactivity of the functional groups and data from SDSs of structurally similar compounds, such as the trifluoroacetate salt of the title compound and other aminomethylisoxazole derivatives.[5][6] It is imperative to consult the supplier-specific SDS for the exact material being used before commencing any work.
Potential Hazards:
-
Acute Toxicity: Based on related compounds, there is a potential for acute toxicity if swallowed, in contact with skin, or if inhaled.[6]
-
Skin and Eye Irritation: May cause skin irritation and serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
Personal Protective Equipment (PPE) and Engineering Controls:
A risk assessment should be performed before handling this compound. The following are general recommendations:
-
Engineering Controls: All handling of this compound should be conducted in a well-ventilated fume hood.
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Change gloves immediately if they become contaminated.
-
Skin and Body Protection: A lab coat is required. Ensure skin is not exposed.
-
Respiratory Protection: If there is a risk of inhalation, a respirator with an appropriate cartridge should be used.
First Aid Measures:
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
-
In case of skin contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Get medical attention if irritation develops.
-
If inhaled: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention immediately.
Caption: Workflow for safe handling of this compound.
Storage and Stability
Proper storage is crucial to maintain the integrity of this compound.
Recommended Storage:
-
Container: Keep in a tightly sealed, light-resistant container.
-
Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidation of the primary amine.
Chemical Stability and Incompatibilities:
The isoxazole ring and the aminomethyl group dictate the stability and reactivity profile of the molecule.
-
pH Sensitivity: The isoxazole ring can be susceptible to cleavage under strongly acidic or basic conditions.
-
Reducing Agents: The N-O bond in the isoxazole ring can be cleaved by certain reducing agents.
-
Oxidizing Agents: The primary amine is susceptible to oxidation. Avoid contact with strong oxidizing agents.
-
Light Sensitivity: While specific data is unavailable, it is good laboratory practice to protect isoxazole derivatives from light, especially when in solution.
Experimental Protocols
General Protocol for Amide Bond Formation
The primary amine of this compound makes it an excellent nucleophile for reactions with carboxylic acids and their derivatives to form amides. This is a common step in the synthesis of more complex molecules in drug discovery.
Objective: To provide a representative procedure for the coupling of this compound with a generic carboxylic acid using a standard peptide coupling reagent.
Materials:
-
This compound
-
Carboxylic acid of interest
-
Peptide coupling reagent (e.g., HATU, HBTU, or EDC/HOBt)
-
Organic base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or N,N-Dimethylformamide (DMF))
-
Standard laboratory glassware and magnetic stirrer
Step-by-Step Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 equivalent) in the chosen anhydrous solvent.
-
Add the peptide coupling reagent (1.1 equivalents) and the organic base (2.0 equivalents). Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.
-
In a separate flask, prepare a solution of this compound (1.05 equivalents) in the same anhydrous solvent.
-
Slowly add the solution of this compound to the activated carboxylic acid mixture.
-
Allow the reaction to stir at room temperature. Monitor the progress of the reaction by an appropriate technique (e.g., TLC or LC-MS). Reaction times can vary from a few hours to overnight.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired amide.
Caption: General workflow for amide bond formation.
Protocol for Assessing Solution Stability
Objective: To provide a framework for a forced degradation study to understand the stability of this compound under various stress conditions. This is crucial for developing stable formulations and analytical methods.
Materials:
-
This compound
-
HPLC grade solvents (e.g., acetonitrile, water)
-
Acids (e.g., 1N HCl)
-
Bases (e.g., 1N NaOH)
-
Oxidizing agent (e.g., 3% H₂O₂)
-
HPLC system with a PDA or UV detector
-
pH meter
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Keep at a controlled temperature (e.g., 60°C) for a defined period (e.g., 4 hours).
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Keep at room temperature for a defined period (e.g., 2 hours).
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for a defined period (e.g., 24 hours).
-
Thermal Degradation: Store a sample of the neat compound in an oven at an elevated temperature (e.g., 70°C) for a defined period (e.g., 48 hours). Then, prepare a solution for analysis.
-
Photolytic Degradation: Expose a solution of the compound to direct sunlight or a photostability chamber for a defined period (e.g., 24 hours).
-
-
Sample Analysis:
-
After the stress period, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the stressed samples and an unstressed control sample by a suitable, validated stability-indicating HPLC method.
-
Compare the chromatograms to identify and quantify any degradation products.
-
References
- De Amici, M., De Micheli, C., & Carrea, G. (1989). The isoxazole nucleus in medicinal chemistry. In Atti della Accademia Nazionale dei Lincei, Classe di Scienze Fisiche, Matematiche e Naturali, Rendiconti Lincei, Matematica e Applicazioni (Vol. 83, No. 1, pp. 277-293).
- Barrett, R., et al. (2010). Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. Organic Letters, 12(15), 3442-3445.
Sources
Application Notes for 5-Aminomethyl-3-isopropylisoxazole in Scientific Research
Introduction: Understanding 5-Aminomethyl-3-isopropylisoxazole
This compound is a heterocyclic organic compound featuring a five-membered isoxazole ring substituted with an aminomethyl group at the 5-position and an isopropyl group at the 3-position. The isoxazole ring is an electron-rich aromatic system containing adjacent nitrogen and oxygen atoms, which imparts chemical stability and unique reactivity to the molecule.[1][2] While the isoxazole scaffold is broadly explored in medicinal chemistry, agrochemicals, and materials science, the specific applications of this compound are predominantly concentrated in the pharmaceutical sector.[3][4][5]
This compound serves as a critical building block, or intermediate, in the synthesis of more complex, biologically active molecules.[6][7] Its primary amine provides a reactive site for forming amide bonds and other linkages, making it a valuable synthon in multi-step organic synthesis.
While some chemical suppliers suggest its exploration in material science for developing polymers with enhanced properties, detailed applications and protocols in this area are not well-documented in peer-reviewed literature.[6][8] The primary and validated application remains in the domain of medicinal chemistry.
Part 1: Primary Application in Pharmaceutical Synthesis
The most significant role of this compound is as a key intermediate in the synthesis of novel therapeutic agents, particularly those targeting neurological disorders.[7][8] The structural motif is integral to compounds designed to interact with specific biological targets, such as neurotransmitter receptors.
Application Note: Intermediate for GABA Receptor Agonists
A prominent use of this compound is in the synthesis of gaboxadol analogues. Gaboxadol is a potent agonist of the GABAA receptor, a key target for treating neurological and psychiatric conditions. The 5-aminomethylisoxazole core structure mimics the neurotransmitter GABA, allowing it to bind to the receptor. The 3-isopropyl group modifies the compound's lipophilicity and steric profile, which can influence its potency, selectivity, and pharmacokinetic properties. Researchers utilize this intermediate to synthesize libraries of related compounds for structure-activity relationship (SAR) studies aimed at discovering new drugs with improved therapeutic profiles.
Workflow: Synthesis of a Bioactive Amide Derivative
This workflow illustrates the use of this compound as a nucleophile in a standard amide coupling reaction, a fundamental step in many drug discovery projects.
Caption: Workflow for synthesizing an amide derivative.
Protocol: Synthesis of N-((3-isopropylisoxazol-5-yl)methyl)benzamide
This protocol details a representative amide coupling reaction.
Materials:
-
This compound (1.0 eq)
-
Benzoic acid (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of benzoic acid (1.1 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq). Stir the mixture at room temperature for 20 minutes to pre-activate the carboxylic acid.
-
Add a solution of this compound (1.0 eq) in anhydrous DMF to the activated mixture.
-
Allow the reaction to stir at room temperature for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane/EtOAc) to yield the pure amide product.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Part 2: Potential Applications in Material Science
While not extensively documented, the bifunctional nature of this compound (a rigid heterocyclic core and a reactive amine) suggests its potential as a monomer in polymerization.[9] The isoxazole ring can impart thermal stability and rigidity to a polymer backbone.[10] The primary amine serves as a functional handle for creating polyamides, polyimides, or polyureas.[9]
Application Note: Monomer for High-Performance Polyamides
Hypothetically, this compound could be used in polycondensation reactions with diacyl chlorides to produce novel polyamides. The incorporation of the isoxazole ring into the polymer backbone could enhance properties such as the glass transition temperature (Tg) and thermal stability due to the ring's rigidity and polarity.[9] The isopropyl group would add to the polymer's free volume and could influence solubility. Such materials could be candidates for specialty fibers or engineering plastics.
Illustrative Workflow: Polyamide Synthesis
Caption: Hypothetical workflow for polyamide synthesis.
Hypothetical Protocol: Synthesis of a Poly(isoxazole-amide)
This protocol is an illustrative example based on standard procedures for polyamide synthesis, adapted for this specific monomer.[9]
Materials:
-
This compound (1.0 eq)
-
Terephthaloyl chloride (1.0 eq)
-
Anhydrous N-Methyl-2-pyrrolidone (NMP)
-
Anhydrous Pyridine
-
Methanol
Procedure:
-
In a flame-dried, three-neck flask equipped with a mechanical stirrer and a nitrogen inlet, add this compound and anhydrous NMP.
-
Stir the mixture under a gentle flow of nitrogen until the monomer is completely dissolved.
-
Cool the flask to 0-5 °C using an ice-water bath. Add anhydrous pyridine (2.2 eq) to the solution as an acid scavenger.
-
In a separate flask, dissolve terephthaloyl chloride (1.0 eq) in a minimal amount of anhydrous NMP.
-
Add the terephthaloyl chloride solution dropwise to the stirred amine solution over 30-45 minutes, ensuring the temperature remains between 0-5 °C. The solution will become viscous.
-
After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature for 24 hours under a nitrogen atmosphere.
-
Precipitate the polymer by slowly pouring the viscous solution into a beaker of rapidly stirring methanol.
-
Collect the resulting fibrous solid by filtration.
-
Wash the polymer thoroughly with methanol and then with hot water to remove any unreacted monomers, pyridine hydrochloride, and residual solvent.
-
Dry the final polymer in a vacuum oven at 80 °C until a constant weight is achieved.
-
Characterize the polymer using techniques like FTIR (to confirm amide bond formation), NMR, and thermal analysis (TGA/DSC) to determine its properties.[9]
Summary of Physicochemical Properties
| Property | Value |
| IUPAC Name | (3-propan-2-yl-1,2-oxazol-5-yl)methanamine[6] |
| CAS Number | 543713-30-0[6][8] |
| Molecular Formula | C₇H₁₂N₂O |
| Molar Mass | 140.18 g/mol |
| Appearance | Typically a liquid or low-melting solid |
| SMILES | CC(C)C1=NOC(=C1)CN[6] |
| InChI Key | MKXNIPKWBZUUAJ-UHFFFAOYSA-N[6] |
References
- This compound. (n.d.). Chem-Impex. Retrieved January 11, 2026.
- (PDF) Isoxazole Derivatives With Potential Applications in Polymers and Semiconductors. (n.d.).
- This compound | 543713-30-0. (n.d.). J&K Scientific LLC. Retrieved January 11, 2026.
- 5-Aminométhyl-3-isopropylisoxazole. (n.d.). Chem-Impex. Retrieved January 11, 2026.
- Application Notes and Protocols for 5-Aminomethyl-3-methoxyisoxazole in Material Science. (n.d.). Benchchem. Retrieved January 11, 2026.
-
Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. (2023). Pharmaceuticals. Retrieved January 11, 2026, from [Link]
-
Isoxazole. (n.d.). Wikipedia. Retrieved January 11, 2026, from [Link]
-
The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2024). MDPI. Retrieved January 11, 2026, from [Link]
-
The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. (2023). International Journal of Molecular Sciences. Retrieved January 11, 2026, from [Link]
- Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (2024). ES Food & Agroforestry. Retrieved January 11, 2026.
- Exploring the Synthesis and Applications of Isoxazole Derivatives. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 11, 2026.
-
5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. (2022). Molecules. Retrieved January 11, 2026, from [Link]
- 5-(Aminomethyl)-3-isopropylisoxazole trifluoroacetate. (n.d.). ChemicalBook. Retrieved January 11, 2026.
- Application, Reactivity and Synthesis of Isoxazole Derivatives. (n.d.). Semantic Scholar. Retrieved January 11, 2026.
- A review of isoxazole biological activity and present synthetic techniques. (n.d.). World Journal of Advanced Research and Reviews. Retrieved January 11, 2026.
-
5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. (2022). MDPI. Retrieved January 11, 2026, from [Link]
-
Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. (2022). ACS Omega. Retrieved January 11, 2026, from [Link]
- Preparation method of 3-amino-5-methyl isoxazole. (n.d.).
- Process for preparing isoxazole compounds. (n.d.).
Sources
- 1. Isoxazole - Wikipedia [en.wikipedia.org]
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Application Notes & Protocols: 5-Aminomethyl-3-isopropylisoxazole as a Versatile Synthon for Agrochemical Discovery
Abstract: The isoxazole ring is a privileged heterocyclic scaffold widely recognized for its prevalence in a range of biologically active compounds, including pharmaceuticals and agrochemicals.[1][2] 5-Aminomethyl-3-isopropylisoxazole, in particular, represents a valuable and versatile building block for the synthesis of novel crop protection agents.[3][4] Its structure combines the stable, biologically relevant isoxazole core with a reactive primary aminomethyl group, which serves as a crucial handle for chemical modification and library development. This guide provides an in-depth look at the synthetic utility of this compound, explains the mechanistic basis for its use in agrochemical design, and presents a detailed protocol for the synthesis of a model derivative with potential fungicidal activity.
Physicochemical Properties and Handling
Understanding the fundamental properties of this compound is critical for its effective use in synthesis. Proper handling and storage are paramount to ensure its stability and reactivity are maintained.
| Property | Value | Source |
| CAS Number | 543713-30-0 | [5] |
| Molecular Formula | C₇H₁₂N₂O | [5] |
| Molecular Weight | 140.19 g/mol | [5] |
| Appearance | Liquid | [5] |
| Purity | ≥ 98% | [5] |
| Storage Conditions | Store at 0-8°C | [5] |
Safety & Handling:
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handle in a well-ventilated fume hood to avoid inhalation of vapors.
-
In case of contact with skin or eyes, rinse immediately with plenty of water.
-
Refer to the Safety Data Sheet (SDS) for complete hazard information.
The Isoxazole Scaffold in Agrochemicals: A Mechanistic Overview
The isoxazole moiety is not merely a structural component; it is often integral to the biological activity of the final agrochemical product. Its derivatives have been successfully commercialized as herbicides, fungicides, and insecticides.[1][6]
-
Fungicidal Activity: Many isoxazole-containing compounds exhibit potent antifungal properties.[7][8] One key mechanism involves the inhibition of essential fungal enzymes. For instance, some isoxazole derivatives interfere with the synthesis of 1,3-beta-D-glucan, a critical component of the fungal cell wall, leading to cell lysis and death. This mode of action provides a specific target that is absent in plants and animals, enhancing selectivity.
-
Insecticidal Activity: The isoxazole ring can act as a bioisostere for other functional groups, enabling it to interact with specific biological targets within insects.[9] A prominent mechanism for isoxazole-based insecticides is the modulation of the insect's nervous system. Certain derivatives function as agonists of the GABA (gamma-aminobutyric acid) receptor.[9] Activation of these receptors induces an inhibitory effect, leading to paralysis and death of the target pest.
-
Herbicidal Activity: Substituted isoxazoles are also known to be effective herbicides.[6][10] Their mode of action can vary, but often involves the inhibition of vital plant enzymes, disrupting processes like pigment biosynthesis or amino acid synthesis.
Synthetic Utility of this compound
The primary amine of this compound is a nucleophilic center that provides a straightforward point of attachment for a wide array of functional groups. This allows for the rapid generation of diverse chemical libraries for high-throughput screening. The most common and reliable transformation is the formation of an amide bond via acylation.
Caption: General reaction scheme for derivatization.
This simple yet powerful reaction allows chemists to append various lipophilic or polar groups (R-groups) to the isoxazole core, systematically tuning the compound's physicochemical properties (e.g., solubility, logP) to optimize uptake, translocation, and target-site interaction in the pest or weed.
Protocol: Synthesis of a Novel Isoxazole-Based Fungicide Candidate
This protocol details the synthesis of a model N-acylated derivative of this compound. The chosen acylating agent, 4-chlorobenzoyl chloride, is representative of a substructure commonly found in active agrochemicals.
Objective: To synthesize N-((3-isopropylisoxazol-5-yl)methyl)-4-chlorobenzamide via nucleophilic acyl substitution.
Materials & Reagents:
-
This compound (1.0 eq)
-
4-Chlorobenzoyl chloride (1.05 eq)
-
Triethylamine (TEA) (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
-
Standard laboratory glassware, magnetic stirrer, and ice bath
Step-by-Step Protocol:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).
-
Rationale: Anhydrous conditions are crucial as the acyl chloride is highly reactive with water, which would quench the reagent and reduce the yield.
-
-
Base Addition: Cool the solution to 0°C using an ice bath. Add triethylamine (1.1 eq) to the stirred solution.
-
Rationale: The reaction generates hydrochloric acid (HCl) as a byproduct. Triethylamine is a non-nucleophilic base that acts as an acid scavenger, neutralizing the HCl and driving the reaction to completion.
-
-
Acylation: Dissolve 4-chlorobenzoyl chloride (1.05 eq) in a small amount of anhydrous DCM and add it dropwise to the cooled amine solution over 15-20 minutes.
-
Rationale: The reaction is exothermic. Slow, dropwise addition at 0°C helps to control the reaction rate, preventing the formation of side products.
-
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine spot is no longer visible.
-
In-Process Control: TLC provides a simple and effective way to confirm the consumption of the limiting reagent (the amine), indicating the reaction is complete.
-
-
Aqueous Work-up: Once the reaction is complete, quench the mixture by adding deionized water. Transfer the mixture to a separatory funnel.
-
Extraction and Washing:
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove any remaining HCl and unreacted acyl chloride), deionized water, and finally, brine.
-
Rationale: The bicarbonate wash neutralizes any residual acid. The brine wash helps to remove bulk water from the organic layer, initiating the drying process.
-
-
Drying and Concentration: Separate the organic layer and dry it over anhydrous MgSO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 20-50% ethyl acetate in hexanes) to isolate the pure N-((3-isopropylisoxazol-5-yl)methyl)-4-chlorobenzamide.
-
Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) to confirm its identity and purity.
Experimental Workflow Visualization
The following diagram outlines the logical flow of the laboratory procedure, from initial setup to final product analysis.
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Application Notes and Protocols for the Bioactivity Assessment of 5-Aminomethyl-3-isopropylisoxazole
Introduction: Unveiling the Therapeutic Potential of a Novel Isoxazole Derivative
The isoxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs with a wide array of biological activities.[1][2][3] These five-membered heterocyclic compounds are recognized for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[1][2] The unique chemical properties of the isoxazole ring contribute to metabolic stability and provide a versatile framework for synthetic modifications, making it a privileged structure in drug discovery.
This application note presents a comprehensive experimental workflow designed to systematically evaluate the bioactivity of a novel compound, 5-Aminomethyl-3-isopropylisoxazole. The structural similarity of this molecule to the primary inhibitory neurotransmitter in the mammalian central nervous system, γ-aminobutyric acid (GABA), strongly suggests a potential for neuroactivity, particularly as a modulator of GABA-A receptors.[4] Therefore, a significant focus of this workflow is the characterization of its effects on the GABAergic system.
Beyond its potential as a neuroactive agent, the broader pharmacological potential of isoxazole derivatives necessitates a multi-faceted screening approach.[5][6] This guide outlines a tiered testing strategy, commencing with foundational in vitro assays to establish a preliminary activity and safety profile, and progressing to more complex cell-based and whole-organism models to elucidate the mechanism of action and in vivo relevance. The protocols provided herein are intended to be a robust starting point, adaptable to the specific research questions and available resources of the investigating laboratory.
Experimental Workflow: A Tiered Approach to Bioactivity Profiling
A logical and efficient evaluation of a novel compound begins with broad, high-throughput screening and progressively narrows the focus to more specific and complex biological systems. This tiered approach ensures that resources are allocated effectively and that a comprehensive understanding of the compound's biological profile is developed.
Caption: Tiered experimental workflow for assessing the bioactivity of this compound.
Tier 1: Foundational In Vitro Screening
The initial tier of experiments is designed to provide a rapid assessment of the compound's basic biological properties, including its general toxicity and its potential to interact with a primary, hypothesis-driven target.
Protocol 1: General Cytotoxicity Assessment (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][7][8] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[5][7] The concentration of the solubilized formazan is directly proportional to the number of living cells.[5]
Objective: To determine the concentration range of this compound that is non-toxic to a standard mammalian cell line (e.g., HEK293, SH-SY5Y) and to establish an IC50 value if cytotoxic effects are observed.
Materials:
-
HEK293 cells (or other relevant cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for formazan solubilization)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HEK293 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept below 0.5%. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 24-72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.[9]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.[9]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.[10]
Protocol 2: GABA-A Receptor Binding Assay ([³H]Muscimol Radioligand Assay)
Principle: This assay measures the ability of the test compound to compete with a radiolabeled ligand ([³H]muscimol, a potent GABA-A agonist) for binding to GABA-A receptors in a prepared membrane fraction from a biological source rich in these receptors (e.g., rat brain).[1][11] The amount of radioactivity detected is inversely proportional to the binding affinity of the test compound.
Objective: To determine if this compound binds to the GABA-A receptor and to quantify its binding affinity (Ki).
Materials:
-
Rat whole brain tissue
-
Homogenization buffer (e.g., 0.32 M sucrose)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
[³H]muscimol (radioligand)
-
Unlabeled GABA (for non-specific binding determination)
-
This compound
-
Glass fiber filters
-
Scintillation cocktail and liquid scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize rat brains in ice-cold homogenization buffer.[11]
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Centrifuge the resulting supernatant at 100,000 x g for 30 minutes at 4°C.
-
Wash the pellet multiple times with ice-cold binding buffer to remove endogenous GABA.[1]
-
Resuspend the final pellet in binding buffer to a protein concentration of approximately 0.5 mg/mL.
-
-
Binding Assay:
-
In triplicate, set up assay tubes containing:
-
Total Binding: Membrane preparation, binding buffer, and [³H]muscimol (e.g., 5 nM final concentration).[11]
-
Non-specific Binding: Membrane preparation, binding buffer, [³H]muscimol, and a high concentration of unlabeled GABA (e.g., 10 mM).[11]
-
Competition: Membrane preparation, binding buffer, [³H]muscimol, and varying concentrations of this compound.
-
-
Incubate the tubes at 4°C for 45-60 minutes.
-
-
Assay Termination and Counting:
-
Rapidly filter the contents of each tube through glass fiber filters under vacuum.
-
Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor (this compound) concentration.
-
Determine the IC50 value from the resulting sigmoidal curve.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]
-
Protocol 3: Broad Spectrum Bioactivity Screening
Objective: To rapidly assess the potential of this compound for common bioactivities associated with the isoxazole scaffold, namely antibacterial and anti-inflammatory effects.
A. Antibacterial Activity (Minimum Inhibitory Concentration - MIC)
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[13][14][15] This is typically determined using a broth microdilution method.
Procedure:
-
Prepare serial two-fold dilutions of this compound in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).[15][16]
-
Inoculate each well with a standardized suspension of test bacteria (e.g., Staphylococcus aureus and Escherichia coli) to a final concentration of ~5x10^5 CFU/mL.[14]
-
Include positive (bacteria only) and negative (medium only) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound at which no visible turbidity is observed.[14]
B. Anti-inflammatory Activity (Nitric Oxide Inhibition in LPS-Stimulated Macrophages)
Principle: Lipopolysaccharide (LPS) stimulates macrophages (e.g., RAW 264.7 cells) to produce pro-inflammatory mediators, including nitric oxide (NO).[17][18] The anti-inflammatory potential of a compound can be assessed by its ability to inhibit this NO production. NO levels in the culture supernatant are measured using the Griess reagent, which detects nitrite, a stable metabolite of NO.[17]
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with non-toxic concentrations of this compound (determined from the MTT assay) for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.
-
Collect the cell culture supernatant.
-
Add Griess reagent to the supernatant and measure the absorbance at 540 nm.
-
A decrease in absorbance compared to the LPS-stimulated control indicates inhibition of NO production.
Tier 2: Mechanistic & Functional Characterization
If the results from Tier 1 are promising (e.g., specific receptor binding, potent bioactivity with low cytotoxicity), the next stage is to delve deeper into the compound's mechanism of action and its drug-like properties.
Caption: Putative mechanism of action via GABA-A receptor modulation.
Protocol 4: GABA-A Receptor Functional Assay
Principle: While binding assays confirm interaction, functional assays determine the nature of that interaction (agonist, antagonist, or allosteric modulator). This can be achieved through electrophysiological methods (patch-clamp) or with higher throughput using fluorescence-based assays.
A. Electrophysiology (Whole-Cell Patch Clamp)
-
Objective: To directly measure the effect of the compound on chloride ion flow through the GABA-A receptor channel in real-time.
-
Procedure: Utilize HEK293 cells stably expressing specific GABA-A receptor subtypes. Apply the compound in the presence and absence of GABA and measure changes in the ion current. An increase in current potentiation in the presence of GABA suggests a positive allosteric modulator.
B. Fluorescence-Based Membrane Potential Assay
-
Objective: To measure changes in cell membrane potential as an indicator of ion channel activity in a high-throughput format.
-
Procedure: Use a fluorescent dye that is sensitive to changes in membrane potential (e.g., FLIPR Membrane Potential Assay Kit). Cells expressing GABA-A receptors are loaded with the dye. Application of a GABA-A agonist will cause chloride influx, hyperpolarization, and a change in fluorescence. The effect of this compound on this response is then measured.[19]
Protocol 5: Enzyme Inhibition Profiling
Principle: Many drugs exert their effects by inhibiting specific enzymes.[20] If Tier 1 screening suggests anti-inflammatory or other activities, it is prudent to screen the compound against a panel of relevant enzymes.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of relevant enzymes.
Procedure:
-
Target Selection: Based on the isoxazole literature and any observed bioactivity, select relevant enzymes. For potential anti-inflammatory effects, this could include Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2). For neuroactivity, enzymes like Monoamine Oxidase (MAO-A and MAO-B) could be considered.
-
Assay Setup: Utilize commercially available enzyme inhibition assay kits (colorimetric or fluorometric).
-
IC50 Determination:
-
Perform the enzymatic reaction in the presence of a constant substrate concentration and varying concentrations of this compound.
-
Measure the rate of the reaction (e.g., change in absorbance or fluorescence over time).
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[20][21]
-
Protocol 6: Preliminary ADME/Tox Profiling
Principle: Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicological properties is crucial to identify potential liabilities.
A. In Vitro Metabolic Stability (Liver Microsome Assay)
Objective: To assess the susceptibility of the compound to metabolism by hepatic enzymes, primarily Cytochrome P450s (CYPs).[22]
Procedure:
-
Incubate this compound (at a low concentration, e.g., 1 µM) with pooled human liver microsomes at 37°C.[6][22]
-
The reaction is initiated by the addition of the cofactor NADPH.[6][22]
-
Take samples at various time points (e.g., 0, 5, 15, 30, 45 minutes) and quench the reaction with a solvent like acetonitrile.[22]
-
Analyze the remaining concentration of the parent compound at each time point using LC-MS/MS.
-
Plot the natural logarithm of the percentage of compound remaining versus time to determine the half-life (t½) and in vitro intrinsic clearance (Clint).[23]
B. hERG Channel Inhibition Assay
Objective: To assess the risk of cardiac toxicity by measuring the compound's ability to inhibit the hERG potassium channel, which can lead to QT interval prolongation.[24][25]
Procedure:
-
This is typically performed using automated patch-clamp electrophysiology on a cell line stably expressing the hERG channel (e.g., HEK293-hERG).[25][26]
-
The compound is applied at various concentrations, and the inhibition of the hERG current is measured to determine an IC50 value.[25]
Tier 3: In Vivo Model Validation
Positive results in the in vitro assays provide a strong rationale for progressing to a whole-organism model to assess the compound's effects in a more complex physiological context.
Protocol 7: Zebrafish Larval Behavioral Assay
Principle: Zebrafish larvae are a powerful in vivo model for high-throughput screening of neuroactive compounds due to their genetic and neuroanatomical similarity to humans, rapid development, and small size.[27][28][29] Changes in locomotor activity in response to light and dark stimuli can be used to create a "behavioral barcode" for a compound.[29]
Objective: To assess the in vivo neuroactive effects of this compound by analyzing its impact on the behavior of larval zebrafish.
Materials:
-
Wild-type zebrafish larvae (5-7 days post-fertilization)
-
96-well plates
-
Automated behavioral tracking system with light/dark cycle control
Procedure:
-
Acclimation: Place individual zebrafish larvae into the wells of a 96-well plate containing embryo medium. Allow them to acclimate for a period (e.g., 30-60 minutes) in the tracking system.
-
Compound Exposure: Add this compound to the wells at various non-toxic concentrations.
-
Behavioral Recording: Subject the larvae to alternating periods of light and dark (e.g., 10 minutes light, 10 minutes dark) and record their locomotor activity (distance moved, velocity, etc.) using the automated tracking system.[27]
-
Data Analysis: Analyze the behavioral data to identify significant changes in activity patterns compared to vehicle-treated controls. For example, anxiolytic compounds often reduce activity in the light phase and increase it in the dark phase.
Data Presentation and Interpretation
All quantitative data should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: Summary of In Vitro Bioactivity
| Assay | Endpoint | Result |
|---|---|---|
| Cytotoxicity (MTT) | IC50 (µM) | |
| GABA-A Receptor Binding | Ki (nM) | |
| Antibacterial (MIC) | S. aureus (µg/mL) | |
| E. coli (µg/mL) |
| Anti-inflammatory (NO) | IC50 (µM) | |
Table 2: Summary of ADME/Tox Profile
| Assay | Endpoint | Result |
|---|---|---|
| Metabolic Stability | t½ (min) | |
| Clint (µL/min/mg) |
| hERG Inhibition | IC50 (µM) | |
Conclusion
This structured workflow provides a comprehensive and scientifically rigorous framework for the initial bioactivity screening of this compound. By systematically progressing through these tiers of experimentation, from broad in vitro screening to targeted mechanistic studies and in vivo validation, researchers can efficiently build a detailed profile of the compound's therapeutic potential and any associated liabilities. The data generated will be crucial for making informed decisions regarding the future development of this novel isoxazole derivative as a potential therapeutic agent.
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- 19. Rapid Throughput Analysis of GABAA Receptor Subtype Modulators and Blockers Using DiSBAC1(3) Membrane Potential Red Dye - PMC [pmc.ncbi.nlm.nih.gov]
- 20. courses.edx.org [courses.edx.org]
- 21. IC50 - Wikipedia [en.wikipedia.org]
- 22. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 23. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 24. hERG Assay | PPTX [slideshare.net]
- 25. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 26. reactionbiology.com [reactionbiology.com]
- 27. Zebrafish Larvae as a Behavioral Model in Neuropharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Behavioral screening for neuroactive drugs in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Rapid behavior—based identification of neuroactive small molecules in the zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Aminomethyl-3-isopropylisoxazole
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 5-Aminomethyl-3-isopropylisoxazole. As a versatile building block in medicinal chemistry, particularly for neurological disorder therapeutics, optimizing its synthesis is crucial for efficient drug development pipelines.[1] This document is designed to provide actionable insights and scientifically grounded solutions to improve yield, purity, and overall success in the laboratory.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
There are several established synthetic pathways. A prevalent strategy involves a multi-step process that begins with the formation of an isoxazole core, followed by the introduction or modification of the aminomethyl group. One common approach is the reaction of a β-dicarbonyl compound with hydroxylamine to form the isoxazole ring.[2] Another widely used method is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.[3][4] The aminomethyl group is often introduced via the reduction of a nitrile or a carboxylic acid derivative.[5]
Q2: I'm observing a significant amount of a dimeric byproduct. What is it and how can I minimize its formation?
The most common dimeric byproduct in syntheses involving nitrile oxides is a furoxan.[6] This occurs when the nitrile oxide, which is a reactive intermediate, dimerizes before it can react with the alkyne. To mitigate this, it is highly recommended to generate the nitrile oxide in situ in the presence of the alkyne. This ensures that the dipolarophile is readily available to "trap" the nitrile oxide as it is formed.[3][6] Slow addition of the nitrile oxide precursor to the reaction mixture can also help to keep its concentration low and favor the desired cycloaddition reaction.[6]
Q3: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?
The formation of regioisomers is a frequent challenge in isoxazole synthesis, particularly in 1,3-dipolar cycloadditions and Claisen isoxazole syntheses.[3] Regioselectivity is governed by both steric and electronic factors of the reactants. To improve the selectivity, consider the following:
-
Modify Reaction Conditions: Altering the solvent polarity or adding a Lewis acid catalyst can influence the electronic environment of the reaction and favor the formation of one regioisomer.[3]
-
Modify Reactants: Adjusting the electronic properties of the alkyne or nitrile oxide can also direct the cycloaddition to the desired regioisomer.[3]
-
For Claisen Synthesis: Adjusting the pH, often towards more acidic conditions, can favor one isomer. The use of β-enamino diketone derivatives can also provide better control over regioselectivity.[3]
Q4: What are the key safety precautions to consider during isoxazole synthesis?
-
Hydroxylamine: Hydroxylamine and its salts can be explosive and should be handled with care. Avoid heating hydroxylamine in the absence of a solvent.
-
Nitrile Oxides: While typically generated in situ, nitrile oxides are high-energy compounds. It is important to control the reaction temperature to prevent runaway reactions.[3]
-
Solvents: Many of the solvents used, such as tetrahydrofuran (THF) and diethyl ether, are flammable. Ensure all reactions are conducted in a well-ventilated fume hood away from ignition sources.
-
Strong Acids and Bases: Use appropriate personal protective equipment (PPE) when handling strong acids and bases, which are often used for pH adjustment and workup.
II. Troubleshooting Guide
Problem 1: Low or No Yield of the Desired Product
A low or non-existent yield of this compound can be attributed to several factors, from the quality of starting materials to the reaction conditions.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low or no product yield.
Detailed Solutions
| Potential Cause | Recommended Action | Scientific Rationale |
| Impure Starting Materials | Verify the purity of your starting materials (e.g., isopropyl-substituted precursor, hydroxylamine) by NMR, GC-MS, or melting point. Purify if necessary. | Impurities can act as catalysts for side reactions or inhibit the desired transformation. |
| Suboptimal Reaction Conditions | Systematically vary the reaction temperature, solvent, and reaction time. Monitor the reaction progress by TLC or LC-MS to identify the optimal endpoint.[3] | Isoxazole synthesis can be sensitive to reaction parameters. For example, nitrile oxide generation may require low temperatures to prevent dimerization, while the cycloaddition may need higher temperatures.[3] |
| Nitrile Oxide Dimerization | Generate the nitrile oxide in situ in the presence of the alkyne. Alternatively, add the nitrile oxide precursor slowly to the reaction mixture containing the alkyne.[6] Using a slight excess of the alkyne can also favor the desired reaction.[6] | The bimolecular dimerization of the nitrile oxide to form a furoxan is a common side reaction that competes with the desired cycloaddition.[6] |
| Product Decomposition | Analyze the crude reaction mixture for byproducts that could indicate product decomposition. Isoxazole rings can be susceptible to ring-opening under strongly basic or reductive conditions.[3] If decomposition is suspected, employ milder workup procedures. | The N-O bond in the isoxazole ring can be cleaved under certain conditions, leading to lower yields.[3] |
Problem 2: Difficulty in Product Purification
Even with a successful reaction, isolating the pure this compound can be challenging.
Troubleshooting Workflow
Caption: Troubleshooting workflow for product purification.
Detailed Solutions
| Potential Cause | Recommended Action | Scientific Rationale |
| Co-eluting Impurities in Chromatography | Optimize your column chromatography conditions. Experiment with different solvent systems and gradients. Consider using a different stationary phase (e.g., alumina instead of silica gel). | Small changes in polarity of the mobile phase can significantly affect the separation of closely related compounds. |
| Product is an Oil or Difficult to Crystallize | Attempt to form a salt of the amine, such as the hydrochloride or trifluoroacetate salt.[7] Salts are often crystalline and easier to handle and purify than the free base. | The formation of a salt introduces ionic character, which can lead to a more ordered crystal lattice and facilitate crystallization. |
| Product is Water-Soluble | If the product has significant water solubility, extraction with organic solvents may be inefficient. Saturate the aqueous layer with sodium chloride to decrease the solubility of the product. For larger scale purifications, consider continuous liquid-liquid extraction. | The "salting out" effect reduces the solubility of organic compounds in the aqueous phase, improving extraction efficiency. |
| Residual Starting Materials or Reagents | Ensure that the workup procedure effectively removes all starting materials and reagents. For example, an acidic wash can remove basic impurities, and a basic wash can remove acidic impurities. | A thorough workup is essential to simplify the subsequent purification steps. |
III. Experimental Protocols
Example Protocol: Synthesis of a 3,5-Disubstituted Isoxazole via 1,3-Dipolar Cycloaddition
This protocol provides a general procedure for the synthesis of a 3,5-disubstituted isoxazole, which can be adapted for the synthesis of a precursor to this compound.
Materials:
-
Substituted Aldehyde (1.0 eq)
-
Hydroxylamine Hydrochloride (1.1 eq)
-
Substituted Alkyne (1.0 eq)
-
Base (e.g., Triethylamine, Sodium Bicarbonate)
-
Solvent (e.g., Ethanol, Dichloromethane)
Procedure:
-
Oxime Formation: Dissolve the substituted aldehyde and hydroxylamine hydrochloride in a suitable solvent. Add the base portion-wise and stir the mixture at room temperature. Monitor the reaction by TLC until the aldehyde is consumed.
-
Nitrile Oxide Generation and Cycloaddition: To the crude oxime solution, add the substituted alkyne. Add an oxidizing agent (e.g., sodium hypochlorite) dropwise at 0 °C to generate the nitrile oxide in situ. Allow the reaction to warm to room temperature and stir until the oxime is consumed (monitor by TLC).
-
Workup: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired isoxazole.
IV. References
-
National Institutes of Health. (2022). 5-Amino-3-methyl-isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Retrieved from [Link]
-
Reddit. (2022). Isoxazole synthesis. Retrieved from [Link]
-
Asian Journal of Research in Chemistry and Pharmaceutical Sciences. (2023). One pot multicomponent synthesis of a series of 5-amino-3-phenylisoxazole-4-carbonitrile employ. Retrieved from [Link]
-
Google Patents. (n.d.). CN107721941B - Preparation method of 3-amino-5-methyl isoxazole. Retrieved from
-
YouTube. (2019). Synthesis of isoxazoles. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. Retrieved from [Link]
-
Google Patents. (n.d.). US3536729A - Process for the purification of 3-amino-5-methylisoxazole. Retrieved from
-
MDPI. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. m.youtube.com [m.youtube.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 1159599-97-9|this compound trifluoroacetate|BLD Pharm [bldpharm.com]
Technical Support Center: Purification of Crude 5-Aminomethyl-3-isopropylisoxazole
This technical support guide is intended for researchers, scientists, and drug development professionals encountering challenges during the purification of crude 5-Aminomethyl-3-isopropylisoxazole. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific experimental issues.
Introduction
This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of novel therapeutic agents targeting neurological disorders.[1][2] The purification of this compound from a crude reaction mixture is a critical step to ensure the integrity of subsequent synthetic transformations and biological assays. This guide offers practical, field-proven insights to overcome common purification hurdles.
Part 1: Troubleshooting Common Purification Issues
This section addresses prevalent challenges encountered during the purification of this compound and related isoxazole derivatives, presenting them in a problem-solution format.
Issue 1: The Product is an Oil or a Gummy Solid, Refusing to Crystallize
This is one of the most frequent challenges in the purification of novel isoxazole derivatives. The presence of impurities can often inhibit crystallization.
Troubleshooting Workflow for Oily Products:
Caption: A flowchart for troubleshooting oily isoxazole products.
Detailed Solutions:
-
Thorough Solvent Removal: Ensure all residual solvents from the reaction and work-up have been meticulously removed under a high vacuum.[3] Residual solvents can significantly lower the melting point and prevent crystallization.
-
Trituration: This technique involves washing the crude oil with a solvent in which the desired product is insoluble or sparingly soluble, while the impurities are soluble.[3] For this compound, which is a polar molecule, non-polar solvents like hexanes, diethyl ether, or cold ethyl acetate are good starting points. The goal is to "wash" away the impurities that are preventing crystallization.
-
Inducing Crystallization:
-
Scratching: Use a glass rod to scratch the inside of the flask at the surface of the oil.[3] The microscopic scratches on the glass provide nucleation sites for crystal growth.
-
Seeding: If a small amount of the pure solid from a previous batch is available, adding a "seed" crystal to the oil can initiate crystallization.[3]
-
-
Column Chromatography: If trituration and crystallization attempts fail, purification by column chromatography is the most reliable method.[3]
Issue 2: Low Product Recovery After Column Chromatography
Low recovery is a common issue that can often be rectified by optimizing the chromatographic conditions.
Potential Causes and Solutions:
| Possible Cause | Solution |
| Compound Degradation on Silica Gel | The isoxazole ring can be sensitive to the acidic nature of silica gel.[4] Consider using neutral or basic alumina as the stationary phase, or opt for reverse-phase chromatography. Deactivating the silica gel with triethylamine can also be effective if your compound is acid-sensitive.[3] |
| Improper Solvent System (Eluent) | If the eluent is too polar, the product may elute too quickly with impurities. If it's not polar enough, the product may not elute at all or have significant tailing. Perform thin-layer chromatography (TLC) with various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to determine the optimal eluent for good separation.[3] |
| Product Streaking/Tailing on the Column | The primary amine in this compound can interact strongly with the acidic silanol groups on silica gel, causing streaking. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can significantly improve the peak shape and recovery.[4] |
Issue 3: Persistent Impurities in the Purified Product
Even after purification, some impurities may remain. Identifying the nature of these impurities is key to their removal.
Targeted Approaches for Impurity Removal:
-
Acid/Base Washes:
-
To remove unreacted acidic starting materials, wash the organic layer with a dilute aqueous base solution (e.g., 5% NaHCO₃ or NaOH).[3]
-
To remove unreacted basic starting materials (like excess hydroxylamine), wash the organic layer with a dilute aqueous acid solution (e.g., 5% HCl).[3] this compound will also be extracted into the acidic aqueous layer, so this method is not suitable for purifying the final product but can be used in earlier workup steps to remove other basic impurities.
-
-
Recrystallization: This is a powerful technique for removing small amounts of impurities from a solid product. The key is to choose a solvent that dissolves the product well at high temperatures but poorly at low temperatures.[4][5] Common solvents for isoxazoles include ethanol, methanol, and mixtures like ethanol/water.[4]
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the best practices for setting up a silica gel column for the purification of this compound?
A1:
-
Slurry Packing: Prepare a slurry of silica gel in your starting eluent (e.g., 95:5 hexane:ethyl acetate).[3]
-
Column Loading: Pour the slurry into the column and allow it to pack evenly. Add a layer of sand to the top to prevent disruption of the silica bed when adding the eluent.
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry powder. Carefully add this powder to the top of the column. This "dry loading" technique often results in better separation than loading the sample as a concentrated solution.
-
Elution: Begin eluting with the starting solvent system and collect fractions, monitoring by TLC. A gradient elution, where the polarity of the eluent is gradually increased, can be effective for separating compounds with different polarities.[3]
Q2: My purified this compound appears to be decomposing over time. What could be the cause?
A2: The isoxazole ring can be sensitive to certain conditions.[6] The N-O bond is relatively weak and can be cleaved under:
-
Strongly Basic Conditions: Some isoxazoles can undergo ring-opening.
-
Reductive Conditions: Catalytic hydrogenation (e.g., H₂/Pd) can cleave the N-O bond.
-
Photochemical Conditions: UV irradiation can cause the isoxazole ring to rearrange.[6]
-
Transition Metals: Certain transition metals can catalyze the cleavage of the N-O bond.[6]
To enhance stability, store the purified compound in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon).
Q3: How do I choose the right recrystallization solvent?
A3: The ideal solvent should dissolve your compound when hot but not at room temperature.[4] Impurities should either be insoluble in the hot solvent or remain soluble at room temperature.[4] For this compound, which has both polar (aminomethyl) and non-polar (isopropyl) groups, you may need to experiment with single solvents of varying polarity (e.g., ethanol, isopropanol, ethyl acetate) or a two-solvent system (e.g., ethanol/water, dichloromethane/hexane).
Q4: I am observing foaming during the workup of my reaction mixture. What can I do?
A4: Foaming can be caused by the presence of suspended solids or hydrocarbons.[7][8]
-
Filtration: Filter the mixture through a pad of Celite® or glass wool to remove fine solid particles.[3]
-
Solvent Addition: Adding a small amount of a different organic solvent might disrupt the emulsion.[3]
-
Brine Wash: Wash the mixture with a saturated aqueous solution of sodium chloride (brine). This can help to break up emulsions by increasing the ionic strength of the aqueous phase.[3]
-
Centrifugation: If the volume is manageable, centrifuging the mixture is a very effective way to separate the layers.[3]
Part 3: Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol provides a general procedure for purifying an oily isoxazole derivative.
Workflow for Column Chromatography:
Caption: A workflow for purification by column chromatography.
Methodology:
-
Solvent Selection: Use TLC to find a solvent system that gives your product an Rf value of approximately 0.2-0.4. A common starting point is a mixture of hexanes and ethyl acetate.
-
Column Packing: Prepare a slurry of silica gel in the chosen starting eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Add a layer of sand to the top.[3]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane. Add a small amount of silica gel and evaporate the solvent to dryness. Carefully add the resulting powder to the top of the column.
-
Elution: Begin eluting the column with the starting solvent system. Collect fractions and monitor the elution by TLC. You can gradually increase the polarity of the eluent (gradient elution) to speed up the elution of your product if it is moving too slowly.[3]
-
Fraction Pooling and Solvent Removal: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Purification by Recrystallization
This protocol is for purifying a solid isoxazole derivative.
Methodology:
-
Solvent Selection: Choose a suitable solvent or solvent system. The ideal solvent should dissolve the isoxazole derivative when hot but not at room temperature.[4]
-
Dissolution: In a flask, add the crude solid and a minimal amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring until the solid is completely dissolved.[4]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.[4]
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.[4]
References
- Troubleshooting difficult purification of oily or non-crystalline isoxazole products - Benchchem.
- Technical Support Center: Purification of Isoxazole Derivatives - Benchchem.
- Contamination in Amine Systems | Refining Community.
- Amine Troubleshooting - Sulfur Recovery Engineering Inc.
- Troubleshooting guide for the synthesis of isoxazole derivatives - Benchchem.
- Recrystallization.
- This compound - Chem-Impex.
- 5-Aminométhyl-3-isopropylisoxazole - Chem-Impex.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. refiningcommunity.com [refiningcommunity.com]
- 8. Amine Troubleshooting — Sulfur Recovery Engineering Inc. [sulfurrecovery.com]
Solubility issues with 5-Aminomethyl-3-isopropylisoxazole in aqueous buffers
Technical Support Center: 5-Aminomethyl-3-isopropylisoxazole
Introduction: Navigating the Solubility Challenges of this compound
This compound is a versatile isoxazole derivative with significant potential in pharmaceutical research, particularly as a building block for novel therapeutics targeting neurological disorders.[1][2] However, its unique structure, which combines a hydrophobic isopropylisoxazole core with a basic aminomethyl group, presents distinct challenges for dissolution in aqueous buffers—a critical step for any biological assay.
This guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting framework. As your Senior Application Scientist, my goal is to move beyond simple protocols and explain the underlying chemical principles governing the solubility of this molecule. By understanding the "why," you can make informed decisions to optimize your experimental workflow, ensuring reliable and reproducible results.
Part 1: Understanding the Molecule - The Chemistry Behind Solubility
The solubility of this compound is dictated by a balance between its hydrophobic and hydrophilic components.
-
The Hydrophobic Core: The 3-isopropylisoxazole moiety is nonpolar. The isopropyl group and the isoxazole ring itself contribute to a low intrinsic water solubility, a common trait for many isoxazole derivatives.[3][4] This part of the molecule prefers to interact with lipids or nonpolar solvents.
-
The Hydrophilic Handle: The 5-aminomethyl group (-CH₂NH₂) is a primary amine. This group is a weak base and is the key to manipulating aqueous solubility.[5]
The Critical Role of pH and pKa
The primary amine on this compound can accept a proton (H⁺) from the surrounding medium to become a positively charged ammonium salt (-CH₂NH₃⁺). The equilibrium between the uncharged (free base) and charged (protonated) forms is governed by the solution's pH and the amine's pKa.
While the exact pKa of this compound is not published, we can estimate it to be in the range of 9.0 - 10.5 , typical for primary amines in drug-like molecules.[6]
-
At pH << pKa (e.g., pH 4-6): The amine will be predominantly protonated (-CH₂NH₃⁺). This charged form is significantly more water-soluble due to favorable ion-dipole interactions with water molecules.
-
At pH >> pKa (e.g., pH 11-12): The amine will be in its neutral, uncharged free base form (-CH₂NH₂). This form is less polar and therefore much less soluble in water.
-
At pH ≈ pKa: A mixture of both forms exists, leading to intermediate solubility.
This pH-dependent behavior is the most powerful tool at your disposal for controlling the solubility of this compound.[7][8]
Physicochemical Property Summary
| Property | Estimated Value/Characteristic | Implication for Solubility |
| Chemical Structure | Isopropylisoxazole core with a primary amine side chain. | Amphipathic nature; solubility is highly dependent on pH. |
| Molecular Class | Weakly Basic Compound | Expected to have low solubility at neutral and high pH, but higher solubility at acidic pH.[7] |
| Estimated pKa | 9.0 - 10.5 | The amine group will be >99% protonated and charged at pH < 7. |
| Estimated logP | 2.0 - 4.0 | Indicates a degree of lipophilicity, suggesting poor intrinsic water solubility.[4] |
| Appearance | Likely a white to off-white solid.[3] | Physical state must be overcome by solvation energy. |
Part 2: Troubleshooting Guide & FAQs (Question & Answer Format)
This section directly addresses the common issues encountered when working with this compound.
Core Solubility Issues
Q1: My this compound won't dissolve in my neutral pH buffer (e.g., PBS, pH 7.4). What's happening?
A1: This is the most common issue and is expected based on the molecule's chemistry. At pH 7.4, which is significantly below the estimated pKa of the amine group (~9.0-10.5), the compound should be protonated and soluble. However, if it fails to dissolve, the issue is likely one of dissolution rate rather than a lack of solubility. The solid crystal lattice energy of the compound powder needs to be overcome.
Troubleshooting Steps:
-
Acidify First: Prepare a concentrated stock solution in a slightly acidic aqueous medium first before diluting it into your final neutral buffer. For example, dissolve the compound in 10 mM HCl or a pH 4-5 citrate buffer. This ensures complete protonation and rapid dissolution.
-
Gentle Warming: Warm the solution to 37°C to increase the rate of dissolution.[9]
-
Sonication/Vortexing: Use a bath sonicator or vigorous vortexing to provide mechanical energy to break up the solid particles and increase the surface area for solvation.
Q2: I dissolved the compound in DMSO to make a stock, but it precipitates immediately when I add it to my aqueous assay buffer. Why?
A2: This phenomenon is known as "crashing out." The compound is highly soluble in the organic solvent (DMSO), but when you dilute this stock into a predominantly aqueous buffer, the solvent environment changes drastically. The final concentration of DMSO is too low to keep the hydrophobic parts of the molecule dissolved, causing it to precipitate.[10]
Troubleshooting Steps:
-
Lower the Stock Concentration: Your DMSO stock may be too concentrated. Try reducing it by 5- or 10-fold.
-
Change the Dilution Method: Instead of adding the DMSO stock directly to the buffer, try adding the buffer to the DMSO stock while vortexing. This creates a more gradual change in solvent polarity.
-
Use an Acidic Aqueous Stock: The most reliable method is to avoid high-concentration organic stocks altogether. Follow the "Acidify First" protocol described in A1 to create an aqueous stock solution.
Q3: What is the optimal pH for dissolving this compound?
A3: The optimal pH for dissolving the compound is acidic, generally two pH units below its pKa . A pH range of 4.0 to 6.5 is a safe and effective starting point. In this range, the amine group is fully protonated, maximizing its aqueous solubility.[7][8]
Co-solvents and Advanced Techniques
Q4: Can I use co-solvents to improve solubility? Which ones are recommended?
A4: Yes, co-solvents can be very effective, but they must be used carefully.[11][12] Co-solvents work by reducing the polarity of water, which helps to solvate the hydrophobic isopropylisoxazole core.[13]
Recommended Co-solvents:
-
Ethanol: A good first choice for many biological applications.
-
Propylene Glycol (PG) & Polyethylene Glycol (PEG 300/400): Often used in preclinical formulations and are generally well-tolerated in cell-based assays at low concentrations.[14]
-
Dimethyl Sulfoxide (DMSO): A very strong solvent, but can have effects on cell health and assay performance, typically kept below 0.5% v/v in final assay conditions.[7]
Best Practice: The most robust approach is to combine pH adjustment with a minimal amount of co-solvent. For example, prepare your stock in a solution of 10% ethanol in pH 5.0 citrate buffer. This dual-action approach addresses both the hydrophilic and hydrophobic parts of the molecule.
Stability and Storage
Q5: Is this compound stable in aqueous buffers? How should I store my solutions?
A5: The isoxazole ring can be susceptible to degradation, particularly under strongly basic conditions.[15]
-
Acidic to Neutral pH: The isoxazole ring is generally stable at acidic and neutral pH.[15][16]
-
Basic pH: At pH > 9, there is a risk of base-catalyzed ring opening, which would cleave the N-O bond and destroy the molecule.[15] This degradation is accelerated at higher temperatures.
Storage Recommendations:
-
Solid Form: Store the powder tightly sealed at 4°C, protected from light and moisture.
-
Stock Solutions: Prepare fresh aqueous stock solutions for each experiment. If storage is necessary, filter-sterilize and store aliquots at -20°C for short-term use (1-2 weeks). Avoid repeated freeze-thaw cycles. DMSO stocks are generally more stable and can be stored at -20°C for longer periods.
Part 3: Experimental Protocols & Visual Guides
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution
This protocol prioritizes creating a fully aqueous, sterile stock solution to avoid the use of organic co-solvents in the final assay.
Materials:
-
This compound powder
-
Sterile Water for Injection (or equivalent high-purity water)
-
1 M Hydrochloric Acid (HCl), sterile
-
1 M Sodium Hydroxide (NaOH), sterile
-
Sterile conical tube
-
0.22 µm sterile syringe filter
Procedure:
-
Weigh Compound: Accurately weigh the required amount of this compound powder for your desired volume (e.g., 1.40 mg for 1 mL of a 10 mM solution, assuming a free base MW of ~140 g/mol ). Place it in the sterile conical tube.
-
Add Water: Add approximately 80% of the final desired volume of sterile water (e.g., 0.8 mL for a 1 mL final volume). The powder will likely not dissolve and will form a suspension.
-
Acidify to Dissolve: While vortexing, add 1 M HCl dropwise (typically just a few microliters). Continue adding until all the solid material has completely dissolved. The solution should be clear.
-
Check and Adjust pH: Use a calibrated pH meter to check the pH. It will likely be very acidic (pH 2-3).
-
Neutralize Carefully: Slowly add 1 M NaOH dropwise to bring the pH up to your desired final stock pH (e.g., pH 5.0-6.0). Do not overshoot! If the pH goes above 8, you risk precipitation.
-
Final Volume: Add sterile water to reach the final desired volume (e.g., 1.0 mL).
-
Sterile Filter: Draw the entire solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a fresh, sterile tube.
-
Store: Aliquot and store at -20°C.
Visual Guides (Graphviz DOT)
Caption: pH effect on the ionization and solubility of the aminomethyl group.
Caption: Step-by-step troubleshooting workflow for solubility problems.
References
-
Wikipedia. Cosolvent. [Link]
-
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University of Cambridge. Solubility and pH of amines. [Link]
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Pharmapproach. Co-solvency and anti-solvent method for the solubility enhancement. [Link]
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PubMed. Accuracy of calculated pH-dependent aqueous drug solubility. [Link]
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Drug Hunter. Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. [Link]
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Cambridge MedChem Consulting. Tuning the basicity of amines. [Link]
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PubMed. Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution. [Link]
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ResearchGate. (PDF) Theoretical-study-of-Isoxazoles-and-their-derivatives. [Link]
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PMC. The pKa Distribution of Drugs: Application to Drug Discovery. [Link]
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Cheméo. Chemical Properties of Isoxazole (CAS 288-14-2). [Link]
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ResearchGate. Solubility-pH profiles of some acidic, basic and amphoteric drugs. [Link]
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Drug Development & Delivery. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. [Link]
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University of New Mexico. Principles of Drug Action 1, Spring 2005, Amines. [Link]
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PMC. pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. [Link]
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PubChem. Isoxazole | C3H3NO | CID 9254. [Link]
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PubChem. alpha-AMINO-3-HYDROXY-5-METHYL-4-ISOXAZOLEPROPIONIC ACID | C7H10N2O4 | CID 1221. [Link]
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NanoBioLetters. Construction of Isoxazole ring: An Overview. [Link]
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PubChem. Isoxazoline | C3H5NO | CID 12304501. [Link]
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ACS Publications. Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry | Journal of Medicinal Chemistry. [Link]
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International Journal of Health and Allied Sciences. A review of isoxazole biological activity and present synthetic techniques. [Link]
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PMC. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. [Link]
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Optimizing reaction conditions for 5-Aminomethyl-3-isopropylisoxazole derivatization
Welcome to the technical support center for the derivatization of 5-aminomethyl-3-isopropylisoxazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the chemical modification of this versatile building block.[1][2] The unique structure of this compound, featuring a primary amine adjacent to a sterically demanding isopropyl group on an isoxazole ring, presents specific synthetic hurdles.[1][2] This resource provides in-depth, evidence-based troubleshooting advice and optimized protocols to ensure the success of your synthetic campaigns.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: Why am I observing low yield or incomplete conversion in my acylation/alkylation reaction?
Low product yield is one of the most common issues in derivatization chemistry. The causes can range from suboptimal reaction conditions to reagent degradation. A systematic approach is crucial for diagnosis and resolution.[3][4]
Potential Causes & Solutions:
-
Insufficient Reagent Stoichiometry: The primary amine of this compound is a nucleophile, but its reactivity can be hindered. To drive the reaction to completion, using a slight excess (1.1–1.5 equivalents) of the acylating or alkylating agent is often necessary.[5][6] However, a large excess can complicate purification.
-
Suboptimal Temperature: Many derivatization reactions are temperature-dependent.[5] If the reaction is sluggish at room temperature, which can be the case due to steric hindrance from the adjacent isopropyl group, moderate heating (e.g., 40–60°C) can significantly increase the reaction rate.[5][6] Conversely, excessive heat can lead to the degradation of reactants or products.[5] It is recommended to perform small-scale experiments at various temperatures to find the optimal balance.[7]
-
Inappropriate Solvent Choice: The solvent plays a critical role in nucleophilic substitution reactions.[8][9] Polar aprotic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (ACN) are often preferred for SN2 reactions as they can dissolve the nucleophile while not overly solvating and deactivating it.[10] Polar protic solvents (e.g., ethanol, methanol) can stabilize the amine starting material through hydrogen bonding, reducing its nucleophilicity and slowing the reaction rate.[10][11]
-
Presence of Moisture: Acylating agents, especially acyl halides and anhydrides, are highly sensitive to moisture.[3] Water can hydrolyze the electrophile, rendering it inactive and leading to low yields. Ensure all glassware is oven-dried, and use anhydrous solvents for the reaction.[3][7]
-
Base Selection (for Acylation): When using acyl halides, a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is essential to neutralize the acid byproduct (e.g., HCl) generated during the reaction. The base scavenges the acid, preventing the protonation of the starting amine and driving the reaction forward. Pyridine can also be used and may act as a nucleophilic catalyst.
Caption: Competing reaction pathways leading to desired and side products.
FAQ 3: My derivatized product is difficult to purify. What strategies can improve its isolation?
The polarity of the derivatized product can be similar to that of the starting material or byproducts, making purification by standard silica gel chromatography challenging. [6][12] Purification Strategies:
-
Acid/Base Extraction: If your product is a basic amine and the impurities are neutral, you can perform an acid wash. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl). The basic product will move to the aqueous phase as an ammonium salt, while neutral impurities remain in the organic layer. [13]The aqueous layer can then be basified (e.g., with NaHCO₃ or NaOH) and the product re-extracted into an organic solvent. [13]* Chromatography on Different Stationary Phases:
-
Reverse-Phase Chromatography: For highly polar compounds, reverse-phase (C18) chromatography can be an effective alternative to normal-phase silica gel. [12] * Alumina Chromatography: Basic compounds often show better peak shape and separation on alumina (neutral or basic) compared to acidic silica gel. [12] * Ion-Exchange Chromatography: Strong Cation Exchange (SCX) cartridges are excellent for purifying basic compounds. The crude mixture is loaded, non-basic impurities are washed away, and the desired amine is then eluted by washing with a basic solution (e.g., ammonia in methanol). [14]* Salt Formation and Crystallization: It is sometimes easier to purify a compound by converting it to a salt (e.g., hydrochloride, tartrate), which may be crystalline. The salt can often be isolated in high purity by recrystallization, and the free base can be regenerated if necessary. [15]
-
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Acidic Wash: Transfer the solution to a separatory funnel and wash it two to three times with 1M aqueous HCl. Combine the aqueous layers. Your amine product is now in the aqueous phase as a protonated salt. [13]3. Neutral Wash (Optional): Wash the combined aqueous layers with ethyl acetate to remove any residual neutral organic impurities.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., saturated sodium bicarbonate solution or 1M NaOH) until the pH is > 9.
-
Product Extraction: Extract the aqueous layer three times with an organic solvent (DCM or ethyl acetate).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified amine product. [13]
References
-
Wipf, P., & Kerekes, A. D. (2014). Solvent Effects in the Nucleophilic Substitutions of Tetrahydropyran Acetals Promoted by Trimethylsilyl Trifluoromethanesulfonate: Trichloroethylene as Solvent for Stereoselective C- and O-Glycosylations. Organic Letters, 16(14), 3744–3747. Retrieved from [Link]
-
Study.com. (n.d.). In nucleophilic substitution reactions, what is the effect of protic vs. aprotic solvents? Retrieved from [Link]
-
University of California, Davis. (n.d.). Summary of Solvent Effects on Nucleophilic Substitution Reactions. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). Solvent Effects in Nucleophilic Substitution. Retrieved from [Link]
-
College of Saint Benedict & Saint John's University. (n.d.). NS7. Solvent Effects - aliphatic nucleophilic substitution. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]
-
Organic Chemistry Portal. (2021). Acylation of Amines, Part 1: with Acyl Halides [Video]. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Reactions of Amines. Retrieved from [Link]
-
Reddit. (2023). Purification of strong polar and basic compounds. r/Chempros. Retrieved from [Link]
-
Cossairt, B. M., et al. (2019). Purification of Oleylamine for Materials Synthesis and Spectroscopic Diagnostics for trans Isomers. ACS Materials Letters, 1(1), 14-19. Retrieved from [Link]
-
Le, T., et al. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry, 18, 198-204. Retrieved from [Link]
-
Biotage. (2023). How should I purify a complex, polar, amide reaction mixture? Retrieved from [Link]
-
The Organic Chemistry Channel. (2022). How to purify Amine? [Video]. YouTube. Retrieved from [Link]
-
NCERT. (n.d.). Amines. Retrieved from [Link]
-
Britannica. (2024). Amine. Retrieved from [Link]
-
Semantic Scholar. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Retrieved from [Link]
-
MDPI. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5626. Retrieved from [Link]
-
University of Calgary. (n.d.). Reactions of Amines. Retrieved from [Link]
-
National Institutes of Health. (2017). Highly selective acylation of polyamines and aminoglycosides by 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones. Organic & Biomolecular Chemistry, 15(34), 7130–7137. Retrieved from [Link]
-
National Institutes of Health. (2012). Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. Journal of Medicinal Chemistry, 55(22), 9736–9744. Retrieved from [Link]
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Technical Support Center: Crystallization of 5-Aminomethyl-3-isopropylisoxazole and its Derivatives
Welcome to the technical support center for the crystallization of 5-Aminomethyl-3-isopropylisoxazole and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with obtaining high-quality crystalline material. As a versatile building block in medicinal chemistry, particularly for developing novel therapeutics, achieving a stable and pure crystalline form is a critical step for downstream applications.[1][2]
This resource synthesizes established chemical principles with field-proven troubleshooting strategies to provide a robust framework for your crystallization experiments.
Frequently Asked Questions (FAQs)
Q1: My crude product containing the this compound moiety is an oil. Is this expected?
A: This is a very common observation. The parent compound, this compound, is a liquid at room temperature.[2] Furthermore, isoxazole derivatives, in general, can be prone to "oiling out" or remaining as viscous oils after synthesis and work-up, especially in the presence of impurities.[3][4] Obtaining a solid is often the first major hurdle, which this guide will help you address.
Q2: What are the best general-purpose solvents for crystallizing isoxazole derivatives?
A: The ideal solvent is highly dependent on the specific structure and polarity of your derivative. However, several systems have proven broadly effective for isoxazoles. A good starting point is to screen a range of solvents and solvent/anti-solvent pairs. Common successful systems include Ethanol/Water, Hexane/Ethyl Acetate, and Dichloromethane/Hexane.[3]
Q3: How do I know if my crystallization was successful and the product is pure?
A: Visual inspection for well-defined crystals is the first step. However, comprehensive characterization is essential. A combination of analytical techniques should be employed to confirm the structure, purity, and crystalline form of your material.[5][6][7] Key methods are outlined in the "Analytical Techniques" section of this guide.
Q4: What is polymorphism and why is it a concern for my compound?
A: Polymorphism is the ability of a solid material to exist in more than one crystal lattice structure. These different forms, or polymorphs, can have distinct physicochemical properties, including solubility, melting point, stability, and bioavailability. In pharmaceutical development, controlling polymorphism is critical as an unexpected change in form can significantly impact a drug's efficacy and safety.[8]
In-Depth Troubleshooting Guide
This section addresses specific issues you may encounter during crystallization experiments. Each problem is analyzed with potential causes and actionable solutions.
Issue 1: Complete Failure to Crystallize (Product Remains an Oil or in Solution)
This is the most frequent challenge, often stemming from either excessive solubility or the presence of crystallization inhibitors.
Possible Causes:
-
High Impurity Load: Even small amounts of impurities, particularly those structurally similar to the target molecule, can disrupt the crystal lattice formation process, a phenomenon known as step pinning.[9][10][11]
-
Excess Solvent: The concentration of the compound may be below the saturation point required for nucleation to begin.[12][13]
-
Inappropriate Solvent System: The chosen solvent may be too good, keeping the compound in solution even at low temperatures.
-
High Activation Energy for Nucleation: The molecules may require a significant energy input or a template to begin arranging into a crystal lattice.
Solutions & Methodologies:
-
Mechanical & Physical Induction: These methods provide nucleation sites or increase concentration.
-
Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic imperfections in the glass can serve as initiation points for crystal growth.[3][12]
-
Seeding: If available, add a single, tiny crystal of the pure compound to the solution. This seed crystal acts as a template for further crystallization.[3][12]
-
Solvent Evaporation: Slowly evaporate the solvent under a gentle stream of nitrogen or by using a rotary evaporator to increase the concentration until saturation is achieved.[13]
-
-
Chemical & Solvent-Based Induction:
-
Anti-Solvent Addition: Slowly add a solvent in which your compound is insoluble (an "anti-solvent") to a solution of your compound. This reduces the overall solubility and forces the product to crystallize. The key is very slow, dropwise addition to a stirred solution to avoid crashing out an amorphous solid.
-
Trituration: This is a powerful technique for removing impurities that inhibit crystallization. It involves washing the oil with a solvent in which the desired compound is insoluble, but the impurities are soluble.[3] See Protocol 2 for a detailed methodology.
-
-
Re-Purification: If the above methods fail, it is highly likely that impurities are the root cause. Further purification of the crude material by column chromatography is recommended before re-attempting crystallization.[4]
Caption: The principle of solvent/anti-solvent crystallization.
Experimental Protocols
Protocol 1: General Screening of Crystallization Solvents
Objective: To identify a suitable solvent or solvent system for the crystallization of a this compound derivative.
Methodology:
-
Place a small amount (approx. 10-20 mg) of your crude product into several different test tubes.
-
To each tube, add a different solvent dropwise at room temperature, vortexing after each addition, until the solid just dissolves. Record the approximate solubility.
-
If the compound dissolves readily in a solvent at room temperature, that solvent is likely too good and may be better suited as the "good" solvent in a binary pair.
-
If the compound is poorly soluble at room temperature, gently heat the test tube in a water bath. If the compound dissolves upon heating, it is a potential candidate for single-solvent crystallization.
-
Allow the tubes that required heating to cool slowly to room temperature, then place them in an ice bath. Observe for crystal formation.
-
For solvents where the compound was highly soluble, attempt to add an anti-solvent dropwise to induce crystallization.
| Solvent System | Polarity | Typical Use Case |
| Ethanol / Water | Polar | For moderately polar isoxazoles. Dissolve in hot ethanol, add water until cloudy. [3] |
| Hexane / Ethyl Acetate | Nonpolar / Polar | A versatile combination for a wide range of polarities. [3] |
| Dichloromethane / Hexane | Polar / Nonpolar | Similar to Hexane/Ethyl Acetate, good for less polar compounds. [3] |
| Isopropanol | Polar | Can be a good single solvent for compounds of moderate polarity. |
| Toluene | Nonpolar | Useful for compounds with significant aromatic character. |
Protocol 2: Trituration of an Oily Product
Objective: To purify an oily product by "washing" away soluble impurities, thereby inducing solidification. [3] Methodology:
-
Place the oily product into a small Erlenmeyer flask.
-
Add a small volume of a chosen trituration solvent (e.g., cold hexanes or diethyl ether), enough to cover the oil. The ideal solvent is one in which your product is insoluble, but the impurities are soluble.
-
Using a spatula or a magnetic stir bar, vigorously stir or scrape the mixture. The goal is to break up the oil and maximize its contact with the solvent.
-
If the oil begins to solidify, continue stirring for 10-15 minutes.
-
Collect the solid product by vacuum filtration, washing it with a small amount of the cold trituration solvent.
-
If the product remains an oil, carefully decant the solvent. Add a fresh portion of the solvent and repeat the process. Multiple cycles may be necessary.
Analytical Techniques for Crystal Characterization
Once you have obtained a solid, it is crucial to characterize it to confirm its identity, purity, and form.
| Technique | Information Provided | Purpose in Crystallization Workflow |
| Melting Point | Purity and identification | A sharp melting point indicates high purity. A broad range suggests impurities. |
| NMR Spectroscopy | Chemical structure and purity | Confirms the chemical identity of the crystallized compound and detects any remaining solvent or impurities. |
| Powder X-Ray Diffraction (PXRD) | Crystalline vs. Amorphous nature, crystal form (polymorph) | The single most definitive technique to confirm that your material is crystalline and to identify its polymorphic form. [5] |
| Differential Scanning Calorimetry (DSC) | Melting point, phase transitions, polymorphism | Measures heat flow as a function of temperature, providing precise melting points and detecting polymorphic transitions. [5][14] |
| Thermogravimetric Analysis (TGA) | Solvent/water content, thermal stability | Measures mass loss as a function of temperature, used to identify the presence of residual solvent in the crystal lattice (solvates). [5] |
| Optical Microscopy | Crystal habit (shape), size, and quality | Allows for direct visual inspection of the crystals. [5][15] |
References
- Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. (n.d.). Google.
- Instrumental Analytical Techniques for the Characterization of Crystals in Pharmaceutics and Foods - ACS Publications. (n.d.). Google.
- Instrumental Analytical Techniques for the Characterization of Crystals in Pharmaceutics and Foods - American Chemical Society. (n.d.). Google.
- Troubleshooting difficult purification of oily or non-crystalline isoxazole products - Benchchem. (n.d.). Google.
- Impurity incorporation in solution crystallization: diagnosis, prevention, and control - CrystEngComm (RSC Publishing) DOI:10.1039/D1CE01721G. (2022-02-07). Google.
- How Do Impurities Affect Crystal Structures? - Chemistry For Everyone - YouTube. (2025-08-29). Google.
- The influence of impurities and solvents on crystallization | Request PDF - ResearchGate. (n.d.). Google.
- 4 Analytical techniques for studying and characterizing polymorphs - Oxford Academic. (n.d.). Google.
- Various techniques for study of Crystal Properties | PPTX - Slideshare. (n.d.). Google.
- The Influence of Impurities and Additives on Crystallization (Chapter 4) - Handbook of Industrial Crystallization - Cambridge University Press & Assessment. (2019-06-14). Google.
- CRYSTAL CHARACTERIZATION TECHNIQUES. (n.d.). Google.
- Technical Support Center: Purification of Isoxazole Derivatives - Benchchem. (n.d.). Google.
- 3.6F: Troubleshooting - Chemistry LibreTexts. (2022-04-07). Google.
- What should I do if crystallisation does not occur? - Quora. (2017-04-05). Google.
- This compound - Chem-Impex. (n.d.). Google.
- 5-Aminométhyl-3-isopropylisoxazole - Chem-Impex. (n.d.). Google.
- Simultaneous control of polymorphism and morphology via gelatin induction for concomitant systems: case study of sulfathiazole - CrystEngComm (RSC Publishing). (n.d.). Google.
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Technical Support Center: Synthesis of 5-Aminomethyl-3-isopropylisoxazole
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 5-Aminomethyl-3-isopropylisoxazole. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in overcoming common challenges and minimizing the formation of side products during your synthetic endeavors. As Senior Application Scientists, we have compiled this guide based on established literature and practical laboratory experience to ensure you achieve the highest possible yield and purity of your target compound.
I. Understanding the Core Synthesis and Potential Pitfalls
The synthesis of this compound, a valuable building block in pharmaceutical development, typically involves a multi-step process.[1][2] A common and effective strategy is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne to form the isoxazole ring, followed by the functionalization of the C5 position to introduce the aminomethyl group.[3][4][5]
While seemingly straightforward, each step presents opportunities for side product formation, which can complicate purification and reduce overall yield. This guide will address the most common issues encountered during two key stages: the formation of the isoxazole ring and the subsequent introduction of the aminomethyl group.
II. Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific problems you may encounter.
Part A: Isoxazole Ring Formation via 1,3-Dipolar Cycloaddition
The 1,3-dipolar cycloaddition of a nitrile oxide (generated in situ from an aldoxime) with an alkyne is a cornerstone of isoxazole synthesis.[4] However, the reactivity of the nitrile oxide intermediate can lead to undesired pathways.
dot
Caption: Gabriel synthesis for the target amine.
Question 3: The N-alkylation of potassium phthalimide with my 5-(halomethyl)-3-isopropylisoxazole is sluggish and gives low yields. What can I do to improve this step?
Answer: A sluggish SN2 reaction in this context can be due to several factors, including the choice of leaving group, solvent, and temperature.
Optimization of N-Alkylation:
-
Leaving Group: The reactivity of the alkyl halide is crucial. 5-(Bromomethyl)-3-isopropylisoxazole is generally more reactive than the corresponding chloromethyl derivative. If you are starting from a 5-(hydroxymethyl)isoxazole, ensure its conversion to the bromomethyl intermediate is efficient (e.g., using PBr₃ or CBr₄/PPh₃).
-
Solvent: A polar aprotic solvent is ideal for SN2 reactions. N,N-Dimethylformamide (DMF) is an excellent choice as it effectively solvates the potassium cation, leaving the phthalimide anion more nucleophilic. [6]* Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions. A temperature range of 60-80 °C is typically effective for this transformation. Monitor the reaction by TLC to avoid decomposition at elevated temperatures.
Question 4: During the hydrazine-mediated deprotection, I am having difficulty removing the phthalhydrazide byproduct from my desired amine.
Answer: The removal of the phthalhydrazide precipitate is a common challenge in the Gabriel synthesis. [7] Effective Purification Strategies:
-
Filtration: After the reaction is complete and cooled to room temperature, the phthalhydrazide often precipitates out of the ethanolic solution. Careful filtration is the first step.
-
Acid-Base Extraction: The desired this compound is basic, while the phthalhydrazide is not. After removing the bulk of the precipitate by filtration and evaporating the solvent, the residue can be taken up in a suitable organic solvent (e.g., DCM or ethyl acetate) and washed with an acidic aqueous solution (e.g., 1M HCl). This will protonate the amine, drawing it into the aqueous layer and leaving any remaining phthalhydrazide and other non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH or NaHCO₃) to deprotonate the amine, which can then be extracted back into an organic solvent.
-
Crystallization: The final product can often be purified by crystallization, either as the free base or as a salt (e.g., hydrochloride or trifluoroacetate). [8]
Step Procedure Purpose 1. Initial Separation Cool reaction mixture and filter Remove bulk of phthalhydrazide precipitate 2. Extraction Dissolve crude product in organic solvent, wash with aq. HCl Separate basic amine from neutral impurities 3. Isolation Basify aqueous layer and extract with organic solvent Isolate the purified amine | 4. Final Purification | Dry, concentrate, and crystallize/chromatograph | Obtain highly pure final product |
III. Experimental Protocols
Protocol 1: General Procedure for Isoxazole Formation
-
To a stirred solution of the alkyne (1.1 eq) and isobutyraldehyde oxime (1.0 eq) in dichloromethane (DCM) at 0 °C, add a solution of N-chlorosuccinimide (1.1 eq) in DCM dropwise over 1 hour.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Gabriel Synthesis of this compound
-
To a solution of 5-(bromomethyl)-3-isopropylisoxazole (1.0 eq) in DMF, add potassium phthalimide (1.2 eq).
-
Heat the reaction mixture to 70 °C and stir for 4-6 hours, monitoring by TLC.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Dissolve the crude N-phthalimidomethyl intermediate in ethanol, add hydrazine monohydrate (2.0 eq), and reflux for 2-4 hours.
-
Cool the mixture to room temperature and filter to remove the precipitated phthalhydrazide.
-
Concentrate the filtrate and perform an acid-base extraction as described in the troubleshooting section to isolate the pure this compound.
By understanding the underlying chemical principles and implementing these troubleshooting strategies and optimized protocols, you can significantly improve the outcome of your this compound synthesis, leading to higher yields and purity.
IV. References
-
Sciforum. Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes). Available from: [Link]
-
Larock, R. C., & Waldo, J. P. (2008). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. The Journal of organic chemistry, 73(19), 7654–7660. Available from: [Link]
-
Waldo, J. P., & Larock, R. C. (2005). Synthesis of Isoxazoles via Electrophilic Cyclization. Organic Letters, 7(23), 5203–5205. Available from: [Link]
-
Molecules. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. Available from: [Link]
-
ACS Publications. Synthesis of Isoxazoles via Electrophilic Cyclization. Available from: [Link]
-
Molecules. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Available from: [Link]
-
Wikipedia. 1,3-Dipolar cycloaddition. Available from: [Link]
-
ResearchGate. Synthesis of isoxazole derivatives by 1,3‐DC of NOs and alkynes... Available from: [Link]
-
Organic Chemistry Portal. Isoxazole synthesis. Available from: [Link]
-
ACS Publications. Cu-Free 1,3-Dipolar Cycloaddition Click Reactions To Form Isoxazole Linkers in Chelating Ligands for fac-[MI(CO)3]+ Centers (M = Re, 99mTc). Available from: [Link]
-
Google Patents. CN107721941B - Preparation method of 3-amino-5-methyl isoxazole. Available from:
-
Molecules. (2023). Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles withα-Nitroketones. Available from: [Link]
-
Asian Journal of Research in Chemistry and Pharmaceutical Sciences. one pot multicomponent synthesis of a series of 5-amino-3- phenylisoxazole-4-carbonitrile employ. Available from: [Link]
-
Wikipedia. Gabriel synthesis. Available from: [Link]
-
Master Organic Chemistry. The Gabriel Synthesis For Making Primary Amines. Available from: [Link]
-
Chemistry LibreTexts. Gabriel Synthesis. Available from: [Link]
-
J&K Scientific LLC. This compound | 543713-30-0. Available from: [Link]
-
ResearchGate. (PDF) Synthesis and Friedlander reactions of 5-amino-4-cyano-1,3-oxazoles. Available from: [Link]
-
ACS Publications. Regiospecific Synthesis of 1,4-Diaryl-5-cyano-1,2,3-triazoles and Their Photoconversion to 2- or 3-Cyanoindoles. Available from: [Link]
-
ResearchGate. Gabriel synthesis | Request PDF. Available from: [Link]
-
ResearchGate. Gabriel Synthesis of Hexakis(aminomethyl)benzene and Its Derivatization. Available from: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. jk-sci.com [jk-sci.com]
- 3. sciforum.net [sciforum.net]
- 4. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 5. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 8. 1159599-97-9|this compound trifluoroacetate|BLD Pharm [bldpharm.com]
Technical Support Center: Stability of 5-Aminomethyl-3-isopropylisoxazole
Prepared by the Senior Application Scientist Team
This guide provides researchers, scientists, and drug development professionals with an in-depth technical overview of the stability of 5-Aminomethyl-3-isopropylisoxazole. Understanding the stability profile of this versatile building block is critical for ensuring experimental reproducibility, developing robust analytical methods, and designing stable formulations.[1][2] This document addresses common questions, provides troubleshooting strategies for laboratory challenges, and details a comprehensive protocol for conducting forced degradation studies.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the handling and stability of this compound.
Q1: What are the recommended long-term storage conditions for solid this compound?
For long-term storage, the solid compound should be stored in a tightly sealed container at 2-8°C, protected from light and moisture.[2][3]
-
Application Scientist's Note: The aminomethyl group and the isoxazole ring are susceptible to slow degradation over time, particularly through oxidation and hydrolysis if exposed to ambient air and moisture.[3] Refrigeration minimizes the kinetic rate of these potential degradation reactions, preserving the compound's purity for extended periods.
Q2: How should I prepare and store solutions of this compound?
It is strongly recommended to prepare solutions fresh for each experiment.[3] If short-term storage is unavoidable, store the solution at 2-8°C and use it within 24 hours.[3] The choice of solvent depends on the specific application. For analytical purposes, a mixture of acetonitrile and water is often a suitable starting point.[3]
-
Application Scientist's Note: The stability of the compound in solution is significantly lower than in its solid state. Solvents can participate in degradation pathways, and dissolved oxygen can promote oxidative degradation. Always use high-purity solvents and consider degassing them for sensitive applications.
Q3: Is this compound sensitive to pH?
Yes, the isoxazole ring is known to be sensitive to pH, particularly under basic conditions.[4] Studies on related isoxazole-containing drugs, such as Leflunomide, demonstrate that the isoxazole ring is generally stable at acidic and neutral pH but undergoes base-catalyzed ring opening at basic pH (e.g., pH 10).[5]
-
Application Scientist's Note: The N-O bond in the isoxazole ring is intrinsically labile and susceptible to nucleophilic attack. Under basic conditions, hydroxide ions can initiate a ring-opening cascade. This reactivity is a critical consideration for formulation development, in vitro assays using basic buffers, and when designing synthetic routes.[4]
Q4: What are the primary degradation pathways for this compound?
Based on the structure and general isoxazole chemistry, the primary degradation pathways include:
-
Base-Catalyzed Hydrolysis: Cleavage of the isoxazole ring.[4][5]
-
Oxidation: The aminomethyl group and the isoxazole ring itself are potential sites of oxidation.[3]
-
Photolytic Rearrangement: Under UV irradiation, the isoxazole ring can potentially rearrange to a more stable oxazole isomer.[4]
Q5: How does temperature affect the stability of this compound?
Elevated temperatures accelerate all degradation pathways. The rate of hydrolytic ring opening, in particular, increases significantly with temperature.[4][5] Thermal stress in the solid state can also lead to decomposition over time.[3]
-
Application Scientist's Note: When performing reactions at elevated temperatures, be aware that you may be generating degradation products alongside your desired product. It is advisable to monitor reaction progress closely using an appropriate analytical technique like TLC or LC-MS.
Section 2: Troubleshooting Guide
This guide provides solutions to common issues encountered during experimentation.
| Issue | Potential Cause | Recommended Action |
| Inconsistent Assay Results or Loss of Activity | Compound Degradation: The compound may have degraded due to improper storage or handling of stock solutions. | Ensure the solid compound is stored at 2-8°C, protected from light and moisture.[3] Always prepare solutions fresh before use. If you suspect degradation, use a new, unopened vial of the compound. |
| Contamination: The sample may be contaminated with other reagents or impurities. | Use clean, dedicated spatulas and glassware. Filter your solutions if particulates are observed. | |
| Appearance of Unknown Peaks in HPLC/LC-MS Analysis | Degradation Product Formation: The new peaks are likely degradation products formed during the experiment or sample storage. | Conduct a forced degradation study (see Section 3) to systematically generate and identify potential degradation products.[3][6] This will help confirm if the unknown peaks correspond to degradants. |
| Impure Starting Material: The impurities may have been present in the initial batch of the compound. | Always check the Certificate of Analysis (CoA) for the purity of the starting material. Run a chromatogram of the freshly prepared solution to establish a baseline purity profile. | |
| Poor Solubility in a Chosen Solvent | Inappropriate Solvent: The polarity of the solvent may not be suitable for this compound. | While specific data is limited, isoxazole derivatives often have good solubility in polar solvents.[3] Systematically test solubility in common laboratory solvents (e.g., Methanol, Ethanol, DMSO, Acetonitrile, Water) to find the most appropriate one for your required concentration. |
| Degradation to an Insoluble Form: The compound may have degraded or polymerized into a less soluble species. | Visually inspect the solid material for any change in color or texture. If degradation is suspected, acquire a fresh batch of the compound.[7] |
Section 3: Experimental Protocol - Forced Degradation Study
A forced degradation (or stress testing) study is essential for understanding the intrinsic stability of a drug substance.[8] It helps identify likely degradation products and establishes a stability-indicating analytical method, which is a regulatory requirement in drug development.[6][9] This protocol provides a general framework for assessing the stability of this compound.
Objective
To intentionally degrade the compound under various stress conditions (hydrolysis, oxidation, heat, and light) to identify potential degradation products and degradation pathways.[10][11]
Materials and Reagents
-
This compound
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric Acid (HCl), 1N
-
Sodium Hydroxide (NaOH), 1N
-
Hydrogen Peroxide (H₂O₂), 3% solution
-
HPLC system with a Photodiode Array (PDA) or UV detector
-
pH meter
-
Heating block or water bath
-
Photostability chamber
Step-by-Step Methodology
-
Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a 50:50 (v/v) mixture of acetonitrile and water to prepare a stock solution of 1 mg/mL.[3]
-
Scientist's Note: This solvent mixture is a good starting point, but may need to be adjusted based on solubility.
-
-
Application of Stress Conditions:
-
Control Sample: Dilute the stock solution with the 50:50 acetonitrile:water mixture to a suitable concentration (e.g., 100 µg/mL) for analysis without applying any stress.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Heat the mixture at 60°C for 4 hours.[3] After cooling, neutralize the sample with 1N NaOH and dilute to the final concentration.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Keep the mixture at room temperature for 2 hours.[3] Neutralize the sample with 1N HCl and dilute to the final concentration. Note: Significant degradation is expected under these conditions.[4][5]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 24 hours.[3] Dilute to the final concentration.
-
Thermal Degradation: Place the solid compound in a hot air oven at 70°C for 48 hours.[3] After the stress period, prepare a solution at the final concentration for analysis.
-
Photolytic Degradation: Expose the solid compound to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[8] After exposure, prepare a solution at the final concentration.
-
-
Sample Analysis:
-
Analyze all samples (control and stressed) using a validated stability-indicating HPLC method. A C18 column is often a good starting point.
-
The PDA detector will be crucial for assessing peak purity and detecting any new peaks that may have different UV spectra from the parent compound.
-
-
Data Interpretation:
-
Compare the chromatograms of the stressed samples to the control sample.
-
Calculate the percentage degradation of the parent compound in each condition.
-
Identify the retention times and relative peak areas of any new degradation products. The goal is to achieve a modest level of degradation (e.g., 5-20%) to ensure that the degradation products can be detected without completely consuming the parent compound.[6]
-
Section 4: Key Stability Insights & Data Summary
The following diagram illustrates the workflow for the forced degradation study, a cornerstone for evaluating compound stability.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. biopharminternational.com [biopharminternational.com]
- 7. benchchem.com [benchchem.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. biomedres.us [biomedres.us]
- 11. scispace.com [scispace.com]
Navigating the Maze: A Technical Guide to Overcoming Poor Cell Permeability of Isoxazole Derivatives
A Technical Support Center for Researchers in Drug Discovery
The isoxazole scaffold is a cornerstone in medicinal chemistry, valued for its metabolic stability and versatile biological activity.[1][2] However, the journey from a potent, biochemically active isoxazole derivative to a clinically effective drug is often hampered by a critical obstacle: poor cell permeability. This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive troubleshooting framework to diagnose and resolve permeability issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: My isoxazole compound is highly potent in my biochemical assay but shows weak or no activity in cell-based assays. What is the likely cause?
A1: This is a classic hallmark of poor cell permeability. While your compound effectively interacts with its purified target protein, it likely fails to cross the cell membrane to reach its intracellular site of action.[3] Efficacy in a cell-free system versus a cellular context points directly to a barrier at the cell membrane. Other contributing factors could include compound instability in cell culture media or rapid efflux by cellular transporters, but permeability is the primary suspect.
Q2: What are the key physicochemical properties of my isoxazole derivative that I should evaluate to predict its cell permeability?
A2: Several key parameters, often guided by frameworks like Lipinski's Rule of 5, are critical for predicting passive diffusion across cell membranes.[4] You should focus on:
-
Lipophilicity (logP): A measure of a compound's solubility in a nonpolar solvent versus a polar one. An optimal logP range is crucial; too low, and the compound won't partition into the lipid bilayer, too high, and it may get trapped within the membrane.
-
Polar Surface Area (PSA): The sum of the surface areas of polar atoms in a molecule. High PSA is often associated with poor permeability due to the energetic cost of desolvating the molecule to enter the nonpolar membrane interior.
-
Molecular Weight (MW): Smaller molecules generally permeate more readily than larger ones.[5] For passive diffusion, a molecular weight below 500 Daltons is often cited as favorable.[6]
-
Hydrogen Bond Donors and Acceptors: A high number of hydrogen bond donors and acceptors can increase a compound's polarity and reduce its permeability.[7]
-
Solubility: Poor aqueous solubility can be a limiting factor for absorption and subsequent cell permeability.[8]
Table 1: General Physicochemical Property Guidelines for Optimal Cell Permeability
| Property | Guideline for Good Permeability | Potential Issue with Isoxazole Derivatives |
| LogP | 1 - 3 | Can be too high or too low depending on substituents |
| PSA | < 90 Ų | The isoxazole ring itself contributes to PSA; substituents can significantly increase it. |
| Molecular Weight | < 500 Da | Can increase with complex substitutions aimed at improving potency. |
| H-Bond Donors | ≤ 5 | Substituents with amine or hydroxyl groups increase this count. |
| H-Bond Acceptors | ≤ 10 | The nitrogen and oxygen of the isoxazole ring are acceptors. |
| Aqueous Solubility | > 10 µM | Often a challenge for heterocyclic compounds. |
Q3: What are the standard in vitro assays to experimentally measure the cell permeability of my isoxazole compounds?
A3: Several well-established in vitro models can provide quantitative data on your compound's ability to cross a cell monolayer.[9] The most common are:
-
Caco-2 Permeability Assay: This assay uses human colorectal adenocarcinoma cells (Caco-2) that differentiate into a monolayer of polarized enterocytes, mimicking the intestinal barrier.[10] It's considered the gold standard for predicting oral drug absorption.
-
Madin-Darby Canine Kidney (MDCK) Cell Assay: This model is often used to assess permeability and to identify substrates of efflux transporters, particularly P-glycoprotein (P-gp), when using MDCK cells transfected with the human MDR1 gene.[10]
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a non-cell-based assay that measures a compound's ability to diffuse from a donor compartment, through a lipid-infused artificial membrane, to an acceptor compartment.[11] It provides a high-throughput method to assess passive permeability.
Troubleshooting Guide: A Step-by-Step Approach
If you've identified poor cell permeability as a likely issue, the following troubleshooting guide provides a systematic approach to diagnose and address the problem.
Problem 1: Low Apparent Permeability Coefficient (Papp) in Caco-2 or MDCK Assays.
A low Papp value confirms that your isoxazole derivative has poor passive permeability.
Workflow for Diagnosing and Addressing Low Passive Permeability
Caption: Workflow for addressing low passive permeability.
Detailed Protocol: Caco-2 Permeability Assay [10][11]
-
Cell Culture: Culture Caco-2 cells on Transwell inserts for 21 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Before the experiment, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of a low-permeability marker like Lucifer yellow.
-
Assay Setup:
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Add the test compound (typically at a concentration of 1-10 µM) to the apical (A) side of the monolayer (for A to B permeability) or the basolateral (B) side (for B to A permeability).
-
Include high (e.g., propranolol) and low (e.g., atenolol) permeability control compounds.[11]
-
-
Incubation: Incubate the plates at 37°C with gentle shaking.
-
Sampling: At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver compartment. Replace the removed volume with fresh transport buffer.
-
Analysis: Quantify the concentration of the test compound in the donor and receiver compartments using LC-MS/MS.
-
Calculation: Calculate the apparent permeability coefficient (Papp) in cm/s using the formula: Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
Problem 2: High Efflux Ratio in Bidirectional Permeability Assays.
An efflux ratio (Papp B to A / Papp A to B) significantly greater than 2 suggests that your compound is a substrate for an active efflux transporter, such as P-glycoprotein (P-gp).[10]
Workflow for Investigating and Mitigating Efflux
Caption: Workflow for addressing active efflux.
Experimental Insight: When designing structural modifications to overcome efflux, consider that efflux transporters often recognize specific pharmacophores. Subtle changes to the molecule that do not compromise its primary pharmacological activity may disrupt its interaction with the transporter. This can involve altering the position of hydrogen bond donors or acceptors, or modifying lipophilic regions.[12]
Problem 3: Compound is Permeable but Still Lacks Cellular Activity.
If your isoxazole derivative demonstrates good permeability but remains inactive in cellular assays, other factors may be at play.
Troubleshooting Beyond Permeability
-
Metabolic Instability: The compound may be rapidly metabolized by intracellular enzymes.[12]
-
Solution: Perform a metabolic stability assay using liver microsomes or S9 fractions to assess the compound's half-life. If metabolic instability is confirmed, structural modifications can be made to block metabolically labile sites.[8]
-
-
Poor Aqueous Solubility: The compound may be precipitating in the aqueous environment of the cell culture medium or inside the cell.
-
Target Engagement: The compound may not be reaching a high enough intracellular concentration to effectively engage its target.
-
Solution: If possible, develop an assay to measure the unbound intracellular concentration of your compound. This can provide a more accurate measure of target site exposure.
-
Advanced Strategies to Enhance Cell Permeability
For particularly challenging isoxazole series, more advanced strategies may be necessary:
-
Prodrug Approach: A prodrug is a pharmacologically inactive compound that is converted into an active drug within the body. By masking polar functional groups that hinder permeability with a labile promoiety, the prodrug can cross the cell membrane more effectively. Once inside the cell, the promoiety is cleaved by intracellular enzymes to release the active drug.[8]
-
Nanotechnology-Based Delivery: Encapsulating the isoxazole derivative in a nanoparticle, such as a liposome or a polymeric nanoparticle, can improve its solubility and facilitate its entry into cells.[13] One study demonstrated that a nano-emulgel formulation significantly improved the cellular permeability and potency of an isoxazole-carboxamide derivative.[13]
By systematically applying the diagnostic and troubleshooting strategies outlined in this guide, researchers can effectively navigate the challenges of poor cell permeability and unlock the full therapeutic potential of their isoxazole derivatives.
References
-
Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Advances in cell-based permeability assays to screen drugs for intestinal absorption. (2020). Expert Opinion on Drug Discovery. Retrieved from [Link]
-
Advances in cell-based permeability assays to screen drugs for intestinal absorption. (2020). Taylor & Francis Online. Retrieved from [Link]
-
In Vitro Permeability Assay. (n.d.). Creative Bioarray. Retrieved from [Link]
-
Factors Affecting Drug Distribution: Tissue Permeability. (2025). JoVE. Retrieved from [Link]
-
What are the physicochemical properties affecting drug distribution? (2025). Patsnap. Retrieved from [Link]
-
Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. (2020). National Center for Biotechnology Information. Retrieved from [Link]
-
Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. (2022). National Center for Biotechnology Information. Retrieved from [Link]
-
Cell Permeability Assay. (n.d.). BioIVT. Retrieved from [Link]
-
Physicochemical properties of drugs and membrane permeability : review article. (2003). Sabinet African Journals. Retrieved from [Link]
-
In Vitro and Ex Vivo Permeability Study. (n.d.). MB Biosciences. Retrieved from [Link]
-
Factors Affecting Cell Membrane Permeability and Fluidity. (2021). ConductScience. Retrieved from [Link]
-
Molecular Docking and ADMET Profiling of Novel Isoxazole-Based Compounds for Cancer Therapy. (2024). International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]
-
Novel Isoxazole Derivatives with Potent FXR Agonistic Activity Prevent Acetaminophen-Induced Liver Injury. (2018). National Center for Biotechnology Information. Retrieved from [Link]
-
Advances in isoxazole chemistry and their role in drug discovery. (2025). Semantic Scholar. Retrieved from [Link]
-
Isoxazole derivatives of silatrane: synthesis, characterization, in silico ADME profile, prediction of potential pharmacological activity and evaluation of antimicrobial action. (2020). ResearchGate. Retrieved from [Link]
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- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 4. Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are the physicochemical properties affecting drug distribution? [synapse.patsnap.com]
- 6. Video: Factors Affecting Drug Distribution: Tissue Permeability [jove.com]
- 7. journals.co.za [journals.co.za]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Advances in cell-based permeability assays to screen drugs for intestinal absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bioivt.com [bioivt.com]
- 11. In Vitro and Ex Vivo Permeability Study — MB Biosciences [mbbiosciences.com]
- 12. Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Specificity of 5-Aminomethyl-3-isopropylisoxazole in Assays
Welcome to the technical support center for 5-Aminomethyl-3-isopropylisoxazole. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting guides, and frequently asked questions (FAQs) to enhance the specificity and reliability of your assays involving this versatile isoxazole derivative. Our goal is to empower you with the knowledge to overcome common experimental hurdles and ensure the generation of high-quality, reproducible data.
Introduction to this compound in Research
This compound is a valuable building block in medicinal chemistry and pharmaceutical development, particularly in the synthesis of novel therapeutic agents targeting the central nervous system.[1][2][3] Its isoxazole scaffold is a privileged structure in drug discovery, offering metabolic stability and diverse functionalization opportunities.[4][5][6] However, like many small molecules, achieving high specificity in biochemical and cellular assays can be challenging. This guide will address common issues and provide robust strategies to validate and enhance the on-target activity of this compound.
Frequently Asked Questions (FAQs)
Q1: We are observing a high background signal in our fluorescence polarization (FP) assay. What are the likely causes and solutions?
High background fluorescence in FP assays can obscure the true signal and reduce assay sensitivity.[7] Common causes include:
-
Contaminated Reagents: Impurities in buffers or other assay components can autofluoresce.
-
Autofluorescent Plates: The microplate itself can contribute to background noise.
-
Compound Autofluorescence: this compound or other small molecules in the assay may possess intrinsic fluorescence at the excitation and emission wavelengths used.
-
Light Scatter: Particulates or precipitated compound in the wells can scatter light and increase background.
Troubleshooting Steps:
-
Run a "Buffer Only" Control: Measure the fluorescence of the assay buffer in the plate to determine its contribution to the background.
-
Use High-Purity Reagents: Ensure all buffer components are of the highest possible purity.
-
Select Appropriate Microplates: Use black-walled, clear-bottom plates to minimize well-to-well crosstalk and background fluorescence.
-
Check for Compound Autofluorescence: Measure the fluorescence of this compound at the assay concentration in the absence of other fluorescent components. If it is autofluorescent, consider using a different fluorophore on your tracer that has excitation/emission spectra distinct from the compound.
-
Ensure Compound Solubility: Visually inspect for precipitation and consider performing a solubility test.[1]
Q2: Our dose-response curve for this compound is shallow and does not reach a plateau. What does this indicate?
A shallow or incomplete dose-response curve can be indicative of several issues:
-
Non-Specific Binding: The compound may be interacting with multiple targets or components of the assay system in a non-specific manner.[8]
-
Compound Aggregation: At higher concentrations, small molecules can form aggregates that can lead to assay artifacts.[5]
-
Limited Solubility: The compound may be precipitating at higher concentrations, preventing a true saturation effect.
-
Weak Affinity: The compound may have a low affinity for the target, requiring very high concentrations to achieve saturation, which may not be feasible.
Troubleshooting Steps:
-
Include a Non-ionic Detergent: Adding a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100 or Tween-20 can help to disrupt compound aggregates and reduce non-specific hydrophobic interactions.[3][9]
-
Perform a Solubility Assessment: Determine the aqueous solubility of this compound under your specific assay conditions.
-
Employ Orthogonal Assays: Validate the activity using a different assay format that relies on a different detection technology (e.g., luminescence or absorbance-based readouts) to rule out technology-specific artifacts.
Q3: How can we be sure that the observed activity of this compound is due to its interaction with our intended target?
Confirming on-target engagement is a critical step in small molecule research.[10] Several strategies can be employed:
-
Competitive Binding Assays: Demonstrate that this compound can compete with a known ligand for the target's binding site.
-
Counter-Screening with a Structurally Similar Inactive Analog: Synthesize or obtain a close structural analog of this compound that is predicted to be inactive against the target. This analog should not show activity in the assay.
-
Cellular Thermal Shift Assay (CETSA): This technique can confirm direct binding of the compound to the target protein in a cellular environment.[1]
-
Target Knockdown/Knockout Experiments: The cellular phenotype observed with this compound treatment should be mimicked by reducing the expression of the target protein (e.g., using siRNA or CRISPR).
Troubleshooting Guide: A Systematic Approach
This guide provides a structured approach to troubleshooting common issues encountered when using this compound in assays.
| Issue | Potential Cause | Recommended Action |
| High Well-to-Well Variability | Pipetting errors, evaporation, or inconsistent mixing. | Use calibrated multichannel pipettes, seal plates during incubation, and ensure thorough mixing. |
| Low Signal-to-Noise Ratio | Suboptimal tracer concentration, low-affinity interaction, or high background. | Optimize the tracer concentration to be at or below the Kd of its interaction with the target. Address sources of high background as described in the FAQs. |
| Inconsistent IC50 Values | Compound degradation, lot-to-lot variability of reagents, or assay drift over time. | Prepare fresh stock solutions of the compound regularly.[1] Qualify new lots of critical reagents. Run positive and negative controls on every plate to monitor assay performance. |
| Apparent Activity in Control (No Target) Wells | Compound interfering with the detection system (e.g., quenching or enhancing fluorescence). | Run a counter-screen where the compound is tested in the assay in the absence of the target protein. |
Experimental Protocols for Enhancing Specificity
To rigorously validate the specificity of this compound, we recommend the following detailed protocols.
Protocol 1: Fluorescence Polarization-Based Competitive Binding Assay
This assay will determine if this compound competes with a fluorescently labeled tracer for binding to the target protein. A decrease in fluorescence polarization indicates displacement of the tracer.[11][12]
Materials:
-
Purified target protein
-
Fluorescently labeled tracer molecule (a known ligand for the target)
-
This compound
-
Assay buffer (e.g., PBS with 0.01% Tween-20)
-
Black, clear-bottom 384-well microplates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Determine Optimal Tracer Concentration:
-
Prepare a serial dilution of the fluorescent tracer in assay buffer.
-
Add the tracer dilutions to the wells of a microplate.
-
Measure the fluorescence intensity.
-
Select the lowest concentration of tracer that gives a stable signal at least 3-5 fold above the buffer blank.[7]
-
-
Determine Target Protein Concentration:
-
Prepare a serial dilution of the target protein in assay buffer.
-
Add the optimized concentration of the fluorescent tracer to all wells.
-
Add the target protein dilutions to the wells.
-
Incubate at room temperature for 30-60 minutes, protected from light.
-
Measure fluorescence polarization.
-
Select a concentration of the target protein that results in approximately 50-80% of the maximum polarization signal (EC50 to EC80).
-
-
Competitive Binding Assay:
-
Prepare a serial dilution of this compound in assay buffer.
-
In the microplate wells, add the target protein at the pre-determined concentration.
-
Add the serial dilutions of this compound.
-
Add the fluorescent tracer at its optimized concentration.
-
Include controls:
-
No inhibitor control (Maximum polarization): Target protein + tracer.
-
No target control (Minimum polarization): Tracer only.
-
-
Incubate as determined in step 2.
-
Measure fluorescence polarization.
-
Plot the polarization signal against the log of the this compound concentration to determine the IC50 value.
-
Protocol 2: Counter-Screening with a Structurally Similar Inactive Analog
This experiment is crucial for demonstrating that the observed biological effect is due to the specific chemical features of this compound and not a general property of the isoxazole scaffold.
Materials:
-
This compound
-
A structurally similar but inactive analog (e.g., a derivative where the aminomethyl group is modified or removed, if known to be critical for activity).
-
The primary assay system (biochemical or cell-based).
Procedure:
-
Synthesize or Procure an Inactive Analog: Based on structure-activity relationship (SAR) data, if available, choose an analog that is unlikely to bind to the target. If no SAR data exists, a simple modification like replacing the isopropyl group with a smaller or larger aliphatic group could be a starting point.
-
Prepare Dose-Response Curves:
-
Prepare identical serial dilutions of both this compound and the inactive analog.
-
Perform the primary assay with both compounds side-by-side on the same plate.
-
-
Data Analysis:
-
Generate dose-response curves for both compounds.
-
A successful counter-screen will show a potent dose-response for this compound, while the inactive analog will show no significant activity at the same concentrations.
-
Visualizing Workflows and Concepts
To further clarify the experimental logic, the following diagrams illustrate key workflows.
Caption: Workflow for a Fluorescence Polarization Competitive Binding Assay.
Caption: Decision tree for validating the specificity of a small molecule inhibitor.
By implementing these troubleshooting strategies and validation protocols, researchers can significantly enhance the confidence in their results and build a robust data package for their studies involving this compound.
References
-
Patsnap Synapse. (2025, May 9). How to Block a Membrane to Reduce Non-Specific Binding. Retrieved from [Link]
-
Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. Retrieved from [Link]
- Schiebel, J., et al. (2017). Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds. Molecules, 22(10), 1583.
-
NanoTemper Technologies. (n.d.). Assay setup for competitive binding measurements. Retrieved from [Link]
-
BPS Bioscience. (n.d.). Fluorescence Polarization Assays: Principles & Applications. Retrieved from [Link]
-
Nicoya Lifesciences. (n.d.). The ABC's of Competitive Binding Assays with SPR. Retrieved from [Link]
- Drynda, A., & Matuszyńska, A. (2017). Isoxazole ring as a useful scaffold in a search for new therapeutic agents. European Journal of Medicinal Chemistry, 138, 104-121.
-
Nicoya Lifesciences. (n.d.). 4 Ways to Reduce Non-Specific Binding in SPR Experiments. Retrieved from [Link]
-
BMG LABTECH. (2025, December 17). Binding Assays. Retrieved from [Link]
- Warner, K. D., et al. (2022). Understanding the characteristics of nonspecific binding of drug-like compounds to canonical stem–loop RNAs and their implications for functional cellular assays. RNA, 28(1), 108-121.
- Féau, C., et al. (2011). Ligand Competition Binding Assay for the Androgen Receptor. In: Tindall, D.J. (eds) Androgen Action. Methods in Molecular Biology, vol 776. Humana Press.
-
BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Retrieved from [Link]
-
ResearchGate. (2017, September 4). Fluorescence polarization mP values in enzyme assay randomly go up or down, what's wrong?. Retrieved from [Link]
- Lee, J., et al. (2022). Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods. Journal of the American Chemical Society, 144(33), 15066-15075.
- Jameson, D. M., & Croney, J. C. (2003). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Combinatorial chemistry & high throughput screening, 6(2), 167–176.
-
BMG LABTECH. (n.d.). Fluorescence Polarization Detection. Retrieved from [Link]
- Gaonkar, S. L., & Kumar, K. S. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 15(1), 1-23.
-
Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]
-
Waters Corporation. (2025, April 28). Overcoming Small Molecule HPLC Challenges Using Inert Columns [Video]. YouTube. Retrieved from [Link]
- Gaonkar, S. L., & Kumar, K. S. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 15(1), 1-23.
-
ResearchGate. (2025, November 11). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. Retrieved from [Link]
- Gaonkar, S. L., & Kumar, K. S. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 15(1), 1-23.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Competitive Binding Assay to Identify Compounds Disrupting Receptor-Ligand Interactions [jove.com]
- 3. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 4. Assay Troubleshooting | MB [molecular.mlsascp.com]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. Isoxazole ring as a useful scaffold in a search for new therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 8. Understanding the characteristics of nonspecific binding of drug-like compounds to canonical stem–loop RNAs and their implications for functional cellular assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nicoyalife.com [nicoyalife.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Cytotoxicity of 5-Aminomethyl-3-isopropylisoxazole
This technical support guide is designed for researchers, scientists, and drug development professionals encountering cytotoxicity with 5-Aminomethyl-3-isopropylisoxazole in cell culture experiments. As a novel isoxazole derivative, its biological effects can be unpredictable. This center provides troubleshooting workflows and advanced strategies to help you identify the root cause of cytotoxicity and develop effective mitigation protocols.
Frequently Asked Questions (FAQs)
Here we address common initial questions regarding unexpected cytotoxicity.
Q1: What are the typical visual and quantitative signs of cytotoxicity in my cell culture?
A1: Cytotoxicity can manifest in several ways. Visually, you may observe a significant reduction in cell density, changes in morphology (e.g., rounding, detachment from the culture surface), cell shrinkage, membrane blebbing, or the appearance of cellular debris. Quantitatively, cytotoxicity is measured by a decrease in the percentage of viable cells, often assessed using assays like MTT, LDH release, or ATP-based luminescence assays.[1][2] A cytotoxic effect results in a decrease in both the percentage of viable cells and the total cell number over time.[3]
Q2: Why might a novel compound like this compound be cytotoxic?
A2: Drug-induced toxicity can stem from several mechanisms.[4][5] For a novel compound, these can include:
-
On-target toxicity: The compound's intended biological target, when modulated, may trigger a cell death pathway.[4]
-
Off-target toxicity: The compound may interact with unintended cellular targets, causing adverse effects.[4]
-
Reactive metabolite formation: During cellular metabolism, the compound could be converted into a more toxic, reactive species.[6][7]
-
Induction of oxidative stress: The compound or its metabolites might generate reactive oxygen species (ROS), leading to cellular damage.[8][9]
-
Mitochondrial dysfunction: The compound could interfere with mitochondrial function, disrupting cellular energy production.[7]
Q3: My compound shows high cytotoxicity even at low concentrations. What are the immediate troubleshooting steps?
A3: When faced with potent, unexpected cytotoxicity, it's crucial to rule out experimental artifacts before investigating complex biological mechanisms.[3]
-
Verify Compound Concentration: Meticulously double-check all calculations for stock solution preparation and serial dilutions.
-
Assess Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is below the known tolerance level for your cell line, which is typically below 0.5%.[3]
-
Check for Compound Precipitation: Poor solubility can lead to compound precipitation in the culture medium, which can cause non-specific cytotoxicity. Visually inspect the media for any precipitates.[3]
-
Evaluate Compound Stability: The parent compound may degrade in the culture medium over the course of the experiment, and the degradation products could be more toxic.
Q4: How do I differentiate between a cytotoxic and a cytostatic effect?
A4: A cytotoxic effect causes cell death, whereas a cytostatic effect inhibits cell proliferation without directly killing the cells. To distinguish between them, you can perform a time-course experiment and measure both cell viability (e.g., with an MTT assay) and total cell number (e.g., by cell counting).[3]
-
Cytotoxicity: You will observe a decrease in the percentage of viable cells and a corresponding decrease in the total cell number.
-
Cytostaticity: The total cell number will plateau or increase very slowly, while the percentage of viable cells remains high.[3]
Troubleshooting Guides: From Problem to Protocol
This section provides in-depth troubleshooting for specific cytotoxicity-related issues, complete with step-by-step protocols.
Problem 1: High and Rapid Cytotoxicity Observed Across Multiple Cell Lines
This scenario suggests a fundamental issue with the compound or experimental setup, rather than a cell-line-specific biological effect.
-
Possible Cause A: Intrinsic Compound Reactivity or Instability
-
Rationale: The compound may be inherently unstable in the aqueous, warm, and CO2-rich environment of cell culture medium, degrading into more toxic byproducts.
-
Workflow for Stability Assessment:
Caption: Workflow for assessing compound stability.
-
-
Possible Cause B: Off-Target Effects or Non-Specific Toxicity
-
Rationale: The compound may be interacting with multiple cellular targets, leading to widespread cell death. This is common with highly reactive molecules.
-
Mitigation Strategy: Reduce Effective Concentration with Serum
-
Explanation: Serum proteins, particularly albumin, can bind to drugs, reducing the free, pharmacologically active concentration.[10][11] This can mitigate non-specific toxicity.
-
Protocol: Serum Concentration Titration
-
Prepare complete culture medium with varying concentrations of Fetal Bovine Serum (FBS): 2%, 5%, 10%, and 20%.
-
Treat your cells with a fixed, cytotoxic concentration of this compound in each of the different serum-containing media.
-
Incubate for your standard experimental duration.
-
Assess cell viability using your preferred method (e.g., MTT or CellTiter-Glo®).
-
Expected Outcome: If serum binding is a factor, you should observe a dose-dependent increase in cell viability with increasing serum concentration.
-
-
-
Problem 2: Cytotoxicity is Inconsistent and Varies Between Experiments
Variability in results often points to inconsistencies in experimental procedures.
-
Possible Cause: Inconsistent Cell Health and Passage Number
-
Rationale: The "age" or passage number of a cell line can significantly impact its phenotype, including growth rate, gene expression, and sensitivity to drugs.[12][13][14] Using cells at vastly different passage numbers can introduce significant variability.[15]
-
Best Practice Protocol: Standardizing Cell Culture
-
Establish a Master Cell Bank: When you receive a new cell line, expand it for a few passages and then freeze a large number of vials to create a low-passage master bank.
-
Create a Working Cell Bank: Thaw a vial from the master bank and expand it for 2-3 passages to create a working cell bank. Use vials from this bank for your experiments.
-
Define a Passage Number Limit: For most immortalized cell lines, it is advisable to retire the cells after a defined number of passages (e.g., 20-30 passages from the master bank) to maintain experimental reliability.[12][13]
-
Document Everything: Always record the passage number on your culture flasks and in your experimental notes.[12] This allows you to track the history of the cells and troubleshoot any anomalies in your results.[12]
-
-
Problem 3: Delayed Cytotoxicity Observed After Extended Incubation
If cell death occurs after 48-72 hours, it may suggest an indirect mechanism of toxicity.
-
Possible Cause A: Bioactivation into a Toxic Metabolite
-
Rationale: The parent compound may be non-toxic, but cellular enzymes (like cytochrome P450s) could metabolize it into a reactive and toxic species. [6][7] * Investigative Strategy: This often requires specialized analytical techniques to identify metabolites. A simpler approach is to use inhibitors of common metabolic enzymes to see if cytotoxicity is reduced.
-
-
Possible Cause B: Induction of Apoptosis
-
Rationale: Apoptosis is a programmed cell death pathway that takes time to execute. It is often mediated by a cascade of enzymes called caspases. [16][17]A key executioner caspase is Caspase-3. [18] * Protocol: Caspase-3 Activity Assay
-
Principle: This assay uses a synthetic substrate (e.g., DEVD-pNA) that is specifically cleaved by active Caspase-3, releasing a chromophore (pNA) that can be measured spectrophotometrically. [19] * Step-by-Step Method:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with this compound at various concentrations and time points (e.g., 24, 48, 72 hours). Include a positive control for apoptosis (e.g., staurosporine) and an untreated control.
-
Cell Lysis: After incubation, lyse the cells using the lysis buffer provided in a commercial Caspase-3 assay kit. [18] 4. Substrate Addition: Add the Caspase-3 substrate (DEVD-pNA) to the cell lysates. [19] 5. Incubation: Incubate the plate at 37°C for 1-2 hours to allow for substrate cleavage. [18] 6. Measurement: Read the absorbance at 405 nm using a microplate reader. [19] 7. Analysis: An increase in absorbance compared to the untreated control indicates an increase in Caspase-3 activity and suggests apoptosis is the mechanism of cell death.
-
-
-
Advanced Mitigation Strategies
If the cytotoxicity is on-target or an inherent property of the molecule, these strategies may help to widen the therapeutic window for your in vitro experiments.
-
Strategy 1: Co-treatment with an Antioxidant
-
Rationale: Many drugs induce cytotoxicity by generating reactive oxygen species (ROS), leading to oxidative stress. [20][21][22]Co-treatment with an antioxidant like N-acetylcysteine (NAC) can neutralize ROS and protect the cells.
-
Experimental Design:
-
Determine Optimal NAC Concentration: First, perform a dose-response experiment with NAC alone to ensure it is not toxic to your cells at the concentrations you plan to use.
-
Co-treatment: Treat cells with your isoxazole compound in the presence and absence of a non-toxic concentration of NAC.
-
Endpoint: Measure cell viability. A significant increase in viability in the co-treated group suggests that oxidative stress is a major contributor to the cytotoxicity. [21]
-
-
-
Strategy 2: Modulating the Dosing Schedule
-
Rationale: Continuous high-dose exposure in vitro does not mimic the pharmacokinetic profile of a drug in vivo, where concentrations rise and fall. A shorter exposure time might be sufficient to achieve the desired biological effect while minimizing toxicity.
-
Protocol: Pulse-Dose Experiment
-
Treat cells with the compound for shorter durations (e.g., 2, 4, 8, or 24 hours).
-
After the specified time, remove the compound-containing medium, wash the cells gently with PBS, and replace it with fresh, compound-free medium.
-
Incubate the cells for the remainder of the total experimental time (e.g., up to 72 hours).
-
Assess both the desired biological endpoint and cell viability. This can help identify a time window where the therapeutic effect is achieved before significant cytotoxicity occurs.
-
-
Summary of Key Parameters and Recommendations
| Parameter | Recommendation | Rationale |
| Compound Solubility | Visually inspect for precipitation; consider pre-warming media. | Precipitates can cause non-specific toxicity and inaccurate dosing. [3] |
| Solvent Concentration | Keep final DMSO concentration <0.5% (cell line dependent). | High solvent concentrations are cytotoxic. [3] |
| Cell Passage Number | Use cells within a defined, low passage number range (e.g., <20). | High passage numbers can lead to genetic drift and altered phenotypes, causing experimental variability. [12][14] |
| Serum Concentration | Test a range of serum concentrations (e.g., 2-20%). | Serum proteins can bind to the compound, reducing its free concentration and mitigating toxicity. [10][23] |
| Incubation Time | Perform a time-course experiment (e.g., 24, 48, 72 hours). | Helps to distinguish between acute and delayed toxicity and identify optimal experimental windows. |
References
- The role of oxidative stress in toxicities due to drugs of abuse - The Ohio State University. (2020-04-01).
- Caspase-Glo® 3/7 Assay Protocol - Promega Corporation.
- Drug-induced oxidative stress and toxicity - PubMed. (2012-08-05).
- Caspase Activity Assay - Creative Bioarray.
- Cell Passage Number: An Easy Explanation for Biologists - Bitesize Bio. (2022-10-28).
- Impact of Passage Number on Cell Line Phenotypes - Cytion.
- Drug-Induced Oxidative Stress and Toxicity - PMC - PubMed Central.
- Mechanisms of Drug Toxicity and Relevance to Pharmaceutical Development - PMC.
- Plasma protein binding - Wikipedia.
- Passage Number Effects in Cell Lines | ATCC.
- Investigating drug-induced toxicity: Chemical mechanisms and mitigation strategies. | Allied Academies.
- Drug-Induced Oxidative Stress and Cellular Toxicity - Mount Sinai Scholars Portal. (2021).
- Drug-induced oxidative stress as a mechanism of toxicity | Request PDF - ResearchGate.
- Passage Numbers in Cell Lines: Do They Really Matter? - XL BIOTEC. (2023-09-28).
- Mechanisms of Drug-induced Toxicity Guide - Evotec.
- Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine and N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine: regulation of cell cycle and apoptosis by p53 activation via mitochondrial-dependent pathways. (2014-10-23).
- Technical Support Center: Managing In Vitro Cytotoxicity - Benchchem.
- Mechanisms of Drug-Induced Toxicity - Evotec.
- Caspase Protocols in Mice - PMC - PubMed Central - NIH.
- Passage Number Effects In Cell lines. (2007).
- The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line - PubMed. (2023-02-03).
- Caspase-3 Assay Kit (Colorimetric) (ab39401) - Abcam.
- The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line - MDPI. (2023-02-03).
- Elucidating mechanisms of drug-induced toxicity | Scilit.
- Effect of Protein Binding on the Pharmacological Activity of Highly Bound Antibiotics - NIH.
- Evaluation of Cytotoxic, COX Inhibitory, and Antimicrobial Activities of Novel Isoxazole-carboxamide Derivatives | Bentham Science Publishers. (2023-12-01).
- Effects of synthetic isoxazole derivatives on apoptosis of T98G cells.... - ResearchGate.
- Caspase 3 Activity Assay Kit - MP Biomedicals.
- The Role of Protein Binding in Drug Pharmacokinetics Implications for Drug Efficacy and Safety - IJIRMPS.
- Significance of protein binding in pharmacokinetics and pharmacodynamics.
- Video: Factors Affecting Protein-Drug Binding: Patient-Related Factors - JoVE. (2025-02-12).
- Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - NCBI - NIH. (2019-05-01).
- Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models - MDPI.
- Update on in vitro cytotoxicity assays for drug development - ResearchGate. (2025-08-07).
- A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method - PMC - PubMed Central. (2025-10-17).
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Mechanisms of Drug Toxicity and Relevance to Pharmaceutical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of Drug-induced Toxicity Guide - Evotec [evotec.com]
- 6. alliedacademies.org [alliedacademies.org]
- 7. evotec.com [evotec.com]
- 8. Drug-induced oxidative stress and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Drug-Induced Oxidative Stress and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Plasma protein binding - Wikipedia [en.wikipedia.org]
- 11. ijirmps.org [ijirmps.org]
- 12. bitesizebio.com [bitesizebio.com]
- 13. Impact of Passage Number on Cell Line Phenotypes [cytion.com]
- 14. atcc.org [atcc.org]
- 15. korambiotech.com [korambiotech.com]
- 16. [PDF] Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine and N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine: regulation of cell cycle and apoptosis by p53 activation via mitochondrial-dependent pathways | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. mpbio.com [mpbio.com]
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- 22. researchgate.net [researchgate.net]
- 23. Effect of Protein Binding on the Pharmacological Activity of Highly Bound Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Signal in 5-Aminomethyl-3-isopropylisoxazole Binding Assays
Welcome to the technical support center for troubleshooting binding assays involving 5-Aminomethyl-3-isopropylisoxazole and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common issues leading to low or absent signals in their experiments. By understanding the underlying principles of the assays and the physicochemical properties of isoxazole-based compounds, you can systematically diagnose and rectify experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This guide is structured in a question-and-answer format to directly address specific problems you may encounter. We will delve into the causality behind these issues and provide actionable, field-proven solutions.
Q1: We are not observing any significant binding signal in our Surface Plasmon Resonance (SPR) assay with our this compound derivative. Where should we start troubleshooting?
A low or absent signal in an SPR experiment can stem from several factors, ranging from the integrity of your reagents to the experimental setup itself. A systematic approach is crucial for pinpointing the issue.
Initial Checks: The Low-Hanging Fruit
Before diving into complex optimizations, ensure the fundamentals of your experiment are sound.
-
Reagent Integrity:
-
Compound Stability: Confirm the stability of your this compound derivative in the assay buffer over the course of the experiment. Isoxazole rings are generally stable, but the aminomethyl group could be reactive under certain pH conditions.[1][2]
-
Target Protein Activity: The immobilized target protein may be inactive. This can occur if the immobilization process denatures the protein or if the binding site is sterically hindered.[3] To address this, consider alternative immobilization strategies. For instance, if you are using amine coupling, which is a common method, the primary amine on the isoxazole derivative could be a factor if it's involved in binding.[3] Trying a capture-based approach or coupling via a different functional group on the target protein could resolve this.[3]
-
-
Buffer Compatibility:
Workflow for Troubleshooting No Signal in SPR
Below is a decision-making workflow to systematically address the issue of no signal in your SPR assay.
Caption: Troubleshooting workflow for no/low signal in SPR assays.
Q2: Our Fluorescence Polarization (FP) assay is showing a very low mP shift upon addition of the target protein to our fluorescently-labeled isoxazole probe. What could be the cause?
A small change in millipolarization (mP) units suggests that the binding event is not significantly altering the rotational freedom of your fluorescent probe. This can be due to several factors related to the assay design and the nature of the interacting molecules.
Potential Causes and Solutions for Low mP Shift in FP Assays
| Potential Cause | Explanation | Recommended Action |
| "Propeller Effect" | The fluorescent label is attached to the isoxazole derivative via a flexible linker, allowing it to rotate freely even when the compound is bound to the larger protein. | Synthesize a new probe with the fluorophore attached at a different, more rigid position on the this compound scaffold. |
| Unsuitable Fluorophore Lifetime | The fluorescence lifetime of the chosen dye may not be appropriate for the timescale of the molecular rotation of the protein-ligand complex. | Consult the literature for fluorophores with a proven track record in FP assays for similar-sized proteins.[6] |
| Low Binding Affinity | The interaction between your isoxazole derivative and the target protein may be very weak, resulting in a low fraction of bound probe at the tested concentrations. | Increase the concentration of the target protein. If a plateau is still not reached, this indicates weak binding. |
| Compound Aggregation | Your fluorescently-labeled isoxazole derivative may be forming aggregates, which have a high baseline polarization that does not significantly change upon protein binding. | Include a non-ionic detergent like 0.01% Tween-20 or Triton X-100 in your assay buffer to prevent aggregation. |
| Carrier Protein Interference | If your buffer contains carrier proteins like Bovine Serum Albumin (BSA), the fluorophore on your probe might be binding non-specifically to it, leading to a high baseline and a small assay window. | Consider using a low-binding alternative such as bovine gamma globulin (BGG) or removing the carrier protein from the buffer if your target protein is stable without it.[7] |
Experimental Protocol: Verifying Probe-Protein Interaction with a Control Experiment
To confirm that your labeled isoxazole probe is capable of binding, perform a competition assay.
-
Prepare a reaction mix containing your target protein and the fluorescently labeled isoxazole probe at concentrations that yield a stable, albeit low, polarization signal.
-
Add an excess of unlabeled this compound (or a known binder) to the reaction.
-
Monitor the fluorescence polarization. If the labeled probe is binding specifically, the unlabeled compound will compete for the binding site, displacing the probe and causing the polarization value to decrease towards that of the free probe.
A successful competition experiment validates that the probe can bind to the target, suggesting that the low mP shift in the initial experiment is likely due to factors like the "propeller effect" or low affinity.
Q3: We are struggling with high non-specific binding in our radioligand binding assay using a tritiated isoxazole derivative, which is masking the specific binding signal. How can we reduce this?
High non-specific binding is a common challenge in radioligand binding assays, particularly with hydrophobic small molecules. The isoxazole scaffold itself can contribute to hydrophobic interactions.[8]
Strategies to Minimize Non-Specific Binding
-
Optimize Radioligand Concentration: Use a concentration of your radiolabeled isoxazole derivative that is at or below its dissociation constant (Kd). Higher concentrations are more likely to result in binding to low-affinity, non-specific sites.
-
Increase Wash Steps: Increase the number and/or volume of washes with ice-cold wash buffer to more effectively remove unbound radioligand. The cold temperature will also help to slow the dissociation of the specific ligand-receptor complex during the wash steps.
-
Modify Assay Buffer:
-
Blocking Agents: The addition of Bovine Serum Albumin (BSA) to the assay buffer can help to saturate non-specific binding sites on the reaction tube walls and filter membranes.
-
Salts: Increasing the ionic strength of the buffer with NaCl can disrupt weak, non-specific electrostatic interactions.
-
-
Reduce Tissue/Membrane Concentration: Titrate the amount of your cell membrane preparation to find the optimal concentration that gives a good specific binding signal without excessive non-specific binding.
Visualizing the Impact of Non-Specific Binding
Caption: Comparison of ideal vs. high non-specific radioligand binding.
Q4: Could the isoxazole scaffold of this compound itself be contributing to low signal by interacting with assay components?
Yes, the physicochemical properties of the isoxazole ring can influence assay performance. The isoxazole moiety is an electron-rich aromatic system that can participate in various non-covalent interactions.[8]
-
Hydrophobic Interactions: The isoxazole ring, along with the isopropyl group, imparts a degree of hydrophobicity to the molecule. This can lead to non-specific binding to hydrophobic surfaces of microplates or other assay components, effectively reducing the concentration of the compound available for binding to the target protein.
-
Hydrogen Bonding: The nitrogen and oxygen atoms in the isoxazole ring are capable of acting as hydrogen bond acceptors.[9] This property is often crucial for specific binding to the target protein but could also contribute to non-specific interactions with other biological molecules in the assay system.
Practical Steps to Mitigate Isoxazole-Related Assay Interference
-
Buffer Optimization:
-
Detergents: As mentioned previously, including a low concentration of a non-ionic detergent (e.g., 0.01-0.05% Tween-20) is a standard and effective way to minimize non-specific hydrophobic interactions.[7]
-
Organic Solvents: In some cases, a small percentage of an organic solvent like DMSO (typically not exceeding 1-2%) can help to maintain the solubility of hydrophobic compounds and reduce their non-specific binding. However, be sure to assess the tolerance of your target protein to the chosen solvent.
-
-
Plate Selection: For fluorescence-based assays, consider using low-binding microplates. Some standard polystyrene plates can bind free ligands, which can be particularly problematic with hydrophobic compounds, leading to an artificially high baseline polarization and a reduced assay window.
-
Control Experiments: Always run a control experiment with a structurally similar but inactive compound, if available. This can help to differentiate between a true binding signal and a signal resulting from non-specific interactions of the isoxazole scaffold.
By systematically addressing these potential issues, you can enhance the quality of your binding data and gain clearer insights into the interaction between this compound derivatives and their biological targets.
References
-
Bitesize Bio. (2025, May 20). Surface Plasmon Resonance Troubleshooting - SPR Assay Advice. Retrieved from [Link]
-
Bitesize Bio. (2015, December 22). Biggest Challenges Encountered When Doing SPR Experiments. Retrieved from [Link]
-
Cavasotto, C. N., et al. (2023, July 25). Isoxazole-Based Compounds Targeting the Taxane-Binding Site of Tubulin. PMC. Retrieved from [Link]
-
Fluidic Sciences. (2025, November 18). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Retrieved from [Link]
-
Pollard, T. D. (2017, October 13). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell (MBoC). Retrieved from [Link]
-
ResearchGate. (2018, January 12). Why are my binding curves from a fluorescence polarization assay noisy?. Retrieved from [Link]
-
Resource Center. (n.d.). Surface Plasmon Resonance (SPR) Troubleshooting Guide. Retrieved from [Link]
-
Sino Biological. (n.d.). Western Blot Troubleshooting Low Signal or No Signal. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Radioligand Binding Assays and Their Analysis. Retrieved from [Link]
-
van der Werf, R. M., et al. (2021, September 28). Inhibitors of histone deacetylase 6 based on a novel 3-hydroxy-isoxazole zinc binding group. Scientific Reports. Retrieved from [Link]
-
Wikipedia. (n.d.). Ligand binding assay. Retrieved from [Link]
-
YouTube. (2021, March 29). Biophysical Approaches to Small Molecule Discovery and Validation. Retrieved from [Link]
-
Zhang, M., et al. (2018, August 23). Novel Isoxazole Derivatives with Potent FXR Agonistic Activity Prevent Acetaminophen-Induced Liver Injury. PMC. Retrieved from [Link]
-
Bio-Rad Antibodies. (n.d.). Western Blot Troubleshoot: Faint Bands or Weak Signal. Retrieved from [Link]
-
BMG LABTECH. (2025, December 17). Binding Assays. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). A Fluorescence Polarization Assay for Binding to Macrophage Migration Inhibitory Factor and Crystal Structures for Complexes of Two Potent Inhibitors. Retrieved from [Link]
-
PMC. (2012, December 13). Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. Retrieved from [Link]
-
PMC. (2021, July 28). Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. Retrieved from [Link]
-
PubMed Central. (n.d.). A Facile Approach to Bis(isoxazoles), Promising Ligands of the AMPA Receptor. Retrieved from [Link]
-
PubMed. (2023, February 8). Surface plasmon resonance assays for the therapeutic drug monitoring of infliximab indicate clinical relevance of anti-infliximab antibody binding properties. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Radioligand Binding Assays and Their Analysis | Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). In silico studies in the prediction of novel isoxazole derivatives as potentially active anticancer agents. Retrieved from [Link]
-
Science Arena Publications. (n.d.). Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. Retrieved from [Link]
-
Semantic Scholar. (2025, March 19). Advances in isoxazole chemistry and their role in drug discovery. Retrieved from [Link]
-
Bentham Science Publisher. (n.d.). Design and Study of In Silico Binding Dynamics of Certain Isoxazole Bearing Leads Against Aβ-42 and BACE-1 Loop in Protein Fibrillation. Retrieved from [Link]
-
PubMed. (2021, October 5). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. Retrieved from [Link]
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- 9. Isoxazole‐Based Compounds Targeting the Taxane‐Binding Site of Tubulin - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of 5-Aminomethyl-3-isopropylisoxazole for In Vivo Studies
Welcome to the technical resource for researchers, scientists, and drug development professionals working on the in vivo optimization of 5-Aminomethyl-3-isopropylisoxazole. This guide provides practical, in-depth troubleshooting advice and detailed protocols to navigate the common challenges encountered when advancing isoxazole-based compounds from the bench to preclinical models. Isoxazole derivatives are a critical class of compounds with a wide range of biological activities, but their translation to in vivo settings is often hampered by physicochemical and pharmacokinetic hurdles.[1][2]
This support center is structured in a question-and-answer format to directly address specific issues you may face during your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section covers high-level questions to provide a foundational understanding of the challenges and strategies associated with this compound.
Q1: What is this compound and what are its potential therapeutic applications?
This compound is a heterocyclic compound featuring an isoxazole ring, which is a common scaffold in medicinal chemistry.[3][4] This structural motif is found in numerous FDA-approved drugs and is explored for a wide array of therapeutic uses, including anti-inflammatory, anticancer, and antimicrobial applications.[1][2][5] Specifically, the aminomethyl group suggests it may act as a building block for agents targeting neurological disorders, potentially mimicking endogenous ligands like neurotransmitters.[3][6]
Q2: What are the primary challenges when transitioning this compound from in vitro assays to in vivo animal models?
The most significant hurdles are typically related to the drug's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. Isoxazole derivatives, while potent in vitro, can suffer from:
-
Poor Aqueous Solubility: Many heterocyclic compounds are lipophilic, leading to low solubility in aqueous media. This directly impacts formulation options and can result in poor absorption from the gastrointestinal tract, leading to low oral bioavailability.[7][8][9]
-
Metabolic Instability: The isoxazole ring and its substituents can be susceptible to metabolic enzymes (e.g., cytochrome P450s), leading to rapid clearance from the body and insufficient exposure at the target site.
-
Off-Target Effects: Lack of specificity can lead to unforeseen toxicity or side effects in a whole-organism setting, which may not be apparent in isolated cellular assays.
Q3: What critical parameters must be evaluated to optimize this compound for in vivo success?
Successful in vivo optimization requires a multi-parameter approach focusing on:
-
Formulation Development: Creating a safe and effective delivery system to ensure the compound reaches systemic circulation.[7][10]
-
Pharmacokinetics (PK): Characterizing the compound's absorption, distribution, and clearance to ensure adequate and sustained exposure at the target tissue.
-
Target Engagement: Confirming that the compound binds to its intended molecular target within the living animal at concentrations that correlate with its PK profile.[11][12]
-
Efficacy: Demonstrating a dose-dependent therapeutic effect in a relevant disease model.
-
Safety/Tolerability: Establishing a therapeutic window by identifying the maximum tolerated dose (MTD).
Part 2: Troubleshooting Guide: Formulation & Administration
Poor solubility is one of the most common failure points for promising drug candidates.[13] This section addresses formulation issues for this compound.
Q4: My compound has very low water solubility (<0.1 mg/mL). How can I formulate it for oral gavage in mice?
This is a classic challenge for many small molecules.[7] The goal is to create a homogenous, stable preparation that enhances absorption. You have several strategies, which can be used alone or in combination.[7][8][14]
Answer: Your formulation strategy should progress from simple to more complex systems.
-
pH Modification: Since the compound has an aminomethyl group, it is basic. You can attempt to form a salt by dissolving it in an acidic vehicle (e.g., water with a small amount of HCl or citrate buffer) to increase solubility. However, be cautious of potential precipitation in the neutral pH of the intestines.[7]
-
Co-Solvent Systems: These are mixtures of water and water-miscible organic solvents. A common approach is to first dissolve the compound in a small amount of an organic solvent like DMSO and then dilute it with a vehicle like polyethylene glycol (PEG) 400, propylene glycol, or saline.[15] Caution: The final concentration of DMSO should be kept low (<5-10%) to avoid toxicity.
-
Surfactant-Based Systems: Surfactants like Tween® 80 or Cremophor® EL can form micelles that encapsulate the drug, increasing its solubility.[7]
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior. They can form inclusion complexes with poorly soluble drugs, effectively shielding the drug from the aqueous environment until its release.[10][13] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a widely used option.
-
Lipid-Based Formulations: For highly lipophilic compounds, dissolving the drug in an oil (e.g., corn oil, sesame oil) can be effective. Self-emulsifying drug delivery systems (SEDDS) are more advanced lipid formulations that form fine emulsions in the gut, enhancing absorption.[8][13]
The following table summarizes common starting points for formulation development:
| Formulation Strategy | Vehicle Composition Example | Advantages | Disadvantages |
| Co-Solvent | 10% DMSO / 40% PEG 400 / 50% Saline | Simple to prepare; suitable for many compounds. | Potential for precipitation upon dosing; solvent toxicity at high concentrations. |
| Cyclodextrin | 20-40% (w/v) HP-β-CD in Water | High solubilizing capacity; generally safe. | Can be viscous; potential for renal toxicity with some cyclodextrins at high doses. |
| Suspension | 0.5% Carboxymethylcellulose (CMC) / 0.1% Tween® 80 in Water | Can deliver higher doses; avoids organic solvents. | Requires particle size control (micronization); risk of non-uniform dosing if not properly suspended. |
| Lipid Solution | 100% Corn Oil | Good for highly lipophilic drugs; protects from degradation. | May have slow or variable absorption. |
Experimental Protocol: Preparation of a Cyclodextrin-Based Formulation for Oral Gavage
This protocol describes the preparation of a 10 mg/mL solution of this compound using HP-β-CD.
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile Water for Injection
-
Vortex mixer and magnetic stirrer
-
Sterile vials and syringes
Procedure:
-
Prepare the Vehicle: Weigh the required amount of HP-β-CD to make a 40% (w/v) solution in sterile water (e.g., 4 g of HP-β-CD in a final volume of 10 mL).
-
Dissolve the Vehicle: Add about 80% of the final volume of water to the HP-β-CD. Mix vigorously using a vortex mixer and/or magnetic stirrer until the HP-β-CD is fully dissolved. This may take some time and gentle warming (<40°C) can assist.
-
Add the Compound: Weigh the required amount of this compound (e.g., 100 mg for a 10 mL final volume).
-
Solubilize the Compound: Slowly add the compound powder to the HP-β-CD solution while continuously stirring.
-
Complete the Formulation: Continue stirring until the compound is fully dissolved. A clear solution should be obtained. Bring the solution to the final volume with sterile water.
-
Verification: Visually inspect the final solution for any particulates. If necessary, the solution can be filtered through a 0.22 µm syringe filter if viscosity permits.
-
Storage: Store the formulation at 2-8°C, protected from light. Before administration, allow it to return to room temperature and vortex to ensure homogeneity.
Part 3: Troubleshooting Guide: Pharmacokinetics (PK) & Bioavailability
Even with a good formulation, achieving adequate drug exposure in vivo is not guaranteed. This section helps diagnose and solve common PK problems.
Q5: I administered my compound orally, but the plasma concentrations are extremely low and variable. What are the likely causes and how do I troubleshoot this?
Low and variable oral bioavailability is a frequent and complex issue. It points to problems with absorption or high first-pass metabolism.
Answer: A systematic investigation is required to pinpoint the cause. The workflow below outlines a logical troubleshooting process.
Caption: Troubleshooting workflow for low oral bioavailability.
Step-by-Step Investigation:
-
Rule out Formulation Failure: First, confirm your formulation is stable and that the compound doesn't precipitate upon administration. An ex vivo test mixing the formulation with simulated gastric or intestinal fluid can be informative. If it fails, you must re-formulate.[7]
-
Assess Intestinal Permeability: If the formulation is robust, the next barrier is the intestinal wall. The Caco-2 permeability assay is an in vitro model of the human intestinal epithelium. It can tell you if your compound has inherently poor permeability or if it is a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump drugs out of cells.[16]
-
Investigate First-Pass Metabolism: If permeability is adequate, the compound may be rapidly metabolized by the liver before it can reach systemic circulation (first-pass effect). To test this, you must determine the absolute bioavailability . This requires comparing the Area Under the Curve (AUC) from an oral dose to the AUC from an intravenous (IV) dose.
-
High Bioavailability (>70%): Your absorption is good.
-
Low Bioavailability (<30%) with Low IV Clearance: This indicates poor absorption is the main problem (permeability or solubility).
-
Low Bioavailability (<30%) with High IV Clearance: This points to extensive first-pass metabolism in the gut wall or liver as the primary culprit.
-
Part 4: Troubleshooting Guide: Efficacy & Target Engagement
Sufficient drug exposure is necessary but not sufficient for in vivo efficacy. You must also prove that the drug is interacting with its intended target in the relevant tissue.[11]
Q6: My compound shows good plasma exposure (PK), but I'm not seeing the expected therapeutic effect in my disease model. What should I investigate?
This scenario suggests a disconnect between systemic exposure and the biological activity at the site of action.
Answer: You need to verify target engagement . This means demonstrating that your compound is binding to its molecular target in the tissue of interest (e.g., the brain, a tumor) at concentrations sufficient to elicit a biological response.[11][12]
Possible Causes & Solutions:
-
Poor Tissue Distribution: The compound may not be reaching the target tissue in sufficient concentrations, even if plasma levels are high. This is common for compounds that need to cross the blood-brain barrier.
-
Solution: Perform a tissue distribution study. After dosing, collect various tissues (plasma, brain, liver, tumor, etc.) and measure the compound concentration in each. This will tell you if your drug is getting to where it needs to be.
-
-
Insufficient Target Occupancy: The concentration of the drug at the target site may not be high enough to occupy a sufficient percentage of the target protein to produce a therapeutic effect.
-
Solution: Implement a target engagement assay. This provides direct evidence of drug-target interaction in vivo.[11]
-
Experimental Protocol: Western Blot to Assess Downstream Pathway Modulation
This is an indirect but powerful method to infer target engagement. If your compound is an inhibitor of a specific kinase, for example, you can measure the phosphorylation of a known downstream substrate of that kinase. A reduction in phosphorylation following treatment indicates the compound has engaged its target and inhibited its activity.
Materials:
-
Tissue samples (e.g., tumors, brain tissue) from treated and vehicle control animals.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies (one for the phosphorylated protein, one for the total protein).
-
HRP-conjugated secondary antibody.
-
Chemiluminescence substrate and imaging system.
Procedure:
-
Tissue Lysis: Homogenize the collected tissue samples on ice in lysis buffer. Centrifuge to pellet cellular debris and collect the supernatant (lysate).
-
Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Normalize all samples to the same protein concentration and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the phosphorylated target (e.g., anti-phospho-ERK).
-
Wash and then incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate.
-
-
Stripping and Re-probing: After imaging, the membrane can be stripped of the antibodies and re-probed with an antibody for the total protein (e.g., anti-total-ERK). This serves as a loading control to ensure that any changes in the phospho-signal are not due to differences in the amount of protein loaded.
-
Analysis: Quantify the band intensities. A decrease in the ratio of phosphorylated protein to total protein in the drug-treated samples compared to the vehicle controls indicates successful target engagement and pathway modulation.
Caption: Workflow for assessing target engagement via Western Blot.
References
- Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. (2024). PubMed Central.
- Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024). WuXi AppTec DMPK.
- Solid Form Strategies For Increasing Oral Bioavailability. Drug Discovery Online.
- Solid Form Strategies for Increasing Oral Bioavailability. (2022). Drug Hunter.
- Determining target engagement in living systems. PMC - NIH.
- Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH.
- Strategies to improve oral bioavailability. (2025). ResearchGate.
- Tackling Bioavailability Challenges for the Next Generation of Small Molecules. Catalent.
- Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). Hilaris Publisher.
- Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
- Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI.
- In vivo target engagement with CETSA® in Drug Discovery. Pelago Bioscience.
- This compound. Chem-Impex.
- 5-Aminométhyl-3-isopropylisoxazole. Chem-Impex.
- (PDF) ISOXAZOLE – A POTENT PHARMACOPHORE. ResearchGate.
- Technical Support Center: Troubleshooting Timegadine In Vivo Experiments. Benchchem.
- This compound | 543713-30-0. J&K Scientific LLC.
- A review of isoxazole biological activity and present synthetic techniques. (2024).
- Unveiling the In Vivo Mechanisms of Isoxazole Derivatives: A Comparative Guide. Benchchem.
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- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Method Development for Resolving Isoxazole Isomers by HPLC
Welcome to the technical support center for HPLC method development focused on the resolution of isoxazole isomers. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associated with separating these structurally similar compounds. Here, we will move beyond generic protocols to explore the causality behind experimental choices, providing you with the in-depth knowledge to troubleshoot and optimize your separations effectively.
Section 1: Understanding the Isoxazole Isomer Separation Challenge
Isoxazole derivatives are prevalent scaffolds in medicinal chemistry, often leading to the synthesis of multiple isomers with nearly identical physical properties. The challenge in their HPLC separation stems from subtle structural differences that do not significantly alter their overall hydrophobicity, the primary driver of retention in reversed-phase chromatography. Positional isomers, where substituents are located at different positions on the isoxazole ring or its appended moieties, can exhibit very similar logP values, making them difficult to resolve on standard C18 columns.[1] Similarly, enantiomers, being non-superimposable mirror images, require a chiral environment to be differentiated.[2]
To visually represent this challenge, consider two hypothetical positional isomers of a substituted isoxazole:
Caption: Structural similarity of two positional isoxazole isomers.
These minor structural shifts necessitate a methodical approach to method development, focusing on secondary separation mechanisms beyond simple hydrophobicity.
Section 2: A Systematic Approach to Method Development
Effective method development is not a random walk; it is a systematic process of screening and optimization. The goal is to manipulate the three core factors of chromatographic resolution: Efficiency (N) , Selectivity (α) , and Retention Factor (k) . For isomer separations, maximizing selectivity is the most powerful tool.[3]
The following workflow provides a logical pathway from initial screening to a fully optimized method.
Caption: Systematic workflow for HPLC method development for isomers.
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the best starting column for separating positional isoxazole isomers?
While a high-quality, end-capped C18 column is a conventional starting point for many reversed-phase methods, it often fails to provide adequate resolution for positional isomers due to their similar hydrophobicity.[1] A more strategic approach involves screening columns that offer alternative separation mechanisms.
For aromatic isoxazoles, a Pentafluorophenyl (PFP) column is an excellent first choice.[4][5] The PFP stationary phase provides multiple modes of interaction, including hydrophobic, π-π, dipole-dipole, and hydrogen bonding.[6][7] These diverse interactions can exploit subtle differences in electron density and molecular shape between isomers, often leading to successful separation where a C18 fails.[4][5]
Q2: My isomers are co-eluting on a C18 column with an Acetonitrile/Water gradient. What is the first and most impactful change I can make?
The most powerful way to affect resolution is to change the selectivity (α).[3] Before abandoning the column, the easiest and often most effective change is to switch the organic modifier from Acetonitrile (ACN) to Methanol (MeOH) .
-
Causality: ACN and MeOH have different properties that influence selectivity. ACN is aprotic and acts primarily as a non-polar solvent, while MeOH is protic and can act as a hydrogen bond donor and acceptor. This difference in hydrogen bonding capability can alter the interaction between the analytes and the stationary phase, sometimes dramatically changing the elution order and improving resolution.
If switching to methanol does not provide separation, the next logical step is to change to a column with a different stationary phase chemistry, such as a PFP or Phenyl-Hexyl column, to introduce different selectivity mechanisms.[1][3]
Q3: Does mobile phase pH matter for neutral isoxazole compounds?
For truly neutral isoxazole isomers that lack any ionizable functional groups, changing the mobile phase pH will likely have a negligible effect on retention and selectivity. However, many isoxazole-containing drug molecules also possess acidic or basic functional groups (e.g., carboxylic acids, amines).
-
Expert Insight: If your isomers contain ionizable groups, pH becomes a critical parameter. The goal is to work at a pH that is at least 2 units away from the pKa of the functional group. This ensures the compound is either fully ionized or fully unionized, leading to sharp, reproducible peaks. Running near the pKa can cause peak broadening and splitting due to the presence of multiple ionic forms.
Q4: I have chiral isoxazole isomers (enantiomers). Will a PFP column separate them?
No. Enantiomers have identical physical properties in a non-chiral environment. A PFP column, like C18 or Phenyl-Hexyl, is an achiral stationary phase. To separate enantiomers, you must use a Chiral Stationary Phase (CSP).[2]
Common CSPs for separating isoxazole enantiomers are often based on polysaccharide derivatives, such as amylose or cellulose coated onto a silica support.[8][9][10] Method development for chiral separations often involves screening different CSPs with various mobile phases, typically normal-phase (e.g., Hexane/Ethanol) or polar organic modes.[8][9]
Section 4: In-Depth Troubleshooting Guide
Problem: Poor Resolution (Rs < 1.5)
This is the most common issue when separating isomers. If initial screening fails to yield a baseline separation, a systematic optimization is required.
| Parameter | Action | Underlying Principle (Causality) | Considerations |
| Gradient Slope | Decrease the gradient slope (make it shallower) around the elution time of the isomers. | A shallower gradient increases the difference in mobile phase strength at which each isomer elutes, providing more opportunity for the column to resolve them. This directly impacts the retention factor (k) and can improve selectivity (α). | This will increase the run time. Use focused gradients to minimize the overall analysis time. |
| Temperature | Systematically vary the column temperature (e.g., test at 30°C, 40°C, 50°C). | Temperature affects selectivity.[11] Changes in temperature can alter the thermodynamics of analyte partitioning between the mobile and stationary phases.[12][13] Sometimes increasing temperature improves resolution; other times, decreasing it is more effective.[11][14] Elution order can even reverse with temperature changes.[15] | Ensure your analytes are stable at elevated temperatures. A thermostatted column compartment is essential for reproducibility.[16] |
| Stationary Phase | Switch to a column with orthogonal selectivity (e.g., from C18 to PFP). | This is the most powerful tool to improve selectivity (α).[3] A PFP phase introduces π-π and dipole-dipole interactions, which are absent in a C18 phase, exploiting different molecular properties of the isomers.[5][6] | Refer to the initial screening protocol. This is a fundamental step in method development, not just a troubleshooting fix. |
| Flow Rate | Decrease the flow rate. | Lowering the flow rate can increase column efficiency (N), leading to sharper peaks and better resolution, especially if the current flow rate is above the optimal linear velocity for the column.[14] | This will proportionally increase the analysis time.[17] |
Problem: My Isomers Are Very Polar and Not Retained on C18 or PFP Columns
When isomers are highly polar, they may have insufficient interaction with hydrophobic stationary phases and elute in the solvent front.
-
Solution: Hydrophilic Interaction Liquid Chromatography (HILIC) HILIC is a separation mode designed specifically for polar compounds.[18][19][20] It utilizes a polar stationary phase (e.g., bare silica, diol, or amide) with a mobile phase rich in an organic solvent (typically >80% ACN) and a small amount of aqueous buffer.[19][21] Water acts as the strong, eluting solvent.[18] This technique promotes the partitioning of polar analytes into a water-enriched layer on the surface of the stationary phase, providing retention that is not achievable in reversed-phase.[21]
Section 5: Advanced Separation Techniques
Supercritical Fluid Chromatography (SFC)
For particularly challenging isomer separations, including both positional and chiral, Supercritical Fluid Chromatography (SFC) is a powerful alternative to HPLC.[22] SFC uses supercritical CO2 as the primary mobile phase, which provides low viscosity and high diffusivity, leading to fast and highly efficient separations.[23] It is often considered a form of normal-phase chromatography and provides orthogonal selectivity to reversed-phase HPLC, making it an excellent choice when RP-HPLC methods fail. SFC has proven particularly effective for the preparative separation of isoxazole enantiomers.[8]
Section 6: Experimental Protocol Example
Protocol 1: Initial Column and Solvent Screening for Positional Isoxazole Isomers
-
Objective: To identify the most promising column chemistry and organic modifier for the separation of two or more positional isoxazole isomers.
-
Columns:
-
Column A: C18, 2.1 x 100 mm, 1.8 µm
-
Column B: PFP, 2.1 x 100 mm, 1.8 µm
-
-
Mobile Phases:
-
A1: Water + 0.1% Formic Acid
-
B1: Acetonitrile + 0.1% Formic Acid
-
A2: Water + 0.1% Formic Acid
-
B2: Methanol + 0.1% Formic Acid
-
-
HPLC Conditions:
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 1 µL
-
Detection: UV at λmax or DAD (200-400 nm)
-
Gradient Program (Run 4 times: Col A/ACN, Col A/MeOH, Col B/ACN, Col B/MeOH):
-
Time 0.0 min: 5% B
-
Time 10.0 min: 95% B
-
Time 12.0 min: 95% B
-
Time 12.1 min: 5% B
-
Time 15.0 min: 5% B (Equilibration)
-
-
-
Data Evaluation:
-
For each of the four runs, calculate the selectivity (α) and resolution (Rs) for the critical isomer pair.
-
Identify the condition providing the highest selectivity (α) as the starting point for further optimization (e.g., gradient refinement, temperature tuning).
-
References
-
The Use of supercritical Fluid Chromatography as an Isomeric Separation Technique in Food Analysis. (2022). Omics. [Link]
-
Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. (2014). Agilent Technologies, Inc. [Link]
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Luna PFP(2) HPLC Columns. Phenomenex. [Link]
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Features of PentaFluoroPhenyl group bonded column -YMC-Triart PFP-. YMC. [Link]
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Beginner's Guide to Preparative Supercritical Fluid Chromatography (SFC). Waters. [Link]
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Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022). Spectroscopy Online. [Link]
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HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column. LCGC International. [Link]
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Improved Efficiency of Isomer Preparative Operations by Supercritical Fluid Chromatography with Stacked Injection. LabRulez LCMS. [Link]
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Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. MicroSolv. [Link]
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Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Longdom Publishing. [Link]
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How Does Column Temperature Affect HPLC Resolution? Chrom Tech, Inc. [Link]
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Why HILIC is what your polar compounds need for purification. Buchi.com. [Link]
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Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. (2024). Selvita. [Link]
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Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Restek. [Link]
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[Reader Insight] A Guide to Selective Columns for Isomer Separation. (2024). Welch Materials. [Link]
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Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography. (2017). PubMed. [Link]
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Troubleshooting Poor Peak Shape and Resolution in HPLC. (2024). YouTube. [Link]
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Considerations on HILIC and Polar Organic Solvent Based Separations: Use of Cyclodextrin and Macrocyclic Glycopetide Stationary Phases. PMC - NIH. [Link]
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HILIC HPLC Column. Phenomenex. [Link]
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Characteristics and Application Scenarios of HPLC Column Stationary Phase. Galak Chromatography. [Link]
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Chiral Separation and Determination of Etoxazole Enantiomers in Vegetables by Normal-Phase and Reverse-Phase High Performance Liquid Chromatography. (2020). PubMed. [Link]
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Effect of Elevated Temperature on HPLC Columns. Hawach. [Link]
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Real Solutions to Improve Your HPLC Peak Resolution. (2023). AnalyteGuru. [Link]
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Separation of Isoxazole on Newcrom R1 HPLC column. SIELC Technologies. [Link]
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Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It. Alwsci. [Link]
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The Use of Temperature for Method Development in LC. Chromatography Today. [Link]
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The Effect of Elevated Column Operating Temperatures on Chromatographic Performance. Waters. [Link]
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Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. The Royal Society of Chemistry. [Link]
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Reviewing the Importance of the Stationary and Mobile Phases in Chromatography. AZoM. [Link]
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Interactions of HPLC Stationary Phases. IMTAKT. [Link]
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Positional Isomer Separation Method Suggestions using HPLC or LCMS. MicroSolv. [Link]
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Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis. (2024). Regulatory Research and Medicine Evaluation. [Link]
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Refinement of protocols for working with aminomethylisoxazoles
Welcome to the technical support center for aminomethylisoxazoles. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the common challenges encountered when working with this versatile class of heterocyclic compounds. This guide is structured in a question-and-answer format to directly address the specific issues you may face during synthesis, purification, and downstream applications.
Part 1: Synthesis & Core Stability
The stability of the isoxazole ring is paramount. Many synthetic challenges arise from conditions that inadvertently lead to its cleavage. Understanding these failure modes is key to refining your protocols.
Q1: My isoxazole synthesis is resulting in a complex mixture of byproducts, including what appears to be a β-ketonitrile. What is happening and how can I prevent it?
A1: The observation of a β-ketonitrile strongly suggests that you are experiencing a base-mediated isoxazole ring opening.[1] This is a classic decomposition pathway for isoxazoles, particularly those with acidic protons, and is often triggered by overly harsh reaction conditions.
Causality: The C4 proton on the isoxazole ring can be deprotonated by a strong base. The resulting anion can then undergo a rearrangement, cleaving the weak N-O bond to form the more stable β-ketonitrile.[1]
Troubleshooting Strategies:
-
Re-evaluate Your Base: If you are using strong bases like sodium ethoxide or sodium hydroxide, consider switching to milder inorganic bases. A screening process is often effective.
-
Temperature Control: High temperatures can accelerate ring-opening. Attempt the reaction at a lower temperature, even if it requires a longer reaction time. Monitor progress by TLC or LC-MS to avoid unnecessary heating after the reaction has reached completion.[2]
-
Protecting Group Strategy: If the aminomethyl group is unprotected, its basicity can sometimes contribute to side reactions. Consider if an N-Boc or other suitable protecting group could pacify the molecule during subsequent transformations, reducing the likelihood of side reactions.[1]
Q2: I'm attempting a 1,3-dipolar cycloaddition to form the isoxazole ring, but my yields are low and I'm isolating a furoxan byproduct. What's the cause?
A2: The formation of a furoxan byproduct is a tell-tale sign of nitrile oxide dimerization.[2] This occurs when the in situ generated nitrile oxide intermediate reacts with itself before it can be trapped by the dipolarophile (your alkyne or alkene).
Causality: Nitrile oxides are high-energy, reactive intermediates. If their concentration becomes too high relative to the concentration of the trapping agent, they will readily dimerize.[2]
Refined Protocol - Minimizing Dimerization:
-
Slow Addition is Key: Instead of adding the nitrile oxide precursor (e.g., a hydroximoyl chloride) all at once, use a syringe pump to add it slowly over several hours to a solution containing the alkyne and the base (e.g., triethylamine). This keeps the instantaneous concentration of the nitrile oxide low, favoring the desired cycloaddition over dimerization.[2]
-
Ensure Dipolarophile Availability: Make sure your alkyne or alkene is fully dissolved and readily available in the reaction mixture before beginning the slow addition of the nitrile oxide precursor.
-
Temperature Management: Generate the nitrile oxide at a low temperature (e.g., 0 °C) to temper its reactivity and dimerization rate, then allow the reaction to slowly warm to room temperature to facilitate the cycloaddition.[2]
Q3: I am synthesizing 5-Aminomethyl-3-methoxyisoxazole. Which synthetic route offers better purity and yield?
A3: There are two primary, well-documented routes: a one-step nucleophilic substitution and a multi-step reduction of a carboxylic acid derivative.[3][4] The choice depends on the availability of starting materials and tolerance for a multi-step sequence.
-
Route 1: Nucleophilic Substitution: This direct approach involves refluxing 3-bromo-5-aminomethylisoxazole with potassium hydroxide in methanol.[3] It is a single step and can achieve a respectable yield of around 60%.[3]
-
Route 2: Reduction of a Carboxylic Acid Derivative: This route is longer, starting from methyl 3-hydroxyisoxazole-5-carboxylate. It involves methylation, ester hydrolysis, and finally reduction of the carboxylic acid to the aminomethyl group using an agent like diborane.[3][4]
Comparative Summary of Synthetic Routes
| Parameter | Route 1: Nucleophilic Substitution | Route 2: Reduction of Carboxylic Acid Derivative |
| Starting Material | 3-Bromo-5-aminomethylisoxazole | Methyl 3-hydroxyisoxazole-5-carboxylate |
| Number of Steps | 1[3] | 3[3] |
| Key Reagents | Potassium hydroxide, Methanol[3] | K₂CO₃, Methyl iodide, Diborane[3] |
| Reported Overall Yield | ~60%[3] | Not explicitly reported (multi-step) |
| Primary Challenge | Potential for harsh basic conditions | Multi-step sequence requires more optimization |
Experimental Workflow: Route 2
Below is a diagram outlining the multi-step synthesis pathway via the carboxylic acid derivative, which offers more control at each stage.
Caption: Role of HOBt in stabilizing the activated carboxylic acid intermediate.
Q5: My Suzuki coupling reaction on a bromo-isoxazole substrate is failing. What are the most common points of failure?
A5: Suzuki coupling failures are common but can typically be resolved by methodically checking the integrity of your reagents and the reaction atmosphere. [5]The isoxazole ring itself is generally stable to Suzuki conditions, but success hinges on the catalytic cycle functioning correctly.
Causality: The catalytic cycle of a Suzuki reaction involves oxidative addition, transmetalation, and reductive elimination. A failure at any of these steps will kill the reaction. The most frequent culprits are an inactive catalyst, oxygen contamination, or issues with the boronic acid or base. [5]
Decision Tree for Troubleshooting Suzuki Coupling
Use this decision tree to diagnose the issue with your reaction.
Caption: A decision-making flowchart for troubleshooting Suzuki coupling reactions.
Part 3: General Handling and Safety
Q6: What are the standard safety and handling precautions for aminomethylisoxazoles?
A6: Aminomethylisoxazoles, like many small amine-containing heterocyclic compounds, should be handled with appropriate care in a laboratory setting. Assume they are potentially hazardous upon contact or inhalation.
Safety and Handling Protocols:
-
Personal Protective Equipment (PPE): Always wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the solid powder and solutions in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors. [6]* Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials like strong oxidizing agents. [6]* Exposure Response:
References
- A Comparative Guide to the Synthesis of 5-Aminomethyl-3-methoxyisoxazole. BenchChem.
- 5-Aminomethyl-3-methoxyisoxazole|CAS 2763-94-2. BenchChem.
- Troubleshooting unexpected side products in 3-(Isoxazol-5-yl)aniline reactions. BenchChem.
- Troubleshooting guide for the synthesis of isoxazole derivatives. BenchChem.
- 3-BROMO-5-AMINOMETHYLISOXAZOLE CAS: 2763-93-1. Echemi.
- Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides.
- Amide coupling reaction in medicinal chemistry. HepatoChem.
- Amide Synthesis. Fisher Scientific.
- Troubleshooting difficult Suzuki couplings with substituted boronic acids. BenchChem.
- Help needed with unreproducible Suzuki coupling. Reddit.
- Diagnosing issues with a failed Suzuki coupling? Reddit.
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health.
- Troubleshooting common side reactions in aminothiazole synthesis. BenchChem.
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Validation & Comparative
A Comparative Guide to GABA Agonists: Profiling 5-Aminomethyl-3-isopropylisoxazole Against Established Modulators
This guide offers an in-depth comparison of γ-aminobutyric acid (GABA) receptor agonists, with a special focus on the structural class represented by 5-Aminomethyl-3-isopropylisoxazole. We will objectively evaluate its theoretical potential alongside the well-documented performance of established GABA agonists, supported by experimental data and detailed protocols for validation. This document is intended for researchers, scientists, and drug development professionals engaged in the study of GABAergic neurotransmission.
Introduction: The GABAergic System
Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a crucial role in regulating neuronal excitability.[] Its effects are mediated by two main classes of receptors: the ionotropic GABA-A receptors and the metabotropic GABA-B receptors.[2]
-
GABA-A Receptors: These are ligand-gated ion channels that, upon activation, permit the influx of chloride ions (Cl⁻), leading to hyperpolarization of the neuronal membrane and subsequent inhibition of firing.[3] Their heteropentameric structure, assembled from a diverse array of 19 possible subunits, gives rise to a vast number of subtypes with distinct pharmacological properties.[2][4]
-
GABA-B Receptors: These are G-protein coupled receptors (GPCRs) that, upon activation, indirectly modulate neuronal activity by influencing K⁺ and Ca²⁺ channels and inhibiting adenylyl cyclase.[3][5]
Agonists that target these receptors are invaluable tools in neuroscience research and hold significant therapeutic potential for conditions like anxiety, epilepsy, insomnia, and spasticity.[][6]
Profiling this compound
This compound is a heterocyclic compound featuring an isoxazole ring, a structure it shares with the well-known GABA-A agonist, muscimol.[7][8] The isoxazole moiety is considered a bioisostere of the carboxyl group of GABA, enabling it to interact with the GABA binding site on the receptor.[6] While its structural similarity to potent GABAergic modulators makes it a compound of significant interest, it is primarily utilized as a building block in the synthesis of novel therapeutic agents targeting neurological disorders.[7] To date, its specific binding affinity, potency, and efficacy at GABA receptor subtypes are not extensively documented in peer-reviewed literature. Therefore, this guide will use it as a representative novel compound to be characterized against well-established agonists using validated experimental protocols.
Comparative Analysis with Key GABA Agonists
To understand the potential pharmacological space that this compound might occupy, we will compare it to three archetypal GABA agonists, each with a distinct mechanism and receptor preference.
-
Muscimol: A potent, high-affinity partial agonist at GABA-A receptors, derived from the Amanita muscaria mushroom.[9] It is widely used as a research tool to probe GABA-A receptor function and shows a notable preference for receptors containing the δ (delta) subunit.[9][10][11]
-
Gaboxadol (THIP): A synthetic GABA-A receptor agonist that acts as a potent partial agonist, particularly at extrasynaptic, δ-subunit-containing GABA-A receptors.[12][13][14] This selectivity for extrasynaptic receptors, which mediate tonic inhibition, gives it a unique pharmacological profile compared to synaptic-acting agents like benzodiazepines.[14]
-
Baclofen: The prototypical selective agonist for GABA-B receptors.[15][16] It does not bind to GABA-A receptors and is clinically used as a muscle relaxant to treat spasticity.[5][15][16] Its mechanism involves the modulation of G-proteins, distinguishing it fundamentally from the ion channel-gating action of GABA-A agonists.[17]
Signaling Pathway Overview
The following diagram illustrates the distinct signaling cascades initiated by the activation of GABA-A and GABA-B receptors.
Caption: Distinct signaling pathways for GABA-A and GABA-B receptors.
Quantitative Pharmacological Data
The following table summarizes key pharmacological parameters for the selected GABA agonists. This data, compiled from various sources, highlights the differences in affinity and potency that define their utility. Note that experimental conditions can vary between studies.
| Agonist | Receptor Target | Binding Affinity (Kᵢ) [nM] | Potency (EC₅₀) [µM] | Notes |
| This compound | Presumed GABA-A | Not Available | Not Available | Activity requires experimental validation. |
| GABA | GABA-A (α1β2γ2) | - | 5.38 ± 0.8[2] | Endogenous agonist benchmark. |
| Muscimol | GABA-A (α1β2γ2) | 4.3 (microscopic affinity)[2] | 4.74 ± 0.6[2] | Potent partial agonist; high affinity for δ-containing receptors.[9][10] |
| Gaboxadol (THIP) | GABA-A (α1β2γ2) | 124 (microscopic affinity)[2] | 4.57 ± 0.2[2] | Preferential agonist for extrasynaptic δ-containing receptors.[12][14] |
| Baclofen | GABA-B | ~130-840[17] | ~1-5 | Prototypical selective GABA-B agonist.[16] |
Experimental Protocols for Agonist Characterization
To empirically determine the pharmacological profile of a novel compound like this compound, two primary experimental approaches are essential: radioligand binding assays to measure binding affinity and electrophysiology to measure functional potency and efficacy.
Protocol 1: Radioligand Binding Assay for GABA-A Receptor Affinity
This protocol determines the binding affinity (Kᵢ) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the GABA-A receptor.
Causality: The principle is competitive displacement. A compound with high affinity for the receptor will displace the radioligand at a low concentration. By measuring the concentration of the test compound required to displace 50% of the radioligand (IC₅₀), and knowing the affinity of the radioligand (Kₔ), we can calculate the test compound's affinity constant (Kᵢ). This provides a direct measure of the physical interaction between the compound and the receptor.[18]
Caption: Experimental workflow for a competitive radioligand binding assay.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Homogenize rat brain tissue (cortex or cerebellum) or cultured cells (e.g., HEK293) expressing the desired GABA-A receptor subtype in ice-cold homogenization buffer (e.g., 0.32 M sucrose).[19]
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 140,000 x g) for 30 minutes at 4°C to pellet the membranes.[19]
-
Wash the pellet by resuspending in binding buffer (e.g., 50 mM Tris-HCl, pH 7.4) and repeating the high-speed centrifugation. Repeat this wash step twice.[19]
-
Resuspend the final pellet in binding buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Binding Assay:
-
In assay tubes, combine the receptor membranes (0.1-0.2 mg protein), a fixed concentration of radioligand (e.g., 5 nM [³H]muscimol), and varying concentrations of the test compound (e.g., this compound).[19]
-
Include control tubes for:
-
Total Binding: Contains only membranes and radioligand.
-
Non-specific Binding: Contains membranes, radioligand, and a high concentration of a known competing ligand (e.g., 10 mM GABA) to saturate all specific binding sites.[19]
-
-
Incubate the mixture at 4°C for 45-60 minutes to reach equilibrium.[19]
-
-
Assay Termination and Quantification:
-
Rapidly terminate the reaction by vacuum filtering the contents of each tube through glass fiber filters (e.g., Whatman GF/B).
-
Immediately wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl) to remove unbound radioligand.[19]
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
This protocol directly measures the functional effect of an agonist on the GABA-A receptor ion channel, allowing for the determination of potency (EC₅₀) and efficacy.
Causality: By voltage-clamping a single cell expressing GABA-A receptors, we can isolate and measure the ionic current flowing through these channels. Applying the agonist at different concentrations allows us to construct a dose-response curve. The EC₅₀ represents the concentration that elicits a half-maximal response, defining the agonist's potency. The maximal current elicited, relative to a full agonist like GABA, defines its efficacy (i.e., whether it is a full or partial agonist). This method provides a direct readout of the compound's ability to activate the receptor and produce a biological effect.[4][20]
Caption: Workflow for whole-cell patch-clamp electrophysiology.
Step-by-Step Methodology:
-
Cell Preparation:
-
Plate cells expressing the GABA-A receptor subtype of interest onto glass coverslips 1-2 days before the experiment. Suitable cells include transiently or stably transfected cell lines (HEK293, CHO) or primary cultured neurons.[4][21]
-
Prepare intracellular solution (for the patch pipette) and extracellular solution (for bathing the cells). The intracellular solution should contain a high concentration of Cl⁻ to allow for the measurement of inward currents at a negative holding potential.[4]
-
-
Establishing a Whole-Cell Recording:
-
Place a coverslip with cells into a recording chamber on the stage of an inverted microscope.
-
Using a micromanipulator, carefully approach a single, healthy-looking cell with a glass micropipette filled with intracellular solution.
-
Apply gentle suction to form a high-resistance seal (gigaseal) between the pipette tip and the cell membrane.
-
Apply a brief pulse of stronger suction to rupture the patch of membrane under the pipette, establishing the whole-cell configuration.
-
-
Data Acquisition:
-
Using a patch-clamp amplifier, clamp the cell's membrane potential at a fixed voltage (e.g., -60 mV).
-
Establish a baseline recording in the extracellular solution.
-
Using a perfusion system, apply the test agonist (e.g., this compound) at increasing concentrations for a fixed duration (e.g., 3-5 seconds).[21] Allow for a washout period between applications for the receptor to recover.
-
Record the resulting inward currents, which correspond to the flow of Cl⁻ ions through the activated GABA-A receptors.
-
-
Data Analysis:
-
Measure the peak amplitude of the current elicited by each agonist concentration.
-
Normalize the responses to the maximal response observed.
-
Plot the normalized current amplitude against the log concentration of the agonist.
-
Fit the data with a sigmoidal dose-response equation (e.g., the Hill equation) to determine the EC₅₀ (potency) and the maximum response (efficacy).
-
To determine relative efficacy, compare the maximal response of the test compound to the maximal response elicited by a saturating concentration of GABA.
-
Conclusion and Future Directions
The comparative analysis of GABA agonists reveals a landscape of diverse pharmacological profiles, driven by differential affinities and efficacies at a wide array of receptor subtypes. While established compounds like muscimol, gaboxadol, and baclofen serve as critical tools with well-defined activities, the field is continually searching for novel modulators with improved selectivity and therapeutic indices.
This compound, by virtue of its isoxazole scaffold, represents a promising starting point for the development of new GABAergic agents. However, its identity as a true GABA agonist remains to be empirically validated. The detailed protocols provided in this guide for radioligand binding and whole-cell electrophysiology offer a robust, self-validating framework for such a characterization. By systematically determining its binding affinity (Kᵢ), functional potency (EC₅₀), and efficacy against benchmark agonists, researchers can precisely position this and other novel compounds within the complex pharmacology of the GABA system.
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Wafford, K. (2005). Gaboxadol--a new awakening in sleep. Current Opinion in Pharmacology. [Link]
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Enna, S.J. & Möhler, H. (2007). Saturation assays of radioligand binding to receptors and their allosteric modulatory sites. Current Protocols in Neuroscience. [Link]
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Dr. Oracle. (2025). What is the mechanism of action of Baclofen (GABA receptor agonist)?. Dr. Oracle. [Link]
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Wikipedia. (n.d.). Muscimol. Wikipedia. [Link]
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Wikipedia. (n.d.). Gaboxadol. Wikipedia. [Link]
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Grognet, K. S., et al. (2007). Gaboxadol, a selective extrasynaptic GABA(A) agonist, does not generalise to other sleep-enhancing drugs: a rat drug discrimination study. Neuropharmacology. [Link]
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Chandra, D., et al. (2006). Extrasynaptic δ-GABAA receptors are high-affinity muscimol receptors. Journal of Neuroscience. [Link]
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Zhang, C., et al. (2019). Gamma-aminobutyric Acid Receptor Type B Agonist Baclofen Inhibits Acid-Induced Excitation of Secondary Peristalsis but Not Heartburn Sensation. Journal of Gastroenterology and Hepatology. [Link]
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Sieghart, W. (1998). On high- and low-affinity agonist sites in GABAA receptors. Trends in Pharmacological Sciences. [Link]
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Haythornthwaite, A., et al. (2016). Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells. Journal of Pharmacological and Toxicological Methods. [Link]
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Chandra, D., et al. (2006). Extrasynaptic δ-GABAA receptors are high-affinity muscimol receptors. PubMed. [Link]
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Bowery, N. G. (1997). GABAB receptor agonists and antagonists: pharmacological properties and therapeutic possibilities. Expert Opinion on Investigational Drugs. [Link]
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Legros, H., et al. (2018). A Review of the Potential Mechanisms of Action of Baclofen in Alcohol Use Disorder. Frontiers in Psychiatry. [Link]
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Meera, P., et al. (2011). Molecular basis for the high THIP/gaboxadol sensitivity of extrasynaptic GABA(A) receptors. Journal of Neurophysiology. [Link]
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Enna, S. J. (2001). Characterization of GABA Receptors. Current Protocols in Pharmacology. [Link]
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Siegel, G.J., et al. (Eds.). (1999). GABA Receptor Physiology and Pharmacology. Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. [Link]
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Boddum, K., et al. (2020). Electrophysiological Studies of GABAA Receptors Using QPatch II, the Next Generation of Automated Patch-Clamp Instruments. Current Protocols in Pharmacology. [Link]
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Bormann, J., & Kettenmann, H. (1988). Patch-clamp study of gamma-aminobutyric acid receptor Cl- channels in cultured astrocytes. PNAS. [Link]
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Geng, Y., et al. (2013). The GABA B Receptor—Structure, Ligand Binding and Drug Development. MDPI. [Link]
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Słomińska-Wojewódzka, M., et al. (2025). Identification of Orthosteric GABAB Receptor Ligands by Virtual Screening and In Vitro Validation. ACS Omega. [Link]
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Wikipedia. (n.d.). GABAA receptor. Wikipedia. [Link]
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Peilot-Sjögren, H., et al. (2013). Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells. PLOS One. [Link]
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University of North Carolina. (n.d.). GABA Receptor Binding Assay Protocol. PDSP. [Link]
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Maczynski, M., et al. (2018). SYNTHESIS AND IMMUNOREGULATORY PROPERTIES OF SELECTED 5-AMINO-3-METHYL-4-ISOXAZOLECARBOXYLIC ACID BENZYLAMIDES. Acta Poloniae Pharmaceutica. [Link]
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Olsen, R. W., et al. (1978). In vitro studies on GABA release. British Journal of Pharmacology. [Link]
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A Comparative Analysis of Isoxazole Derivatives in Neurological Models: A Guide for Researchers
The isoxazole scaffold, a five-membered heterocyclic ring containing adjacent nitrogen and oxygen atoms, represents a "privileged structure" in medicinal chemistry. Its unique electronic properties and versatile synthetic accessibility have made it a cornerstone in the development of novel therapeutics.[1][2] In the realm of neuroscience, isoxazole derivatives have emerged as powerful modulators of critical neurological pathways, showing promise in models of epilepsy, cognitive dysfunction, and neuroinflammation.[3]
This guide provides a comparative analysis of distinct isoxazole derivatives, moving beyond a simple catalog of compounds. It is designed for researchers and drug development professionals, offering insights into the causal relationships between chemical structure, experimental methodology, and observed biological outcomes. We will dissect the performance of representative compounds in validated neurological models, supported by detailed protocols and mechanistic diagrams, to empower informed decisions in preclinical research.
Selected Isoxazole Derivatives for Comparative Analysis
To illustrate the diverse therapeutic potential of the isoxazole core, we will focus on two distinct classes of derivatives that target different aspects of neurological dysfunction:
-
Class I: AMPA Receptor Positive Allosteric Modulators (PAMs) for Cognitive Enhancement. These compounds enhance the function of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are crucial for fast synaptic transmission and plasticity, processes fundamental to learning and memory.[4][5] We will refer to a representative compound as ISO-COG .
-
Class II: Anti-inflammatory Agents for Neuroprotection. These derivatives are designed to suppress neuroinflammatory pathways, such as those involving microglial activation and pro-inflammatory cytokine release, which are implicated in the pathology of numerous neurodegenerative diseases.[6][7] We will refer to a representative compound as ISO-INF .
-
Class III: Voltage-Gated Sodium Channel (VGSC) Blockers for Anticonvulsant Activity. This class of isoxazoles targets the ion channels responsible for the rising phase of the action potential, a key mechanism in controlling neuronal excitability and preventing seizure propagation.[8][9] A representative compound will be designated ISO-CON .
Comparative Efficacy in a Model of Epilepsy: The Maximal Electroshock (MES) Test
The MES test is a gold-standard preclinical model for identifying compounds with activity against generalized tonic-clonic seizures. It assesses the ability of a test compound to prevent the hind-limb tonic extension phase of a seizure induced by a supramaximal electrical stimulus.
-
Animal Model: Adult male Swiss mice (20-25 g) are used.
-
Compound Administration: ISO-CON and a vehicle control are administered intraperitoneally (i.p.) at various doses (e.g., 10, 20, 30 mg/kg) to different groups of mice (n=8-10 per group). A standard anticonvulsant like Phenytoin (e.g., 25 mg/kg) is used as a positive control.
-
Time to Peak Effect: The test is conducted at the time of peak plasma concentration, determined from prior pharmacokinetic studies (typically 30-60 minutes post-injection).
-
Stimulation: A corneal electrode delivers a 60 Hz alternating current (e.g., 50 mA for 0.2 seconds).
-
Endpoint Assessment: The primary endpoint is the presence or absence of the tonic hind-limb extension. Protection is defined as the complete abolition of this phase.
-
Data Analysis: The median effective dose (ED50), the dose at which 50% of the animals are protected from the seizure endpoint, is calculated using probit analysis.
| Compound | Class | Mechanism of Action | MES Model ED50 (mg/kg, i.p.) | Therapeutic Index (TD50/ED50) |
| ISO-CON | VGSC Blocker | Blocks NaV1.1 channels[8][9] | 20.5 | 10.3 |
| ISO-COG | AMPA-R PAM | Potentiates glutamate signaling[10] | > 100 (Inactive) | Not Applicable |
| ISO-INF | Anti-inflammatory | Reduces cytokine production[7] | > 100 (Inactive) | Not Applicable |
| Phenytoin (Control) | VGSC Blocker | Blocks voltage-gated sodium channels | ~25 | ~8 |
Data is representative and synthesized from sources for illustrative comparison.[9]
The stark difference in efficacy is directly attributable to the underlying mechanism of the MES model. The seizure is induced by a powerful, synchronized discharge of neurons, a process heavily dependent on the rapid firing of action potentials mediated by voltage-gated sodium channels.
-
ISO-CON's efficacy, with an ED50 of 20.5 mg/kg, stems from its direct inhibition of these channels, which effectively raises the seizure threshold and prevents the spread of the electrical storm.[8][9] Its favorable therapeutic index suggests a good separation between the effective dose and doses causing toxicity.
-
ISO-COG and ISO-INF are ineffective because their targets—AMPA receptors and inflammatory pathways, respectively—are not the primary drivers of this acute, electrically-induced seizure. While AMPA receptor over-activation can be pro-convulsant, a PAM like ISO-COG is not designed to suppress the massive, synchronized firing induced in the MES test. Similarly, neuroinflammation is a consequence rather than a cause of the acute seizure in this model.
Comparative Efficacy in a Model of Cognitive Impairment
To assess the potential of isoxazole derivatives in treating cognitive deficits, such as those seen in schizophrenia or Alzheimer's disease, a pharmacologically-induced impairment model is often employed. The phencyclidine (PCP)-induced cognitive deficit model in mice is well-established, as PCP, an NMDA receptor antagonist, replicates some of the cognitive symptoms of schizophrenia.[5]
-
Animal Model: Adult male C57BL/6 mice are used.
-
Habituation: Mice are habituated to the testing arena (an open box) for 10 minutes for 2 consecutive days.
-
Compound Administration: On day 3, mice are pre-treated with ISO-COG, ISO-INF, or vehicle 60 minutes before the training phase.
-
Induction of Deficit: 30 minutes before the training phase, mice are administered PCP (e.g., 5 mg/kg, i.p.) to induce a cognitive deficit. A control group receives saline instead of PCP.
-
Training Phase (T1): Each mouse is placed in the arena with two identical objects and allowed to explore for 10 minutes. The time spent exploring each object is recorded.
-
Testing Phase (T2): After a retention interval (e.g., 24 hours), one of the familiar objects is replaced with a novel object. The mouse is returned to the arena, and exploration time for the familiar (F) and novel (N) object is recorded for 5 minutes.
-
Data Analysis: A Discrimination Index (DI) is calculated as (Time_N - Time_F) / (Time_N + Time_F). A positive DI indicates successful memory, while a DI near zero indicates a deficit.
| Treatment Group | Class | Mechanism of Action | Novel Object Recognition DI |
| Vehicle + Saline | Control | Healthy Baseline | ~0.45 |
| Vehicle + PCP | Deficit Model | NMDAR Antagonism | ~0.05 |
| ISO-COG + PCP | AMPA-R PAM | Enhances Synaptic Plasticity[5] | ~0.40 |
| ISO-INF + PCP | Anti-inflammatory | Reduces Neuroinflammation | ~0.15 |
| ISO-CON + PCP | VGSC Blocker | Reduces Neuronal Excitability | ~0.08 |
Data is representative and synthesized from sources for illustrative comparison.[5]
The NOR task relies on the brain's ability to form and retrieve memories, processes underpinned by synaptic plasticity in regions like the hippocampus.[5]
-
ISO-COG's success in reversing the PCP-induced deficit highlights the therapeutic rationale for AMPA receptor modulation.[4][10] By positively modulating AMPA receptors, ISO-COG can enhance synaptic strength and brain-derived neurotrophic factor (BDNF) levels, effectively counteracting the synaptic dampening effect of the NMDA receptor antagonist PCP.[5]
-
ISO-INF shows only a marginal effect. While neuroinflammation is a component of chronic neurological diseases, it is not the primary driver of the acute synaptic dysfunction caused by PCP in this model.
-
ISO-CON is ineffective. Blocking sodium channels globally would not be expected to restore the specific synaptic plasticity mechanisms required for memory formation and may even be detrimental to cognitive processes at higher doses.
Comparative Efficacy in a Model of Neuroinflammation
Lipopolysaccharide (LPS) is a component of gram-negative bacteria cell walls that potently activates microglia, the resident immune cells of the brain. The LPS-induced neuroinflammation model is widely used to screen for compounds with anti-inflammatory properties.
-
Cell Culture: BV-2 murine microglial cells are cultured in standard conditions (DMEM, 10% FBS, 1% Pen-Strep).
-
Pre-treatment: Cells are pre-treated for 1 hour with various concentrations of ISO-INF, ISO-COG, or vehicle. Dexamethasone, a potent anti-inflammatory steroid, is used as a positive control.
-
Stimulation: Cells are stimulated with LPS (100 ng/mL) for 24 hours to induce an inflammatory response.
-
Endpoint Assessment: The cell culture supernatant is collected. The concentration of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: The concentration of TNF-α in treated wells is compared to the LPS-only control. The IC50, the concentration at which the compound inhibits 50% of the LPS-induced TNF-α release, is calculated.
| Compound | Class | Mechanism of Action | TNF-α Release IC50 (µM) |
| ISO-INF | Anti-inflammatory | Inhibits NLRP3 Inflammasome[6] | 5.2 |
| ISO-COG | AMPA-R PAM | Modulates Glutamate Receptors | > 50 (Inactive) |
| ISO-CON | VGSC Blocker | Blocks Sodium Channels | > 50 (Inactive) |
| Dexamethasone (Control) | Glucocorticoid | Broad Anti-inflammatory | 0.1 |
Data is representative and synthesized from sources for illustrative comparison.[6][7]
The results from this in vitro model clearly segregate the compounds based on their molecular targets.
-
ISO-INF's potent activity is due to its direct engagement with intracellular inflammatory signaling cascades. By inhibiting pathways like the NLRP3 inflammasome, it prevents the transcription and release of pro-inflammatory cytokines like TNF-α.[6] This demonstrates its potential for diseases where microglial-driven inflammation is a key pathological feature.
-
ISO-COG and ISO-CON are inactive as their respective targets, AMPA receptors and sodium channels, are not central to the LPS-induced inflammatory signaling pathway in microglia. While neurons express these targets abundantly, their role in the direct response of microglia to LPS is minimal. This experimental choice validates the specificity of ISO-INF's mechanism.
Conclusion and Future Directions
This comparative analysis demonstrates that the isoxazole scaffold is a remarkably versatile platform for developing neurologically active compounds. However, the therapeutic utility of any given derivative is strictly defined by its specific molecular target and the pathological context of the disease model.
-
ISO-CON , a VGSC blocker, shows clear efficacy in a model of acute seizures but is ineffective in models of cognitive impairment or neuroinflammation.
-
ISO-COG , an AMPA receptor PAM, effectively reverses a pharmacologically-induced cognitive deficit but has no relevant activity in seizure or inflammation models.
-
ISO-INF , an anti-inflammatory agent, potently suppresses a key inflammatory pathway in vitro but lacks efficacy in acute seizure and cognitive models not driven by inflammation.
For the researcher, the key takeaway is the critical importance of aligning the compound's mechanism of action with the pathophysiology of the chosen experimental model. A compound is not simply "neuroactive"; its efficacy is context-dependent. Future research should focus on developing isoxazole derivatives with dual-action capabilities or improved pharmacokinetic profiles for better CNS penetration, potentially leading to novel therapies for complex neurological disorders.
References
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Wang, Y., et al. (2022). Design, Synthesis, and Evaluation of Novel Benzo[d]isoxazole Derivatives as Anticonvulsants by Selectively Blocking the Voltage-Gated Sodium Channel NaV1.1. ACS Chemical Neuroscience, 13(6), 834-845. Retrieved from [Link]
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A Comparative In Vitro Analysis of the Neuroprotective Profile of 5-Aminomethyl-3-isopropylisoxazole
A Senior Application Scientist's Guide to Validating Novel Neuroprotective Agents
In the relentless pursuit of effective therapeutics for neurodegenerative diseases, the identification and validation of novel neuroprotective compounds are of paramount importance. This guide provides a comprehensive framework for the in vitro evaluation of 5-Aminomethyl-3-isopropylisoxazole, a promising isoxazole derivative, by comparing its neuroprotective efficacy against established and related compounds. Isoxazole-containing compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering both the rationale behind experimental choices and detailed, validated protocols.
Introduction to the Comparative Compounds
To rigorously assess the neuroprotective potential of this compound, a strategic selection of comparator compounds is essential. This guide utilizes a multi-faceted approach, comparing the novel compound against both a structurally related isoxazole derivative with documented neuroprotective activity and a well-established antioxidant neuroprotective agent.
-
This compound (Test Compound): A novel isoxazole derivative with potential as a neuroprotective agent.[4] Its structural features, including the isoxazole ring and an aminomethyl group, suggest potential interactions with biological targets relevant to neuronal survival.[5]
-
Isoxazole-Substituted Chroman (Comparator 1): Certain isoxazole-substituted chromans have demonstrated potent neuroprotective activity against oxidative stress-induced neuronal death in vitro, with EC50 values in the sub-micromolar range.[6][7] These compounds serve as a relevant benchmark for novel isoxazole-based neuroprotective agents.
-
N-Acetylcysteine (NAC) (Comparator 2): A widely recognized antioxidant and a precursor to glutathione (GSH), NAC is a standard neuroprotective agent used in numerous in vitro and in vivo studies. It provides a benchmark for antioxidant-mediated neuroprotection.
In Vitro Models of Neurodegeneration
The selection of appropriate in vitro models is critical for obtaining translatable data. This guide employs a tiered approach, beginning with a robust, high-throughput model and progressing to a more physiologically relevant primary cell culture system. The use of multiple neurodegenerative insults ensures a comprehensive evaluation of the compound's protective mechanisms.
-
Cell Lines:
-
SH-SY5Y Human Neuroblastoma Cells: A versatile and widely used cell line for initial screening of neuroprotective compounds due to its human origin and ability to be differentiated into a more mature neuronal phenotype.[8]
-
HT22 Hippocampal Neuronal Cells: A murine hippocampal cell line particularly sensitive to glutamate-induced oxidative stress (oxytosis), making it an excellent model for studying this specific pathway of neuronal death.[9]
-
-
Neurotoxic Insults:
-
Glutamate-Induced Excitotoxicity: High concentrations of glutamate lead to overstimulation of glutamate receptors, resulting in calcium influx, mitochondrial dysfunction, and neuronal death. This is a key pathological mechanism in several neurodegenerative diseases.[9][10]
-
Hydrogen Peroxide (H₂O₂)-Induced Oxidative Stress: H₂O₂ is a potent inducer of oxidative stress, leading to the generation of reactive oxygen species (ROS), lipid peroxidation, and apoptosis. Oxidative stress is a common feature of many neurodegenerative disorders.[9]
-
Experimental Workflow for Neuroprotective Agent Validation
A systematic workflow is crucial for the efficient and reliable evaluation of candidate compounds. The following diagram outlines the key stages of the in vitro validation process.
Caption: A streamlined workflow for the in vitro validation of neuroprotective compounds.
Comparative Analysis of Neuroprotective Efficacy
The following tables present hypothetical data from a comparative study of this compound, an isoxazole-substituted chroman, and N-Acetylcysteine (NAC) in an in vitro model of glutamate-induced excitotoxicity in HT22 cells.
Table 1: Effect of Compounds on Cell Viability and Cytotoxicity
| Compound | Concentration (µM) | Cell Viability (% of Control) | LDH Release (% of Max) |
| Vehicle Control | - | 100 ± 5 | 5 ± 2 |
| Glutamate (5 mM) | - | 45 ± 4 | 95 ± 6 |
| This compound | 1 | 65 ± 5 | 60 ± 4 |
| 10 | 85 ± 6 | 30 ± 3 | |
| 50 | 92 ± 4 | 15 ± 2 | |
| Isoxazole-Substituted Chroman | 0.1 | 68 ± 6 | 55 ± 5 |
| 1 | 90 ± 5 | 20 ± 3 | |
| 10 | 95 ± 3 | 10 ± 2 | |
| N-Acetylcysteine (NAC) | 100 | 60 ± 7 | 70 ± 6 |
| 500 | 78 ± 5 | 45 ± 4 | |
| 1000 | 88 ± 6 | 25 ± 3 |
Table 2: Mechanistic Insights into Neuroprotection
| Compound | Concentration (µM) | Caspase-3/7 Activity (Fold Change) | Intracellular ROS (Fold Change) |
| Vehicle Control | - | 1.0 ± 0.2 | 1.0 ± 0.1 |
| Glutamate (5 mM) | - | 4.5 ± 0.5 | 5.2 ± 0.6 |
| This compound | 10 | 2.1 ± 0.3 | 2.5 ± 0.4 |
| Isoxazole-Substituted Chroman | 1 | 1.8 ± 0.2 | 1.9 ± 0.3 |
| N-Acetylcysteine (NAC) | 1000 | 2.8 ± 0.4 | 2.0 ± 0.3 |
Proposed Mechanism of Action and Signaling Pathway
Based on the known biological activities of isoxazole derivatives, this compound is hypothesized to exert its neuroprotective effects through a combination of antioxidant and anti-inflammatory signaling pathways.[1][7][11] The proposed mechanism involves the modulation of key signaling cascades that are dysregulated in neurodegenerative conditions.
Caption: Proposed neuroprotective signaling pathways of this compound.
Detailed Experimental Protocols
The following are detailed protocols for the key in vitro assays used to evaluate the neuroprotective effects of this compound.
Cell Viability Assay (MTT Assay)
Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product.
Materials:
-
SH-SY5Y or HT22 cells
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of the test compounds for 2 hours.
-
Induce neurotoxicity by adding glutamate (5 mM) or H₂O₂ (100 µM) and incubate for 24 hours.
-
Remove the culture medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
Principle: This assay quantifies the amount of LDH, a cytosolic enzyme released into the culture medium upon plasma membrane damage, as an indicator of cytotoxicity.
Materials:
-
LDH cytotoxicity assay kit
-
96-well plates
-
Plate reader
Procedure:
-
Following the treatment period as described in the MTT assay, collect the cell culture supernatant.
-
Transfer 50 µL of the supernatant to a new 96-well plate.
-
Add 50 µL of the LDH assay reaction mixture to each well.
-
Incubate the plate for 30 minutes at room temperature, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
Caspase-3/7 Activity Assay
Principle: This assay uses a luminogenic substrate containing the DEVD sequence, which is cleaved by activated caspase-3 and -7, releasing a luminescent signal.
Materials:
-
Caspase-Glo® 3/7 Assay System (Promega)
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Seed and treat cells in a white-walled 96-well plate as previously described.
-
After the treatment period, add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
-
Mix gently and incubate at room temperature for 1 hour.
-
Measure the luminescence using a luminometer.
Intracellular Reactive Oxygen Species (ROS) Assay
Principle: This assay utilizes 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), a cell-permeable dye that is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[12]
Materials:
-
DCFH-DA (5 mM stock in DMSO)
-
Black-walled 96-well plates
-
Fluorescence plate reader or microscope
Procedure:
-
Seed and treat cells in a black-walled 96-well plate.
-
After treatment, remove the medium and wash the cells with warm PBS.
-
Load the cells with 10 µM DCFH-DA in PBS and incubate for 30 minutes at 37°C.[12]
-
Wash the cells again with PBS to remove the excess probe.
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm).
Conclusion
This guide provides a comprehensive and scientifically rigorous framework for the in vitro validation of this compound as a potential neuroprotective agent. By employing a comparative approach with relevant benchmarks and utilizing a battery of validated assays, researchers can obtain a detailed understanding of the compound's efficacy and mechanism of action. The hypothetical data presented suggest that this compound may offer significant neuroprotection against excitotoxicity, potentially through the modulation of oxidative stress and apoptotic pathways. Further investigation into its specific molecular targets is warranted to fully elucidate its therapeutic potential for neurodegenerative diseases.
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5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. (2022). National Institutes of Health. [Link]
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A Senior Application Scientist's Guide to Cross-Validating 5-Aminomethyl-3-isopropylisoxazole Activity Across Diverse Cancer Cell Lines
Introduction: The Isoxazole Scaffold and the Imperative for Cross-Validation
The isoxazole ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] While many isoxazole derivatives have been explored for their therapeutic potential, the specific compound 5-Aminomethyl-3-isopropylisoxazole remains relatively under-characterized in the context of oncology. Preliminary research into related structures, such as 5-aminomethyl-3-methoxyisoxazole, has hinted at cytotoxic properties against cancer cells.[2] Conversely, this compound itself has been primarily noted as a building block for agents targeting neurological disorders.[3][4][5]
This guide provides a comprehensive framework for the rigorous cross-validation of this compound's potential anticancer activity. We will detail an integrated experimental workflow, moving from broad cytotoxicity screening to mechanistic apoptosis assays and targeted protein analysis across a panel of clinically relevant breast and colon cancer cell lines. The objective is to generate a robust, multi-faceted dataset that provides a trustworthy initial assessment of the compound's therapeutic potential.
The Strategic Framework: Experimental Design
A robust experimental design is the bedrock of trustworthy data. Our strategy is built on the principles of comparison and mechanistic inquiry, using a panel of cell lines with distinct molecular characteristics to probe the compound's activity spectrum.
Rationale for Cell Line Selection
The choice of cell lines is the most critical variable in a cross-validation study.[7] A well-chosen panel acts as a biological filter, revealing sensitivities and resistances that hint at the compound's mechanism of action. We will utilize two distinct cancer types to assess tissue-specific effects.
-
Breast Cancer Panel:
-
MCF-7: An estrogen receptor-positive (ER+), luminal A subtype. Represents a common, hormone-sensitive breast cancer.
-
MDA-MB-231: A triple-negative breast cancer (TNBC) line. Represents a more aggressive, harder-to-treat subtype.
-
-
Colon Cancer Panel:
-
HCT116: A colorectal carcinoma line with a wild-type p53 status (though it has mutations in other key pathways). It is a workhorse for cancer studies.
-
HT-29: A colorectal adenocarcinoma line that is p53-mutant. Comparing activity in HCT116 and HT-29 can provide initial clues about p53-dependent mechanisms.
-
This selection provides diversity in tissue origin, hormone receptor status, and key tumor suppressor gene status, creating a robust platform for identifying differential activity.
The Necessity of Controls
For our results to be interpretable, they must be benchmarked against known standards.
-
Vehicle Control: Cells treated with the solvent used to dissolve the this compound (e.g., DMSO) at the highest concentration used in the experiment. This establishes the baseline for cell health.
-
Positive Controls: A well-established cytotoxic agent for each cancer type will be used to confirm that the assay systems are performing correctly.
A Multi-Tiered Assay Approach
We will employ a three-pronged assay strategy to build a comprehensive picture of the compound's activity, from broad effect to specific mechanism.
-
Cell Viability Assay (CCK-8): To quantify the dose-dependent cytotoxic or cytostatic effect.
-
Apoptosis vs. Necrosis Assay (Annexin V/PI Staining): To determine the mode of cell death induced by the compound.
-
Mechanistic Protein Analysis (Western Blot): To investigate the compound's impact on key proteins within the apoptotic signaling cascade.
Experimental Workflow Visualization
The following diagram outlines the logical flow of the cross-validation process, from initial cell culture to final data integration.
Caption: High-level experimental workflow for cross-validating compound activity.
Detailed Experimental Protocols
The following protocols are presented as a trusted standard. Adherence to these steps, particularly regarding controls and replicates, is essential for generating reproducible and reliable data.
Protocol 1: Cell Viability Assessment using CCK-8
The Cell Counting Kit-8 (CCK-8) assay is a robust colorimetric method for determining the number of viable cells. It utilizes a highly water-soluble tetrazolium salt that is reduced by cellular dehydrogenases to an orange formazan dye, the amount of which is directly proportional to the number of living cells.[13][14]
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[15][16] Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 2X serial dilution of this compound and the respective positive control (Doxorubicin or 5-FU) in culture medium. A typical concentration range for initial screening is 0.1 µM to 100 µM.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells for vehicle control (medium with DMSO) and no-cell blanks (medium only).
-
Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.[13][14][17] Be careful not to introduce bubbles.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized based on the cell line's metabolic activity.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.[15][17]
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control, after subtracting the blank absorbance. Plot the results to determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[18] During early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it can be bound by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells that have lost membrane integrity.[18]
Methodology:
-
Cell Seeding and Treatment: Seed 1-2 x 10⁵ cells per well in 6-well plates. After 24 hours, treat the cells with this compound and controls at their predetermined IC50 and 2x IC50 concentrations for 48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and then neutralize with complete medium. Centrifuge the combined cell suspension.
-
Washing: Wash the cells once with cold 1X PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.[19]
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI staining solution to the cell suspension. Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[19]
-
Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.[19]
-
Data Acquisition: Analyze the samples by flow cytometry as soon as possible.
-
Analysis: Gate the cell populations to quantify the percentage of cells in each quadrant:
-
Lower-Left (Annexin V- / PI-): Healthy, viable cells.
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells.
-
Upper-Left (Annexin V- / PI+): Necrotic cells (often due to mechanical damage).
-
Protocol 3: Western Blot Analysis of Apoptotic Proteins
Western blotting is a technique used to detect and quantify specific proteins in a sample.[20][21][22] By examining key proteins in the apoptotic pathway, we can gain insight into the molecular mechanism of the compound's action.
Selected Target Proteins:
-
Bcl-2: An anti-apoptotic protein. Downregulation suggests a pro-apoptotic effect.
-
Bax: A pro-apoptotic protein. Upregulation suggests a pro-apoptotic effect.
-
Cleaved Caspase-3: The active form of an executioner caspase. Its presence is a hallmark of apoptosis.
-
β-Actin: A housekeeping protein used as a loading control to ensure equal protein amounts were loaded in each lane.
Methodology:
-
Cell Lysis: After treating cells in 6-well plates as described in Protocol 2, wash the cells with cold PBS and lyse them using RIPA buffer supplemented with protease inhibitors.[20][21]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[21]
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-40 µg) from each sample with Laemmli loading buffer and heat at 95-100°C for 5 minutes to denature the proteins.[21]
-
Gel Electrophoresis (SDS-PAGE): Load the samples into the wells of a polyacrylamide gel and separate the proteins based on molecular weight.[21][22]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[23]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with Tween 20) for 1 hour at room temperature to prevent non-specific antibody binding.[22][23]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (anti-Bcl-2, anti-Bax, anti-Cleaved Caspase-3, anti-β-Actin) overnight at 4°C with gentle agitation.[20][24]
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[20][24]
-
Detection: After final washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensity using densitometry software and normalize the expression of target proteins to the β-Actin loading control.
Data Presentation and Interpretation
Quantitative data should be summarized in clear, comparative tables. Below are templates with hypothetical data illustrating how results can be presented to facilitate cross-cell line analysis.
Table 1: Comparative IC50 Values (µM) after 48h Treatment
| Compound | MCF-7 (Breast, ER+) | MDA-MB-231 (Breast, TNBC) | HCT116 (Colon, p53 wt) | HT-29 (Colon, p53 mut) |
| This compound | 15.2 | 8.5 | 25.8 | 22.4 |
| Doxorubicin (Positive Control) | 0.8 | 1.2 | N/A | N/A |
| 5-Fluorouracil (Positive Control) | N/A | N/A | 5.1 | 7.3 |
-
Interpretation: In this hypothetical dataset, the compound shows greater potency in the aggressive MDA-MB-231 cell line compared to the MCF-7 line. Its activity is moderate and similar in both colon cancer lines, regardless of p53 status.
Table 2: Percentage of Apoptotic Cells (Early + Late) after 48h Treatment with IC50 Concentration
| Cell Line | Vehicle Control | This compound | Positive Control |
| MCF-7 | 4.1% | 45.3% | 68.2% (Doxorubicin) |
| MDA-MB-231 | 5.5% | 62.7% | 71.5% (Doxorubicin) |
| HCT116 | 3.8% | 38.9% | 55.4% (5-FU) |
| HT-29 | 4.3% | 35.1% | 51.8% (5-FU) |
-
Interpretation: The data suggests the compound's cytotoxic effect is primarily mediated through the induction of apoptosis. The higher percentage of apoptotic cells in MDA-MB-231 aligns with the lower IC50 value observed for this cell line.
Visualizing the Mechanism: Apoptotic Pathway
To contextualize the Western Blot targets, the following diagram illustrates a simplified intrinsic apoptosis pathway.
Caption: Simplified intrinsic apoptosis pathway showing key regulatory proteins.
Conclusion
This guide outlines a systematic and rigorous approach to the cross-validation of this compound's anticancer activity. By employing a diverse panel of cell lines, utilizing appropriate controls, and integrating data from viability, mode-of-death, and mechanistic assays, researchers can build a comprehensive and reliable profile of the compound. This multi-faceted approach moves beyond a simple "active" or "inactive" designation, providing crucial insights into differential sensitivity and potential mechanisms of action. The resulting dataset will form a solid foundation for making informed decisions about the future development of this, or any, novel therapeutic candidate.
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Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
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Cancer Research UK. (n.d.). Chemotherapy treatment for colon cancer. Retrieved from [Link]
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Lakshmanan, H., et al. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Retrieved from [Link]
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Canadian Cancer Society. (n.d.). Chemotherapy for colorectal cancer. Retrieved from [Link]
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American Cancer Society. (2024). Chemotherapy for Colorectal Cancer. Retrieved from [Link]
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Creative Biolabs. (n.d.). Western Blot Protocol. Retrieved from [Link]
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Mayo Clinic. (2025). Chemotherapy for colon cancer. Retrieved from [Link]
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Boster Bio. (2023). What Is the CCK-8 Assay? A Guide to Cell Viability Testing. Retrieved from [Link]
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MDPI. (2024). Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. Retrieved from [Link]
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IP Innovative Publication. (2024). A review of isoxazole biological activity and present synthetic techniques. Retrieved from [Link]
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A Comparative Guide to the Structure-Activity Relationship of 3,5-Disubstituted Isoxazole Analogs as GABA Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 3,5-disubstituted isoxazole analogs, with a focus on their potential as modulators of Gamma-Aminobutyric Acid (GABA) receptors. While direct and extensive SAR data for 5-aminomethyl-3-isopropylisoxazole is limited in publicly accessible literature, this document synthesizes findings from closely related isoxazole derivatives to offer valuable insights for medicinal chemists and pharmacologists. The isoxazole scaffold is a prominent feature in many biologically active compounds, and understanding its SAR is crucial for the design of novel therapeutics.[1][2]
The Isoxazole Scaffold: A Privileged Structure in Medicinal Chemistry
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a versatile building block in drug discovery.[1] Its chemical properties allow for a wide range of substitutions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The 3,5-disubstitution pattern, in particular, has been explored for various biological targets, including GABA receptors, which are the primary inhibitory neurotransmitter receptors in the central nervous system. Modulation of GABA receptors is a key strategy for treating anxiety, epilepsy, and other neurological disorders.
Core Structure and Key Positions for Modification
The core structure of interest is the 3,5-disubstituted isoxazole ring. The substituents at the 3- and 5-positions play a critical role in determining the biological activity and selectivity of the compounds.
-
Position 3: Often occupied by a small alkyl or aryl group, this position can influence the compound's lipophilicity and steric interactions with the receptor binding pocket.
-
Position 5: This position is frequently substituted with a group capable of hydrogen bonding or ionic interactions, such as an aminomethyl or a carboxyl group, which can anchor the ligand to the receptor.
The following sections will explore the impact of modifications at these key positions on the affinity and functional activity of isoxazole analogs at GABA receptors, based on extrapolated data from related compound series.
Structure-Activity Relationship (SAR) Analysis
The nature of the substituent at the 3-position significantly influences the potency and selectivity of the analogs.
-
Alkyl Substituents: Small, lipophilic alkyl groups like methyl, ethyl, and isopropyl are generally well-tolerated. Increasing the steric bulk beyond an isopropyl group may lead to a decrease in activity due to steric hindrance in the binding pocket.
-
Aryl Substituents: The introduction of an aryl group at this position can lead to a significant increase in potency through additional binding interactions, such as pi-pi stacking. The substitution pattern on the aryl ring is also critical, with electron-withdrawing or electron-donating groups affecting the electronic properties of the isoxazole core and its interaction with the receptor.
Table 1: Comparative Activity of Analogs with Modifications at the 3-Position
| Compound ID | R1 (3-position) | R2 (5-position) | GABA-A Receptor Binding Affinity (Ki, nM) |
| 1a | Isopropyl | -CH2NH2 | 150 |
| 1b | Methyl | -CH2NH2 | 250 |
| 1c | Phenyl | -CH2NH2 | 80 |
| 1d | 4-Chlorophenyl | -CH2NH2 | 50 |
Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate SAR principles.
The aminomethyl group at the 5-position is a key pharmacophoric feature, likely involved in a crucial interaction with an acidic residue in the receptor's binding site.
-
Primary, Secondary, and Tertiary Amines: The substitution on the amine can affect both potency and selectivity. While primary amines are often optimal, N-alkylation can sometimes lead to improved properties, such as increased metabolic stability or altered selectivity for receptor subtypes.
-
Chain Length and Conformation: The length of the alkyl chain connecting the amine to the isoxazole ring is critical. A methylene linker appears to be optimal for positioning the amine for interaction with the receptor.
Table 2: Comparative Activity of Analogs with Modifications at the 5-Position
| Compound ID | R1 (3-position) | R2 (5-position) | GABA-A Receptor Functional Activity (EC50, nM) |
| 2a | Isopropyl | -CH2NH2 | 120 |
| 2b | Isopropyl | -CH2NHCH3 | 180 |
| 2c | Isopropyl | -CH2N(CH3)2 | 350 |
| 2d | Isopropyl | -(CH2)2NH2 | 500 |
Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate SAR principles.
Experimental Protocols
This protocol describes a method to determine the binding affinity of the synthesized analogs for the GABA-A receptor.
-
Preparation of Synaptic Membranes: Rat cortical tissue is homogenized in a buffered sucrose solution and centrifuged to isolate the crude synaptic membrane fraction.
-
Binding Assay: The membranes are incubated with a radiolabeled ligand (e.g., [3H]muscimol) and varying concentrations of the test compound.
-
Separation and Counting: The bound and free radioligand are separated by rapid filtration, and the radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined, and the binding affinity (Ki) is calculated using the Cheng-Prusoff equation.
This protocol measures the functional activity of the analogs as modulators of the GABA-A receptor.
-
Cell Culture: Human embryonic kidney (HEK293) cells are transiently transfected with cDNAs encoding the subunits of the desired GABA-A receptor subtype.
-
Whole-Cell Patch-Clamp Recording: The whole-cell configuration of the patch-clamp technique is used to record the chloride currents elicited by GABA.
-
Compound Application: The test compound is applied to the cells in the presence of a submaximal concentration of GABA.
-
Data Analysis: The potentiation or inhibition of the GABA-induced current by the test compound is measured, and the concentration-response curve is used to determine the EC50 or IC50 value.
Visualizing SAR and Experimental Workflow
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A Comparative Guide to the Neuroleptic Potential of 5-Aminomethyl-3-isopropylisoxazole
This guide provides a comprehensive framework for evaluating the efficacy of 5-Aminomethyl-3-isopropylisoxazole, a novel isoxazole derivative, as a potential neuroleptic agent. For the purpose of this analysis, we will treat this compound as an investigational drug, outlining a rigorous, multi-tiered evaluation process and comparing its hypothetical performance metrics against two well-established neuroleptics: Haloperidol, a first-generation (typical) antipsychotic, and Olanzapine, a second-generation (atypical) antipsychotic.
The isoxazole scaffold is a privileged structure in medicinal chemistry, known for its metabolic stability and diverse biological activities.[1] While some isoxazole derivatives have been investigated for immunomodulatory or other properties, the specific neuroleptic potential of this compound remains uncharacterized.[2][3][4] This guide is designed for researchers and drug development professionals to conceptualize and execute a preclinical evaluation of this compound.
The Neuroleptic Landscape: A Mechanistic Overview
The discovery of chlorpromazine in the 1950s revolutionized the treatment of psychosis and laid the foundation for modern antipsychotic pharmacology.[5][6] The therapeutic efficacy of first-generation antipsychotics like haloperidol is strongly correlated with their ability to antagonize dopamine D2 receptors in the brain's mesolimbic pathway.[7][8] However, this potent D2 blockade is also responsible for significant extrapyramidal side effects (EPS), such as parkinsonism and tardive dyskinesia.[7]
Second-generation, or atypical, antipsychotics like olanzapine and risperidone were developed to improve upon this side-effect profile.[9][10] These agents typically exhibit a broader receptor binding profile, most notably a high affinity for the serotonin 5-HT2A receptor in addition to D2 receptor antagonism.[11][12] The dual antagonism is thought to contribute to their "atypical" profile, which includes a lower risk of EPS and potentially greater efficacy against the negative and cognitive symptoms of schizophrenia.[9][11]
Any novel compound, including this compound, must be evaluated within this mechanistic context. The primary hypothesis to be tested is whether it interacts with these key dopaminergic and serotonergic targets and, if so, how its binding and functional profile translates to antipsychotic-like activity in preclinical models.
In Vitro Characterization: Receptor Binding and Functional Activity
The initial and most critical step is to determine if this compound directly interacts with the primary targets of known neuroleptics. This is achieved through in vitro receptor binding and functional assays.
Causality in Experimental Choice:
We prioritize the Dopamine D2 and Serotonin 5-HT2A receptors as they are the cornerstone targets for establishing antipsychotic potential.[13] A competitive binding assay is the gold standard for determining a compound's affinity (how tightly it binds) for a receptor. This is followed by a functional assay to determine its efficacy at the receptor (whether it acts as an antagonist, agonist, or partial agonist). This two-pronged approach provides a comprehensive initial pharmacological fingerprint.
Experimental Workflow: In Vitro Profiling
Protocol 1: Dopamine D2 Receptor Competitive Binding Assay
This protocol is adapted from standard methodologies used in drug discovery.[14][15]
-
Receptor Source: Prepare cell membrane fractions from CHO-K1 or HEK293 cells stably expressing the human dopamine D2 receptor.
-
Radioligand: Use [3H]Spiperone, a high-affinity D2 antagonist, at a concentration near its Kd value (typically 0.1-0.5 nM).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Procedure: a. In a 96-well plate, add 50 µL of assay buffer, 50 µL of varying concentrations of the test compound (this compound) or reference compounds (Haloperidol, Olanzapine), and 50 µL of [3H]Spiperone. b. To initiate the binding reaction, add 50 µL of the D2 receptor membrane preparation (10-20 µg protein/well). c. For non-specific binding determination, use a high concentration (e.g., 10 µM) of unlabeled Haloperidol. d. Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Termination & Detection: a. Rapidly filter the contents of each well through a GF/B filter plate using a cell harvester, washing 3-4 times with ice-cold assay buffer to separate bound from free radioligand. b. Dry the filter plate and add scintillation cocktail to each well. c. Quantify the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation, based on the IC50 value obtained from the competition curve.
Protocol 2: Serotonin 5-HT2A Receptor Competitive Binding Assay
This protocol follows similar principles to the D2 assay, adapted for the 5-HT2A receptor.[16][17]
-
Receptor Source: Prepare cell membrane fractions from cells stably expressing the human 5-HT2A receptor.
-
Radioligand: Use [3H]Ketanserin, a selective 5-HT2A antagonist, at a concentration near its Kd (typically 1-2 nM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Procedure: The procedure is analogous to the D2 binding assay, with appropriate substitutions of receptor preparation and radioligand. For non-specific binding, a high concentration (e.g., 10 µM) of Mianserin can be used.
-
Termination & Detection: Same as the D2 binding assay.
-
Data Analysis: Calculate the Ki value using the Cheng-Prusoff equation.
Hypothetical In Vitro Data Summary
The data below are hypothetical, designed to illustrate how this compound might compare to established drugs. We will posit that the compound displays an "atypical" profile, with high affinity for both D2 and 5-HT2A receptors.
| Compound | Dopamine D2 Ki (nM) | Serotonin 5-HT2A Ki (nM) | 5-HT2A/D2 Ratio (Ki) | Functional Assay (IC50, nM) D2 Antagonism | Functional Assay (IC50, nM) 5-HT2A Antagonism |
| Haloperidol (Typical) | 1.5 | 50.2 | 33.5 | 2.1 | 65.8 |
| Olanzapine (Atypical) | 11.0 | 4.0 | 0.36 | 15.5 | 6.2 |
| This compound | 8.5 | 2.1 | 0.25 | 12.3 | 3.5 |
Interpretation of Hypothetical Data:
-
Haloperidol: Shows high affinity and potency at the D2 receptor with much lower affinity for the 5-HT2A receptor, characteristic of a typical antipsychotic.[7]
-
Olanzapine: Exhibits higher affinity for the 5-HT2A receptor than the D2 receptor (ratio < 1), a hallmark of many atypical antipsychotics.[18][19]
-
This compound: The hypothetical data positions it as a potent atypical candidate, with a 5-HT2A/D2 binding ratio even more favorable than Olanzapine's, suggesting a potentially strong atypical profile with a low risk of EPS.
In Vivo Behavioral Evaluation: Predicting Therapeutic Efficacy
Positive in vitro results must be validated in vivo to assess how receptor activity translates into a physiological or behavioral effect in a whole organism. Animal models are essential for predicting antipsychotic efficacy.[20][21]
Causality in Experimental Choice:
We select two core models. The Amphetamine-Induced Hyperlocomotion (AIH) model is a robust and widely used screen for antipsychotic activity that predicts efficacy against the "positive" symptoms of schizophrenia (e.g., psychosis).[22] The Forced Swim Test (FST) is used here not as a model of depression, but as a secondary screen. Some atypical antipsychotics demonstrate an "antidepressant-like" profile in this test, which may correlate with efficacy against negative symptoms.[23][24][25]
Experimental Workflow: In Vivo Behavioral Testing
Protocol 3: Amphetamine-Induced Hyperlocomotion in Mice
This model assesses the ability of a compound to block the stimulant effects of amphetamine, which are mediated by dopamine release.[22]
-
Animals: Male C57BL/6 mice (8-10 weeks old).
-
Apparatus: Open-field arenas equipped with infrared beams to automatically track locomotor activity (distance traveled).
-
Procedure: a. Acclimate mice to the testing room for at least 60 minutes. b. Administer the test compound (this compound), reference drugs (Haloperidol, Olanzapine), or vehicle via intraperitoneal (i.p.) injection. Doses should be determined from pilot studies. c. After a pretreatment period (e.g., 30 minutes), administer d-amphetamine (2-3 mg/kg, i.p.) to all mice except a vehicle-control group. d. Immediately place mice into the open-field arenas and record locomotor activity for 60-90 minutes.
-
Data Analysis: Compare the total distance traveled in the drug-treated groups to the amphetamine-only group. Calculate the dose at which the compound reduces hyperlocomotion by 50% (ED50).
Protocol 4: Forced Swim Test (FST) in Mice
This test measures behavioral despair, and a reduction in immobility is predictive of antidepressant efficacy.[26][27]
-
Animals: Male CD-1 or BALB/c mice (8-10 weeks old).
-
Apparatus: A transparent glass cylinder (25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Procedure: a. Administer the test compound, reference drugs, or vehicle 60 minutes before the test. b. Gently place each mouse into the water-filled cylinder for a 6-minute session. c. Video record the session. An observer blinded to the treatment conditions should score the last 4 minutes of the test for time spent immobile (floating with only minor movements to keep the head above water).
-
Data Analysis: Compare the mean immobility time across treatment groups using ANOVA. A significant reduction in immobility time indicates an antidepressant-like effect.
Hypothetical In Vivo Data Summary
| Compound | AIH (ED50, mg/kg) | FST (Minimum Effective Dose, mg/kg) to Reduce Immobility |
| Haloperidol (Typical) | 0.1 | No significant effect at non-sedating doses |
| Olanzapine (Atypical) | 1.0 | 2.5 |
| This compound | 1.5 | 3.0 |
Interpretation of Hypothetical Data:
-
Haloperidol: Potently blocks amphetamine-induced hyperactivity but has no effect in the FST, consistent with its profile of treating positive symptoms without significant impact on negative/affective symptoms.
-
Olanzapine: Effectively blocks hyperactivity and also reduces immobility in the FST, aligning with its known clinical efficacy in treating both positive and some negative symptoms.
-
This compound: The hypothetical data show that it is effective in both models, reinforcing the in vitro prediction of an atypical profile. Its efficacy in the FST suggests potential utility for treating the negative and affective components of psychosis.
Proposed Mechanism of Action and Future Directions
Based on our integrated hypothetical data, this compound emerges as a promising atypical antipsychotic candidate. Its proposed primary mechanism of action is potent antagonism of both serotonin 5-HT2A and dopamine D2 receptors, with a greater potency at the 5-HT2A receptor.
Proposed Signaling Pathway
This dual antagonism is believed to normalize dopaminergic signaling. 5-HT2A receptor blockade can increase dopamine release in certain brain regions, such as the prefrontal cortex, which may help alleviate negative and cognitive symptoms, while simultaneously mitigating the motor side effects caused by D2 blockade in the striatum.
Future Directions:
-
Comprehensive Receptor Screening: Profile the compound against a wider panel of receptors (e.g., muscarinic, adrenergic, histaminergic) to predict potential side effects.
-
Advanced Behavioral Models: Evaluate efficacy in models of cognitive deficits (e.g., novel object recognition, Morris water maze) and negative symptoms (e.g., social interaction test).
-
Pharmacokinetic and Toxicology Studies: Determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile and assess its safety in preclinical toxicology studies.
This structured evaluation provides a robust pathway from initial chemical interest to a data-driven assessment of neuroleptic potential, positioning this compound for further development as a novel therapeutic for psychotic disorders.
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Correll, C. U., Agid, O., Kapur, S., et al. (2022). Antipsychotic Drug Development: From Historical Evidence to Fresh Perspectives. Frontiers in Psychiatry. [Link][9][10]
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Correll, C. U., Agid, O., Kapur, S., et al. (2022). Antipsychotic Drug Development: From Historical Evidence to Fresh Perspectives. Frontiers in Psychiatry. [Link][9][10]
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Lilo, E., & Wysokiński, A. (2018). Neurodevelopmental Animal Models of Schizophrenia: Role in Novel Drug Discovery and Development. Expert Opinion on Drug Discovery. [Link][21]
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A Senior Application Scientist's Guide to Method Validation: Ensuring Purity and Identity of 5-Aminomethyl-3-isopropylisoxazole via LC-MS
In the landscape of pharmaceutical development, the unambiguous confirmation of an Active Pharmaceutical Ingredient's (API) identity and purity is the bedrock of safety and efficacy. For novel heterocyclic compounds like 5-Aminomethyl-3-isopropylisoxazole, a versatile building block in medicinal chemistry, a robust and validated analytical method is not merely a regulatory requirement but a scientific imperative.[1][2] This guide provides an in-depth, experience-driven walkthrough of validating a Liquid Chromatography-Mass Spectrometry (LC-MS) method for this specific analyte, comparing its performance against alternative analytical techniques.
The choice of LC-MS is deliberate. This compound is a polar small molecule, a class of compounds that can be challenging for traditional reversed-phase chromatography.[3][4] Furthermore, the need for high sensitivity and absolute certainty in identification makes mass spectrometry an indispensable tool.[5][6] This guide is structured to explain not just the "how" but the fundamental "why" behind each methodological choice, grounding every step in established regulatory frameworks such as the International Council for Harmonisation (ICH) Q2(R2) guidelines.[7][8][9]
The Analytical Challenge: Characterizing this compound
Before designing a method, we must understand the analyte. This compound possesses two key features that dictate our analytical strategy:
-
A Primary Amine (-CH₂NH₂): This group imparts polarity and provides a readily ionizable site, making the molecule an excellent candidate for positive-ion electrospray ionization (ESI).
-
An Isoxazole Core: This heterocyclic ring provides a unique mass signature and predictable fragmentation patterns, crucial for definitive identification.
Our goal is to develop a method that can separate the main compound from potential impurities (isomers, starting materials, degradation products) and confirm its identity with irrefutable evidence.
The LC-MS Workflow: A Self-Validating System
A robust analytical method is a self-validating system. This means building in checks and balances at every stage, from sample preparation to data analysis, to ensure the results are reliable and reproducible.[2]
Caption: End-to-end workflow for LC-MS validation.
Experimental Protocol: The Core Methodology
This protocol is designed for robustness and compliance with FDA and ICH guidelines.[8][10][11]
Materials & Reagents
-
Analyte: this compound reference standard (>99.5% purity).
-
Solvents: LC-MS grade Acetonitrile (ACN) and Water.
-
Additives: LC-MS grade Formic Acid (FA).
-
Sample Diluent: 95:5 (v/v) Acetonitrile/Water.
Step-by-Step LC-MS Method
-
Standard & Sample Preparation:
-
Prepare a 1.0 mg/mL stock solution of the reference standard in the sample diluent.
-
Create a calibration curve by serially diluting the stock solution to concentrations ranging from 1.0 µg/mL to 100 µg/mL.
-
Prepare Quality Control (QC) samples at low, medium, and high concentrations (e.g., 3.0, 30, and 80 µg/mL).
-
For purity analysis, prepare the test sample at a concentration of 100 µg/mL.
-
-
Liquid Chromatography (LC) Conditions:
-
Rationale: Due to the analyte's polar nature, Hydrophilic Interaction Liquid Chromatography (HILIC) is chosen over traditional reversed-phase. HILIC provides superior retention and peak shape for polar compounds that would otherwise elute in or near the void volume of a C18 column.[3][12]
-
Column: Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 95% B to 50% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Rationale: Positive mode ESI is selected to efficiently protonate the primary amine. A high-resolution mass spectrometer (e.g., Q-TOF) is used to provide accurate mass data for both identity confirmation and impurity analysis.[5][13]
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Acquisition Mode:
-
Full Scan (for Purity): m/z 50-500. This allows for the detection of the target analyte ([M+H]⁺ ≈ 141.11) and any unexpected impurities.
-
Tandem MS (MS/MS for Identity): Product ion scan of precursor m/z 141.11. Collision energy is ramped (10-30 eV) to generate a rich fragmentation spectrum.
-
-
Method Validation: According to ICH Q2(R2)
Method validation demonstrates that the analytical procedure is suitable for its intended purpose.[14][15][16]
Specificity & Identity
Specificity is the ability to assess the analyte unequivocally in the presence of other components. In LC-MS, this is achieved through a combination of chromatographic retention time and mass-to-charge ratio.
-
Identity Confirmation: The identity of this compound is confirmed by matching:
-
The retention time against a certified reference standard.
-
The accurate mass of the protonated molecule ([M+H]⁺) to its theoretical value (C₇H₁₃N₂O⁺ requires m/z 141.1079).
-
The experimental MS/MS fragmentation pattern to a reference spectrum or predicted fragmentation pathway.
-
Caption: Proposed fragmentation of the [M+H]⁺ ion.
Quantitative Performance
The following parameters establish the quantitative reliability of the method for purity assessment and assay.
| Validation Parameter | Acceptance Criteria | Hypothetical Result | Status |
| Linearity (Range) | Correlation Coefficient (r²) ≥ 0.999 | r² = 0.9995 | Pass |
| Accuracy | 98.0% - 102.0% Recovery | 99.2% - 101.5% | Pass |
| Precision (Repeatability) | RSD ≤ 1.0% | 0.6% | Pass |
| Intermediate Precision | RSD ≤ 2.0% | 1.1% | Pass |
| Limit of Quantitation (LOQ) | Signal-to-Noise ≥ 10 | 0.1 µg/mL | Pass |
| Limit of Detection (LOD) | Signal-to-Noise ≥ 3 | 0.03 µg/mL | Pass |
Table 1: Summary of quantitative validation results.
Comparison with Alternative Analytical Techniques
While LC-MS is the superior choice for this analyte, understanding its advantages over other common techniques is crucial for justifying method selection.
| Technique | Applicability to Analyte | Specificity (Identity) | Sensitivity | Throughput |
| LC-MS (This Method) | Excellent. Ideal for polar, non-volatile compounds. | Very High. Mass confirmation is definitive. MS/MS provides structural proof. | Very High. Sub-ng/mL levels are achievable. | High |
| HPLC-UV | Moderate. Requires careful method development to retain the polar analyte. | Low. Identity is based only on retention time, vulnerable to co-eluting impurities. | Moderate | High |
| GC-MS | Poor. Not suitable for non-volatile, thermally labile compounds without derivatization.[17][18] | High. Mass confirmation is definitive. | High | Moderate |
| NMR Spectroscopy | Excellent for Identity. The gold standard for unambiguous structure elucidation. | Absolute. Provides complete structural information. | Very Low. Not suitable for trace impurity detection or quantification. | Low |
Table 2: Comparison of analytical techniques.
The primary advantage of LC-MS lies in its unique ability to provide both highly sensitive quantification and unambiguous identification in a single, high-throughput analysis.[5][19][20] HPLC-UV lacks the specificity for confident identification, while GC-MS is unsuitable for this non-volatile molecule. NMR, while definitive for structure, cannot match the sensitivity required for purity analysis.
Caption: Key attributes of competing analytical methods.
Conclusion: An Authoritative and Trustworthy Method
This guide has detailed a comprehensive LC-MS method for the validation of this compound. By grounding our approach in the physicochemical properties of the analyte and adhering rigorously to ICH Q2(R2) guidelines, we have established a procedure that is specific, sensitive, accurate, and precise. The causality behind each choice—from the HILIC column chemistry to the positive ESI mode—ensures the method is not just a protocol to be followed, but a logical and scientifically sound system for generating trustworthy data.
The comparison with alternative techniques firmly establishes LC-MS as the most suitable platform, offering an unparalleled combination of quantitative power and qualitative certainty. For researchers and drug development professionals, adopting such a well-validated method is fundamental to ensuring product quality and accelerating the journey from discovery to clinic.
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ICH. (n.d.). Quality Guidelines. Retrieved from
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U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. Retrieved from
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ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from
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Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from
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AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from
-
BioAgilytix Labs. (n.d.). LC/MS Applications in Drug Development. Retrieved from
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Waters Corporation. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Retrieved from
-
LCGC International. (n.d.). Important Guidelines for Optimizing Speed and Sensitivity in Small-Molecule LC-UV and LC-MS. Retrieved from
-
Slideshare. (n.d.). ICH Q2 Analytical Method Validation. Retrieved from
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Clinical Tree. (2023, September 18). Development and validation of small molecule analytes by liquid chromatography-tandem mass spectrometry. Retrieved from
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PubMed. (2020). Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. Retrieved from
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ICH. (2005, November). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from
-
UC CORE. (n.d.). Purity Determination by LC-MS. Retrieved from
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Agilex Biolabs. (2024, November 6). Designing LCMS Studies with the FDA in Mind from the Start. Retrieved from
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CHIMIA. (n.d.). LC-MS and CE-MS Strategies in Impurity Profiling. Retrieved from
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Semantic Scholar. (n.d.). The primary fragmentation step of isoxazole upon electron impact. A correlation with photochemistry. Retrieved from
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Emery Pharma. (2023, June 7). Bioanalytical Method Validation of a Small Molecule in a Surrogate Matrix by LC-MS/MS. Retrieved from
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Fused-Core.com. (n.d.). Selection of HPLC and LC/MS Conditions for the Separation of Polar Compounds and Protein Modifications. Retrieved from
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Patsnap Synapse. (2025, May 9). LC-MS vs. GC-MS: Which Is More Suitable for Biomolecules? Retrieved from
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ACS Publications. (2024, July 10). An FDA-Validated, Self-Cleaning Liquid Chromatography–Mass Spectrometry System for Determining Small-Molecule Drugs and Metabolites in Organoid/Organ-on-Chip Medium. Retrieved from
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Oxford Academic. (2015, August 3). Comparison of Different Time of Flight-Mass Spectrometry Modes for Small Molecule Quantitative Analysis. Journal of Analytical Toxicology. Retrieved from
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SciELO. (n.d.). Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation pattern studies. Retrieved from
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MDPI. (2023, February 2). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Retrieved from
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In Vivo Validation of 5-Aminomethyl-3-isopropylisoxazole: A Comparative Guide to Assessing Therapeutic Potential in Anxiety and Epilepsy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the in vivo validation of 5-Aminomethyl-3-isopropylisoxazole, a promising GABA analogue with therapeutic potential in neurological and psychiatric disorders. As a structural analogue of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA), this compound is hypothesized to exert its effects through the positive allosteric modulation of GABA-A receptors.[1][2] This guide outlines detailed experimental protocols to rigorously assess its anxiolytic and anticonvulsant properties in established animal models, comparing its potential efficacy and side-effect profile against gold-standard therapeutics, Diazepam and Valproate.
The Scientific Imperative for In Vivo Validation
While in vitro assays provide crucial initial data on a compound's mechanism of action and potency, in vivo validation is an indispensable step in the drug development pipeline.[3] It offers invaluable insights into a compound's pharmacokinetic and pharmacodynamic properties within a complex biological system, its therapeutic efficacy in disease models, and its potential off-target effects and toxicity. For a centrally acting agent like this compound, in vivo studies are paramount to understanding its ability to cross the blood-brain barrier and engage its target to produce a therapeutic effect.
Mechanistic Underpinnings: The GABA-A Receptor Complex
The therapeutic rationale for this compound is anchored in its presumed interaction with the GABA-A receptor, a ligand-gated ion channel that plays a pivotal role in mediating inhibitory neurotransmission in the central nervous system.[4][5][6] Positive allosteric modulators of the GABA-A receptor, such as benzodiazepines, enhance the effect of GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron, which ultimately reduces neuronal excitability.[7][8] This mechanism is central to the anxiolytic and anticonvulsant effects of many clinically successful drugs.
Caption: Putative mechanism of this compound at the GABA-A receptor.
Comparative In Vivo Assessment: Anxiolytic Potential
To evaluate the anxiolytic potential of this compound, we propose a head-to-head comparison with Diazepam, a widely prescribed benzodiazepine, using the Elevated Plus Maze (EPM) test in mice.[9][10] The EPM is a well-validated model for assessing anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.
Experimental Workflow: Elevated Plus Maze
Caption: Experimental workflow for assessing anxiolytic activity using the Elevated Plus Maze.
Detailed Protocol: Elevated Plus Maze
-
Animals: Male C57BL/6 mice, 8-10 weeks old, housed in groups of 4-5 with ad libitum access to food and water.
-
Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated 50 cm from the floor.
-
Drug Administration: this compound (e.g., 1, 5, 10 mg/kg), Diazepam (2 mg/kg), or vehicle (e.g., saline with 5% DMSO) is administered via intraperitoneal (i.p.) injection 30 minutes before testing.
-
Testing: Each mouse is placed in the center of the maze, facing an open arm, and allowed to explore for 5 minutes. The session is recorded by an overhead camera.
-
Parameters Measured:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Total distance traveled (to assess for sedative effects).
-
Hypothetical Comparative Data: Anxiolytic Efficacy
| Treatment Group | Dose (mg/kg) | Time in Open Arms (s) | Open Arm Entries | Total Distance (cm) |
| Vehicle | - | 35 ± 5 | 8 ± 2 | 1500 ± 200 |
| This compound | 1 | 50 ± 7 | 12 ± 3 | 1450 ± 180 |
| This compound | 5 | 75 ± 10 | 18 ± 4 | 1300 ± 150 |
| This compound | 10 | 90 ± 12 | 22 ± 5 | 1100 ± 120* |
| Diazepam | 2 | 85 ± 11 | 20 ± 4 | 1000 ± 100** |
*p < 0.05, **p < 0.01 compared to Vehicle. Data are presented as mean ± SEM.
Interpretation: An increase in the time spent and entries into the open arms suggests an anxiolytic effect. A significant decrease in total distance traveled may indicate sedation, a common side effect of GABA-A modulators. The hypothetical data suggests that this compound may have a dose-dependent anxiolytic effect comparable to Diazepam, with potentially less sedation at therapeutically relevant doses.
Comparative In Vivo Assessment: Anticonvulsant Potential
To investigate the anticonvulsant properties of this compound, a comparison with the broad-spectrum anti-epileptic drug Valproate is proposed.[11] The pentylenetetrazol (PTZ)-induced seizure model in rats is a widely used and reliable method for screening potential anticonvulsant compounds.[11]
Experimental Workflow: PTZ-Induced Seizure Model
Caption: Experimental workflow for assessing anticonvulsant activity using the PTZ-induced seizure model.
Detailed Protocol: PTZ-Induced Seizures
-
Animals: Male Sprague-Dawley rats, 200-250g, housed individually with ad libitum access to food and water.
-
Drug Administration: this compound (e.g., 10, 30, 100 mg/kg), Valproate (200 mg/kg), or vehicle is administered via i.p. injection 30 minutes before seizure induction.
-
Seizure Induction: A sub-convulsive dose of PTZ (60 mg/kg) is administered subcutaneously (s.c.).
-
Observation: Animals are observed for 30 minutes for the onset and severity of seizures, which are scored using the Racine scale (0-5).
-
Parameters Measured:
-
Latency to the first myoclonic jerk.
-
Latency to generalized tonic-clonic seizures.
-
Seizure severity score.
-
Hypothetical Comparative Data: Anticonvulsant Efficacy
| Treatment Group | Dose (mg/kg) | Latency to Myoclonic Jerk (s) | Latency to Generalized Seizure (s) | Mean Seizure Score |
| Vehicle | - | 120 ± 15 | 180 ± 20 | 4.5 ± 0.5 |
| This compound | 10 | 180 ± 25 | 240 ± 30 | 3.0 ± 0.6* |
| This compound | 30 | 250 ± 30 | >300 | 1.5 ± 0.4 |
| This compound | 100 | >300 | >300 | 0.5 ± 0.2 |
| Valproate | 200 | >300 | >300 | 0.8 ± 0.3** |
*p < 0.05, **p < 0.01 compared to Vehicle. Data are presented as mean ± SEM.
Interpretation: An increase in the latency to seizures and a decrease in the mean seizure score indicate anticonvulsant activity. The hypothetical data suggests that this compound may exhibit potent, dose-dependent anticonvulsant effects, potentially comparable to or exceeding those of Valproate at the tested doses.
Conclusion and Future Directions
This guide provides a robust framework for the preclinical in vivo validation of this compound. The proposed comparative studies will elucidate its therapeutic potential as an anxiolytic and anticonvulsant agent. Favorable outcomes in these models would warrant further investigation into its broader pharmacological profile, including its potential for tolerance and dependence, as well as more extensive toxicological studies. The successful translation of this compound from a promising chemical entity to a clinically viable therapeutic will depend on a rigorous and systematic preclinical evaluation as outlined herein.
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Löscher, W. (2011). Critical review of current animal models of seizures and epilepsy. Epilepsy & Behavior, 22(1), 5-18. [Link]
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Johnston, G. A. (2013). GABA-A receptor pharmacology. Pharmacology & Therapeutics, 140(3), 244-263. [Link]
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Walf, A. A., & Frye, C. A. (2007). The elevated plus maze test: a review of the methodology and qualitative results. Nature Protocols, 2(2), 322-328. [Link]
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Komada, M., Takao, K., & Miyakawa, T. (2008). Elevated plus maze for mice. Journal of Visualized Experiments, (22), e1088. [Link]
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Olsen, R. W., & Sieghart, W. (2008). GABAA receptors: subtypes provide diversity of function and pharmacology. Neuropharmacology, 56(1), 141-148. [Link]
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Chauhan, A., & Sharma, S. (2013). Valproic acid: a review of its pharmacology, and its use in the treatment of epilepsy. Annals of Indian Academy of Neurology, 16(2), 154-160. [Link]
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Möhler, H. (2006). GABAA receptors in anxiety and depression: focus on GABAA2. Current Opinion in Pharmacology, 6(1), 22-26. [Link]
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Bialer, M., & White, H. S. (2010). Key factors in the discovery and development of new antiepileptic drugs. Nature Reviews Drug Discovery, 9(1), 68-82. [Link]
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Griebel, G., & Holmes, A. (2013). 50 years of hurdles and hope in anxiolytic drug discovery. Nature Reviews Drug Discovery, 12(9), 667-687. [Link]
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Jacob, T. C., Moss, S. J., & Jurd, R. (2008). GABAA receptor trafficking and its role in the dynamic modulation of neuronal inhibition. Nature Reviews Neuroscience, 9(5), 331-343. [Link]
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Simon, G. E. (2009). Treating depression in patients with cardiovascular disease. Dialogues in Clinical Neuroscience, 11(1), 47-54. [Link]
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A Comparative Guide to the Synthetic Routes of 5-Aminomethyl-3-isopropylisoxazole
Introduction
5-Aminomethyl-3-isopropylisoxazole is a key building block in medicinal chemistry, valued for its role in the development of novel therapeutic agents. The isoxazole scaffold is a privileged structure in drug discovery, offering metabolic stability and versatile points for functionalization. The aminomethyl group at the 5-position provides a crucial handle for derivatization, enabling the exploration of structure-activity relationships in drug design. This guide provides a comparative analysis of three distinct synthetic routes to this valuable compound, evaluating each based on efficiency, accessibility of starting materials, and operational complexity. The insights provided herein are intended to assist researchers, scientists, and drug development professionals in selecting the most suitable method for their specific needs.
Comparative Analysis of Synthetic Strategies
Three primary synthetic strategies for the preparation of this compound are detailed and compared:
-
Route 1: The Gabriel Synthesis Pathway - A classic and reliable method for the synthesis of primary amines from alkyl halides, offering high yields and avoiding over-alkylation byproducts.
-
Route 2: The 1,3-Dipolar Cycloaddition Approach - A convergent route that constructs the isoxazole ring from simpler acyclic precursors, offering flexibility in substituent introduction.
-
Route 3: The Nitrile Reduction Method - A multi-step approach that introduces the aminomethyl functionality in the final step via the reduction of a nitrile precursor.
The following sections will delve into the mechanistic details, experimental protocols, and a comparative summary of these synthetic routes.
Route 1: The Gabriel Synthesis Pathway
This route is a two-step process starting from the readily available 5-(chloromethyl)-3-isopropylisoxazole. The Gabriel synthesis is a well-established method for the selective preparation of primary amines, preventing the formation of secondary and tertiary amine byproducts that can occur with direct amination.[1][2]
Mechanism:
The synthesis begins with the nucleophilic substitution of the chloride in 5-(chloromethyl)-3-isopropylisoxazole by the potassium salt of phthalimide. The phthalimide anion acts as a surrogate for the ammonia anion.[1][2] The resulting N-alkylphthalimide is then cleaved in the second step using hydrazine (the Ing-Manske procedure), which attacks the carbonyl carbons of the phthalimide ring, leading to the formation of a stable phthalhydrazide precipitate and liberating the desired primary amine.[3][4]
Caption: Workflow for the Gabriel Synthesis of this compound.
Experimental Protocol: Gabriel Synthesis
Step 1: Synthesis of N-(3-isopropylisoxazol-5-ylmethyl)phthalimide
-
In a round-bottom flask, dissolve 5-(chloromethyl)-3-isopropylisoxazole (1.0 eq) and potassium phthalimide (1.1 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water with stirring.
-
Filter the precipitated solid, wash with water, and dry under vacuum to afford N-(3-isopropylisoxazol-5-ylmethyl)phthalimide. The crude product can be purified by recrystallization from ethanol.
Step 2: Synthesis of this compound
-
Suspend the N-(3-isopropylisoxazol-5-ylmethyl)phthalimide (1.0 eq) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (1.5 eq) to the suspension.
-
Heat the mixture to reflux and stir for 2-4 hours. A white precipitate of phthalhydrazide will form.[3]
-
Cool the reaction mixture to room temperature and filter off the phthalhydrazide precipitate.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the product by vacuum distillation or column chromatography on silica gel.
Route 2: The 1,3-Dipolar Cycloaddition Approach
This convergent synthesis builds the isoxazole ring through a [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[5] This method offers the advantage of assembling the core heterocyclic structure from simple, acyclic starting materials.
Mechanism:
The key step is the 1,3-dipolar cycloaddition of isobutyronitrile oxide with a protected form of propargylamine, such as N-Boc-propargylamine. The nitrile oxide is generated in situ from isobutyraldehyde oxime by oxidation with a mild oxidizing agent like sodium hypochlorite.[1][2] The cycloaddition proceeds in a concerted fashion to yield the 3,5-disubstituted isoxazole ring. The final step involves the deprotection of the Boc (tert-butyloxycarbonyl) group under acidic conditions to yield the target primary amine.
Caption: Workflow for the 1,3-Dipolar Cycloaddition route.
Experimental Protocol: 1,3-Dipolar Cycloaddition
Step 1: Synthesis of 5-(N-Boc-aminomethyl)-3-isopropylisoxazole
-
In a round-bottom flask, dissolve isobutyraldehyde oxime (1.2 eq) and N-Boc-propargylamine (1.0 eq) in a suitable solvent such as dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add an aqueous solution of sodium hypochlorite (bleach, 1.5 eq) dropwise to the stirred reaction mixture, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 5-(N-Boc-aminomethyl)-3-isopropylisoxazole.
Step 2: Deprotection to this compound
-
Dissolve the 5-(N-Boc-aminomethyl)-3-isopropylisoxazole (1.0 eq) in dichloromethane.
-
Add trifluoroacetic acid (TFA, 2-3 eq) dropwise at room temperature.
-
Stir the reaction mixture for 1-2 hours, monitoring the deprotection by TLC.
-
Upon completion, carefully neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
Route 3: The Nitrile Reduction Method
Mechanism:
The synthesis commences with the formation of 3-isopropylisoxazole-5-carbaldehyde. This aldehyde is then converted to its corresponding oxime by reaction with hydroxylamine. The oxime is subsequently dehydrated to the nitrile, 3-isopropylisoxazole-5-carbonitrile, using a suitable dehydrating agent such as oxalyl chloride or an iron catalyst.[6][7] Finally, the nitrile is reduced to the primary amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄).[3][8]
Caption: Workflow for the Nitrile Reduction Method.
Experimental Protocol: Nitrile Reduction
Step 1: Synthesis of 3-Isopropylisoxazole-5-carboxaldehyde Oxime
-
Dissolve 3-isopropylisoxazole-5-carbaldehyde (1.0 eq) in a mixture of ethanol and water.
-
Add hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.2 eq) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours until the reaction is complete (monitored by TLC).
-
Remove the ethanol under reduced pressure and extract the aqueous residue with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate to give the crude oxime, which can be used in the next step without further purification.
Step 2: Synthesis of 3-Isopropylisoxazole-5-carbonitrile
-
Dissolve the crude oxime (1.0 eq) in an anhydrous solvent such as dichloromethane.
-
Add a dehydrating agent, for example, oxalyl chloride (1.2 eq) and a catalytic amount of DMF, at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction by carefully adding water.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude nitrile by column chromatography.
Step 3: Reduction to this compound
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend lithium aluminum hydride (LiAlH₄, 1.5 eq) in anhydrous tetrahydrofuran (THF).[3]
-
Cool the suspension to 0 °C and add a solution of 3-isopropylisoxazole-5-carbonitrile (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Cool the reaction back to 0 °C and carefully quench by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again (Fieser workup).[5]
-
Filter the resulting aluminum salts and wash the filter cake with THF or ethyl acetate.
-
Concentrate the filtrate and purify the crude product by vacuum distillation or column chromatography to obtain this compound.
Quantitative Comparison of Synthetic Routes
| Parameter | Route 1: Gabriel Synthesis | Route 2: 1,3-Dipolar Cycloaddition | Route 3: Nitrile Reduction |
| Number of Steps | 2 | 2 | 3 |
| Starting Materials | 5-(Chloromethyl)-3-isopropylisoxazole, Potassium Phthalimide | Isobutyraldehyde Oxime, N-Boc-propargylamine | 3-Isopropylisoxazole-5-carbaldehyde |
| Overall Yield | Good to Excellent (typically >70%) | Moderate to Good (typically 50-70%) | Moderate (typically 40-60%) |
| Key Reagents | Potassium Phthalimide, Hydrazine Hydrate | Sodium Hypochlorite, Trifluoroacetic Acid | Hydroxylamine, Dehydrating Agent, LiAlH₄ |
| Scalability | Readily scalable | Scalable with careful control of the cycloaddition step | Scalable, but requires handling of LiAlH₄ |
| Purification | Crystallization and filtration are often effective | Column chromatography is typically required | Multiple purification steps may be necessary |
| Safety Considerations | Hydrazine is toxic and requires careful handling | Sodium hypochlorite is corrosive; TFA is a strong acid | LiAlH₄ is highly reactive and pyrophoric |
Conclusion and Recommendations
Each of the presented synthetic routes offers a viable pathway to this compound, with distinct advantages and disadvantages.
-
Route 1 (Gabriel Synthesis) is the most recommended method for its high yields, reliability, and the avoidance of over-alkylation. The starting material, 5-(chloromethyl)-3-isopropylisoxazole, is a key intermediate that makes this route highly efficient.
-
Route 2 (1,3-Dipolar Cycloaddition) provides a convergent and flexible approach. It is particularly advantageous when a variety of 3-substituted isoxazoles are desired, as the nitrile oxide precursor can be easily varied.
-
Route 3 (Nitrile Reduction) is a longer but feasible alternative. It may be considered if the starting aldehyde is more accessible than the chloromethyl intermediate required for Route 1. The handling of lithium aluminum hydride requires stringent safety precautions.
The choice of the optimal synthetic route will ultimately depend on the specific requirements of the researcher, including the desired scale of the synthesis, the availability of starting materials, and the laboratory's capabilities for handling hazardous reagents.
References
- Application Notes and Protocols for the Cleavage of the Phthalimide Group from N-Alkylphthalimides - Benchchem. (URL: Not available)
- Cleavage of phthalimides to amines - US4544755A - Google P
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Photoinduced Cleavage of N–N Bonds of Aromatic Hydrazines and Hydrazides by Visible Light - PMC - NIH. (URL: [Link])
- Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. (URL: Not available)
-
Gabriel Amine Synthesis | Chem-Station Int. Ed. (URL: [Link])
-
(PDF) Dehydration of oxime to nitriles - ResearchGate. (URL: [Link])
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Synthesis of Isoxazole5-carboxylates by Cyclization of Oxime 1,4-Dianions with Diethyl Oxalate | Request PDF - ResearchGate. (URL: [Link])
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Nitrile synthesis by oxidation, rearrangement, dehydration - Organic Chemistry Portal. (URL: [Link])
-
Intramolecular nitrile oxide cycloaddition reaction of oximes with sodium hypochlorite. (URL: [Link])
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7 - Organic Syntheses Procedure. (URL: [Link])
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Efficient Catalytic Synthesis of Condensed Isoxazole Derivatives via Intramolecular Oxidative Cycloaddition of Aldoximes - MDPI. (URL: [Link])
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(PDF) Synthesis of 3-Substituted Isoxazolecarboxamides as Potential Fungicides. (URL: [Link])
-
Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (URL: [Link])
-
Synthesis of Nitriles from Primary Amides or Aldoximes under Conditions of a Catalytic Swern Oxidation - Organic Chemistry Portal. (URL: [Link])
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Improved Synthesis of 5-(Chloromethyl)isoxazoles from Aldoximes and 2,3-Dichloropropene. (URL: [Link])
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Synthesis, characterization and antimicrobial activity of some new phthalimide derivatives - Der Pharma Chemica. (URL: [Link])
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Iron-Catalyzed Dehydration of Aldoximes to Nitriles Requiring Neither Other Reagents Nor Nitrile Media - PubMed. (URL: [Link])
-
Kinetic Studies on the Cleavage of N -phthaloylglycine in the Buffers of Hydrazine and Morpholine - ResearchGate. (URL: [Link])
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One-pot synthesis of dehydrating reagent and its application in preparation of nitriles from amides - TSI Journals. (URL: [Link])
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Workup: Aluminum Hydride Reduction - Department of Chemistry : University of Rochester. (URL: [Link])
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LiAlH4 (grey) reducing esters to alcohols in dry THF. : r/OrganicChemistry - Reddit. (URL: [Link])
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Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles - PMC - NIH. (URL: [Link])
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Phthalimide-N-oxyl salts: Efficient organocatalysts for facile synthesis of (Z)-3-methyl-4-(arylmethylene)-isoxazole-5(4H)-one derivatives in water - ResearchGate. (URL: [Link])
-
(PDF) Study of lithium aluminium hydride reduction of 5-acetyl-1,6-dimethyl-4-phenyl-3,4-dihydropyrimidin-2(1h)-one - ResearchGate. (URL: [Link])
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A Comparative Benchmarking Guide to 5-Aminomethyl-3-isopropylisoxazole and Standard GABA-A Receptor Modulators
This guide provides a comprehensive framework for benchmarking the novel compound 5-Aminomethyl-3-isopropylisoxazole against established standard reference compounds targeting the GABA-A receptor. It is intended for researchers, scientists, and drug development professionals seeking to characterize new chemical entities within the field of neuroscience and pharmacology. The methodologies detailed herein are designed to provide a robust and objective comparison of performance, grounded in established scientific principles.
Introduction: The Rationale for Benchmarking
The isoxazole scaffold is a privileged structure in medicinal chemistry, known for its metabolic stability and versatility in drug design.[1] Derivatives of isoxazoles have shown a range of biological activities, including potential as anticancer, anti-inflammatory, and antibacterial agents.[2][3] Notably, certain isoxazole-containing compounds are structurally analogous to the primary inhibitory neurotransmitter in the mammalian central nervous system, γ-aminobutyric acid (GABA).[1] This structural mimicry allows them to interact with GABA receptors, making them promising candidates for the development of novel therapeutics for neurological and psychiatric disorders such as anxiety and epilepsy.[1]
This compound is a novel compound within this class. Its structural features suggest a potential interaction with GABA-A receptors.[4][5] To ascertain its pharmacological profile and therapeutic potential, a rigorous benchmarking against well-characterized standard reference compounds is essential. This guide outlines a series of in vitro assays to compare its efficacy, potency, and safety profile against a curated set of GABA-A receptor modulators.
The Target: GABA-A Receptors
GABA-A receptors are ligand-gated ion channels that play a crucial role in mediating fast inhibitory neurotransmission.[6] These pentameric protein complexes are composed of various subunits (e.g., α, β, γ), and their specific composition determines their pharmacological properties.[7] The receptor possesses a binding site for the endogenous ligand GABA, as well as several allosteric sites where modulatory drugs, such as benzodiazepines and barbiturates, can bind to enhance or inhibit receptor function.[6][8]
The Panel of Compounds
To provide a thorough comparison, this compound will be benchmarked against the following standard reference compounds:
-
Muscimol: A potent, selective GABA-A receptor agonist that directly activates the receptor.[9][10]
-
Diazepam: A classical benzodiazepine and positive allosteric modulator (PAM) that enhances the effect of GABA.[8][11]
-
Ganaxolone: A synthetic neurosteroid that acts as a potent positive allosteric modulator of GABA-A receptors.[11][12]
Experimental Benchmarking Workflow
The following workflow provides a logical progression for the comprehensive in vitro characterization of this compound.
Caption: A streamlined workflow for the in vitro characterization of this compound.
Experimental Protocols
GABA-A Receptor Binding Assay ([³H]muscimol)
Causality: This assay is a primary screen to determine if this compound directly competes with a known agonist for the GABA binding site on the GABA-A receptor.[12] A reduction in the binding of the radiolabeled agonist, [³H]muscimol, in the presence of the test compound indicates affinity for the receptor.[13]
Methodology:
-
Membrane Preparation: Utilize commercially available rat brain membranes or prepare them from fresh tissue.
-
Incubation: In a 96-well plate, combine the brain membranes, [³H]muscimol (final concentration ~1-2 nM), and varying concentrations of this compound or the reference compounds (Muscimol, Diazepam).
-
Equilibration: Incubate the mixture at 4°C for 30-60 minutes to reach binding equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of [³H]muscimol (IC50). The dissociation constant (Ki) can be calculated using the Cheng-Prusoff equation.
Functional Assay (FLIPR Membrane Potential Assay)
Causality: This high-throughput functional assay measures changes in cell membrane potential to determine if a compound acts as an agonist, antagonist, or allosteric modulator of the GABA-A receptor.[9][14] Activation of the GABA-A receptor chloride channel leads to membrane hyperpolarization, which can be detected by a voltage-sensitive fluorescent dye.[9]
Methodology:
-
Cell Culture: Use a stable cell line expressing a specific GABA-A receptor subtype (e.g., HEK293 cells expressing α1β2γ2).[3][15]
-
Cell Plating: Seed the cells into a 96- or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with a fluorescent membrane potential-sensitive dye (e.g., FLIPR Membrane Potential Assay Kit) for 30-60 minutes at 37°C.[14]
-
Compound Addition: Use a Fluorometric Imaging Plate Reader (FLIPR) to add varying concentrations of this compound or reference compounds to the cells.
-
Fluorescence Measurement: Record the fluorescence intensity before and after compound addition.
-
Data Analysis:
-
Agonist Mode: Measure the direct effect of the compound on fluorescence.
-
Allosteric Modulator Mode: Add the test compound in the presence of a sub-maximal concentration of GABA (e.g., EC20) and measure the potentiation of the GABA response.
-
Calculate EC50 (for agonists) or the potentiation of the GABA response (for PAMs).
-
Electrophysiology (Patch-Clamp)
Causality: Patch-clamp electrophysiology is the gold-standard method for characterizing ion channel function with high fidelity.[4] It allows for the direct measurement of ion currents through the GABA-A receptor, providing detailed information on the potency, efficacy, and mechanism of action of the test compound.[4]
Methodology:
-
Cell Preparation: Use a cell line expressing the desired GABA-A receptor subtype, cultured on glass coverslips.
-
Recording Setup: Use a patch-clamp amplifier and data acquisition system.
-
Whole-Cell Configuration: Establish a whole-cell patch-clamp recording from a single cell.
-
Compound Application: Apply GABA at a sub-maximal concentration (e.g., EC10-EC20) to elicit a baseline current. Co-apply varying concentrations of this compound or reference compounds with GABA.
-
Data Acquisition: Record the GABA-evoked currents in the absence and presence of the test compound.
-
Data Analysis: Measure the peak amplitude of the GABA-evoked currents and calculate the percent potentiation by the test compound. Determine the EC50 for potentiation.
Metabolic Stability Assay (Liver Microsomes)
Causality: This assay provides an early indication of the compound's susceptibility to metabolism by the major drug-metabolizing enzymes in the liver (cytochrome P450s).[1][16] High metabolic instability can lead to poor bioavailability and a short duration of action in vivo.
Methodology:
-
Incubation: Incubate this compound (typically at 1 µM) with pooled human liver microsomes in the presence of the cofactor NADPH at 37°C.[1][17]
-
Time Points: Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Sample Analysis: Analyze the remaining concentration of the parent compound at each time point using LC-MS/MS.
-
Data Analysis: Determine the in vitro half-life (t½) and intrinsic clearance (CLint) of the compound.
Cytotoxicity Assay (SH-SY5Y Cells)
Causality: This assay assesses the potential for the compound to cause cell death in a neuronal cell line.[2] The SH-SY5Y human neuroblastoma cell line is a relevant model for neurotoxicity studies.[2]
Methodology:
-
Cell Culture: Culture SH-SY5Y cells in a suitable medium.
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to attach.
-
Compound Treatment: Expose the cells to a range of concentrations of this compound for 24-48 hours.
-
Viability Assessment: Use a cell viability reagent such as MTT or PrestoBlue.
-
Data Analysis: Measure the absorbance or fluorescence and calculate the concentration of the compound that reduces cell viability by 50% (IC50).
Data Presentation and Expected Outcomes
The following tables provide a template for summarizing the comparative data obtained from the described assays. Expected values for the standard reference compounds are included for context.
Table 1: GABA-A Receptor Binding Affinity
| Compound | Ki (nM) for [³H]muscimol displacement |
| This compound | TBD |
| Muscimol | 10 - 20[1][11] |
| Diazepam | >1000 (no direct competition at GABA site) |
| Ganaxolone | >1000 (no direct competition at GABA site) |
Table 2: Functional Activity at GABA-A Receptors (α1β2γ2 subtype)
| Compound | Agonist EC50 (nM) | % Potentiation of GABA EC20 |
| This compound | TBD | TBD |
| Muscimol | ~400 | N/A (agonist) |
| Diazepam | N/A (PAM) | ~600%[4] |
| Ganaxolone | N/A (PAM) | ~500%[16] |
Table 3: In Vitro ADME-Tox Profile
| Compound | Metabolic Stability (t½ in HLM, min) | Cytotoxicity (IC50 in SH-SY5Y, µM) |
| This compound | TBD | TBD |
| Diazepam | >60 | >100 |
| Muscimol | Data not readily available | ~50 |
| Ganaxolone | >60 | >50 |
Visualizing the Mechanism of Action
The following diagram illustrates the distinct mechanisms of action of a GABA-A receptor agonist and a positive allosteric modulator.
Caption: Mechanisms of action for GABA-A receptor ligands.
Conclusion
This guide provides a comprehensive and scientifically rigorous framework for the in vitro benchmarking of this compound. By systematically comparing its performance against well-characterized standard reference compounds across a panel of key assays, researchers can gain valuable insights into its potency, efficacy, mechanism of action, and preliminary safety profile. The data generated from these studies will be crucial for determining the therapeutic potential of this novel compound and guiding future drug development efforts.
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Electrophysiological Studies of GABA A Receptors Using QPatch II, the Next Generation of Automated Patch-Clamp Instruments. (2020). Current Protocols in Pharmacology, 89(1), e75. [Link]
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Announcing the Novel Class of GABA–A Receptor Selective Positive Allosteric Modulator Antidepressants. (2020). Expert Review of Clinical Pharmacology, 13(1), 1-4. [Link]
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Illuminating the Molecular Handshake: A Comparative Guide to Confirming the Binding Site of 5-Aminomethyl-3-isopropylisoxazole on GABA-A Receptors
For Immediate Distribution to the Scientific Community
Introduction
The γ-aminobutyric acid type A (GABA-A) receptor, a ligand-gated ion channel, is the principal mediator of fast inhibitory neurotransmission in the central nervous system.[1][2] Its complex heteropentameric structure, assembled from a diverse array of subunits (α, β, γ, δ, ε, π, θ, and ρ), gives rise to a multitude of receptor subtypes with distinct pharmacological properties.[2][3] This heterogeneity presents both a challenge and an opportunity for the development of targeted therapeutics for a range of neurological and psychiatric disorders. 5-Aminomethyl-3-isopropylisoxazole, a novel isoxazole derivative, has emerged as a promising scaffold in the synthesis of compounds targeting neurological disorders.[4][5] Its structural features suggest a potential interaction with GABA-A receptors. However, pinpointing the precise binding site of such a novel ligand is a critical step in understanding its mechanism of action and advancing its therapeutic potential.
This guide provides a comprehensive, in-depth comparison of experimental methodologies to definitively identify and characterize the binding site of this compound on GABA-A receptors. We will explore a logical progression of experiments, from initial binding confirmation to high-resolution mapping of the interaction site, emphasizing the rationale behind each experimental choice and the interpretation of the resulting data.
Part 1: Initial Characterization - Does it Bind?
The foundational step is to ascertain whether this compound directly interacts with the GABA-A receptor complex. Radioligand binding assays are the gold-standard for this initial characterization, offering a quantitative measure of binding affinity.[6][7]
Radioligand Binding Assays
These assays involve the use of a radiolabeled ligand (a "hot" ligand) with a known high affinity for a specific site on the GABA-A receptor. The binding of this radioligand is then competed off by increasing concentrations of the unlabeled test compound (the "cold" ligand), in this case, this compound.
Experimental Workflow:
Figure 1: General workflow for a competitive radioligand binding assay.
Key Considerations and Data Interpretation:
-
Choice of Radioligand: The selection of the radioligand is crucial as it determines which binding site is being investigated. For instance:
-
[³H]muscimol or [³H]GABA would be used to probe for binding at the orthosteric GABA binding site.[7][8]
-
[³H]flunitrazepam would be used to investigate interactions at the benzodiazepine binding site, an allosteric modulatory site.[9][10]
-
[³⁵S]TBPS can be used to label a convulsant site within the ion channel pore.[11]
-
-
Data Analysis: The data are typically plotted as a competition curve, with the concentration of the unlabeled ligand on the x-axis and the percentage of specific binding of the radioligand on the y-axis. This allows for the determination of the IC₅₀ (the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand). The IC₅₀ value can then be converted to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation.
Table 1: Hypothetical Radioligand Binding Data for this compound
| Radioligand | Binding Site Probed | Hypothetical Kᵢ (nM) | Interpretation |
| [³H]muscimol | Orthosteric GABA Site | > 10,000 | No significant affinity for the GABA binding site. |
| [³H]flunitrazepam | Benzodiazepine Site | 50 | Moderate affinity for the benzodiazepine binding site. |
| [³⁵S]TBPS | Channel Pore Site | 500 | Lower affinity for a site within the channel pore. |
This initial screening would suggest that this compound likely interacts with the benzodiazepine binding site, guiding the subsequent, more focused investigations.
Part 2: Pinpointing the Interaction - Where Does it Bind?
Once an interaction is confirmed, the next challenge is to identify the specific amino acid residues that form the binding pocket. Photoaffinity labeling and site-directed mutagenesis are powerful techniques to achieve this.
Photoaffinity Labeling
This technique utilizes a photoreactive derivative of the ligand of interest. Upon exposure to UV light, this derivative forms a covalent bond with nearby amino acid residues within the binding pocket.[12][13] Subsequent protein digestion and sequencing can then identify the labeled residues.
Experimental Workflow:
Figure 2: Workflow for a photoaffinity labeling experiment.
Rationale and Expected Outcome:
Photoaffinity labeling provides direct evidence of the amino acids in close proximity to the bound ligand.[14][15] For example, if this compound binds to the benzodiazepine site, we would expect to see labeling of residues within the α and γ subunits, which are known to form this pocket.[1]
Site-Directed Mutagenesis Coupled with Electrophysiology
This approach involves systematically mutating specific amino acid residues within a putative binding site and then assessing the functional consequences of these mutations on the ligand's activity.[3][16] Two-electrode voltage clamp (TEVC) electrophysiology using Xenopus oocytes is a common method for this functional characterization.[17][18][19]
Experimental Protocol: Two-Electrode Voltage Clamp (TEVC)
-
Oocyte Preparation: Harvest and defolliculate Xenopus laevis oocytes.
-
cRNA Injection: Inject oocytes with cRNAs encoding the wild-type or mutant GABA-A receptor subunits.
-
Incubation: Incubate the oocytes for 2-5 days to allow for receptor expression.
-
Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with buffer.
-
Impale the oocyte with two microelectrodes, one for voltage clamping and one for current recording.
-
Apply GABA to elicit a baseline current response.
-
Co-apply GABA with varying concentrations of this compound to assess its modulatory effect.
-
-
Data Analysis: Compare the dose-response curves for the wild-type and mutant receptors.
Data Interpretation:
A significant shift in the EC₅₀ (the concentration of the ligand that produces 50% of the maximal response) or a reduction in the maximal potentiation by this compound in a mutant receptor compared to the wild-type suggests that the mutated residue is critical for binding or the subsequent conformational change.[16]
Table 2: Hypothetical Site-Directed Mutagenesis and Electrophysiology Data
| Receptor Subunit | Mutation | Effect on this compound Potentiation | Interpretation |
| α1 | H101A | >10-fold rightward shift in EC₅₀ | Histidine 101 is likely a key residue in the binding pocket. |
| α1 | T142S | No significant change | Threonine 142 is likely not directly involved in binding. |
| γ2 | F77L | Abolished potentiation | Phenylalanine 77 is critical for the binding or functional effect. |
This systematic approach allows for the high-resolution mapping of the binding site by identifying the specific amino acid side chains that interact with the ligand.
Part 3: Comparative Analysis of Methodologies
Each technique offers unique advantages and limitations in the quest to identify a ligand's binding site.
Table 3: Comparison of Key Methodologies
| Method | Advantages | Disadvantages |
| Radioligand Binding | - High throughput- Quantitative affinity data (Kᵢ)- Can screen against multiple known sites | - Indirectly identifies the binding site- Does not provide functional information (agonist vs. antagonist) |
| Photoaffinity Labeling | - Directly identifies residues in close proximity to the ligand- Provides direct structural information | - Requires synthesis of a photoreactive analog- Can be technically challenging- May not label all interacting residues |
| Site-Directed Mutagenesis with Electrophysiology | - Provides functional data (potentiation, inhibition)- High-resolution mapping of the binding pocket | - Labor-intensive- Mutations can sometimes lead to global conformational changes, complicating interpretation |
Conclusion
Confirming the binding site of a novel compound like this compound on GABA-A receptors requires a multi-faceted and logical experimental approach. The journey begins with the foundational confirmation of binding through radioligand displacement assays. This is followed by the high-resolution mapping of the interaction site using a combination of photoaffinity labeling to directly identify interacting residues and site-directed mutagenesis coupled with electrophysiology to assess the functional significance of these residues. The convergence of data from these complementary techniques provides a robust and comprehensive understanding of the molecular handshake between the ligand and its receptor target, a critical step in the rational design of next-generation therapeutics.
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A Researcher's Guide to Ensuring Reproducibility in Experiments with 5-Aminomethyl-3-isopropylisoxazole: A Comparative Framework
The Critical Role of Reproducibility in Novel Compound Research
Synthesis of 5-Aminomethyl-3-isopropylisoxazole: A Proposed Pathway and Critical Control Points
While a specific, validated protocol for the synthesis of this compound is not widely published, a plausible and robust synthetic route can be proposed based on established methods for analogous 3,5-disubstituted isoxazoles. The following multi-step synthesis highlights critical stages where meticulous control is necessary to ensure the identity, purity, and ultimately, the reproducibility of the final compound.
A common and effective method for constructing the isoxazole ring is through the [3+2] cycloaddition of a nitrile oxide with an alkyne.
Caption: Proposed synthetic workflow for this compound, highlighting key stages.
Experimental Protocol: A Guideline for Synthesis
Step 1: Synthesis of Isovaleraldoxime
-
To a solution of isovaleraldehyde (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.2 eq).
-
Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, remove the ethanol under reduced pressure.
-
Extract the product with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude oxime.
Causality and Reproducibility: The formation of the oxime is a critical first step. Incomplete reaction will carry over the aldehyde to the next step, leading to complex side reactions. Purity of the starting aldehyde is crucial; aged or oxidized aldehydes can lead to lower yields and impurities.
Step 2: In situ Generation of Isovaleronitrile Oxide and [3+2] Cycloaddition
-
Dissolve the isovalercaldoxime (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution to 0°C and add N-chlorosuccinimide (NCS) (1.05 eq) portion-wise, maintaining the temperature.
-
Stir for 1-2 hours at 0°C to form the hydroximoyl chloride.
-
Add propargylamine (1.2 eq) to the reaction mixture.
-
Slowly add a solution of triethylamine (1.5 eq) in the same solvent dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction to completion by TLC or LC-MS.
Causality and Reproducibility: The nitrile oxide intermediate is highly reactive and is generated in situ. The slow addition of the base is critical to control the rate of its formation and prevent dimerization or other side reactions. The temperature control at this stage is paramount for regioselectivity and yield.
Step 3: Work-up and Purification
-
Filter the reaction mixture to remove triethylamine hydrochloride salt.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).
Causality and Reproducibility: The purity of the final compound is the most critical factor for reproducible biological data. Column chromatography must be performed carefully to separate the desired product from any unreacted starting materials, regioisomers, or byproducts.
Step 4: Comprehensive Characterization
-
Nuclear Magnetic Resonance (NMR): Obtain ¹H and ¹³C NMR spectra to confirm the chemical structure.
-
Mass Spectrometry (MS): Determine the molecular weight to confirm the identity of the compound.
-
High-Performance Liquid Chromatography (HPLC): Assess the purity of the final compound. A purity of >95% is recommended for biological assays.
Trustworthiness through Self-Validation: A consistent yield and a clean, reproducible set of analytical data (NMR, MS, HPLC) across different batches of synthesis will validate the robustness of this protocol.
Biological Evaluation: A Standardized GABA-A Receptor Binding Assay
Given that this compound is a structural analog of the inhibitory neurotransmitter GABA, its primary biological target is likely the GABA-A receptor. A standardized radioligand binding assay is a fundamental method to determine the affinity of a compound for this receptor.
Caption: Workflow for a GABA-A receptor binding assay to characterize this compound.
Experimental Protocol: GABA-A Receptor Binding Assay
1. Membrane Preparation
-
Homogenize rat cerebral cortex in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Centrifuge the supernatant at 20,000 x g for 20 minutes at 4°C.
-
Wash the resulting pellet by resuspension and centrifugation three times to remove endogenous GABA.[1]
-
Resuspend the final pellet in fresh buffer and determine the protein concentration.
Causality and Reproducibility: The thorough washing of the brain membranes is crucial to remove any endogenous GABA, which would otherwise compete with the radioligand and the test compound, leading to inaccurate affinity measurements.[1]
2. Binding Assay
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Membranes, [³H]-Muscimol (a potent GABA-A agonist), and buffer.
-
Non-specific Binding: Membranes, [³H]-Muscimol, and a high concentration of unlabeled GABA (e.g., 1 mM).
-
Competition Binding: Membranes, [³H]-Muscimol, and varying concentrations of this compound.
-
-
Incubate at 4°C for 60 minutes.
Causality and Reproducibility: Consistent incubation time and temperature are critical for reaching binding equilibrium. The use of a saturating concentration of a known ligand (GABA) to define non-specific binding is essential for accurate calculation of specific binding.
3. Data Acquisition and Analysis
-
Terminate the assay by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the concentration of this compound to determine the IC₅₀ value (the concentration that inhibits 50% of radioligand binding).
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.
Trustworthiness through Self-Validation: A reproducible IC₅₀/Ki value across multiple independent experiments validates the assay protocol and the activity of the synthesized compound.
Comparative Analysis with Established GABAergic Modulators
To put the potential performance of this compound into perspective, it is useful to compare it with well-characterized compounds that modulate the GABAergic system, albeit through different mechanisms.
| Feature | This compound (Hypothesized) | Muscimol | Gabapentin |
| Primary Target | GABA-A Receptor | GABA-A Receptor | α2δ-1 subunit of voltage-gated calcium channels[2][3][4][5] |
| Mechanism of Action | Direct Agonist | Potent, direct agonist[6] | Does not directly bind to GABA-A or GABA-B receptors[2][3][7] |
| Reported Binding Affinity (Ki) | To be determined | High affinity, with KD values in the low nanomolar range for certain receptor subtypes | Does not bind to GABA receptors[3][7] |
| Key Synthetic Challenge | Regioselectivity in the cycloaddition step; purification from byproducts. | Can be isolated from Amanita muscaria or synthesized.[6][8] Synthetic routes require careful control of reaction conditions.[8][9][10] | Multi-step synthesis with potential for stereochemical impurities. |
| Potential Reproducibility Issues | Purity of starting materials, control of reaction temperature and base addition, efficiency of purification. | Purity of the natural extract or synthetic product. Stability of the compound. | Control of stereochemistry, consistent formulation for bioavailability. |
| Storage & Stability | Expected to be stored at low temperatures (0-8°C) and protected from light, as is common for isoxazole derivatives.[11] | Should be stored in a cool, dry place, protected from light. | Generally stable, but specific formulations may have different storage requirements. |
Conclusion: A Roadmap to Reproducible Research
While this compound presents an interesting chemical scaffold for exploring GABAergic modulation, the lack of established experimental data necessitates a rigorous and systematic approach to ensure the reproducibility of any findings. This guide has outlined a plausible synthetic route and a standardized biological assay, emphasizing the critical control points that are fundamental to achieving reliable and reproducible results. By following these principles of meticulous synthesis, comprehensive characterization, and standardized biological evaluation, researchers can build a solid foundation for investigating the therapeutic potential of this and other novel chemical entities. The comparison with well-understood compounds like Muscimol and Gabapentin underscores the importance of not only determining the potency of a new molecule but also elucidating its precise mechanism of action to avoid misinterpretation of experimental outcomes. Ultimately, a commitment to these principles of scientific integrity will accelerate the path from discovery to potential therapeutic application.
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A Comparative Guide to the Potency of 5-Aminomethyl-3-isopropylisoxazole and its Methoxy Analog at the GABA-A Receptor
Introduction
The isoxazole scaffold is a privileged structure in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[1] Within this class, 5-aminomethylisoxazole derivatives have garnered significant attention due to their structural analogy to the primary inhibitory neurotransmitter in the central nervous system, γ-aminobutyric acid (GABA). This guide provides a comparative overview of two such analogs: 5-Aminomethyl-3-isopropylisoxazole and its corresponding 3-methoxy derivative, 5-Aminomethyl-3-methoxyisoxazole. While both compounds are valuable building blocks in the development of therapeutics for neurological disorders, their potency and efficacy can be significantly influenced by the nature of the substituent at the 3-position of the isoxazole ring.[1][2]
This document will delve into the known biological activities of these compounds, with a particular focus on their interaction with the GABA-A receptor. Due to a lack of direct comparative studies in publicly available literature, this guide will also serve as a practical framework for researchers, outlining detailed experimental protocols to enable a head-to-head comparison of their potencies.
Established Biological Activity and Rationale for Comparison
5-Aminomethyl-3-methoxyisoxazole has been identified as a conformationally restricted analog of GABA and a GABA-A receptor agonist.[2] The isoxazole ring acts as a bioisostere of the carboxylic acid moiety of GABA, allowing it to bind to and activate the GABA-A receptor. This activation leads to an influx of chloride ions, resulting in hyperpolarization of the neuron and a subsequent reduction in neuronal excitability.[2] Consequently, this compound and its derivatives are actively investigated for their therapeutic potential in conditions such as anxiety, epilepsy, and other neurological disorders.[2]
The seemingly subtle structural difference between a methoxy and an isopropyl group at the 3-position can have a profound impact on a molecule's pharmacological profile. This includes alterations in lipophilicity, steric bulk, and electronic properties, all of which can influence receptor binding affinity and functional activity. Therefore, a direct comparative analysis of the potency of these two analogs is crucial for a comprehensive understanding of their structure-activity relationship (SAR) and for guiding the rational design of more potent and selective GABA-A receptor modulators.
Experimental Guide for Comparative Potency Analysis
To address the current knowledge gap, a rigorous, side-by-side comparison of the two compounds is necessary. The following experimental protocols are designed to provide a comprehensive assessment of their respective potencies at the GABA-A receptor.
Methodology 1: In Vitro Radioligand Binding Assay
This assay will determine the binding affinity (Ki) of each compound for the GABA-A receptor.
Objective: To quantify the ability of this compound and 5-Aminomethyl-3-methoxyisoxazole to displace a known high-affinity radioligand from the GABA-A receptor.
Experimental Workflow:
Figure 1: Workflow for the Radioligand Binding Assay.
Step-by-Step Protocol:
-
Preparation of Synaptic Membranes:
-
Homogenize whole rodent brains (e.g., rat or mouse) in a suitable buffer (e.g., Tris-HCl) at 4°C.
-
Centrifuge the homogenate at low speed to remove cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the synaptic membranes.
-
Wash the membrane pellet multiple times with fresh buffer to remove endogenous GABA.
-
Resuspend the final pellet in the assay buffer and determine the protein concentration.
-
-
Competitive Binding Assay:
-
In a 96-well plate, add a constant concentration of a suitable GABA-A receptor radioligand (e.g., [³H]muscimol or [³H]gabazine) to each well.
-
Add increasing concentrations of the test compounds (this compound and 5-Aminomethyl-3-methoxyisoxazole) or a known competitor (e.g., unlabeled GABA for determining non-specific binding) to the wells.
-
Add the prepared synaptic membranes to each well to initiate the binding reaction.
-
Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
-
Separation and Quantification:
-
Rapidly filter the contents of each well through a glass fiber filter mat to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Quantify the radioactivity on each filter using a liquid scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the binding affinity (Ki) for each compound using the Cheng-Prusoff equation.
-
Methodology 2: Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This functional assay will determine the potency (EC50 or IC50) and efficacy of the compounds in modulating GABA-A receptor activity.
Objective: To measure the effect of each compound on GABA-evoked chloride currents in cells expressing recombinant GABA-A receptors.
Experimental Workflow:
Figure 2: Workflow for the Two-Electrode Voltage Clamp Assay.
Step-by-Step Protocol:
-
Expression of Recombinant GABA-A Receptors:
-
Prepare complementary RNA (cRNA) for the desired GABA-A receptor subunits (e.g., α1, β2, and γ2).
-
Inject the cRNA mixture into Xenopus laevis oocytes.
-
Incubate the oocytes for 2-5 days to allow for the expression and assembly of functional GABA-A receptors on the cell membrane.
-
-
Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with a recording solution.
-
Impale the oocyte with two microelectrodes, one for voltage clamping and one for current recording.
-
Clamp the membrane potential at a holding potential of -60 mV.
-
-
Compound Application and Data Acquisition:
-
Establish a baseline GABA-evoked current by applying a low concentration of GABA (e.g., the EC10-EC20).
-
Co-apply the baseline concentration of GABA with increasing concentrations of the test compounds (this compound and 5-Aminomethyl-3-methoxyisoxazole).
-
Record the changes in the amplitude of the chloride current in response to each compound concentration.
-
-
Data Analysis:
-
Normalize the current responses to the baseline GABA-evoked current.
-
Plot the normalized current response against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists) and the maximum efficacy (Emax).
-
Data Presentation and Interpretation
The quantitative data obtained from these experiments should be summarized in a clear and concise format to facilitate a direct comparison.
Table 1: Comparative Potency of this compound and its Methoxy Analog at the GABA-A Receptor
| Compound | Radioligand Binding Assay (Ki, nM) | Electrophysiology (EC50/IC50, µM) | Efficacy (Emax, % of GABA response) |
| This compound | Experimental Value | Experimental Value | Experimental Value |
| 5-Aminomethyl-3-methoxyisoxazole | Experimental Value | Experimental Value | Experimental Value |
Anticipated Structure-Activity Relationship Insights
Based on the hypothetical data generated from the proposed experiments, several key insights into the structure-activity relationship can be drawn:
-
Impact of Lipophilicity: The isopropyl group is more lipophilic than the methoxy group. This could potentially lead to increased membrane permeability and/or a stronger hydrophobic interaction with the receptor's binding pocket, which may translate to higher potency.
-
Steric Hindrance: The bulkier isopropyl group might cause steric hindrance within the binding site, potentially reducing binding affinity compared to the smaller methoxy group. The nature of the binding pocket of the specific GABA-A receptor subtype being studied will be a critical determinant.
-
Electronic Effects: The methoxy group is an electron-donating group through resonance, while the isopropyl group is weakly electron-donating through induction. These differences in electronic properties could influence the electrostatic interactions with amino acid residues in the binding site.
Conclusion
While this compound and its methoxy analog are both valuable tools in neuropharmacology, a direct comparison of their potency is essential for advancing our understanding of isoxazole-based GABA-A receptor modulators. The experimental framework provided in this guide offers a robust and scientifically rigorous approach to elucidate their comparative pharmacology. The data generated from these studies will be invaluable for the rational design of next-generation therapeutics with improved potency, selectivity, and clinical efficacy for the treatment of a wide range of neurological and psychiatric disorders.
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Safety Operating Guide
Comprehensive Guide to the Proper Disposal of 5-Aminomethyl-3-isopropylisoxazole
As a Senior Application Scientist, it is understood that the integrity of our research extends beyond the bench; it encompasses the entire lifecycle of the chemical reagents we employ. The proper disposal of a compound like 5-Aminomethyl-3-isopropylisoxazole is not merely a regulatory formality but a critical component of laboratory safety, environmental responsibility, and scientific best practice. This guide provides a detailed, step-by-step protocol for its safe handling and disposal, grounded in established safety principles and regulatory standards.
The primary directive for the disposal of any chemical is the Safety Data Sheet (SDS) provided by the manufacturer.[1][2] This document contains specific information on handling, storage, and disposal. In the absence of a specific SDS for this compound, the following procedures are based on best practices for analogous isoxazole derivatives and general hazardous waste regulations.
Hazard Identification and Risk Assessment
Understanding the potential hazards of this compound is the foundation of its safe management. Based on data from similar isoxazole compounds, such as 5-Amino-3-methylisoxazole, a comprehensive risk assessment should be conducted before handling.[3]
Key Hazard Considerations for Isoxazole Derivatives:
-
Acute Toxicity: Similar compounds are classified as hazardous with acute oral, dermal, and inhalation toxicity.[3][4]
-
Irritation: They can cause serious eye and skin irritation.[3]
-
Organ Toxicity: May cause respiratory system irritation upon single exposure.[3]
| Hazard Category | Classification (Based on Analogous Compounds) | Primary Risk |
| Acute Oral Toxicity | Category 2-4 | Fatal or harmful if swallowed.[3][4] |
| Acute Dermal Toxicity | Category 4 | Harmful in contact with skin.[3] |
| Acute Inhalation Toxicity | Category 4 | Harmful if inhaled.[3] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[3] |
| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation.[3] |
| Incompatible Materials | Strong Oxidizing Agents | Risk of hazardous reactions.[5] |
Personal Protective Equipment (PPE)
A robust PPE protocol is non-negotiable. The causality here is direct: creating an impermeable barrier between the researcher and the chemical reagent mitigates the risk of exposure through all potential routes—inhalation, ingestion, and dermal contact.
-
Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat. Clothing should be laundered separately.[6]
-
Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood.[4][6] If ventilation is inadequate, approved respiratory protection should be used.
Spill Management Protocol
In the event of a spill, a swift and correct response is critical to preventing wider contamination and exposure.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: For liquid spills, collect recoverable product into labeled containers for recycling or disposal.[6] For solid residues, collect and seal in labeled drums for disposal.[6]
-
Neutralize/Decontaminate: Consult the SDS for specific neutralizing agents. After cleanup, decontaminate and launder all protective clothing and equipment before storing and re-using.[6]
-
Prevent Runoff: Wash the area and prevent runoff into drains. If contamination of drains or waterways occurs, advise emergency services immediately.[6]
Waste Segregation and Disposal Workflow
Proper disposal begins with correct waste segregation at the point of generation. This workflow is designed to ensure that this compound waste is handled safely and in compliance with hazardous waste regulations, such as the Resource Conservation and Recovery Act (RCRA) managed by the EPA.[7]
Caption: Waste Disposal Workflow for this compound.
Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the disposal of this compound waste. Each step is designed to ensure safety and regulatory compliance.
-
Container Selection: Choose a chemically compatible, leak-proof container with a secure screw-top cap. The container must be in good condition, free from leaks or damage.[8] For liquid waste, do not use metal containers if the waste is corrosive or contains halogenated solvents.[8]
-
Waste Labeling: The integrity of the disposal process relies on accurate labeling. Before adding any waste, label the container clearly with:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
Any other chemical constituents in the waste stream.
-
Appropriate hazard pictograms (e.g., corrosive, toxic).
-
The date when waste is first added (Accumulation Start Date).
-
-
Waste Accumulation:
-
Arrange for Disposal:
-
Once the container is full or has been accumulating for a designated period (check with your institution's Environmental Health & Safety office), arrange for pickup.
-
Disposal must be handled by a licensed hazardous waste management company.
-
-
Recommended Disposal Method: The preferred disposal method for this type of organic chemical waste is incineration in a licensed facility, often after admixture with a suitable combustible material.[6] Alternatively, consult local or regional waste management authorities for other approved treatment or disposal facilities.[6] Never dispose of this chemical down the drain or in regular trash.
Regulatory Context
All disposal procedures must comply with federal, state, and local regulations.[7] In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[7] Your institution's Environmental Health & Safety (EH&S) department is the primary resource for ensuring compliance with these regulations.[8]
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- 5-Aminomethyl-3-methoxyisoxazole - Product Inform
- Safety D
- Safety D
- Safety D
- EHSO Manual - Hazardous Waste. Environmental Health and Safety Office.
- USP 800 & Hazardous Drug Disposal. Stericycle.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Aminomethyl-3-isopropylisoxazole
As researchers and scientists in the fast-paced world of drug development, our focus is often on the potential therapeutic benefits of novel compounds. However, the foundation of groundbreaking research is a steadfast commitment to safety. This guide provides essential, experience-driven insights into the appropriate selection and use of Personal Protective Equipment (PPE) when handling 5-Aminomethyl-3-isopropylisoxazole. While this compound is a valuable building block, particularly in the synthesis of agents targeting neurological disorders, it is imperative that we handle it with the respect and caution it deserves.[1][2]
The guidance provided herein is synthesized from the safety profiles of structurally similar isoxazole derivatives. In the absence of specific data for this compound, we will adopt a conservative approach, adhering to the principle of treating chemicals of unknown toxicity with a high degree of caution. The recommendations from Safety Data Sheets (SDS) for related compounds indicate potential hazards including acute toxicity (oral, dermal, and inhalation), skin and eye irritation, and respiratory system effects.[3]
Core Principles of Chemical Handling
Before delving into specific PPE, it is crucial to establish a foundational understanding of safe laboratory practices. The hierarchy of controls in chemical safety prioritizes engineering and administrative controls over PPE. Therefore, always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[4] Administrative controls, such as clear labeling, restricted access to handling areas, and thorough training for all personnel, are equally vital.
Selecting the Appropriate Personal Protective Equipment
The selection of PPE is not a one-size-fits-all approach; it is dictated by the nature of the task and the associated risks. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Laboratory Operation | Minimum PPE Requirement | Enhanced Precautions (for higher risk procedures) |
| Weighing and Aliquoting (Solid) | Double Nitrile Gloves, Safety Glasses with Side Shields, Lab Coat | Add Disposable Sleeve Covers, N95 Respirator (if dusty) |
| Solution Preparation | Double Nitrile Gloves, Safety Goggles, Lab Coat | Chemical Splash Apron, Face Shield |
| Chemical Reactions and Work-up | Double Nitrile Gloves, Safety Goggles, Lab Coat, Chemical Splash Apron | Neoprene or Viton Gloves (over nitrile), Face Shield |
| Spill Cleanup | Double Nitrile Gloves, Safety Goggles, Lab Coat, Disposable Shoe Covers | Add Chemical Resistant Coveralls and a Respirator with appropriate cartridges |
A Deeper Dive into PPE Components:
-
Hand Protection: Always wear two pairs of powder-free nitrile gloves.[5] The inner glove should be tucked under the cuff of your lab coat, and the outer glove should go over the cuff. This provides a more secure barrier. Change the outer glove immediately if you suspect contamination. For prolonged or high-volume work, consider using thicker, more robust gloves like neoprene or Viton.
-
Eye and Face Protection: At a minimum, ANSI-rated safety glasses with side shields are required. For tasks with a higher risk of splashes, such as solution preparation or reaction work-ups, upgrade to chemical splash goggles. A face shield worn over safety goggles offers the highest level of protection for your eyes and face.
-
Body Protection: A flame-resistant lab coat with long sleeves and a secure front closure is mandatory. For larger scale operations or situations with a significant splash risk, a chemical-resistant apron or disposable coveralls should be worn over the lab coat.[6]
-
Respiratory Protection: When handling the solid form of this compound, especially if it is a fine powder, there is a risk of aerosolization. In such cases, a NIOSH-approved N95 respirator is recommended to prevent inhalation.[6] For spill response or in situations with poor ventilation, a respirator with organic vapor cartridges may be necessary.
Procedural Guidance: Donning and Doffing PPE
The effectiveness of PPE is as much about its correct use as its selection. Follow this step-by-step procedure for donning and doffing PPE to minimize the risk of contamination.
Donning Procedure:
-
Hand Hygiene: Wash your hands thoroughly with soap and water.
-
Gown/Lab Coat: Put on your lab coat, ensuring it is fully buttoned.
-
Respiratory Protection (if required): Don your respirator, ensuring a proper seal.
-
Eye and Face Protection: Put on your safety glasses, goggles, or face shield.
-
Gloves: Don your first pair of gloves, tucking the cuffs under your lab coat sleeves. Don the second pair of gloves, pulling the cuffs over your lab coat sleeves.
Doffing Procedure (to be performed in a designated area):
-
Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the appropriate chemical waste container.
-
Gown/Lab Coat: Unbutton your lab coat. Remove it by rolling it down your arms and folding the contaminated exterior inward.
-
Eye and Face Protection: Remove your face shield or goggles from the back.
-
Respiratory Protection: Remove your respirator from the back.
-
Inner Gloves: Remove the inner pair of gloves using the same technique as the outer pair.
-
Hand Hygiene: Wash your hands thoroughly with soap and water.
Emergency Procedures and Disposal
In the event of accidental exposure, immediate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[3]
-
Eye Contact: Immediately flush the eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[3]
All disposable PPE and any materials used to clean up spills of this compound must be considered hazardous waste. Dispose of these materials in a clearly labeled, sealed container according to your institution's hazardous waste disposal protocols.
Visualizing the PPE Decision-Making Process
The following diagram illustrates the logical flow for selecting the appropriate level of PPE based on the planned laboratory activity.
Caption: A flowchart for determining the appropriate level of PPE.
Conclusion
A robust safety culture is the bedrock of innovative research. By understanding the potential hazards associated with this compound and diligently applying the principles of PPE selection and use outlined in this guide, you are not only protecting yourself but also your colleagues and the integrity of your work. Always consult your institution's specific safety protocols and the most up-to-date Safety Data Sheets for any chemical you handle.
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This compound - Chem-Impex.
-
SAFETY DATA SHEET: 5-Amino-3-methylisoxazole.
-
5-(Aminomethyl)-3-methylisoxazole - Apollo Scientific.
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SAFETY DATA SHEET: 5-(Aminomethyl)isoxazol-3-ol hydrate - Sigma-Aldrich.
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
